molecular formula C12H18O3 B030624 Jasmonic acid CAS No. 77026-92-7

Jasmonic acid

Katalognummer: B030624
CAS-Nummer: 77026-92-7
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Jasmonic Acid is a vital lipid-derived plant hormone that plays a central role in regulating a wide array of physiological processes. It is a key signaling molecule in the plant's defense response against herbivores and necrotrophic pathogens, orchestrating the expression of defense-related genes. Beyond its function in biotic stress, this compound is critically involved in abiotic stress responses, including drought, salinity, and UV damage. Its mechanisms also extend to fundamental developmental pathways, where it influences seed germination, root growth, pollen fertility, and senescence. The compound operates through the well-characterized Jasmonate ZIM-domain (JAZ) repressor proteins. Upon its perception by the COI1 receptor, JAZ repressors are ubiquitinated and degraded via the 26S proteasome, thereby releasing transcription factors such as MYC2. This activation leads to the reprogramming of gene expression to mount appropriate physiological responses. For researchers, high-purity this compound is an indispensable tool for elucidating complex signaling crosstalk with other hormones like salicylic acid and ethylene, studying plant-insect interactions, and investigating mechanisms of growth-defense tradeoffs. This product is presented as a reliable, well-characterized chemical reagent to advance your research in plant physiology, molecular biology, and agricultural science.

Eigenschaften

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037665
Record name Jasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Merck Index]
Record name Jasmonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15004
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6894-38-8, 59366-47-1
Record name Jasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6894-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jasmonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JASMONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Jasmonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the History of Jasmonic Acid Discovery in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonic acid and its derivatives, collectively known as jasmonates, are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes. From orchestrating intricate defense responses against herbivores and pathogens to modulating growth, senescence, and reproduction, the influence of jasmonates is both profound and pervasive. This technical guide provides a comprehensive historical narrative of the discovery of this compound in plants, tailored for researchers, scientists, and drug development professionals. We delve into the seminal discoveries, from its initial identification as a fragrant compound to its recognition as a key signaling molecule. The guide elucidates the causal logic behind pivotal experimental choices and provides detailed methodologies for key experiments that have shaped our understanding of jasmonate biology. Through a synthesis of historical context and technical detail, this document aims to provide a deep and functional understanding of the scientific journey that unveiled the multifaceted world of jasmonates.

I. From Fragrance to Function: The Early Discoveries

The story of this compound begins not in the realm of plant physiology, but in the world of perfumery. For centuries, the intoxicating scent of jasmine ( Jasminum grandiflorum ) has been prized. It was the quest to understand the chemical basis of this fragrance that led to the first encounter with a molecule that would later be recognized as a plant hormone.

The First Encounter: Isolation of Methyl Jasmonate

In 1962, a team of Swiss chemists led by Édouard Demole was working to identify the chemical constituents of jasmine oil.[1] Through meticulous extraction and analysis of the essential oil from Jasminum grandiflorum, they isolated a novel compound responsible for the characteristic jasmine aroma.[2] They named this volatile ester methyl jasmonate .[1] At the time, its biological significance in the plant itself was unknown; it was merely a fragrant secondary metabolite.

Unveiling this compound: A Fungal Connection

Nearly a decade later, in 1971, the free acid form was identified. A group of scientists including Alderidge and colleagues isolated a plant growth inhibitor from the culture filtrate of the fungus Lasiodiplodia theobromae.[3] This compound was identified as This compound .[3] The discovery of this compound in a fungus hinted at a broader biological relevance beyond its role as a fragrance component in jasmine.

A Pivotal Shift: Jasmonates as Plant Growth Regulators

The turning point in the history of this compound came in 1980 with the work of Ueda and Kato.[4] They were searching for endogenous substances that promote leaf senescence. Their experiments, using a simple yet elegant bioassay with oat (Avena sativa) leaf segments, demonstrated that methyl jasmonate isolated from wormwood (Artemisia absinthium) was a potent promoter of senescence.[4][5] This was the first concrete evidence that a jasmonate could act as a plant growth regulator, fundamentally shifting the perception of this class of molecules from simple metabolites to active signaling compounds.[5][6]

Table 1: Key Early Discoveries in Jasmonate Research
YearDiscoveryKey Scientist(s)Organism(s)Significance
1962Isolation and structural elucidation of methyl jasmonate.[1]Édouard Demole et al.Jasminum grandiflorumFirst identification of a jasmonate compound.
1971Isolation of this compound.[3]Alderidge et al.Lasiodiplodia theobromaeFirst identification of the free acid form.
1980Identification of methyl jasmonate as a senescence-promoting substance.[4]J. Ueda and J. KatoArtemisia absinthium, Avena sativaFirst demonstration of a physiological role for a jasmonate in plants.

II. The Elucidation of this compound's Role in Plant Defense

The 1990s marked a new era in jasmonate research, with a focus on its critical role in plant defense against herbivores and pathogens. The work of Clarence "Bud" Ryan and his colleagues, particularly Ted Farmer, was instrumental in establishing this compound as a key signaling molecule in the plant's immune response.

A Wound-Inducible Signal: The Proteinase Inhibitor Connection

Building on the knowledge that plants produce defensive proteins, such as proteinase inhibitors, in response to wounding, Farmer and Ryan investigated the signaling molecules involved. In a landmark 1992 paper, they demonstrated that this compound and its precursor, linolenic acid, could induce the expression of proteinase inhibitor genes in tomato, tobacco, and alfalfa.[7][8] This suggested that jasmonates were endogenous signals in the wound response pathway.[7] They proposed a model where wounding triggers the release of linolenic acid from membranes, which is then converted to this compound, leading to the activation of defense gene expression.[8]

The Octadecanoid Pathway: Unraveling the Biosynthesis of this compound

The hypothesis that this compound was derived from linolenic acid was based on the earlier work of Vick and Zimmerman in 1984, who had elucidated the biosynthetic pathway, now known as the octadecanoid pathway .[9] They demonstrated that linolenic acid is converted to this compound through a series of enzymatic steps.[9] This pathway begins in the chloroplast and concludes in the peroxisome.

Diagram 1: The this compound Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX Allene Oxide Allene Oxide 13-HPOT->Allene Oxide AOS OPDA OPDA Allene Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound β-oxidation

Caption: A simplified diagram of the this compound biosynthesis pathway.

III. Dissecting the Jasmonate Signaling Pathway: From Perception to Response

With the establishment of this compound as a key signaling molecule, the next frontier was to understand how plants perceive this signal and translate it into a physiological response. The use of the model plant Arabidopsis thaliana and powerful genetic screens were instrumental in dissecting the jasmonate signaling pathway.

The Search for the Receptor: The Discovery of COI1

A major breakthrough came from the study of a bacterial phytotoxin called coronatine, which mimics the effects of methyl jasmonate.[10] By screening for Arabidopsis mutants that were insensitive to the growth-inhibiting effects of coronatine, the CORONATINE INSENSITIVE 1 (COI1) gene was identified.[1][10] The coi1 mutants were also insensitive to jasmonate, indicating that COI1 is a critical component of the jasmonate signaling pathway.[1] Later studies revealed that COI1 is an F-box protein, a component of an SCF-type E3 ubiquitin ligase complex (SCFCOI1), which targets proteins for degradation by the 26S proteasome.[1] This discovery strongly suggested that jasmonate signaling involves protein degradation. It was later demonstrated through a combination of techniques, including immobilized jasmonate approaches and photoaffinity labeling, that COI1 directly binds to the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), and thus functions as a jasmonate receptor.[6]

The Repressors are Revealed: The JAZ Protein Family

The discovery of COI1 as part of a protein degradation machine raised a crucial question: what proteins are targeted for degradation? In 2007, a new family of proteins was independently identified by three research groups: the JASMONATE ZIM-DOMAIN (JAZ) proteins.[1][10][11] These proteins were found to be repressors of jasmonate-responsive genes.[1] In the absence of jasmonate, JAZ proteins bind to and inhibit transcription factors that activate jasmonate-responsive genes.

The Core Signaling Module: A Model for Jasmonate Perception

The discovery of COI1 and JAZ proteins led to the formulation of a core signaling model. In the presence of bioactive JA-Ile, a co-receptor complex is formed between COI1 and a JAZ protein.[12][13] This interaction is facilitated by JA-Ile acting as a "molecular glue".[5] The formation of this complex leads to the ubiquitination of the JAZ protein by the SCFCOI1 complex and its subsequent degradation by the 26S proteasome.[1] The degradation of the JAZ repressor releases the transcription factors, allowing them to activate the expression of jasmonate-responsive genes.

Diagram 2: The Core Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_no_ja No Jasmonate cluster_ja_present Jasmonate Present JAZ JAZ TF TF JAZ->TF represses JAZ_degraded JAZ (degraded) JAZ->JAZ_degraded ubiquitination & degradation JA-responsive genes JA-responsive genes (inactive) TF->JA-responsive genes cannot activate JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 COI1->JAZ binds TF_active TF (active) JA-responsive genes_active JA-responsive genes (active) TF_active->JA-responsive genes_active activates Oat_Leaf_Senescence_Bioassay Start Start Grow Oat Plants Grow Oat Plants Excise Leaf Segments Excise Leaf Segments Grow Oat Plants->Excise Leaf Segments Incubate in Test Solution Incubate in Test Solution Excise Leaf Segments->Incubate in Test Solution Dark Incubation Dark Incubation Incubate in Test Solution->Dark Incubation Measure Chlorophyll Content Measure Chlorophyll Content Dark Incubation->Measure Chlorophyll Content Analyze Results Analyze Results Measure Chlorophyll Content->Analyze Results End End Analyze Results->End

Caption: A workflow diagram of the oat leaf senescence bioassay.

Screening for Jasmonate-Insensitive Mutants in Arabidopsis

Genetic screens in Arabidopsis thaliana have been crucial for identifying key components of the jasmonate signaling pathway. The following protocol outlines a general strategy for isolating mutants that are insensitive to the inhibitory effects of jasmonates on root growth. [11]

Methodology
  • Mutagenesis: Treat Arabidopsis seeds with a mutagen, such as ethyl methanesulfonate (EMS), to induce random mutations in the genome.

  • Seed Sterilization and Plating: Surface-sterilize the mutagenized seeds and plate them on a growth medium (e.g., Murashige and Skoog medium) supplemented with a concentration of methyl jasmonate that is inhibitory to wild-type root growth (e.g., 10-50 µM).

  • Screening: Grow the plates vertically under controlled light and temperature conditions. After 7-10 days, screen for seedlings that exhibit longer roots compared to the wild-type seedlings on the same plate. These are potential jasmonate-insensitive mutants.

  • Confirmation and Characterization:

    • Transfer the putative mutant seedlings to soil and allow them to self-pollinate.

    • Test the progeny for the jasmonate-insensitive phenotype to confirm the heritability of the mutation.

    • Further characterize the confirmed mutants through genetic mapping to identify the mutated gene and through physiological and molecular analyses to understand the role of the gene in jasmonate signaling.

Diagram 4: Workflow for Screening Jasmonate-Insensitive Mutants

Mutant_Screen_Workflow Start Start EMS Mutagenesis of Seeds EMS Mutagenesis of Seeds Plate Seeds on MeJA Medium Plate Seeds on MeJA Medium EMS Mutagenesis of Seeds->Plate Seeds on MeJA Medium Screen for Long Roots Screen for Long Roots Plate Seeds on MeJA Medium->Screen for Long Roots Isolate Putative Mutants Isolate Putative Mutants Screen for Long Roots->Isolate Putative Mutants Confirm Phenotype in Progeny Confirm Phenotype in Progeny Isolate Putative Mutants->Confirm Phenotype in Progeny Gene Identification and Characterization Gene Identification and Characterization Confirm Phenotype in Progeny->Gene Identification and Characterization End End Gene Identification and Characterization->End

Caption: A workflow for a genetic screen to identify jasmonate-insensitive mutants.

V. Conclusion and Future Perspectives

The journey of this compound from a fragrant molecule in jasmine oil to a central regulator of plant life is a testament to the power of curiosity-driven research and the integration of diverse scientific disciplines. The historical discoveries outlined in this guide have laid a robust foundation for our current understanding of jasmonate biology. The elucidation of the biosynthesis and signaling pathways has opened up new avenues for improving crop resilience to pests and diseases, and for developing novel strategies for manipulating plant growth and development.

Looking ahead, the field of jasmonate research continues to evolve. Unraveling the intricate crosstalk between jasmonate signaling and other hormone pathways, understanding the tissue- and cell-specific responses to jasmonates, and exploring the diversity of jasmonate signaling components across the plant kingdom are just a few of the exciting frontiers. For drug development professionals, the highly specific protein-protein interactions within the jasmonate signaling pathway, such as the COI1-JAZ co-receptor complex, offer potential targets for the development of novel agrochemicals that can modulate plant defense responses with high precision. The ongoing exploration of the jasmonate world promises to yield further insights into the remarkable adaptability of plants and to provide new tools for addressing the challenges of a changing world.

References

  • Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling.
  • Feys, B. J., Benedetti, C. E., Penfold, C. N., & Turner, J. G. (1994). Arabidopsis mutants selected for resistance to the phytotoxin coronatine are male sterile, insensitive to methyl jasmonate, and resistant to a bacterial pathogen. The Plant Cell, 6(5), 751-759. [Link]
  • Fonseca, S., Chini, A., Hamberg, M., Adie, B., Porzel, A., Kramell, R., ... & Solano, R. (2009). (+)-7-iso-Jasmonoyl-L-isoleucine is the endogenous bioactive jasmonate. Nature chemical biology, 5(5), 344-350. [Link]
  • Vick, B. A., & Zimmerman, D. C. (1984). Biosynthesis of this compound by several plant species. Plant physiology, 75(2), 458-461. [Link]
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220-2236. [Link]
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling.
  • Ueda, J., & Kato, J. (1980). Isolation and identification of a senescence-promoting substance from wormwood (Artemisia absinthium L.). Plant physiology, 66(2), 246-249. [Link]
  • Farmer, E. E., & Ryan, C. A. (1992). Octadecanoid precursors of this compound activate the synthesis of wound-inducible proteinase inhibitors. The Plant Cell, 4(2), 129-134. [Link]
  • Farmer, E. E., Johnson, R. R., & Ryan, C. A. (1992). Regulation of expression of proteinase inhibitor genes by methyl jasmonate and this compound. Plant physiology, 98(3), 995-1002. [Link]
  • Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant principal de l'essence de jasmin. Helvetica Chimica Acta, 45(2), 675-685. [Link]
  • Aldridge, D. C., Galt, S., Giles, D., & Turner, W. B. (1971). Metabolites of Lasiodiplodia theobromae. Journal of the Chemical Society C: Organic, (12), 1623-1627. [Link]
  • Jasmine. (2024, January 5). In Wikipedia. [Link]
  • Jasmonate. (2023, December 15). In Wikipedia. [Link]
  • This compound. (2023, November 29). In Wikipedia. [Link]
  • Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of botany, 100(4), 681-697. [Link]
  • Farmer, E. E., & Ryan, C. A. (1990). Interplant communication: airborne methyl jasmonate induces synthesis of proteinase inhibitors in plant leaves. Proceedings of the National Academy of Sciences, 87(19), 7713-7716. [Link]
  • Howe, G. A. (2018). Auspicious beginnings for the defense hormone jasmonate. The Plant Cell, 30(10), 2279-2281. [Link]
  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The jasmonate signal pathway. The Plant Cell, 14(suppl_1), S153-S164. [Link]
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1–JAZ co-receptor.
  • Aldridge, D. C., Galt, S., Giles, D., & Turner, W. B. (1971). Metabolites of Lasiodiplodia theobromae. Journal of the Chemical Society C: Organic, (12), 1623-1627. [Link]
  • He, Y., Fukushige, H., Hildebrand, D. F., & Gan, S. (2002). Evidence supporting a role of this compound in Arabidopsis leaf senescence. Plant physiology, 128(3), 876-884. [Link]
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100. [Link]
  • Staswick, P. E. (2008). JAZ proteins: the key to jasmonate signaling. Physiologia plantarum, 133(3), 453-464. [Link]
  • Lorenzo, O., Chico, J. M., Sánchez-Serrano, J. J., & Solano, R. (2004). JASMONATE-INSENSITIVE1 encodes a MYC transcription factor essential to discriminate between different jasmonate-regulated defense responses in Arabidopsis. The Plant Cell, 16(7), 1938-1950. [Link]
  • Chung, H. S., Koo, A. J., Gao, X., Jayanty, S., Thines, B., Jones, A. D., & Howe, G. A. (2008). Regulation and function of Arabidopsis JASMONATE ZIM-domain genes in response to wounding and herbivory. Plant physiology, 146(2), 952-964. [Link]
  • Ueda, J., & Kato, J. (1980). Isolation and identification of a senescence-promoting substance from wormwood (Artemisia absinthium L.). Plant physiology, 66(2), 246-249. [Link]
  • Monte, I., Franco-Zorrilla, J. M., García-Casado, G., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2213322119. [Link]

Sources

The Architects of Defense: An In-depth Technical Guide to the Enzymes of the Jasmonic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core enzymes integral to the jasmonic acid (JA) biosynthesis pathway, a critical signaling cascade in plant defense, development, and stress responses. Moving beyond a mere recitation of steps, we delve into the mechanistic underpinnings, experimental rationale, and practical methodologies essential for researchers in molecular biology, plant science, and pharmacology. Our focus is on fostering a deep understanding of the causality behind experimental choices and ensuring the delivery of robust, reproducible data.

Section 1: The Strategic Importance of this compound Biosynthesis

This compound and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that orchestrate a vast array of physiological processes in plants.[1][2] From mounting formidable defenses against insect herbivores and necrotrophic pathogens to regulating growth, senescence, and fertility, the influence of JAs is profound and multifaceted.[3] The therapeutic potential of modulating this pathway, for instance, in the development of novel agrochemicals or anti-inflammatory drugs, hinges on a granular understanding of the enzymes that govern its flux. This guide serves as a technical resource for the scientific community to dissect and manipulate this elegant and vital pathway.

The biosynthesis of the biologically active form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is a spatially segregated process, initiating in the chloroplast and concluding in the peroxisome.[4][5] This compartmentalization underscores the tight regulation and complexity of the pathway, necessitating distinct experimental approaches for studying its constituent enzymes.

Section 2: The Core Enzymatic Cascade: A Mechanistic Overview

The synthesis of JA from α-linolenic acid is a multi-step enzymatic cascade. Each enzyme represents a potential point of regulation and a target for experimental intervention.

Chloroplast-Localized Events: The Initial Foray

The journey from a common fatty acid to a potent signaling molecule begins within the chloroplast.

  • Enzyme Commission Number: EC 1.13.11.12

  • Function: Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the initial step in JA biosynthesis.[6] They introduce molecular oxygen into polyunsaturated fatty acids, such as α-linolenic acid, at either the 9- or 13-position of the hydrocarbon chain.[7] For JA biosynthesis, 13-LOXs are the key players, converting α-linolenic acid into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

  • Mechanistic Insight: The positional specificity of LOXs is a critical determinant of the downstream signaling pathway. The active site architecture dictates the orientation of the fatty acid substrate, thereby controlling the position of oxygen insertion.[9] This specificity is a key reason for the existence of distinct 9-LOX and 13-LOX pathways, leading to different classes of oxylipins.

  • Enzyme Commission Number: EC 4.2.1.92

  • Function: Allene oxide synthase, a member of the CYP74A subfamily of cytochrome P450 enzymes, catalyzes the rapid dehydration of 13-HPOT to form an unstable allene oxide, (12,13S)-epoxy-octadecatrienoic acid.[10][11][12]

  • Causality in Action: The extreme instability of the allene oxide product necessitates a rapid subsequent reaction. This inherent chemical liability is a driving force for the evolution of the subsequent enzyme in the pathway, Allene Oxide Cyclase, and highlights the importance of enzyme proximity and potential substrate channeling within the chloroplast.[13]

  • Enzyme Commission Number: EC 5.3.99.6

  • Function: Allene oxide cyclase catalyzes the stereospecific cyclization of the unstable allene oxide into the first cyclic intermediate of the pathway, (9S, 13S)-12-oxophytodienoic acid (OPDA).[14][15]

  • Experimental Rationale: The study of AOC often involves a coupled assay with AOS due to the instability of the allene oxide substrate.[10][14][16][17] This approach mimics the physiological context and allows for the reliable measurement of AOC activity by monitoring the formation of its stable product, OPDA.

Diagram 1: The this compound Biosynthesis Pathway

This diagram illustrates the enzymatic steps and subcellular localization of the this compound biosynthesis pathway, from the initial substrate α-linolenic acid to the bioactive JA-Ile conjugate.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) alpha-Linolenic_Acid->LOX 13-HPOT 13(S)-HPOT AOS Allene Oxide Synthase (AOS) 13-HPOT->AOS Allene_Oxide Allene Oxide AOS->Allene_Oxide AOC Allene Oxide Cyclase (AOC) Allene_Oxide->AOC OPDA cis-(+)-OPDA AOC->OPDA OPDA_p cis-(+)-OPDA OPDA->OPDA_p Transport LOX->13-HPOT OPR3 12-Oxophytodienoate Reductase 3 (OPR3) OPDA_p->OPR3 OPC-8:0 OPC-8:0 OPR3->OPC-8:0 ACS Acyl-CoA Synthetase (ACS) OPC-8:0->ACS OPC-8:0-CoA OPC-8:0-CoA ACS->OPC-8:0-CoA beta_oxidation β-oxidation (3 cycles) OPC-8:0-CoA->beta_oxidation JA_p This compound (JA) beta_oxidation->JA_p JA_c This compound (JA) JA_p->JA_c Transport JAR1 JA-Amino Acid Synthetase (JAR1) JA_c->JAR1 JA-Ile JA-Isoleucine (JA-Ile) (Bioactive) JAR1->JA-Ile

Caption: The this compound Biosynthesis Pathway.

Peroxisomal Processes: Maturation and Final Touches

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome for the final steps of JA formation.

  • Enzyme Commission Number: EC 1.3.1.42

  • Function: OPR3 is a key enzyme that reduces the carbon-carbon double bond in the cyclopentenone ring of OPDA to produce 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[4][14] This reaction is a critical step as it converts the cyclopentenone structure to a cyclopentanone, altering the biological activity of the molecule.

  • Field-Proven Insight: While other OPR isoforms exist, OPR3 is the primary isoform involved in JA biosynthesis due to its substrate stereospecificity.[4][14][18][19][20] This makes OPR3 a highly specific target for genetic and chemical modulation of the JA pathway.

  • Enzyme Commission Number: EC 6.2.1.-

  • Function: Before entering the β-oxidation cycle, the carboxylic acid side chain of OPC-8:0 must be activated. This is achieved by an Acyl-CoA synthetase, which catalyzes the formation of a thioester bond with coenzyme A, yielding OPC-8:0-CoA.[21]

  • Trustworthiness of Protocol: Assays for ACS activity often rely on the detection of the CoA-conjugated product, typically through chromatographic methods, or by measuring the consumption of ATP, a co-substrate in the reaction.

  • Function: The final steps of JA synthesis involve three cycles of β-oxidation to shorten the carboxylic acid side chain of OPC-8:0-CoA. This process is catalyzed by a series of enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[22]

  • Expertise in Application: The study of these enzymes in the context of JA biosynthesis requires careful consideration of their broader roles in fatty acid metabolism. Isoform-specific knockouts and activity assays are crucial to delineate their specific contributions to the jasmonate pathway.

Cytoplasmic Conjugation: The Activation Step
  • Enzyme Commission Number: EC 6.3.2.-

  • Function: this compound, once synthesized in the peroxisome and transported to the cytoplasm, is converted to its most biologically active form, JA-Ile, by the enzyme JASMONATE RESISTANT 1 (JAR1).[23][24] JAR1 is an ATP-dependent enzyme that catalyzes the conjugation of isoleucine to the carboxyl group of JA.[23]

  • Self-Validating System: The activity of JAR1 can be robustly assayed by monitoring the formation of JA-Ile using liquid chromatography-mass spectrometry (LC-MS), or by measuring the production of AMP, a byproduct of the reaction.[23]

Section 3: Quantitative Analysis of Enzyme Kinetics

Understanding the kinetic parameters of the JA biosynthesis enzymes is fundamental to modeling pathway flux and identifying rate-limiting steps.

Table 1: Kinetic Parameters of Key this compound Biosynthesis Enzymes

EnzymeSubstrateKm (µM)VmaxOrganismReference
OPR3 (9S,13S)-12-oxophytodienoic acid3553.7 nkat/mg proteinArabidopsis thaliana[18][19][20]
JMT This compound38.525 s⁻¹ (kcat)Arabidopsis thaliana[25]
JMT S-adenosyl-L-methionine6.370 s⁻¹ (kcat)Arabidopsis thaliana[25]
Mung Bean LOX Linoleic Acid79.79-Vigna radiata[26]
Mung Bean LOX Linolenic Acid135.5-Vigna radiata[26]
Mung Bean LOX Arachidonic Acid253.1-Vigna radiata[26]

Note: Vmax values can be expressed in various units and are often context-dependent. kcat, the turnover number, provides a more standardized measure of catalytic efficiency.[13]

Section 4: Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for assaying the activity of key enzymes in the this compound biosynthesis pathway. These protocols are designed to be self-validating, with clear endpoints and controls.

Diagram 2: General Workflow for Enzyme Activity Assays

This diagram outlines a typical experimental workflow for determining the activity of a target enzyme from plant tissue.

Enzyme_Assay_Workflow start Plant Tissue (e.g., leaves) homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation (to remove debris) homogenization->centrifugation supernatant Crude Enzyme Extract (Supernatant) centrifugation->supernatant protein_quant Protein Quantification (e.g., Bradford assay) supernatant->protein_quant assay_setup Enzyme Assay Setup (Enzyme + Substrate + Buffer) supernatant->assay_setup data_analysis Data Analysis (Calculate specific activity) protein_quant->data_analysis incubation Incubation (Controlled Time & Temperature) assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection of Product/Substrate Change reaction_stop->detection detection->data_analysis end Enzyme Activity (units/mg protein) data_analysis->end

Caption: General workflow for enzyme activity assays.

Protocol for Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This method is based on the formation of a conjugated diene system during the oxygenation of linoleic acid, which results in an increase in absorbance at 234 nm.[27]

Materials:

  • Plant tissue

  • Extraction Buffer: 100 mM Potassium Phosphate Buffer (pH 6.3), 2 mM Ascorbic Acid, 2 mM EDTA, 5 mM Sodium Metabisulfite

  • Substrate Solution: 10 mM Sodium Linoleate in 0.2 M Borate Buffer (pH 9.0)

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

Procedure:

  • Enzyme Extraction:

    • Homogenize 100 mg of plant tissue in 1 mL of ice-cold Extraction Buffer.[28]

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.[28]

    • Collect the supernatant, which contains the crude enzyme extract.[28]

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 2.8 mL of 100 mM Potassium Phosphate Buffer (pH 6.3)

      • 100 µL of 10 mM Sodium Linoleate solution

    • Equilibrate the mixture to room temperature.

    • Initiate the reaction by adding 100 µL of the crude enzyme extract.

    • Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes, taking readings every 15-30 seconds.

  • Calculation of Activity:

    • Determine the initial rate of reaction (ΔA234/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg protein) = (ΔA234/min * Total reaction volume) / (ε * Path length * mg of protein)

      • Where ε (molar extinction coefficient) for the hydroperoxide product is 25,000 M⁻¹cm⁻¹.

Protocol for Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Assay

This coupled assay measures the activity of AOC by providing it with its unstable substrate, allene oxide, generated in situ by AOS.[10][14][16][17] The formation of the stable product, OPDA, is then quantified by HPLC.

Materials:

  • Recombinant AOS and AOC enzymes (or plant extracts containing these enzymes)

  • 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) as the substrate for AOS

  • Reaction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0)

  • Ethyl acetate for extraction

  • HPLC system with a C18 column and UV detector

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • Sufficient amount of AOS to ensure a steady supply of allene oxide.

      • A defined amount of AOC-containing sample.

      • Reaction Buffer to a final volume of 500 µL.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 13-HPOT to a final concentration of 50-100 µM.

    • Incubate the reaction for 15-30 minutes at 25°C.

  • Product Extraction and Analysis:

    • Stop the reaction by adding 20 µL of 1 M citric acid.

    • Extract the oxylipins by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a small volume of the HPLC mobile phase.

    • Analyze the sample by HPLC, monitoring for the OPDA peak at 220 nm.

  • Quantification:

    • Generate a standard curve using authentic OPDA standards.

    • Calculate the amount of OPDA produced in the reaction and express the AOC activity as pmol or nmol of OPDA formed per minute per mg of protein.

Protocol for 12-Oxophytodienoate Reductase 3 (OPR3) Activity Assay

This assay measures the reduction of OPDA to OPC-8:0, which can be monitored by the consumption of the cofactor NADPH at 340 nm.

Materials:

  • OPR3-containing sample (e.g., purified recombinant protein or plant extract)

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer (pH 7.5)

  • (9S, 13S)-12-oxophytodienoic acid (OPDA)

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Assay:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • Reaction Buffer

      • NADPH to a final concentration of 100-200 µM

      • A defined amount of OPR3-containing sample

    • Equilibrate the mixture to 30°C and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding OPDA to a final concentration of 50-100 µM.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity:

    • Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).

      • Activity (µmol/min/mg protein) = (ΔA340/min * Total reaction volume) / (ε * Path length * mg of protein)

Protocol for JAR1 Activity Assay (Adenylation Step)

This assay measures the first step of the JAR1-catalyzed reaction, the adenylation of this compound, through an ATP-³²P-PPi isotope exchange reaction.[7]

Materials:

  • Purified JAR1 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • This compound

  • ATP

  • ³²P-labeled pyrophosphate (PPi)

  • Thin Layer Chromatography (TLC) system

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • Assay Buffer

      • ATP (1 mM)

      • This compound (1 mM)

      • ³²P-PPi (a small, known amount of radioactivity)

      • Purified JAR1 enzyme

    • Incubate at 30°C for 30 minutes.

  • Detection of ³²P-ATP:

    • Spot a small aliquot of the reaction mixture onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system to separate ATP from PPi.

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

  • Interpretation:

    • The formation of ³²P-labeled ATP indicates that the isotope exchange reaction has occurred, confirming the adenylation activity of JAR1. The amount of ³²P incorporated into ATP can be quantified to determine the reaction rate.

Section 5: Conclusion and Future Directions

The enzymes of the this compound biosynthesis pathway represent a finely tuned molecular machinery that is central to plant survival and adaptation. A thorough understanding of their structure, function, and regulation is paramount for both fundamental plant biology research and for applied sciences aiming to harness this pathway for agricultural and pharmaceutical benefit. The methodologies and insights presented in this guide provide a robust framework for researchers to probe the intricacies of this vital signaling cascade. Future research will undoubtedly focus on the protein-protein interactions that may facilitate substrate channeling, the allosteric regulation of these enzymes, and the development of highly specific inhibitors and activators for precise modulation of the jasmonate response.

References

  • Oh, K., & Shimura, Y. (2015). New Assay Method for Allene Oxide Cyclase, an Important Enzyme in this compound Biosynthesis.
  • Staswick, P. E. (2009). This compound–Amino Acid Conjugation Enzyme Assays. In Plant Hormones (pp. 265-276). Humana Press.
  • Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate Reductase 3 (OPR3) Is the Isoenzyme Involved in Jasmonate Biosynthesis. Planta, 210(6), 979-984.
  • SunLong Biotech Co.,LTD. (n.d.). Plant Lipoxygenase (LOX) Activity Assay Kit.
  • Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate Reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984.
  • Creative Enzymes. (n.d.).
  • Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., ... & Choi, Y. D. (2001). This compound carboxyl methyltransferase: a key enzyme for jasmonate-regulated plant responses. Proceedings of the National Academy of Sciences, 98(8), 4788-4793.
  • Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual.
  • Shravan, D., Sivaprasad, V., & Jakka, N. M. (2014). Enzymatic Activity Levels of Lipoxygenase (Lox) in Germinating Green Gram Seeds (Vigna radiate). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 435-439.
  • Lee, G. E., Lee, H. J., Lee, S. H., Kim, H. S., & Lee, Y. (2018). Structural Evidence for the Substrate Channeling of Rice Allene Oxide Cyclase in Biologically Analogous Nazarov Reaction. Frontiers in Plant Science, 9, 1583.
  • Jahan, F., Islam, M. N., Khan, M. A. A., & Al-Amin, M. (2016). Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings. Journal of the Bangladesh Agricultural University, 14(1), 59-66.
  • Surrey, K. (1964). Spectrophotometric Method for Determination of Lipoxidase Activity 12. Plant Physiology, 39(1), 65–70.
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).
  • Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. Methods in enzymology, 71, 441-451.
  • Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538.
  • Wikipedia contributors. (2023, December 22). 12-oxophytodienoate reductase. In Wikipedia, The Free Encyclopedia.
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058.
  • Oh, K., & Shimura, Y. (2015). New Assay Method for Allene Oxide Cyclase, an Important Enzyme in this compound Biosynthesis. British Biotechnology Journal, 9(2), 1-7.
  • Hilario, E., Abd-El-Haliem, A., He, C., Kolodziejski, I., Lardi, M., Cardinale, F., ... & Feussner, I. (2018). Allene oxide synthase, allene oxide cyclase and this compound levels in Lotus japonicus nodules. PloS one, 13(1), e0190884.
  • Brash, A. R. (2011). Catalase-related allene oxide synthase, on a biosynthetic route to fatty acid cyclopentenones: expression and assay of the enzyme and preparation of the 8R-HPETE substrate. Methods in enzymology, 486, 355-367.
  • IUBMB. (n.d.). EC 2.1.1.141.
  • Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538.
  • Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis - structure, function, regulation. Phytochemistry, 70(13-14), 1532–1538.
  • Monte, I., Franco-Zorrilla, J. M., García-Casado, G., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2020). 12-Oxophytodienoate Reductase 3 (OPR3) Functions as NADPH-Dependent α,β-Ketoalkene Reductase in Detoxification and Monodehydroascorbate Reductase in Redox Homeostasis. Plant and Cell Physiology, 61(3), 584-595.
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).
  • Wikipedia contributors. (2023, December 18). Enzyme Commission number. In Wikipedia, The Free Encyclopedia.
  • Delker, C., Stenzel, I., Hause, B., Miersch, O., Feussner, I., & Wasternack, C. (2006). Jasmonate biosynthesis in Arabidopsis thaliana--enzymes, products, regulation. Plant biology (Stuttgart, Germany), 8(3), 297–306.
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002).
  • Hofmann, E., & Pollmann, S. (2008). The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction. Plant Cell, 20(6), 1665–1678.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Li, C., Schilmiller, A. L., & Howe, G. A. (2005). Functional diversification of acyl-coenzyme A oxidases in this compound biosynthesis and action. The Plant cell, 17(11), 3230–3241.
  • Sivasankar, S., Sheldrick, G. M., & Clark, T. (2000).
  • Stenzel, I., Hause, B., Miersch, O., Kurz, T., Maucher, H., Weichert, H., ... & Wasternack, C. (2012). Activity Regulation by Heteromerization of Arabidopsis Allene Oxide Cyclase Family Members. International journal of molecular sciences, 13(10), 13331–13353.
  • Wikipedia contributors. (2023, October 29). Allene oxide cyclase. In Wikipedia, The Free Encyclopedia.
  • Gibian, M. J., & Galaway, R. A. (1976). Kintic analysis of the action of soybean lipoxygenase on linoleic acid. Biochemistry, 15(18), 4078-4084.
  • Brash, A. R. (2009). Mechanistic aspects of CYP74 allene oxide synthases and related cytochrome P450 enzymes. Phytochemistry, 70(13-14), 1522–1531.
  • Brash, A. R. (2001). Allene oxide synthases and allene oxides.
  • News-Medical. (2023, August 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions.
  • Kumar, D., Vardi, A., & Shaik, S. (2011). The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations. Archives of biochemistry and biophysics, 507(1), 147–154.
  • Hoseney, R. C., & Faubion, J. M. (1981). A note on the effect of surfactants on the lipoxygenase activity in wheat flour doughs. Cereal chemistry, 58(5), 451-453.
  • Funk, M. O., Kim, R. B., & Newman, R. A. (2013). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Biochimica et biophysica acta, 1831(1), 103–110.
  • Strassner, J., Fürstenberg, A., & Weiler, E. W. (2019). 12-oxophytodienoic acid reductase 3 (OPR3) functions as NADPH-dependent α,β-ketoalkene reductase in detoxification and monodehydroascorbate reductase in redox homeostasis. Plant & cell physiology, 61(3), 584-595.
  • Schaller, F., Biesgen, C., Müssig, C., Altmann, T., & Weiler, E. W. (2000). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984.

Sources

Unraveling the Jasmonate Code: A Technical Guide to the Core Signaling Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Intended for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the core components and regulatory logic of the jasmonic acid signaling pathway. Moving beyond a simple recitation of facts, we will delve into the causal relationships that govern this critical plant signaling network and provide field-proven methodologies to interrogate its intricate protein-protein interactions.

Introduction: The Central Role of this compound in Plant Biology

This compound (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that are integral to a plant's ability to respond to a wide array of environmental and developmental cues.[1] From orchestrating defenses against insect herbivores and necrotrophic pathogens to regulating processes such as pollen maturation, fruit ripening, and senescence, the jasmonate signaling pathway represents a master regulatory network for plant survival and propagation.[2][3] The elucidation of this pathway is not only fundamental to advancing our understanding of plant biology but also holds significant potential for the development of novel strategies in crop improvement and the discovery of new therapeutic agents.

At the heart of jasmonate signaling lies a sophisticated and elegant mechanism of de-repression, governed by a core set of interacting proteins. This guide will dissect this core machinery, providing a granular view of the key players and the experimental logic behind the techniques used to study their interactions.

The Core this compound Signaling Cascade: A Visual Overview

The jasmonate signaling pathway is initiated by the biosynthesis of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile).[4] In the absence of this signal, a family of transcriptional repressors known as JASMONATE-ZIM DOMAIN (JAZ) proteins bind to and inhibit the activity of key transcription factors. The perception of JA-Ile by its receptor triggers a cascade of events leading to the degradation of JAZ proteins and the subsequent activation of downstream gene expression.

Jasmonate_Signaling_Cascade cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits COI1->JAZ ubiquitinates SCF SCF SCF->COI1 forms complex MYC2 MYC2 JAZ->MYC2 represses NINJA NINJA JAZ->NINJA recruits Proteasome 26S Proteasome JAZ->Proteasome degraded by JA_genes JA-Responsive Genes MYC2->JA_genes activates TPL TPL NINJA->TPL recruits TPL->MYC2 represses

Caption: The core this compound signaling pathway.

The Key Players: A Deep Dive into the Core Components

The Co-Receptor Complex: COI1 and JAZ Proteins

The perception of the bioactive jasmonate signal, JA-Ile, is a critical initiating event in the signaling cascade.[5] This perception is not mediated by a single receptor protein but rather by a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JAZ family of repressor proteins.[6][7]

  • CORONATINE INSENSITIVE 1 (COI1): COI1 is the F-box protein component of a Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[8][9] In its role as the substrate receptor of this complex, COI1 is responsible for recognizing and binding to specific target proteins, thereby marking them for ubiquitination and subsequent degradation by the 26S proteasome. Structural and biochemical studies have revealed that COI1 contains a binding pocket that directly accommodates JA-Ile.[10][11]

  • JASMONATE-ZIM DOMAIN (JAZ) Proteins: The JAZ proteins are a family of transcriptional repressors that act as the primary negative regulators of the JA signaling pathway.[12] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, including MYC2.[9] JAZ proteins possess several conserved domains, most notably the Jas domain, which is essential for both their interaction with COI1 in the presence of JA-Ile and their interaction with MYC2 in its absence.[12]

The formation of the COI1-JAZ co-receptor complex is a hormone-dependent event. JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas domain of a JAZ protein.[6] This ternary complex formation is a prerequisite for the subsequent ubiquitination of the JAZ protein by the SCFCOI1 complex.

The Master Regulator: MYC2 Transcription Factor

MYC2 is a basic helix-loop-helix (bHLH) transcription factor that functions as a master regulator of a broad spectrum of jasmonate-responsive genes.[13][14] In the resting state of the cell (low JA-Ile levels), the transcriptional activity of MYC2 is repressed through its direct interaction with JAZ proteins.[14] The JAZ proteins physically associate with MYC2, preventing it from binding to the G-box sequence in the promoters of its target genes.[1]

Upon JA-Ile-induced degradation of JAZ proteins, MYC2 is liberated from this repression and can then activate the transcription of a vast array of downstream genes involved in plant defense, secondary metabolite biosynthesis, and developmental processes.[10][15]

The Repressosome Complex: NINJA and TOPLESS

The repressive activity of JAZ proteins is further enhanced through the recruitment of a co-repressor complex. This complex consists of the adaptor protein NOVEL INTERACTOR OF JAZ (NINJA) and the transcriptional co-repressor TOPLESS (TPL).[16][17]

  • NOVEL INTERACTOR OF JAZ (NINJA): NINJA acts as a molecular bridge, connecting JAZ proteins to the TPL co-repressor.[17] NINJA interacts with the TIFY domain of JAZ proteins and possesses a conserved EAR (ETHYLENE-RESPONSE FACTOR-associated amphiphilic repression) motif that facilitates its interaction with TPL.[12][16]

  • TOPLESS (TPL): TPL is a potent transcriptional co-repressor that is involved in multiple plant signaling pathways. Once recruited to the JAZ-MYC2 complex via NINJA, TPL is thought to mediate transcriptional repression through various mechanisms, including the recruitment of histone deacetylases, which leads to chromatin condensation and a transcriptionally silent state.[18]

Quantitative Insights: Binding Affinities in the JA Co-Receptor Complex

The precise regulation of the jasmonate signaling pathway is underscored by the specific and high-affinity interactions between its core components. In vitro binding assays have provided valuable quantitative data on the formation of the COI1-JAZ co-receptor complex.

Interacting ProteinsLigandDissociation Constant (Kd)Reference
COI1-JAZ13H-coronatine48 ± 13 nM[5]
COI1-JAZ63H-coronatine68 ± 15 nM[5]
COI1-JAZ6(3R,7S)-JA-Ile1.8 µM (Ki)[19]
COI1-JAZ6(3R,7R)-JA-Ile18 µM (Ki)[19]

Experimental Methodologies: Probing the Jasmonate Signaling Cascade

The elucidation of the jasmonate signaling pathway has been made possible through the application of a suite of powerful molecular and biochemical techniques. Here, we provide detailed, field-proven protocols for key experiments designed to investigate the protein-protein interactions at the core of this cascade.

Yeast Two-Hybrid (Y2H) Assay for JAZ-MYC2 Interaction

The yeast two-hybrid system is a powerful in vivo technique for identifying and characterizing protein-protein interactions.[17] This method is particularly well-suited for demonstrating the direct interaction between JAZ and MYC2 proteins.

Yeast_Two_Hybrid cluster_workflow Yeast Two-Hybrid Workflow Start Start Construct_Plasmids Construct Bait (BD-JAZ) and Prey (AD-MYC2) Plasmids Start->Construct_Plasmids Co_transform Co-transform Yeast Strain with Bait and Prey Plasmids Construct_Plasmids->Co_transform Select_Transformants Select for Transformants on Non-selective Medium (-Trp, -Leu) Co_transform->Select_Transformants Screen_Interaction Screen for Interaction on Selective Medium (-Trp, -Leu, -His, +3-AT) Select_Transformants->Screen_Interaction Reporter_Assay Perform β-galactosidase Reporter Assay Screen_Interaction->Reporter_Assay End End Reporter_Assay->End

Caption: Workflow for Yeast Two-Hybrid Assay.

Step-by-Step Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of a JAZ protein (e.g., AtJAZ1) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Clone the full-length coding sequence of MYC2 (AtMYC2) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the BD-JAZ and AD-MYC2 constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • As negative controls, co-transform each construct with the corresponding empty vector (pGBKT7 + AD-MYC2 and BD-JAZ + pGADT7).

  • Selection and Screening:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for the presence of both plasmids.

    • After 3-5 days of incubation at 30°C, replica-plate the colonies onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.

    • Growth on the selective medium indicates a positive interaction.

  • Reporter Gene Assay (β-galactosidase):

    • Perform a quantitative or qualitative β-galactosidase assay on the positive colonies to confirm the interaction. A blue color development in the presence of X-gal indicates a positive interaction.

Co-Immunoprecipitation (Co-IP) of COI1 and JAZ from Nicotiana benthamiana

Co-immunoprecipitation is a robust in vivo method to demonstrate that two proteins are part of the same complex within the cell.[20] Transient expression in Nicotiana benthamiana leaves is a rapid and efficient system for this purpose.[13][21]

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Start Start Agroinfiltration Co-infiltrate N. benthamiana leaves with Agrobacterium carrying tagged COI1 and JAZ constructs Start->Agroinfiltration Protein_Extraction Extract total proteins from infiltrated leaves Agroinfiltration->Protein_Extraction Immunoprecipitation Immunoprecipitate the bait protein (e.g., HA-COI1) using anti-HA antibody conjugated beads Protein_Extraction->Immunoprecipitation Washing Wash the beads to remove non-specific binding proteins Immunoprecipitation->Washing Elution Elute the protein complexes from the beads Washing->Elution Western_Blot Analyze the eluate by Western blot using antibodies against both bait and prey proteins Elution->Western_Blot End End Western_Blot->End

Caption: Workflow for Co-Immunoprecipitation.

Step-by-Step Protocol:

  • Vector Construction and Agroinfiltration:

    • Clone the coding sequences of COI1 and a JAZ protein into plant expression vectors with different epitope tags (e.g., HA-COI1 and MYC-JAZ).

    • Transform these constructs into Agrobacterium tumefaciens.

    • Co-infiltrate the Agrobacterium strains into the leaves of 4-6 week old N. benthamiana plants.

  • Protein Extraction:

    • After 2-3 days, harvest the infiltrated leaf tissue and grind to a fine powder in liquid nitrogen.

    • Resuspend the powder in a suitable extraction buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody against the bait protein's tag (e.g., anti-HA agarose beads) for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads several times with extraction buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both the bait (anti-HA) and prey (anti-MYC) protein tags to detect the co-immunoprecipitated complex.

In Vitro Pull-Down Assay for JAZ-MYC2 Interaction

In vitro pull-down assays are valuable for confirming a direct physical interaction between two proteins in a controlled environment, free from the complexities of the cellular milieu.[6][22]

Step-by-Step Protocol:

  • Recombinant Protein Expression and Purification:

    • Express one protein as a fusion with an affinity tag (e.g., GST-JAZ) in E. coli and purify it on glutathione-sepharose beads.

    • Express the other protein with a different tag (e.g., His-MYC2) and purify it.

  • Binding Reaction:

    • Incubate the immobilized GST-JAZ with the purified His-MYC2 in a binding buffer for 1-2 hours at 4°C.

  • Washing:

    • Wash the beads extensively with the binding buffer to remove unbound His-MYC2.

  • Elution and Detection:

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of His-MYC2, which would indicate a direct interaction with GST-JAZ.

Quantitative Real-Time PCR (qRT-PCR) for JA-Responsive Gene Expression

qRT-PCR is a highly sensitive and quantitative method for measuring changes in gene expression levels in response to jasmonate treatment.[1][8]

Step-by-Step Protocol:

  • Plant Treatment and RNA Extraction:

    • Treat plant seedlings or tissues with methyl jasmonate (MeJA) or a mock control.

    • Harvest the tissues at different time points and extract total RNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • qRT-PCR:

    • Perform qRT-PCR using gene-specific primers for known JA-responsive marker genes (e.g., VSP2, PDF1.2) and a reference gene for normalization (e.g., ACTIN).

    • Use a SYBR Green-based detection method.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Conclusion and Future Perspectives

The core this compound signaling cascade, centered around the COI1-JAZ co-receptor and the MYC2 transcription factor, represents a paradigm of hormone signaling in plants. The intricate network of protein-protein interactions that govern this pathway provides numerous points of regulation, allowing for a finely tuned response to a diverse array of stimuli. The experimental methodologies detailed in this guide provide a robust framework for dissecting these interactions and furthering our understanding of this critical signaling network.

Future research in this field will likely focus on the structural basis of the larger repressor complexes, the role of post-translational modifications in modulating protein activity and stability, and the crosstalk between the jasmonate pathway and other hormone signaling networks. A deeper understanding of these aspects will not only enrich our knowledge of fundamental plant biology but also pave the way for innovative applications in agriculture and medicine.

References

  • Fang, Y., et al. (2015). Protein Immunoprecipitation Using Nicotiana benthamiana Transient Expression System. Bio-protocol, 5(13), e1520.
  • Kang, H., et al. (2023). Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. Methods in Molecular Biology, 2690, 101-110.
  • Muñoz-Gasca, A., & Castellano, M. M. (2018). Coimmunoprecipitation of Interacting Proteins in Plants. Methods in Molecular Biology, 1761, 193-201.
  • Boter, M., & Solano, R. (2015). Purification of Effector–Target Protein Complexes via Transient Expression in Nicotiana benthamiana. Methods in Molecular Biology, 1284, 483-495.
  • Bhatt, P. S., et al. (2023). Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. ResearchGate.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405.
  • CD BioSciences. (n.d.). Plant Yeast Two-Hybrid Library Construction and Screening Service.
  • Castañeda, L. M., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. MPMI, 31(7), 747-755.
  • Castañeda, L. M., et al. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. The American Phytopathological Society.
  • Sheard, L. B., et al. (2010). COI1–ASK1 and JAZ proteins form a high-affinity jasmonate co-receptor. ResearchGate.
  • Du, M., et al. (2017). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, 29(9), 2136-2152.
  • Takaoka, Y., et al. (2022). Protein–protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain. Journal of Biological Chemistry, 298(1), 101504.
  • Takaoka, Y., et al. (2022). Protein-protein interactions between jasmonate-related master regulator MYC and transcriptional mediator MED25 depend on a short binding domain. Journal of Biological Chemistry, 298(1), 101504.
  • Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220-2236.
  • Causier, B., & Davies, B. (2002). A typical yeast two-hybrid library screen. ResearchGate.
  • Fonseca, S., et al. (2014). Pull-Down Analysis of Interactions Among this compound Core Signaling Proteins. Methods in Molecular Biology, 1158, 159-170.
  • BioGRID. (n.d.). JAZ12 - MYC2 Interaction Summary.
  • Liu, Y., et al. (2019). MYC2 interacts with JAZ1 assayed by pull-down in vitro. ResearchGate.
  • Zhang, F., et al. (2023). Assembly of JAZ–JAZ and JAZ–NINJA complexes in jasmonate signaling. PNAS, 120(25), e2303332120.
  • Acosta, I. F., et al. (2013). Role of NINJA in root jasmonate signaling. PNAS, 110(39), 15473-15478.
  • Pauwels, L., et al. (2010). NINJA connects the co-repressor TOPLESS to jasmonate signalling. Nature, 464(7289), 788-791.
  • Wikipedia. (n.d.). Two-hybrid screening.
  • Takaoka, Y., et al. (2021). Affinity heatmaps of coronatine stereoisomers on COI1-JAZ co-receptors. ResearchGate.
  • Abe, H., et al. (2008). Quantitative RT‐PCR (RT‐qPCR) of JA and SA‐related marker genes. ResearchGate.
  • Sasaki-Sekimoto, Y., et al. (2013). Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling. Plant Signaling & Behavior, 8(11), e26538.
  • Ud-din, S. M., et al. (2021). optimized protocol for stepwise optimization of real-time RT-PCR analysis. Horticulture Research, 8(1), 178.
  • Chini, A., et al. (2009). Pull-Down Analysis of Interactions Among this compound Core Signaling Proteins. Methods in Molecular Biology, 543, 159-170.
  • Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell, 23(9), 3089-3100.
  • Chen, M., et al. (2022). qPCR analysis of genes involved in JA downstream signaling. ResearchGate.
  • Liu, J., et al. (2022). Investigation of the JASMONATE ZIM-DOMAIN Gene Family Reveals the Canonical JA-Signaling Pathway in Pineapple. International Journal of Molecular Sciences, 23(15), 8343.
  • Weigel, D., & Glazebrook, J. (2007). Protein coimmunoprecipitation in Arabidopsis. CSH protocols, 2007(1), pdb.prot4683.
  • Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PNAS, 105(19), 7100-7105.
  • Finley Lab. (2003). Yeast 2-hybrid protocol.
  • Pham, A. D., & Sauer, F. (2002). In vitro assays to study protein ubiquitination in transcription. Methods, 26(3), 266-274.
  • Liu, Y., et al. (2019). MYC2 interacts with JAZ1 in yeast. ResearchGate.
  • Sanchez-Villarreal, A., & Davis, S. J. (2014). Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Methods in Molecular Biology, 1110, 281-294.
  • Wu, F., & Wang, X. (2017). Co-immunoprecipitation Assays to Detect Protein–Protein Interactions. Methods in Molecular Biology, 1482, 199-207.
  • Weigel, D., & Glazebrook, J. (2007). Protein Coimmunoprecipitation in Arabidopsis. ResearchGate.
  • Biocompare. (2016). Tools to Examine Ubiquitination of Proteins.
  • Chaves-Arquero, B., et al. (2020). The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. Frontiers in Plant Science, 11, 1161.
  • Weigel, D., & Glazebrook, J. (2002). Protein Coimmunoprecipitation in Arabidopsis. ResearchGate.
  • Finley, R. (2003). Yeast Two-Hyrbid Protocol.

Sources

The Pivotal Role of Jasmonic Acid in Orchestrating Plant Growth and Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that have emerged as critical regulators of a vast array of physiological processes in plants.[1][2] Initially recognized for their role in plant defense against biotic and abiotic stresses, it is now unequivocally clear that JAs are also integral to the modulation of plant growth and development.[3][4] This in-depth technical guide provides a comprehensive overview of the multifaceted functions of this compound, delving into its core signaling pathway, its intricate crosstalk with other hormonal networks, and its profound impact on developmental processes from seed germination to senescence. This document is intended for researchers, scientists, and drug development professionals, offering not only a thorough understanding of the underlying molecular mechanisms but also detailed, field-proven experimental protocols to investigate JA's functions.

The Core Jasmonate Signaling Pathway: A Molecular Switch for Growth and Defense

The perception and transduction of the JA signal are orchestrated by a sophisticated and tightly regulated molecular machinery. Understanding this core pathway is fundamental to elucidating how jasmonates exert their pleiotropic effects on plant physiology.

At the heart of JA signaling is the bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] The biosynthesis of JA begins with the fatty acid linolenic acid, which is converted through a series of enzymatic steps in the chloroplasts and peroxisomes.[3] The final conjugation of JA to isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1).[5]

The perception of JA-Ile occurs in the nucleus and involves a co-receptor complex comprising the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[6][7] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, thereby preventing the expression of JA-responsive genes.[6]

Upon an increase in JA-Ile levels, triggered by developmental cues or stress, JA-Ile acts as a "molecular glue," promoting the interaction between COI1 and JAZ proteins.[8][9] This interaction leads to the ubiquitination of JAZ proteins by the SCFCOI1 complex and their subsequent degradation by the 26S proteasome.[6] The degradation of JAZ repressors liberates transcription factors, most notably MYC2, a basic helix-loop-helix (bHLH) transcription factor, which then activates the expression of a wide array of downstream JA-responsive genes, initiating various physiological responses.[10][11]

Caption: The core jasmonate signaling pathway.

This compound's Regulatory Functions in Plant Growth and Development

While extensively studied for its role in defense, JA's influence on plant growth and development is equally profound, often acting to balance the allocation of resources between growth and defense.[1][4]

Developmental ProcessEffect of this compoundKey Regulatory Components
Seed Germination InhibitionCOI1
Root Growth Inhibition of primary root elongation, promotion of lateral root formationMYC2, JAZ proteins, crosstalk with auxin
Flowering Delay of flowering timeCOI1, JAZ, TOE1/2
Stamen and Pollen Development Essential for fertilityCOI1, MYC2
Leaf Senescence PromotionMYC2, JAZ proteins
Trichome Formation PromotionHD-ZIP family members
Tuber Formation Induction in potatoes and yams-

2.1. Root System Architecture

This compound plays a dual role in shaping the root system. It generally inhibits the growth of the primary root, a response that is readily quantifiable and often used as a bioassay for JA sensitivity.[12][13] This inhibition is primarily mediated through the COI1-JAZ-MYC2 signaling module.[12] Conversely, JA can promote the formation of lateral and adventitious roots, particularly under certain stress conditions, which can be viewed as an adaptive response to enhance nutrient and water uptake.[14]

2.2. Reproductive Development

The proper functioning of the JA signaling pathway is crucial for plant fertility.[4] Mutants deficient in JA biosynthesis or perception, such as coi1, are often male-sterile due to defects in stamen development and pollen viability.[15] This highlights the essential role of JA in ensuring reproductive success. Furthermore, JA has been shown to influence flowering time, typically acting as an inhibitor.[16]

2.3. Leaf Senescence

This compound is a potent promoter of leaf senescence, a process of programmed cell death that allows for the remobilization of nutrients from older to younger parts of the plant.[1] The induction of senescence-associated genes by JA is a well-documented phenomenon and is regulated by the core JA signaling components.[4]

Crosstalk with Other Phytohormones: A Symphony of Signals

This compound does not function in isolation; rather, it engages in intricate crosstalk with other phytohormone signaling pathways to fine-tune plant growth and responses to environmental cues.[17][18] This interplay can be synergistic or antagonistic, depending on the specific context and the relative concentrations of the hormones.

3.1. JA and Auxin

The interaction between JA and auxin is complex and context-dependent.[14] In root development, they often act antagonistically, with auxin promoting root growth and JA inhibiting it.[19] However, in other processes, such as flower development, they can act synergistically.[17]

3.2. JA and Gibberellin (GA)

A well-established antagonistic relationship exists between JA and gibberellin, which governs the trade-off between growth and defense.[20] GA promotes growth by stimulating the degradation of DELLA proteins, while JA promotes defense responses.[21] This antagonism is mediated by direct protein-protein interactions between JAZ and DELLA proteins.[20]

3.3. JA and Salicylic Acid (SA)

The crosstalk between JA and salicylic acid is a cornerstone of the plant's immune response.[22] Generally, SA-mediated signaling is effective against biotrophic pathogens, while JA-mediated signaling is crucial for defense against necrotrophic pathogens and herbivorous insects.[22] These two pathways often exhibit mutual antagonism, allowing the plant to mount a tailored defense response to a specific threat.[23]

Hormone_Crosstalk cluster_processes Regulated Processes JA JA Auxin Auxin JA->Auxin Antagonistic/ Synergistic GA GA JA->GA Antagonistic SA SA JA->SA Antagonistic Root Growth Root Growth JA->Root Growth Flowering Flowering JA->Flowering Defense Defense JA->Defense Auxin->Root Growth Growth vs. Defense Trade-off Growth vs. Defense Trade-off GA->Growth vs. Defense Trade-off SA->Defense

Caption: Crosstalk between this compound and other phytohormones.

Methodologies for Investigating this compound Functions

A robust understanding of JA's role in plant biology relies on a diverse toolkit of experimental techniques. The following section provides detailed, step-by-step protocols for key methodologies.

Quantification of this compound by LC-MS/MS

Rationale: Accurate quantification of endogenous JA levels is crucial for correlating hormonal changes with physiological responses. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[7]

Protocol:

  • Sample Preparation:

    • Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[16]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Extract the homogenized tissue with 1 mL of ice-cold 80% methanol containing an internal standard (e.g., d6-JA) to correct for sample loss during extraction and analysis.

    • Incubate the mixture at -20°C for at least 1 hour, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 80% methanol.

    • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject an aliquot of the sample into the LC-MS/MS system.

    • Separate the jasmonates using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify JA using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Gene Expression Analysis by qRT-PCR

Rationale: Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used method to measure the expression levels of JA-responsive genes, providing insights into the activation of the JA signaling pathway.[10]

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Design and validate primers for your target JA-responsive genes (e.g., VSP2, PDF1.2, JAZ genes) and a reference gene (e.g., ACTIN2, UBQ10) for normalization.

    • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green-based master mix.

    • Perform the qRT-PCR on a real-time PCR cycler.

    • Analyze the data using the 2-ΔΔCt method to calculate the relative expression levels of the target genes.[22]

Root Growth Inhibition Assay

Rationale: This simple and robust bioassay is used to assess the sensitivity of plants to JA and to screen for mutants with altered JA responses.[12]

Protocol:

  • Seed Sterilization and Plating:

    • Surface-sterilize seeds with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse with sterile water.

    • Sow the sterilized seeds on Murashige and Skoog (MS) agar plates containing a range of methyl jasmonate (MeJA) concentrations (e.g., 0, 10, 25, 50 µM).

  • Growth and Measurement:

    • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark).

    • After 7-10 days, measure the primary root length of the seedlings using a ruler or image analysis software.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition at each MeJA concentration relative to the control (0 µM MeJA).

    • Compare the dose-response curves of different genotypes to identify altered JA sensitivity.

Herbivore and Pathogen Bioassays

Rationale: To investigate the role of JA in plant defense, it is essential to perform bioassays with herbivores and pathogens.[3][24]

Herbivore Bioassay (e.g., with Pieris rapae):

  • Grow wild-type and JA-mutant plants under controlled conditions.

  • Place one or two first-instar larvae on a leaf of each plant.

  • Monitor larval weight gain and/or leaf damage over several days.

  • Plants with compromised JA signaling are expected to show increased susceptibility to herbivory.

Pathogen Bioassay (e.g., with Botrytis cinerea):

  • Grow wild-type and JA-mutant plants.

  • Inoculate leaves with a spore suspension of the necrotrophic fungus Botrytis cinerea.[24]

  • Maintain high humidity to facilitate infection.

  • Measure the lesion size on the leaves at different time points post-inoculation.

  • JA-insensitive mutants are typically more susceptible to necrotrophic pathogens.[25]

Concluding Remarks and Future Perspectives

This compound has firmly established its position as a master regulator in the intricate network of signals that govern plant life. Its roles extend far beyond defense, encompassing a wide spectrum of growth and developmental processes. The delicate balance between JA-mediated growth inhibition and defense activation is a testament to the sophisticated adaptive strategies that plants have evolved.

For researchers in both academic and industrial settings, a deep understanding of the JA signaling pathway and its interactions with other hormonal cues is paramount. The methodologies outlined in this guide provide a robust framework for dissecting the multifaceted functions of this compound. Future research will undoubtedly uncover even more nuanced roles for this versatile hormone, potentially leading to novel strategies for crop improvement and the development of new plant-derived therapeutic agents. The continued exploration of the jasmonate world promises exciting discoveries at the forefront of plant science.

References

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (Source: Not Available)[1]
  • This compound - Wikipedia. (Source: Wikipedia)[3]
  • This compound in Plant Abiotic Stress Tolerance and Interaction with Abscisic Acid. (Source: Not Available)[24]
  • The Roles of MYC2 Transcription Factor in JA-Signaling Pathway in Plants. (Source: Not Available)[10]
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - Frontiers. (Source: Frontiers)[17][19]
  • This compound Signaling Pathway in Plants - PMC - NIH.
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants - PMC.
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses - MDPI. (Source: MDPI)[14]
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC.
  • Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - Frontiers. (Source: Frontiers)[16]
  • The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - Frontiers. (Source: Frontiers)[11]
  • COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine | PNAS.
  • Simplified JA (this compound) biosynthetic and metabolic pathways and... - ResearchGate.
  • Jasmonate action in plant growth and development | Journal of Experimental Botany. (Source: Oxford Academic)[4][21]
  • MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - MDPI. (Source: MDPI)[27]
  • The function of this compound (JA) in plant growth and development. In... - ResearchGate.
  • Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria - PubMed. (Source: PubMed)[3]
  • Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria - ResearchGate.
  • Application Note: Gene Expression Analysis of Jasmonate-Responsive Genes via qPCR - Benchchem. (Source: BenchChem)[10]
  • Salicylic acid and this compound in plant immunity | Horticulture Research - Oxford Academic. (Source: Oxford Academic)[22]
  • Jasmonate Signaling Mutants of Arabidopsis Are Susceptible to the Soil Fungus Pythium Irregulare - PubMed. (Source: PubMed)[29]
  • The power of mutants for investigating jasmonate biosynthesis and signaling - PubMed. (Source: PubMed)[15]
  • This compound Regulates Plant Development and Orchestrates Stress Response During Tough Times | Request PDF - ResearchGate.
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (Source: Not Available)[20]
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses - PMC - PubMed Central. (Source: PubMed)[23]
  • The Jasmonate Signal Pathway - PMC - NIH.
  • PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) - Protocols.io. (Source: protocols.io)[31]
  • Jasmonate-regulated root growth inhibition and root hair elongation | Journal of Experimental Botany | Oxford Academic. (Source: Oxford Academic)[12]
  • Jasmonate-regulated root growth inhibition and root hair elongation - PMC - NIH.
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed. (Source: PubMed)[18]
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (Source: Not Available)[25]
  • Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. (Source: Not Available)[8]
  • Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor - PMC.

Sources

Part 1: The Jasmonic Acid Core: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structures and Natural Derivatives of Jasmonic Acid

Foreword: The Enduring Significance of Jasmonates in Plant Biology and Beyond

Jasmonates, a class of lipid-derived signaling molecules, have emerged from relative obscurity to become a focal point of intense research in plant biology and are now gaining considerable attention in the realm of drug development. Initially identified for their role in plant defense against herbivores and pathogens, the functional repertoire of jasmonates has expanded to encompass a wide array of developmental processes, from seed germination and root growth to flowering and senescence.[1][2][3] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the core chemical structures, biosynthesis, natural derivatives, and signaling pathways of this compound. By delving into the intricate molecular mechanisms that govern their activity, we aim to provide a foundational understanding that will empower further research and application of these versatile compounds.

Chemical Identity and Physicochemical Properties

This compound (JA) is a cyclopentanone-based oxylipin with the chemical formula C12H18O3.[4][5][6] Its structure is characterized by a five-membered ring with a pentenyl side chain and an acetic acid side chain.[5] The molecule was first isolated as its methyl ester from the essential oil of Jasminum grandiflorum.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H18O3[5][6]
Molar Mass 210.27 g/mol [5]
Appearance Colorless to pale yellow oil[7]
IUPAC Name 2-[(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetic acid[5][6]
CAS Number 6894-38-8[6]
Stereoisomerism and its Biological Implications

This compound has two chiral centers on its cyclopentanone ring, leading to four possible stereoisomers. The naturally occurring and most biologically active form is (+)-7-iso-jasmonic acid. However, in the absence of enzymatic activity, it can isomerize to the more stable but less active (-)-jasmonic acid.[3] The stereochemistry of jasmonates is a critical determinant of their biological activity, as the receptor proteins in the signaling pathway exhibit a high degree of stereospecificity.

Part 2: The Biosynthetic Engine: From Linolenic Acid to this compound

The Octadecanoid Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of this compound, known as the octadecanoid pathway, is a well-characterized enzymatic cascade that initiates in the chloroplasts and concludes in the peroxisomes.[1][2][3]

  • Initiation in the Chloroplast: The pathway begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[1]

  • Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-LeA, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

  • Cyclization: Allene oxide synthase (AOS) and allene oxide cyclase (AOC) work in sequence to convert 13-HPOT into 12-oxo-phytodienoic acid (OPDA).[8]

  • Transport to Peroxisome: OPDA is then transported from the chloroplast to the peroxisome.

  • Reduction and β-Oxidation: Inside the peroxisome, OPDA is reduced by OPDA reductase (OPR) and subsequently undergoes a series of β-oxidation steps to yield this compound.[3]

Subcellular Localization and Regulation of Biosynthesis

The spatial separation of the initial and final steps of JA biosynthesis between the chloroplast and peroxisome highlights the intricate regulation of this pathway. The genes encoding the biosynthetic enzymes are induced by various developmental cues and environmental stresses, such as wounding and pathogen attack, leading to a rapid accumulation of jasmonates at the site of stimulus.[2]

Graphviz Diagram: The this compound Biosynthetic Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT  LOX   OPDA 12-oxo-phytodienoic_acid (OPDA) 13-HPOT->OPDA AOS, AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport JA This compound OPDA_peroxisome->JA OPR3, β-oxidation Jasmonate_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 Binds JAZ JAZ COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription

Caption: The core jasmonate signaling pathway involves the degradation of JAZ repressors.

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation but is intricately interconnected with other phytohormone signaling networks, including those of salicylic acid (SA), ethylene (ET), and auxin. This crosstalk allows plants to fine-tune their responses to complex environmental stimuli. For example, the interaction between JA and SA is often antagonistic, enabling the plant to prioritize defense against either biotrophic or necrotrophic pathogens. [9]

Part 5: Practical Methodologies: Extraction, Purification, and Analysis of Jasmonates

Accurate quantification of jasmonates in plant tissues is crucial for understanding their physiological roles. This requires robust and sensitive methods for their extraction, purification, and analysis.

Protocol: Extraction and Purification of Jasmonates from Plant Tissues

This protocol provides a general framework for the extraction and purification of jasmonates from plant tissues, which can be adapted based on the specific tissue type and analytical method. [10][11] 1. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.

2. Extraction:

  • Extract the powdered tissue with a suitable organic solvent, such as methanol or a mixture of methanol and ethyl acetate. [10][11] * Include an internal standard (e.g., deuterated JA) for accurate quantification.
  • Agitate the mixture at 4°C for a defined period.
  • Centrifuge to pellet the solid debris and collect the supernatant.

3. Purification:

  • Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds. [10][11] * Wash the cartridge with a low-concentration organic solvent to remove polar impurities.
  • Elute the jasmonates with a higher concentration of organic solvent.

4. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a small volume of a solvent compatible with the analytical instrument.
Analytical Techniques for Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For jasmonate analysis, a derivatization step (e.g., methylation with diazomethane) is often required to increase their volatility. [11]

LC-MS/MS has become the method of choice for jasmonate analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds without derivatization. This technique allows for the simultaneous quantification of multiple jasmonate derivatives in a single run.

Table: Comparison of Analytical Methods for Jasmonate Quantification
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sensitivity HighVery High
Selectivity HighVery High
Derivatization Usually RequiredNot Required
Throughput ModerateHigh
Compound Coverage Volatile and semi-volatile derivativesBroad range of derivatives

Part 6: Pharmacological Potential and Future Perspectives

The structural similarity of jasmonates to prostaglandins, a class of signaling molecules in mammals, has spurred interest in their therapeutic potential. [12][13]

Anti-inflammatory and Anti-cancer Activities

Several studies have demonstrated the anti-inflammatory and anti-cancer properties of this compound and its derivatives. [12][13][14]Methyl jasmonate, in particular, has been shown to induce apoptosis in various cancer cell lines without affecting normal cells. [15][16]The proposed mechanisms of action include the disruption of mitochondrial function and the modulation of key signaling pathways involved in cell proliferation and survival. [16]

Applications in Agriculture

The ability of jasmonates to enhance plant defense responses has significant implications for agriculture. Exogenous application of jasmonates can induce resistance to pests and pathogens, potentially reducing the need for chemical pesticides. Furthermore, a deeper understanding of the role of jasmonates in developmental processes, such as tuber formation, could lead to novel strategies for improving crop yields.

Future Directions in Jasmonate Research

The field of jasmonate research continues to evolve rapidly. Future research will likely focus on:

  • Elucidating the molecular mechanisms underlying the diverse biological activities of different jasmonate derivatives.

  • Exploring the therapeutic potential of jasmonates in greater detail, including preclinical and clinical studies.

  • Developing novel strategies for the targeted manipulation of jasmonate biosynthesis and signaling in crops to enhance their resilience and productivity.

References

  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs
  • (±)-Jasmonic-L-isoleucine - TargetMol
  • Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - Oxford Academic
  • This compound Signaling P
  • The Jasmonate Signal P
  • This compound - Wikipedia
  • (±)-Jasmonic Acid-Isoleucine ((±)-JA-Ile) | Cayman Chemical
  • Simplified JA (this compound) biosynthetic and metabolic pathways and...
  • Oxylipin Signal this compound Is Activated by an Enzyme That Conjugates It to Isoleucine in Arabidopsis[W] | The Plant Cell | Oxford Academic
  • This compound - Grokipedia
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants - MDPI
  • Jasmonates: biosynthesis, perception and signal transduction - Aston Public
  • A Validated Protocol for the Extraction of Jasmonates from Plant Tissue for Quantit
  • (-)
  • (+)-Tuberonic acid | C12H18O4 | CID 6443968 - PubChem - NIH
  • Chemical Structures of this compound, Methyl Jasmonate, Methyl...
  • This compound Signaling and Molecular Crosstalk with Other Phytohormones - MDPI
  • Showing Compound this compound (FDB015493) - FooDB
  • Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PubMed Central
  • The Active Jasmonate JA-Ile Regulates a Specific Subset of Plant Jasmonate-Mediated Resistance to Herbivores in N
  • This compound (JA), natural derivatives methyl jasmonate (MeJA),...
  • This compound | C12H18O3 | CID 5281166 - PubChem
  • Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants - ResearchG
  • Methyl Jasmonate - Molecule of the Month - September 2001 - HTML version
  • Therapeutic Potential of this compound and Its Deriv
  • A Technical Guide to the Natural Sources and Tissue-Specific Distribution of Jasmon
  • Methyl jasmon
  • Therapeutic Potential of this compound and Its Deriv
  • Chemical structure of methyl jasmonate (cyclopentaneaceticacid,...
  • Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots - Frontiers
  • Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants - PubMed
  • (PDF)
  • Convergence and divergence of cucurbitacin biosynthesis and regul
  • cis z jasmone - eurekamoments in organic chemistry
  • Biosynthesis of methyl jasmonate and putative route to cis-jasmone - ResearchG
  • Jasmone - Wikipedia
  • Jasmon
  • Showing metabocard for Cucurbic acid (HMDB0029388)
  • Buy Tuberonic acid | 124649-26-9 - Smolecule
  • Structures of this compound, tuberonic acid, tuberonic acid glucoside and theobroxide.
  • Tuberonic Acid Glucoside - Benchchem
  • Cucurbic acid | C12H20O3 | CID 6123064 - PubChem - NIH
  • Tuberonic acid glucoside | C18H28O9 | CID 5281204 - PubChem - NIH
  • cis-Jasmone (CAS N° 488-10-8) - ScenTree
  • (+)-Cucurbic acid | C12H20O3 | CID 5281159 - PubChem - NIH
  • cis-​Jasmone | N

Sources

The Orchestrated Response: A Technical Guide to Jasmonic Acid Signaling and its Crosstalk in Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the jasmonic acid (JA) signaling pathway, a critical regulator of plant defense and development. We will dissect the core signaling cassette, explore the nuances of its regulation, and delve into the intricate crosstalk with other key phytohormonal pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal signaling network.

Section 1: The Core this compound Signaling Module: A Tightly Regulated Cascade

The this compound signaling pathway is a paradigm of stimulus-induced derepression. In its resting state, the pathway is actively suppressed. Upon biotic or abiotic stress, the synthesis of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is induced.[1][2] This molecule acts as the key that unlocks the signaling cascade.

The core of the JA signaling pathway is comprised of three key protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.[3][4][5]

1.1. The COI1-JAZ Co-receptor Complex: The Heart of JA Perception

At low JA-Ile concentrations, JAZ proteins bind to and repress the activity of various transcription factors, including MYC2, thereby preventing the expression of JA-responsive genes.[3][4] JA-Ile acts as a molecular glue, promoting the interaction between COI1 and the JAZ proteins.[1][6] COI1 is a component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1] The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This degradation liberates the MYC transcription factors, allowing them to activate downstream gene expression.[3][4]

Diagram: The Core this compound Signaling Pathway

Core_JA_Signaling cluster_nucleus Nucleus cluster_degradation Degradation JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 Binds JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Stress Biotic/Abiotic Stress Stress->JA_Ile Induces Synthesis

Caption: The core JA signaling module is activated upon stress-induced JA-Ile synthesis.

Section 2: Hormonal Crosstalk: A Symphony of Signals

Plant physiological responses are rarely governed by a single hormone. Instead, intricate networks of synergistic and antagonistic interactions between different hormonal pathways fine-tune the plant's response to its environment.[7][8] JA signaling is a central hub in this network, engaging in extensive crosstalk with other key phytohormones.[7][9]

2.1. The Antagonistic Dance: this compound and Salicylic Acid

The crosstalk between this compound (JA) and salicylic acid (SA) is a classic example of an antagonistic relationship that is crucial for mounting an appropriate defense against different types of pathogens.[10][11][12] Generally, SA-mediated signaling is effective against biotrophic pathogens, while JA signaling is primarily deployed against necrotrophic pathogens and herbivorous insects.[7][12][13]

The molecular basis for this antagonism is multifaceted. Several key transcription factors and regulatory proteins have been identified as nodes of interaction. For instance, the SA-induced transcription factor WRKY70 has been shown to repress JA-responsive genes, while simultaneously activating SA-responsive genes.[12] Conversely, components of the JA pathway can suppress SA signaling. This reciprocal inhibition allows the plant to prioritize one defense pathway over the other, thereby optimizing resource allocation for a specific threat.[10]

Diagram: JA-SA Antagonistic Crosstalk

JA_SA_Crosstalk cluster_pathways Hormonal Pathways cluster_responses Defense Responses JA_Pathway JA Signaling SA_Pathway SA Signaling JA_Pathway->SA_Pathway Antagonism Necrotrophs Defense against Necrotrophs/Insects JA_Pathway->Necrotrophs SA_Pathway->JA_Pathway Antagonism Biotrophs Defense against Biotrophs SA_Pathway->Biotrophs

Caption: Antagonistic crosstalk between JA and SA signaling pathways.

2.2. A Collaborative Effort: this compound and Ethylene

In contrast to the antagonism with SA, JA and ethylene (ET) signaling pathways often act synergistically to regulate defense responses, particularly against necrotrophic pathogens.[7][9] This synergy is largely mediated by the transcription factors ETHYLENE INSENSITIVE 3 (EIN3) and EIN3-LIKE 1 (EIL1) from the ET pathway and MYC2 from the JA pathway.[9]

Upon activation of both pathways, EIN3/EIL1 and MYC2 can cooperatively regulate the expression of a suite of defense-related genes, leading to a more robust and effective defense response than either pathway could mount alone.[9] This synergistic interaction highlights the sophisticated regulatory mechanisms that allow plants to fine-tune their defenses.

2.3. Balancing Growth and Defense: this compound and Gibberellins

The allocation of resources between growth and defense is a critical decision for plants. The crosstalk between JA and gibberellins (GAs) plays a pivotal role in mediating this trade-off.[1][7][14] GAs are primarily growth-promoting hormones, while JA is a key defense hormone. These two pathways are often mutually antagonistic.[15]

The molecular nexus of this crosstalk lies in the direct interaction between the key repressors of each pathway: the JAZ proteins of JA signaling and the DELLA proteins of GA signaling.[7][14][15] DELLAs and JAZs can physically interact, which can lead to the sequestration of these repressors and a modulation of their respective signaling outputs.[14][15] For example, in the presence of GA, DELLA proteins are degraded, which can release JAZ proteins to repress JA signaling. Conversely, the accumulation of JAZs in response to JA can interfere with DELLA-interacting transcription factors, thereby repressing growth.[7]

Diagram: JA-GA Crosstalk in Growth-Defense Trade-off

JA_GA_Crosstalk cluster_hormones Hormones cluster_repressors Repressors cluster_outcomes Physiological Outcomes JA This compound JAZ JAZ Proteins JA->JAZ Promotes Degradation GA Gibberellin DELLA DELLA Proteins GA->DELLA Promotes Degradation JAZ->DELLA Interact Defense Defense JAZ->Defense Represses Growth Growth DELLA->Growth Represses

Caption: Interaction between JAZ and DELLA proteins mediates the JA-GA crosstalk.

2.4. Interplay in Development and Stress: this compound and Auxin

The interaction between JA and auxin is complex, exhibiting both synergistic and antagonistic effects depending on the developmental context and the specific tissues involved.[7][8][16] For instance, both hormones are involved in the regulation of root growth, often in an antagonistic manner, where JA can inhibit auxin-promoted root elongation.[7][17] Conversely, they can act synergistically in processes like flower development.[7][17]

The molecular mechanisms underlying this crosstalk are still being unraveled but are known to involve interactions between components of both signaling pathways. JAZ proteins can interact with auxin-responsive transcription factors, and conversely, auxin signaling components can influence the stability and activity of proteins in the JA pathway.[6]

2.5. A Coordinated Response to Abiotic Stress: this compound and Abscisic Acid

This compound and abscisic acid (ABA) often work in concert to regulate plant responses to abiotic stresses such as drought and salinity.[7][9] Both hormones can induce stomatal closure to conserve water and activate the expression of stress-responsive genes.[2][18]

The crosstalk between JA and ABA signaling can be both synergistic and antagonistic. For example, some ABA-responsive transcription factors can be regulated by JAZ proteins, providing a point of convergence for the two pathways.[19] Conversely, there is evidence for negative regulation, where components of one pathway can inhibit the other, suggesting a complex interplay to fine-tune the stress response.[19][20]

Section 3: Key Experimental Methodologies

Studying the intricate network of JA signaling and its crosstalk requires a robust toolkit of molecular and genetic techniques. Below are detailed protocols for two fundamental assays.

3.1. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction Analysis

The Y2H system is a powerful in vivo technique to identify and characterize binary protein-protein interactions.[21][22] It is particularly valuable for dissecting the interactions between components of signaling pathways, such as the interaction between JAZ repressors and their target transcription factors.[23]

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[22][24] In the Y2H system, the two proteins of interest (the "bait" and "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for a selectable or colorimetric readout.[22][25]

Step-by-Step Methodology:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., a JAZ protein) in-frame with the DNA-binding domain (e.g., GAL4-DBD) in a suitable bait vector.

    • Clone the coding sequence of the "prey" protein (e.g., a transcription factor) in-frame with the activation domain (e.g., GAL4-AD) in a prey vector.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

    • Include appropriate controls: empty bait vector with prey plasmid, bait plasmid with empty prey vector, and a known interacting protein pair as a positive control.

  • Selection and Reporter Gene Assay:

    • Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) to select for yeast where the reporter gene is activated.

    • Perform a secondary reporter assay, such as a β-galactosidase assay, to confirm the interaction.

  • Data Analysis:

    • Growth on selective media and positive reporter gene activity indicate a putative interaction between the bait and prey proteins.

    • The strength of the interaction can be qualitatively assessed by the rate of growth or the intensity of the colorimetric reaction.

Causality and Self-Validation: The elegance of the Y2H system lies in its inherent self-validation through the use of multiple reporter genes with different promoters. A true interaction will activate multiple reporters, reducing the likelihood of false positives. Furthermore, the inclusion of negative controls (empty vectors) is crucial to ensure that neither the bait nor the prey protein can autonomously activate the reporter genes.

3.2. Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a highly sensitive and quantitative method for measuring the abundance of specific transcripts.[26][27][28] It is an indispensable tool for studying the transcriptional regulation downstream of JA signaling and its crosstalk with other hormones.

Principle: This technique involves two main steps: first, reverse transcription of RNA into complementary DNA (cDNA), and second, quantitative PCR to amplify and quantify the amount of a specific cDNA target. The amplification is monitored in real-time using a fluorescent reporter.

Step-by-Step Methodology:

  • Plant Material Treatment and RNA Extraction:

    • Treat plant tissues with the desired hormone (e.g., methyl jasmonate, salicylic acid) or subject them to the relevant stress.[29]

    • Harvest tissues at specific time points and immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a reliable method, such as a CTAB-based protocol or a commercial kit, and treat with DNase to remove genomic DNA contamination.[30]

  • RNA Quality Control and Quantification:

    • Assess RNA integrity using gel electrophoresis or a microfluidics-based system.

    • Quantify RNA concentration using a spectrophotometer or a fluorometer.

  • Reverse Transcription:

    • Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcriptase and a mix of random and oligo(dT) primers.[31]

  • qPCR:

    • Set up qPCR reactions containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Run the qPCR in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene of interest and for one or more stably expressed reference genes.

    • Calculate the relative expression of the target gene using a method such as the 2-ΔΔCt method, normalizing to the reference gene(s).

Causality and Self-Validation: The validity of RT-qPCR data hinges on several key factors. The use of multiple, validated reference genes for normalization is critical to control for variations in RNA input and reverse transcription efficiency.[30] Melt curve analysis (for SYBR Green-based assays) confirms the specificity of the amplification product. The inclusion of no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) ensures the absence of contamination and genomic DNA amplification, respectively.

Section 4: Concluding Remarks

The this compound signaling pathway is a sophisticated and highly interconnected regulatory network that is central to plant survival. A thorough understanding of its core components and its intricate crosstalk with other hormonal pathways is essential for both fundamental plant science research and for the development of novel strategies to enhance crop resilience and productivity. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complexities of this fascinating signaling system.

References

  • Caarls, L., et al. (2015). Salicylic acid and this compound crosstalk in plant immunity. Essays in Biochemistry. [Link]
  • Yang, J., et al. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science. [Link]
  • Jang, G., et al. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences. [Link]
  • Gutierrez, L., et al. (2008). A General Protocol for Accurate Gene Expression Analysis in Plants. Plant Signaling & Behavior. [Link]
  • Chini, A., et al. (2009). Plant oxylipins: COI1/JAZs/MYC2 as the core this compound-signalling module. The FEBS Journal. [Link]
  • Li, N., et al. (2022). Salicylic acid and this compound crosstalk in plant immunity. Essays in Biochemistry. [Link]
  • Li, C., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
  • Ahmad, P., et al. (2022). Salicylic acid and this compound in plant immunity. Horticulture Research. [Link]
  • ResearchGate. (n.d.). A schematic of crosstalk between this compound (JA) and gibberellic acid...[Link]
  • Leon-Reyes, A., et al. (2010). Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach. Molecular Plant. [Link]
  • Udvardi, M. K., et al. (2016). Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants. Methods in Molecular Biology. [Link]
  • ResearchGate. (n.d.). The core components of the this compound (JA)
  • Hou, X., et al. (2013). Crosstalk between GA and JA signaling mediates plant growth and defense. Plant Cell Reports. [Link]
  • Peng, J. (2009). Gibberellin and Jasmonate Crosstalk during Stamen Development.
  • ResearchGate. (n.d.). Crosstalk and integration of this compound (JA), salicylic acid (SA),...[Link]
  • MDPI. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. [Link]
  • Bio-protocol. (n.d.). A General Protocol for Accurate Gene Expression Analysis in Plants. [Link]
  • ResearchGate. (n.d.). Simplified schematic of crosstalk between JA and ABA signaling...[Link]
  • Jin, H., et al. (2023). This compound Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences. [Link]
  • Yang, J., et al. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science. [Link]
  • Zhang, Y., et al. (2022). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link]
  • Springer. (2018). A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. [Link]
  • MDPI. (2022). The Core this compound-Signalling Module CoCOI1/CoJAZ1/CoMYC2 Are Involved in Jas Mediated Growth of the Pollen Tube in Camellia oleifera. [Link]
  • ResearchGate. (n.d.). Role of JA/Auxin crosstalk in plant growth and development. JA and IAA...[Link]
  • ResearchGate. (n.d.). COI1, JAZ repressors and MYC2 are entry points for crosstalk in JA...[Link]
  • Zhang, Y., et al. (2022). This compound signaling in plants and its biological functions in relation to environment.
  • Semantic Scholar. (n.d.).
  • Turner, J. G., et al. (2002).
  • MDPI. (2023).
  • PubMed. (2005). Yeast two-hybrid assay for studying protein-protein interactions. [Link]
  • Iowa State University Library. (n.d.). Plant Hormone Protocols. [Link]
  • Finley Lab. (2003). Yeast Two-Hyrbid Protocol. [Link]
  • ResearchGate. (n.d.). A General Protocol for Accurate Gene Expression Analysis in Plants. [Link]
  • Stony Brook University. (n.d.). Plant hormone protocols. [Link]
  • National Center for Biotechnology Information. (2010). Plant Hormones. Methods and Protocols, 2nd edn. [Link]
  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]
  • Frontiers. (2018).
  • Singer Instruments. (n.d.). Yeast 2-Hybrid. [Link]
  • PharmiWeb.com. (2023). Analytical Methods for Plant Hormones. [Link]
  • MetwareBio. (n.d.). Plant Hormone Assay. [Link]
  • Bio-protocol. (n.d.). Plant hormone. [Link]
  • Bio-protocol. (2022).
  • Science.gov. (n.d.). plant hormone research: Topics by Science.gov. [Link]

Sources

molecular mechanism of jasmonic acid perception by COI1-JAZ co-receptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and immunity. The perception of the bioactive jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), is a critical event that initiates a signaling cascade, leading to the expression of a wide array of JA-responsive genes. This process is orchestrated by a sophisticated co-receptor system composed of the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning JA perception by the COI1-JAZ co-receptor, detailing the structural basis of this interaction, the essential role of inositol polyphosphates, and the subsequent downstream signaling events. Furthermore, we present established experimental protocols for the characterization of this pivotal protein-protein interaction, offering insights for researchers in plant biology and professionals engaged in the development of novel agrochemicals or therapeutics targeting this pathway.

Introduction: The Central Role of Jasmonate Signaling

Jasmonate signaling is integral to a plant's ability to respond to a myriad of environmental and developmental cues, including defense against herbivores and necrotrophic pathogens, as well as processes such as root growth, fertility, and senescence.[1][2] The signaling pathway is primarily controlled by the levels of the bioactive hormone JA-Ile.[3] In the absence of JA-Ile, JAZ proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[4] Upon perception of JA-Ile, the JAZ repressors are targeted for degradation, lifting this repression and allowing for a rapid and robust transcriptional response.[5][6] This derepression mechanism is at the heart of jasmonate signaling and is critically dependent on the COI1-JAZ co-receptor system.

The Molecular Architecture of the COI1-JAZ Co-Receptor

The perception of JA-Ile is not mediated by a single receptor protein but rather by a co-receptor complex formed by COI1 and a JAZ protein.[7][8] This intricate assembly is further stabilized by the presence of inositol polyphosphates, highlighting the multi-component nature of this hormone sensing mechanism.[9][10]

CORONATINE INSENSITIVE1 (COI1): The F-box Component

COI1 is an F-box protein that serves as the substrate recognition subunit of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[4][11] Structurally, COI1 features a C-terminal leucine-rich repeat (LRR) domain that forms a pocket for JA-Ile binding.[7][12] The crystal structure of the Arabidopsis thaliana COI1 protein reveals a horseshoe-shaped solenoid structure formed by 18 LRRs.[7] This LRR domain presents a pocket that, in the presence of JA-Ile, creates a binding surface for the JAZ proteins.[7][13]

JASMONATE ZIM-DOMAIN (JAZ) Proteins: The Repressors

The JAZ protein family comprises a group of transcriptional repressors that are the direct targets of the SCFCOI1 complex.[5][6] A key feature of JAZ proteins is the highly conserved C-terminal Jas motif, which is both necessary and sufficient for the interaction with COI1 in a JA-Ile-dependent manner.[14][15] This Jas motif contains a bipartite degron sequence, consisting of a conserved α-helix for docking onto COI1 and a loop region that effectively traps the JA-Ile molecule within the COI1 binding pocket.[7][9]

The Role of JA-Ile as a "Molecular Glue"

JA-Ile functions as a "molecular glue," promoting the physical interaction between COI1 and JAZ proteins.[3] Neither COI1 nor JAZ alone binds JA-Ile with high affinity.[11] Instead, the stable ternary complex of COI1-JA-Ile-JAZ is formed cooperatively.[7] The isoleucine conjugate of jasmonic acid is crucial for this activity, as other forms of jasmonate, such as this compound itself or methyl jasmonate, are not effective in promoting this interaction.[3][14] The bacterial phytotoxin coronatine (COR), a structural mimic of JA-Ile, potently activates this signaling pathway by promoting the COI1-JAZ interaction.[11][15]

Inositol Polyphosphates: Essential Co-factors

A critical and somewhat unexpected discovery in the elucidation of the JA perception mechanism was the identification of inositol polyphosphates, specifically inositol pentakisphosphate (InsP5) and inositol pyrophosphates (e.g., InsP8), as essential co-factors for high-affinity hormone binding.[16][17][18] These molecules bind to a positively charged pocket on COI1, adjacent to the JA-Ile binding site, and make contacts with both COI1 and the JAZ degron.[7][19] This interaction is thought to stabilize the conformation of the co-receptor complex, thereby potentiating hormone perception.[20][21] Computational modeling and in vitro binding assays have confirmed the crucial role of these inositol polyphosphates in the formation of a stable and functional co-receptor complex.[20][22]

The Signaling Cascade: From Perception to Gene Activation

The formation of the COI1-JA-Ile-JAZ ternary complex initiates a well-defined signaling cascade that culminates in the activation of JA-responsive genes.

Ubiquitination and Degradation of JAZ Repressors

Once the COI1-JA-Ile-JAZ complex is formed, the SCFCOI1 E3 ubiquitin ligase catalyzes the polyubiquitination of the JAZ protein.[1][5] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which subsequently degrades the JAZ repressor.[4][6]

Derepression of Transcription Factors and Gene Expression

The degradation of JAZ proteins liberates transcription factors, such as MYC2, MYC3, and MYC4, that are otherwise held in an inactive state.[4] These transcription factors can then bind to the G-box motifs in the promoters of early JA-responsive genes, leading to their transcriptional activation.[20] This initiates a transcriptional cascade that results in the synthesis of a wide range of proteins involved in plant defense and development.[23][24]

Jasmonate_Signaling_Pathway cluster_perception Hormone Perception cluster_degradation JAZ Degradation cluster_transcription Transcriptional Activation JA_Ile JA-Ile CoReceptor COI1-JA-Ile-JAZ-InsP Co-receptor Complex JA_Ile->CoReceptor COI1 COI1 COI1->CoReceptor JAZ JAZ JAZ->CoReceptor JAZ_MYC2 JAZ-MYC2 (Repressed Complex) JAZ->JAZ_MYC2 InsP Inositol Polyphosphate InsP->CoReceptor SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase CoReceptor->SCF_COI1 recruits JAZ_Ub Polyubiquitinated JAZ SCF_COI1->JAZ_Ub polyubiquitinates Ub Ubiquitin Ub->SCF_COI1 Proteasome 26S Proteasome Proteasome->JAZ degrades JAZ_Ub->Proteasome targets for degradation MYC2 MYC2 (Transcription Factor) MYC2->JAZ_MYC2 JA_Genes JA-Responsive Genes MYC2->JA_Genes activates JAZ_MYC2->MYC2 releases Response Plant Defense & Development JA_Genes->Response

Figure 1: A schematic representation of the jasmonate signaling pathway, from hormone perception to gene activation.

Experimental Methodologies for Studying the COI1-JAZ Interaction

The elucidation of the COI1-JAZ interaction has been made possible through a variety of in vitro and in vivo techniques. Here, we detail two foundational experimental approaches.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful in vivo technique for identifying and characterizing protein-protein interactions. It has been instrumental in demonstrating the hormone-dependent interaction between COI1 and JAZ proteins.[15][25]

Principle: The assay relies on the reconstitution of a functional transcription factor (e.g., GAL4) in yeast. The "bait" protein (e.g., COI1) is fused to the GAL4 DNA-binding domain (DBD), and the "prey" protein (e.g., a JAZ protein) is fused to the GAL4 activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media or a colorimetric assay.

Step-by-Step Protocol:

  • Vector Construction: Clone the full-length or domain-specific coding sequences of COI1 into a bait vector (e.g., pGBKT7) and the JAZ protein into a prey vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection and Interaction Assay:

    • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for yeast cells containing both plasmids.

    • To test for interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

    • Crucially, perform the interaction assay on selective media supplemented with and without JA-Ile or coronatine to demonstrate the hormone-dependency of the interaction.

  • Controls: Include negative controls (e.g., empty bait vector with JAZ prey, COI1 bait with empty prey vector) and a positive control with known interacting proteins.

  • Analysis: Growth on the highly selective medium in the presence of the hormone indicates a positive interaction.

Y2H_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results v_construct Vector Construction (pGBKT7-COI1 & pGADT7-JAZ) y_transform Yeast Co-transformation v_construct->y_transform select_plasmid Plate on SD/-Leu/-Trp (Selects for both plasmids) y_transform->select_plasmid test_interaction Replica Plate on SD/-Leu/-Trp/-His/-Ade select_plasmid->test_interaction hormone_plus + JA-Ile / COR test_interaction->hormone_plus hormone_minus - JA-Ile / COR test_interaction->hormone_minus growth Growth (Interaction) hormone_plus->growth no_growth No Growth (No Interaction) hormone_minus->no_growth

Figure 2: Workflow for a Yeast Two-Hybrid (Y2H) assay to test the hormone-dependent COI1-JAZ interaction.

In Vitro Pull-Down Assay

In vitro pull-down assays provide direct evidence of a physical interaction between two proteins and can be used to determine the necessary components for this interaction.

Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Glutathione S-transferase (GST) or Maltose Binding Protein (MBP)) and immobilized on affinity beads. A "prey" protein, which can be labeled (e.g., with 35S-methionine or a His-tag), is incubated with the immobilized bait. After washing away non-specific binders, the retained proteins are eluted and analyzed by SDS-PAGE and autoradiography or Western blotting.

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify recombinant COI1 (e.g., as an MBP-fusion) and a JAZ protein (e.g., as a GST-fusion or His-tagged protein) from E. coli or another suitable expression system.

  • Immobilization of Bait: Incubate the purified MBP-COI1 with amylose resin to immobilize the bait protein.

  • Binding Reaction:

    • Incubate the immobilized MBP-COI1 with the purified prey JAZ protein in a suitable binding buffer.

    • Set up parallel reactions with varying concentrations of JA-Ile or coronatine, and a control reaction without the hormone.

  • Washing: Wash the resin several times with binding buffer to remove unbound and non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the resin (e.g., with maltose for MBP-tags).

    • Analyze the eluted fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the prey protein's tag (e.g., anti-GST or anti-His).

  • Analysis: The presence of the prey protein in the eluate from the hormone-treated samples, and its absence or significant reduction in the untreated samples, confirms a direct, hormone-dependent interaction.

Quantitative Analysis of Binding Affinity

To provide a more quantitative understanding of the COI1-JAZ interaction, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed. These methods can determine the binding kinetics (kon, koff) and the dissociation constant (Kd), offering valuable data for structure-function studies and for the screening of potential inhibitors or agonists.

Technique Parameter Measured Typical Kd for COI1-JAZ-COR Reference
Radioligand Binding AssayKd48 ± 13 nM (with JAZ1)[16]
Surface Plasmon Resonance (SPR)kon, koff, KdVaries with JAZ protein[26]
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔSVaries with ligand[26]

Implications for Drug and Agrochemical Development

The detailed molecular understanding of the COI1-JAZ co-receptor system opens up exciting possibilities for the rational design of molecules that can modulate jasmonate signaling. For instance, the development of specific agonists could enhance a plant's natural defenses against pests and pathogens, while antagonists could be used to manipulate plant growth and development for agricultural benefit. The structural insights into the co-receptor complex provide a blueprint for in silico screening and the design of novel chemical entities that can specifically target this crucial hormonal perception mechanism.[27]

Conclusion

The perception of jasmonate by the COI1-JAZ co-receptor is a paradigm of hormone signaling in plants, characterized by its multi-component nature and its reliance on a "molecular glue" mechanism. The elucidation of the crystal structure of this complex, along with the identification of inositol polyphosphates as key co-factors, has provided unprecedented insight into the intricacies of this pathway. The experimental approaches detailed in this guide serve as a foundation for further research into this fascinating system and for the development of innovative strategies to modulate plant growth and defense.

References

  • Katsir, L., Chung, H. S., Koo, A. J., & Howe, G. A. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. Current opinion in plant biology, 11(4), 428–435. [Link]
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Melotto, M., Mecey, C., Niu, Y., Chung, H. S., Katsir, L., Yao, J., ... & He, S. Y. (2008). A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine-and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein. The Plant Journal, 55(6), 979–988. [Link]
  • Wasternack, C., & Song, S. (2017). Jasmonate signaling pathway modulates plant defense, growth, and their trade-offs. Journal of experimental botany, 68(6), 1315-1326. [Link]
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Monte, I., Franco-Espinosa, N., Chini, A., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119. [Link]
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089–3100. [Link]
  • Liu, N., Wu, S., Wang, Y., Zhang, C., & Lu, S. (2018). The binding mechanism between inositol phosphate (InsP) and the jasmonate receptor complex: a computational study. Frontiers in plant science, 9, 963. [Link]
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling.
  • Laha, D., Johnen, P., Azevedo, C., Dynowski, M., Weiß, M., Capolicchio, S., ... & Schaaf, G. (2016). Inositol polyphosphate binding specificity of the jasmonate receptor complex. Plant physiology, 171(4), 2379–2388. [Link]
  • Campos, M. L., de Oliveira, J. R., Teixeira, R. M., da Silva, M. B., da Silva, F. G., de Oliveira, L. F. C., ... & Pirovani, C. P. (2021). A new functional JAZ degron sequence in strawberry JAZ1 revealed by structural and interaction studies on the COI1–JA-Ile/COR–JAZs complexes. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Zhang, Z., Li, J., Li, F., Liu, Y., & Yang, C. (2022). Host target modification as a strategy to counter pathogen hijacking of the jasmonate hormone receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119. [Link]
  • Zhang, H., Li, Y., & He, Z. (2022). Recent advances in research into jasmonate biosynthesis and signaling pathways in agricultural crops and products. International journal of molecular sciences, 23(19), 11333. [Link]
  • Howe, G. A. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. Current opinion in plant biology, 11(4), 428–435. [Link]
  • Wasternack, C., & Song, S. (2017). Jasmonate signaling pathway modulates plant defense, growth, and their trade-offs. Journal of experimental botany, 68(6), 1315-1326. [Link]
  • Liu, N., Wu, S., Wang, Y., Zhang, C., & Lu, S. (2018). The binding mechanism between inositol phosphate (InsP) and the jasmonate receptor complex: a computational study. Frontiers in plant science, 9, 963. [Link]
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCF (COI1) complex during jasmonate signalling.
  • Heinrich, M., Hettenhausen, C., Lange, T., Wünsche, H., Fang, J., Baldwin, I. T., & Wu, J. (2013). The active jasmonate JA-Ile regulates a specific subset of plant jasmonate-mediated resistance to herbivores in nature. The Plant Cell, 25(10), 4034–4046. [Link]
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling.
  • Monte, I., Caballero, J. L., Zamarreño, A. M., Fernández-Barbero, G., García-Mina, J. M., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119. [Link]
  • Chung, H. S., Koo, A. J., Gao, X., Jayanty, S., Thines, B., Jones, A. D., & Howe, G. A. (2008). Jasmonate signaling: toward an integrated view. Plant signaling & behavior, 3(10), 790–792. [Link]
  • Zhang, T., Poudel, A. N., Jewell, J. B., Kitaoka, M., St. Clair, S., & Koo, A. J. (2016). The Jasmonate-ZIM-Domain-Containing Proteins Repress Jasmonate-Regulated Stamen Development in Arabidopsis. Plant and Cell Physiology, 57(7), 1459–1473. [Link]
  • Liu, N., Wu, S., Wang, Y., Zhang, C., & Lu, S. (2018). The binding mechanism between inositol phosphate (InsP) and the jasmonate receptor complex: A computational study. Frontiers in plant science, 9, 963. [Link]
  • Monte, I., Franco-Espinosa, N., Chini, A., Zamarreño, A. M., García-Mina, J. M., & Solano, R. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2212155119. [Link]
  • Wu, T., Wang, C., Han, B., Liu, Z., Yang, X., Wang, W., ... & Shi, L. (2023). Emerging roles of inositol pyrophosphates in signaling plant phosphorus status and phytohormone signaling. Plant and Soil, 486(1-2), 1–15. [Link]
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Liu, N., Zhang, Y., Wang, Y., Wang, Y., Zhang, C., & Lu, S. (2020). Exploring the interaction mechanism between antagonist and the jasmonate receptor complex by molecular dynamics simulation. Journal of Molecular Modeling, 26(11), 1-13. [Link]
  • Li, Y., Wu, H., Zhang, X., Wang, H., Wang, W., & Li, X. (2022). Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot. International Journal of Molecular Sciences, 23(19), 11333. [Link]
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 protein is a jasmonate receptor. The Plant Cell, 21(8), 2220–2236. [Link]
  • Ishida, T., Yoshimura, M., Takeishi, A., Uemura, T., Shirasu, K., & Ueda, M. (2023). Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system.

Sources

An In-depth Technical Guide on the Physiological Effects of Endogenous and Exogenous Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that have emerged as critical signaling molecules in the plant kingdom.[1][2][3] Initially identified for their role in plant defense mechanisms against herbivores and necrotrophic pathogens, the functional repertoire of jasmonates is now understood to encompass a vast array of physiological processes, from growth and development to responses to a multitude of abiotic stresses.[1][4][5][6] This guide provides a comprehensive technical overview of the physiological impacts of both endogenously synthesized and exogenously applied this compound. We will delve into the molecular underpinnings of JA biosynthesis and signaling, explore its multifaceted roles in plant life, and provide detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

The Jasmonate Core: Biosynthesis and Signaling

A fundamental understanding of how plants produce and perceive jasmonates is crucial to interpreting their physiological effects.

This compound Biosynthesis: A Two-Compartment Process

The biosynthesis of this compound is a well-orchestrated pathway that begins with the release of α-linolenic acid from chloroplast membranes.[2][7][8] The process involves enzymes located in both the chloroplasts and peroxisomes.

  • Chloroplast Phase: The pathway is initiated by the enzyme lipoxygenase (LOX), which oxygenates α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[9] Subsequently, allene oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPOT into 12-oxo-phytodienoic acid (OPDA).[7]

  • Peroxisome Phase: OPDA is then transported to the peroxisome, where it undergoes reduction and a series of β-oxidations to yield (+)-7-iso-JA (this compound).[2][9]

The most biologically active form of jasmonate is not JA itself, but its isoleucine conjugate, jasmonoyl-isoleucine (JA-Ile), which is synthesized in the cytoplasm by the enzyme JAR1.[7][10]

This compound Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS, AOC OPDA_p OPDA OPDA->OPDA_p Transport JA JA JA_c JA JA->JA_c Transport OPDA_p->JA Reduction & β-oxidation JA-Ile JA-Ile JA_c->JA-Ile JAR1

A simplified overview of the this compound biosynthetic pathway.
The Core Signaling Pathway: A Model of Repression and De-repression

The canonical JA signaling pathway operates through a mechanism of de-repression, centered around the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a family of repressor proteins called JASMONATE ZIM-DOMAIN (JAZ) proteins.[11][12][13]

  • In the Absence of a Stimulus: When JA-Ile levels are low, JAZ proteins bind to and inhibit the activity of various transcription factors (TFs), such as MYC2, preventing the expression of JA-responsive genes.[11][13][14]

  • In the Presence of a Stimulus: Biotic or abiotic stresses trigger the synthesis of JA-Ile.[4][5]

  • Perception and Repressor Degradation: JA-Ile acts as a molecular glue, promoting the interaction between JAZ proteins and the SCFCOI1 E3 ubiquitin ligase complex.[1][12] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][13]

  • Gene Activation: The degradation of JAZ repressors liberates the transcription factors, which can then activate the expression of a wide array of JA-responsive genes, leading to a physiological response.[11][15]

JA Signaling Pathway cluster_state1 Low JA-Ile (Repressed State) cluster_state2 High JA-Ile (Active State) JAZ JAZ Repressor TF Transcription Factor (e.g., MYC2) JAZ->TF binds to & represses Genes JA-Responsive Genes TF->Genes Repressed JA-Ile JA-Ile SCF_COI1 SCF-COI1 Complex JA-Ile->SCF_COI1 promotes binding JAZ_d JAZ Repressor SCF_COI1->JAZ_d targets Proteasome 26S Proteasome JAZ_d->Proteasome Degradation TF_a Transcription Factor (e.g., MYC2) Genes_a JA-Responsive Genes TF_a->Genes_a Activates Transcription Transcription Activated Genes_a->Transcription Stimulus Biotic/Abiotic Stress Stimulus->JA-Ile triggers synthesis

The core JA signaling module: a cycle of repression and activation.

Endogenous this compound: The Master Regulator

Endogenously produced jasmonates are fundamental to orchestrating a plant's life cycle and its interactions with the environment. Levels of JA-Ile are typically low under normal conditions but can increase rapidly and transiently in response to specific cues.[4][16]

Role in Plant Growth and Development

While often viewed as a "stress hormone," JA plays nuanced roles in development:

  • Root Growth: Jasmonates generally inhibit primary root growth but can promote the formation of lateral and adventitious roots.[1][7] This is a classic example of the trade-off between growth and defense, where resources are reallocated.

  • Reproductive Development: JAs are essential for male fertility, specifically in stamen and pollen development.[6][9] Mutants deficient in JA biosynthesis or signaling are often male-sterile.[11]

  • Senescence: Jasmonates are known to promote leaf senescence, a process that allows the plant to remobilize nutrients from older tissues to younger, developing parts.[1][6]

  • Trichome Formation: In some species, like tomato, JAs induce the formation of trichomes (leaf hairs), which act as a physical barrier against insects.[14]

Role in Biotic and Abiotic Stress Responses

The most well-documented role of endogenous JA is in mediating defense responses.

  • Biotic Stress: Upon attack by herbivores or necrotrophic pathogens, a surge in JA levels triggers the expression of defense-related genes.[16][17][18] This leads to the production of anti-herbivore compounds like proteinase inhibitors and toxic secondary metabolites.[1]

  • Abiotic Stress: Jasmonates are integral to responses against a wide range of abiotic stresses, including wounding, drought, salinity, heavy metal toxicity, and ozone exposure.[4][5] For instance, under drought conditions, JA can regulate stomatal closure to minimize water loss.

Exogenous this compound: A Tool for Research and Agriculture

The application of exogenous JAs, most commonly as methyl jasmonate (MeJA) due to its volatility and cell permeability, is a powerful technique to elicit and study JA-mediated responses.[1] It allows for the controlled induction of the JA signaling pathway, bypassing the need for a natural stressor.

Physiological Effects of Exogenous Application

Applying exogenous JA typically mimics and often amplifies the effects of a strong endogenous JA burst.

  • Growth Inhibition: A hallmark response to exogenous JA is the inhibition of seedling and root growth, reflecting the activation of defense pathways at the expense of growth.[1][6]

  • Induction of Defense Genes: Treatment with MeJA leads to a massive reprogramming of the transcriptome, with a rapid and robust induction of defense-related genes, such as those encoding vegetative storage proteins (VSPs) and plant defensins (PDFs).[17][18]

  • Enhanced Stress Tolerance: Pre-treating plants with low concentrations of JA can "prime" them for future stress encounters, leading to enhanced tolerance to subsequent biotic or abiotic challenges.[19] For example, exogenous JA application can improve tolerance to drought and salinity by activating antioxidant enzyme systems.[19]

  • Commercial Applications: The ability of exogenous JAs to boost plant defenses has found applications in agriculture.[20] They can be used to enhance crop resistance to pests and pathogens, potentially reducing the need for chemical pesticides.[21] Additionally, they are used to promote the production of valuable secondary metabolites in medicinal plants.

ParameterEndogenous JA ResponseExogenous JA Response
Trigger Specific developmental or environmental cues (e.g., wounding, pathogen attack)Direct application of JA or its derivatives (e.g., MeJA)
Nature of Response Highly regulated, often localized and transientSystemic, often sustained and dose-dependent
Growth Effects Context-dependent inhibition or promotion (e.g., inhibits primary root, promotes lateral roots)Primarily growth inhibition, especially at higher concentrations[1]
Defense Activation Targeted induction of defense pathwaysBroad-spectrum, strong induction of defense gene expression[17]
Typical Concentration Low basal levels, with localized peaks upon stimulationDependent on application concentration, can be supra-physiological

Experimental Protocols

Studying the effects of this compound requires robust methodologies for its application and quantification.

Protocol for Exogenous Application of Methyl Jasmonate (MeJA)

This protocol describes a common method for treating plants with MeJA to induce JA-responsive gene expression and physiological changes.

A. MeJA Plate Assay for Seedlings (e.g., Arabidopsis thaliana)

  • Prepare MeJA Stock Solution: Dissolve MeJA in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Store at -20°C. Causality: Ethanol is used as a solvent because MeJA is poorly soluble in water.

  • Prepare Growth Medium: Prepare standard sterile plant growth medium (e.g., Murashige and Skoog [MS] with 1% sucrose and 0.8% agar). Autoclave and cool to ~50-60°C.

  • Add MeJA to Medium: Add the MeJA stock solution to the molten agar to achieve the desired final concentration (e.g., 10 µM, 50 µM). Also, prepare control plates by adding an equivalent volume of ethanol to the medium. Causality: Incorporating MeJA directly into the media ensures consistent and continuous exposure for root growth inhibition assays.

  • Plate Sterilized Seeds: Sow surface-sterilized seeds on the control and MeJA-containing plates.

  • Incubate and Observe: Stratify seeds if necessary (e.g., 4°C for 2-3 days in the dark), then transfer plates to a growth chamber under controlled conditions. Measure primary root length or other physiological parameters at specified time points (e.g., 7-10 days).

B. MeJA Vapor Treatment for Soil-Grown Plants

  • Prepare MeJA Solution: Dilute the MeJA stock solution in water to the desired concentration (e.g., 100 µM).

  • Set up Treatment Chamber: Place soil-grown plants in a sealed, airtight container or chamber.

  • Apply MeJA: Place a small, open container (e.g., a petri dish or a piece of cotton) with the diluted MeJA solution inside the chamber, ensuring it does not touch the plants. For a control chamber, use a solution with the same concentration of ethanol but no MeJA. Causality: MeJA is volatile, allowing for non-contact, systemic induction of the JA pathway, which is particularly useful for gene expression studies without inducing a wound response.

  • Incubate: Seal the chamber and incubate for the desired duration (e.g., 6, 12, or 24 hours).

  • Harvest Tissue: After treatment, immediately harvest plant tissue and flash-freeze in liquid nitrogen for subsequent analysis (e.g., RNA extraction for gene expression studies).

Protocol for Quantification of Endogenous this compound

Quantification of endogenous JA levels typically requires sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23]

  • Sample Collection: Harvest a precise amount of plant tissue (e.g., 100 mg fresh weight), flash-freeze in liquid nitrogen, and store at -80°C until extraction. Causality: Flash-freezing immediately halts all enzymatic activity, preventing metabolic changes to JA levels post-harvest.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol/water with an antioxidant like butylated hydroxytoluene).

    • Crucially, add a known amount of a labeled internal standard (e.g., d2-JA or 13C6-JA-Ile). Causality: The internal standard is chemically identical to the analyte but has a different mass. It is essential for accurate quantification as it co-extracts with the endogenous JA and corrects for any sample loss during preparation and analysis.[22]

  • Phase Separation/Purification:

    • Centrifuge the homogenate to pellet debris.

    • Collect the supernatant. The sample may require further purification using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Analyze the purified extract using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.[22][24]

    • The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analytes (JA, JA-Ile) and the internal standards.[22]

  • Data Analysis: Quantify the amount of endogenous JA by comparing the peak area ratio of the analyte to its corresponding labeled internal standard against a standard curve.

Workflow for studying exogenous and endogenous JA effects.

Hormonal Crosstalk: The Broader Context

The effects of this compound are not executed in isolation. JA signaling pathways are intricately connected with those of other major plant hormones, including salicylic acid (SA), ethylene (ET), auxin, and gibberellic acid (GA).[25][26][27] This crosstalk allows plants to fine-tune their responses to complex environmental stimuli.

  • JA-SA Antagonism: The interaction between JA and SA is often antagonistic and is a key determinant in the defense against different types of pathogens.[25][28] Generally, JA-mediated defenses are effective against necrotrophic pathogens, while SA-mediated defenses target biotrophic pathogens.

  • JA-ET Synergism: JA and ethylene often act synergistically in regulating defense against certain necrotrophic pathogens and in developmental processes.[18][29]

  • JA-GA Antagonism: The balance between JA and gibberellin is crucial for the "growth-defense" trade-off.[6][30] High JA levels promote defense but inhibit growth, partly by stabilizing DELLA proteins, which are growth repressors in the GA pathway.[6]

Conclusion

This compound is a pleiotropic hormone that acts as a central node in the complex regulatory networks governing plant life. Endogenous JA is indispensable for a range of developmental processes and for mounting tailored responses to a constant barrage of environmental stresses. The use of exogenous jasmonates provides a powerful experimental and agricultural tool to probe these responses and enhance plant resilience. A thorough understanding of the biosynthesis, signaling, and physiological effects of both endogenous and exogenous JA is paramount for researchers seeking to unravel the intricacies of plant physiology and for professionals aiming to develop novel strategies for crop improvement and drug discovery.

References

  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants - MDPI. (URL: [Link])
  • The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC - NIH. (URL: [Link])
  • This compound Signaling Pathway in Plants - PMC - NIH. (URL: [Link])
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (URL: [Link])
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - Frontiers. (URL: [Link])
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC. (URL: [Link])
  • Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription - Oxford Academic. (URL: [Link])
  • Simplified JA (this compound) biosynthetic and metabolic pathways and...
  • Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances - Oxford Academic. (URL: [Link])
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (URL: [Link])
  • [PDF] The JAZ Proteins: A Crucial Interface in the Jasmon
  • This compound signaling in plants and its biological functions in rel
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed. (URL: [Link])
  • The Jasmonate Signal P
  • Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PubMed Central. (URL: [Link])
  • Quantification of this compound, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed. (URL: [Link])
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (URL: [Link])
  • Architecture and Dynamics of the this compound Gene Regul
  • This compound - Wikipedia. (URL: [Link])
  • Jasmonates: biosynthesis, perception and signal transduction | Essays in Biochemistry.
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed. (URL: [Link])
  • Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmon
  • Jasmonates: biosynthesis, perception and signal transduction - PubMed. (URL: [Link])
  • This compound perception and signal transduction during abiotic stress....
  • Jasmonates: biosynthesis, perception and signal transduction - Aston Public
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed Central. (URL: [Link])
  • The Multifaceted Role of this compound in Plant Stress Mitig
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses - MDPI. (URL: [Link])
  • This compound Signaling and Molecular Crosstalk with Other Phytohormones - MDPI. (URL: [Link])
  • Jasmonate action in plant growth and development | Journal of Experimental Botany. (URL: [Link])
  • Jasmonate-Responsive Gene Expression - ResearchG
  • Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry - ResearchG
  • Role of this compound in plant development and defense responses | PPTX - Slideshare. (URL: [Link])
  • Functions of this compound in Plant Regulation and Response to Abiotic Stress - PMC. (URL: [Link])
  • Functions of this compound in Plant Regulation and Response to Abiotic Stress. (URL: [Link])
  • Validated method for phytohormone quantification in plants - Frontiers. (URL: [Link])
  • This compound: ROLE IN BIOTECHNOLOGY AND THE REGULATION OF PLANTS BIOCHEMICAL PROCESSES. (URL: [Link])
  • This compound: A Plant Hormone's Dual Role in Fragrance and Agriculture. (URL: [Link])
  • Quantification of this compound by SPME in Tomato Plants Stressed by Ozone - PubMed. (URL: [Link])
  • Functions of this compound in Plant Regulation and Response to Abiotic Stress - PubMed. (URL: [Link])
  • Plant Health Promoters - OMEX Canada. (URL: [Link])

Sources

A Deep Dive into the Jasmonic Acid Signaling Pathway: Core Transcription Factors and Their Regulatory Networks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Jasmonic Acid in Plant Life

This compound (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are indispensable for a plant's survival and propagation.[1][2] They are central regulators of a wide array of physiological processes, from growth and development to, most notably, defense against biotic and abiotic stresses.[2][3] When a plant is wounded by an herbivore or attacked by a necrotrophic pathogen, a rapid accumulation of JAs triggers a sophisticated signaling cascade, leading to the expression of defense-related genes.[1][3] This guide provides an in-depth technical exploration of the key transcription factors that form the core of the JA signaling pathway, their intricate regulatory mechanisms, and their critical role in orchestrating plant responses. We will delve into the molecular ballet of activation and repression that allows plants to fine-tune their defenses and manage the delicate balance between growth and defense.

The Core Signaling Cassette: A Tale of Repression and Derepression

The central paradigm of JA signaling revolves around a double-negative regulatory mechanism. In the absence of a stimulus, the pathway is held in a repressed state. Upon perception of the bioactive JA molecule, jasmonoyl-isoleucine (JA-Ile), this repression is lifted, allowing for the activation of downstream genes.[4][5]

The Master Repressors: JASMONATE ZIM-DOMAIN (JAZ) Proteins

At the heart of the JA signaling pathway lies a family of transcriptional repressors known as the JASMONATE ZIM-DOMAIN (JAZ) proteins.[6][7] These proteins are the gatekeepers of the pathway, effectively silencing JA-responsive genes in the absence of a JA signal.[4][5] JAZ proteins are characterized by two conserved domains: the ZIM domain, which facilitates protein-protein interactions, and the Jas domain, which is crucial for their degradation in the presence of JA-Ile.[7][8]

In the resting state, JAZ proteins bind to and inhibit the activity of various transcription factors, preventing them from activating their target genes.[4][6] Some JAZ proteins recruit the co-repressor TOPLESS (TPL) either directly or via an adaptor protein called NOVEL INTERACTOR OF JAZ (NINJA) to further ensure transcriptional silence.[2][9]

The Ubiquitin-Proteasome System: Triggering the Signal

The perception of JA-Ile initiates the derepression of the pathway. JA-Ile acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1).[3][4] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[3][4] This interaction leads to the polyubiquitination of JAZ proteins, marking them for degradation by the 26S proteasome.[4][10] The removal of the JAZ repressors is the critical event that unleashes the activity of the downstream transcription factors.

Key Transcription Factors: The Conductors of the JA Symphony

With the JAZ repressors degraded, a cohort of transcription factors is free to bind to the promoters of JA-responsive genes and initiate their transcription. The specific combination of transcription factors activated determines the nature and intensity of the plant's response.

MYC2: The Master Regulator of the MYC-Branch

MYC2 is a basic helix-loop-helix (bHLH) transcription factor that is considered a master regulator of the JA signaling pathway.[4][6][11] It binds to the G-box motif (CACGTG) present in the promoters of a vast number of JA-responsive genes.[11] The release of MYC2 from JAZ-mediated repression is a pivotal step in activating a wide range of JA-dependent responses, including defense against herbivores, wound healing, and the biosynthesis of secondary metabolites.[4][11][12]

The activity of MYC2 is not only regulated by JAZ proteins but also fine-tuned through its interaction with the Mediator complex, specifically the MED25 subunit, which helps recruit RNA polymerase II to initiate transcription.[5][11] Furthermore, MYC2 is involved in a negative feedback loop; it activates the transcription of its own repressors, the JAZ genes, to ensure a transient and controlled response.[13] It also activates the expression of MYC2-TARGETED BHLH (MTB) proteins, which act as competitive repressors of MYC2, contributing to the termination of the JA signal.[14][15]

EIN3 and EIL1: Integrating Ethylene and Jasmonate Signaling

ETHYLENE INSENSITIVE3 (EIN3) and EIN3-LIKE1 (EIL1) are key transcription factors in the ethylene (ET) signaling pathway.[9] Intriguingly, they also play a crucial role in the JA signaling pathway, acting as a critical node for crosstalk between these two hormones.[1][16][17] JA and ET often act synergistically to regulate plant defenses against necrotrophic pathogens.[3][12]

Similar to MYC2, EIN3 and EIL1 are also repressed by JAZ proteins.[1][16] The degradation of JAZs in response to JA-Ile derepresses EIN3/EIL1, enhancing their transcriptional activity.[16][17] This derepression, coupled with the ET-mediated stabilization of EIN3/EIL1 proteins, leads to a strong synergistic activation of downstream defense genes, such as PLANT DEFENSIN1.2 (PDF1.2).[1][3] JAZ proteins can recruit the histone deacetylase HDA6 to repress EIN3/EIL1 activity, and the removal of JAZs alleviates this repression.[16][17]

The following diagram illustrates the core JA signaling pathway and the central roles of MYC2, JAZs, and EIN3/EIL1.

JASignaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_SCF SCF Complex Wounding Wounding/ Herbivory JA_Ile JA-Ile Wounding->JA_Ile Induces COI1 COI1 JA_Ile->COI1 Promotes binding SCF SCF JAZ JAZ Proteins COI1->JAZ Targets for ubiquitination MYC2 MYC2 JAZ->MYC2 Represses EIN3_EIL1 EIN3/EIL1 JAZ->EIN3_EIL1 Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded by JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates transcription EIN3_EIL1->JA_Genes Activates transcription

Caption: Core this compound Signaling Pathway.

Crosstalk with Other Phytohormone Pathways: A Regulatory Hub

The JA signaling pathway does not operate in isolation. It engages in extensive crosstalk with other hormone signaling pathways to fine-tune plant responses to a complex array of environmental cues.[1] The transcription factors at the core of JA signaling are often the mediators of this crosstalk.

Hormone PathwayInteracting Component(s)Key Transcription Factor(s) InvolvedOutcome of Interaction
Ethylene (ET) EIN3/EIL1EIN3/EIL1, MYC2Synergistic activation of defense against necrotrophic pathogens; antagonistic regulation of wound responses.[1][12]
Gibberellic Acid (GA) DELLA proteinsMYC2, MYC3, MYC4Antagonistic regulation of growth and defense; JAZ proteins interact with DELLAs.[1][18]
Abscisic Acid (ABA) PYL receptors, ABI3, ABI5MYC2Synergistic effects on some stress responses; PYL6 can interact with and negatively regulate MYC2.[1][8]
Auxin ARF proteinsMYC2Coordinated regulation of developmental processes like root growth and flower development.[8][18]
Salicylic Acid (SA) NPR1MYC2Generally antagonistic; SA-mediated defense against biotrophic pathogens often suppresses JA-mediated responses.[11]

The antagonism between JA and ET signaling in certain contexts is a prime example of this intricate regulation. While they act synergistically against some pathogens, they can be mutually inhibitory in other responses.[12] MYC2 and EIN3 physically interact and mutually repress each other's transcriptional activities, providing a molecular basis for this antagonism.[9][12] This allows the plant to prioritize either defense against herbivores (JA-dominant) or defense against certain pathogens and developmental processes (ET-dominant).

The following diagram illustrates the crosstalk between the JA, ET, and GA pathways, highlighting the central role of JAZ proteins and key transcription factors.

HormoneCrosstalk JA This compound JAZ JAZ Proteins JA->JAZ Degradation ET Ethylene EIN3_EIL1 EIN3/EIL1 ET->EIN3_EIL1 Stabilization GA Gibberellic Acid DELLA DELLA Proteins GA->DELLA Degradation JAZ->DELLA Interacts with JAZ->EIN3_EIL1 Represses MYC2 MYC2 JAZ->MYC2 Represses DELLA->MYC2 Represses PIFs PIFs DELLA->PIFs Represses ET_Response ET Response (Defense/Growth) EIN3_EIL1->ET_Response Activates MYC2->EIN3_EIL1 Mutually Repressive JA_Response JA Response (Defense) MYC2->JA_Response Activates GA_Response GA Response (Growth) PIFs->GA_Response Activates ChIPWorkflow Start Plant Tissue Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Isolate 2. Isolate Nuclei & Shear Chromatin Crosslink->Isolate IP 3. Immunoprecipitation (with specific antibody) Isolate->IP Wash 4. Wash & Elute IP->Wash Reverse 5. Reverse Cross-links Wash->Reverse Purify 6. Purify DNA Reverse->Purify Analyze 7. Analysis (qPCR or Sequencing) Purify->Analyze

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion and Future Perspectives

The transcription factors MYC2, JAZ proteins, and EIN3/EIL1 form the central regulatory network of the this compound signaling pathway. Their intricate interplay of repression and derepression, coupled with extensive crosstalk with other hormone pathways, allows plants to mount highly specific and appropriately scaled responses to a myriad of environmental challenges. For researchers and drug development professionals, understanding these core components is paramount. Targeting these transcription factors or their interactions could offer novel strategies for enhancing crop resilience and developing new plant protectants. Future research will undoubtedly uncover further layers of regulation and additional players in this complex signaling network, continuing to illuminate how plants navigate their dynamic world.

References

  • Wasternack, C., & Song, S. (2017). This compound Signaling and Molecular Crosstalk with Other Phytohormones. Journal of Experimental Botany, 68(13), 3321-3337. [Link]
  • Song, S., Huang, H., & Li, C. (2014). Molecular basis for jasmonate and ethylene signal interactions in Arabidopsis. Journal of Experimental Botany, 65(20), 5767-5777. [Link]
  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., ... & Alyemeni, M. N. (2021). The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling. Frontiers in Plant Science, 12, 691749. [Link]
  • Ullah, A., Manghwar, H., Shaban, M., Khan, A. H., Akbar, A., Ali, U., ... & Luo, S. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. Plants, 10(7), 1339. [Link]
  • Li, Y., & Li, C. (2022). The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms. International Journal of Molecular Sciences, 23(23), 15201. [Link]
  • Li, C., Wang, P., & Yu, D. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
  • Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. Plant Cell, 23(9), 3089-3100. [Link]
  • Song, S., Huang, H., Gao, H., Wang, J., Wu, D., Liu, X., ... & Li, C. (2014). Interaction between MYC2 and ETHYLENE INSENSITIVE3 Modulates Antagonism between Jasmonate and Ethylene Signaling in Arabidopsis. The Plant Cell, 26(1), 263-279. [Link]
  • Ruan, J., Zhou, Y., Zhou, M., & Li, R. (2019). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(9), 2247. [Link]
  • Zhu, Z., An, F., Feng, Y., Li, P., Xue, L., Mu, A., ... & Guo, H. (2011). Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis. Proceedings of the National Academy of Sciences, 108(30), 12539-12544. [Link]
  • Du, M., Zhao, J., & Chen, G. (2023). MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis. International Journal of Molecular Sciences, 24(4), 3465. [Link]
  • Zhu, Z., An, F., Feng, Y., Li, P., Xue, L., Mu, A., ... & Guo, H. (2011). Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis. PubMed. [Link]
  • Li, C., Wang, P., & Yu, D. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. PubMed Central. [Link]
  • Staswick, P. E. (2008). The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes. The Plant Cell, 20(8), 2033-2036. [Link]
  • Ruan, J., Zhou, Y., Zhou, M., & Li, R. (2019). This compound Signaling Pathway in Plants.
  • An, N., & Lee, J. S. (2019). Shaping Ethylene Response: The Role of EIN3/EIL1 Transcription Factors. Frontiers in Plant Science, 10, 1099. [Link]
  • Wang, Y., Li, Y., & Chen, Y. (2023). Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances. Horticulture Research, 10(11), uhad194. [Link]
  • Song, S., Huang, H., Gao, H., Wang, J., Wu, D., Liu, X., ... & Li, C. (2014). Interaction between MYC2 and ETHYLENE INSENSITIVE3 modulates antagonism between jasmonate and ethylene signaling in Arabidopsis.
  • Kim, J., & Lee, J. S. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 271. [Link]
  • Du, M., Zhao, J., Tzeng, D. T. W., Liu, Y., Nie, J., Li, Z., ... & Li, C. (2019). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, 31(1), 135-150. [Link]
  • Pirrello, J., Leclercq, J., Coudouel, S., Soulayrol, E., Piyatrakul, P., Kuswanhadi, ... & Montoro, P. (2018). Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis. BMC Plant Biology, 18(1), 1-18. [Link]
  • Institute of Genetics and Developmental Biology. (2019).
  • Pauwels, L., & Goossens, A. (2011). Inhibition of JA Responses by Interaction of JAZ Proteins with a Wide Array of TFs.
  • Zhu, Z., An, F., Feng, Y., Li, P., Xue, L., Mu, A., ... & Guo, H. (2011). EIN3 and EIL1 are positive regulators of JA signaling. (A) Analysis of...
  • Thouroude, T., & Van der Ent, S. (2020).

Sources

The Dichotomous Role of Jasmonic Acid: A Technical Guide to its Involvement in Seed Germination and Root Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that have long been recognized as central regulators of plant defense responses. However, a growing body of evidence has firmly established their critical and often contradictory roles in fundamental developmental processes, including the initiation of life through seed germination and the exploration of the soil environment via root system architecture. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning the involvement of this compound in seed germination and root development. We will delve into the core JA signaling pathway, explore its intricate crosstalk with other key phytohormones, and present detailed, field-proven protocols for the experimental investigation of these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of JA's multifaceted functions and the methodologies to dissect them.

The Core Jasmonate Signaling Cascade: A Primer

At the heart of jasmonate perception and response lies a well-defined signaling module centered around three key protein families: the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, and the MYC family of basic helix-loop-helix (bHLH) transcription factors.[1]

In the resting state, JAZ proteins bind to and repress the activity of MYC transcription factors, preventing the expression of JA-responsive genes.[2] The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins.[3] COI1 is a component of the SCFCOI1 E3 ubiquitin ligase complex, which targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4] The degradation of JAZ repressors liberates MYC transcription factors, most notably MYC2, which can then activate the transcription of a wide array of downstream genes that orchestrate the diverse physiological responses to jasmonates.[4][5]

JA_Signaling_Core cluster_SCF SCFCOI1 E3 Ligase JA_Ile JA-Ile COI1 COI1 (F-box) JA_Ile->COI1 promotes interaction JAZ JAZ Repressor COI1->JAZ recruits SCF_complex SCF Complex MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates transcription

Figure 1: The core this compound signaling pathway.

This compound in Seed Germination: A Tale of Inhibition and Hormonal Crosstalk

Seed germination is a critical developmental transition, and its timing is tightly regulated by a complex interplay of endogenous and environmental signals. Jasmonates are generally considered to be inhibitors of seed germination, a role that is intricately linked to their interactions with other key phytohormones, particularly abscisic acid (ABA) and gibberellins (GA).[6][7]

Molecular Mechanisms of JA-Mediated Inhibition

The inhibitory effect of JA on seed germination is primarily mediated through the canonical COI1-JAZ-MYC2 signaling pathway.[8] Exogenous application of JAs has been shown to delay or prevent germination in a variety of plant species, including Arabidopsis thaliana.[9][10] This inhibition is often synergistic with ABA, the primary hormone responsible for inducing and maintaining seed dormancy.[11] Evidence suggests that JA can enhance ABA signaling, and conversely, ABA can promote JA biosynthesis, creating a positive feedback loop that reinforces the dormant state.[12]

Crosstalk with Abscisic Acid (ABA) and Gibberellins (GA)

The balance between ABA and GA is a crucial determinant of whether a seed remains dormant or germinates.[8] JA tips this balance in favor of ABA. Mechanistically, JAZ proteins have been shown to physically interact with key components of the ABA signaling pathway, such as the transcription factor ABSCISIC ACID INSENSITIVE 5 (ABI5), thereby modulating its activity.[12]

Conversely, JA signaling antagonizes the effects of GA, which is the primary promoter of germination. This antagonism is mediated, in part, through the interaction of JAZ proteins with DELLA proteins, which are key repressors of GA signaling.[13][14][15] By stabilizing DELLA proteins, JAs can dampen GA-mediated responses that are essential for breaking dormancy and promoting germination.[16]

JA_Germination_Crosstalk JA This compound JA_Sig JA Signaling (COI1-JAZ-MYC2) JA->JA_Sig ABA Abscisic Acid ABA_Sig ABA Signaling (ABI5) ABA->ABA_Sig GA Gibberellins GA_Sig GA Signaling GA->GA_Sig JA_Sig->GA_Sig antagonizes JAZ JAZ Proteins JA_Sig->JAZ degradation Germination Seed Germination JA_Sig->Germination inhibits ABA_Sig->Germination inhibits DELLA DELLA Proteins GA_Sig->DELLA degradation GA_Sig->Germination promotes JAZ->ABA_Sig enhances JAZ->DELLA interacts with

Figure 2: Hormonal crosstalk in JA-regulated seed germination.

The Dual Nature of this compound in Root Development

The role of this compound in root development is complex and context-dependent, exhibiting both inhibitory and promoting effects on different aspects of root system architecture.[17] This duality is largely governed by the concentration of JA, the specific type of root tissue, and the intricate crosstalk with other phytohormones, most notably auxin.[6][17]

Inhibition of Primary Root Growth

One of the most well-characterized effects of JA is the potent inhibition of primary root elongation.[17][18] This response is mediated by the canonical JA signaling pathway and is a classic assay for screening JA-insensitive mutants.[18] High concentrations of JA reduce both cell division in the root apical meristem and cell elongation in the elongation zone.[19] A key molecular mechanism underlying this inhibition involves the JA-activated transcription factor MYC2 directly repressing the expression of the PLETHORA (PLT) genes, which are master regulators of root stem cell niche maintenance and are downstream of auxin signaling.[4][19][20] This demonstrates a clear antagonistic interaction between JA and auxin in the control of primary root growth.

Regulation of Lateral and Adventitious Root Formation

In contrast to its inhibitory role in primary root growth, JA's effect on lateral and adventitious root formation is more nuanced. At low concentrations, JAs can promote lateral root formation, while higher concentrations are often inhibitory.[14][21] This promoting effect is often dependent on the COI1-mediated signaling pathway and involves a synergistic interaction with auxin.[4][22] For instance, JA can induce the expression of auxin biosynthesis genes, such as YUCCA and ANTHRANILATE SYNTHASE A1 (ASA1), thereby increasing local auxin concentrations that are required for lateral root initiation.[17][22]

Conversely, JA generally has a negative impact on adventitious root formation, a process that is also heavily reliant on auxin.[17] This highlights the context-dependent nature of JA-auxin crosstalk in shaping the root system.

JA_Root_Development JA This compound JA_Sig JA Signaling (COI1-JAZ-MYC2) JA->JA_Sig Auxin Auxin Auxin_Sig Auxin Signaling Auxin->Auxin_Sig PLT PLT Genes JA_Sig->PLT represses Auxin_Bio Auxin Biosynthesis (e.g., YUCCA, ASA1) JA_Sig->Auxin_Bio induces (low conc.) Primary_Root Primary Root Growth JA_Sig->Primary_Root inhibits Lateral_Root Lateral Root Formation JA_Sig->Lateral_Root promotes (low conc.) inhibits (high conc.) Adventitious_Root Adventitious Root Formation JA_Sig->Adventitious_Root inhibits Auxin_Sig->PLT activates Auxin_Sig->Lateral_Root promotes Auxin_Sig->Adventitious_Root promotes PLT->Primary_Root promotes Auxin_Bio->Auxin

Sources

The Pivotal Role of Jasmonates in Orchestrating Flower and Fruit Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonates (JAs), a class of lipid-derived phytohormones, have emerged from their initial characterization as stress-response mediators to be recognized as crucial regulators of plant reproductive development.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of jasmonates in orchestrating the intricate processes of flower and fruit development. We will dissect the core jasmonate signaling pathway, elucidate its specific functions in floral organ maturation and senescence, and detail its influence on the complex trait of fruit ripening and defense. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of jasmonate biology and its potential applications in crop improvement and biotechnology.

The Core Jasmonate Signaling Pathway: A Molecular Switch for Development

The perception and transduction of the jasmonate signal are central to its regulatory function. The bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][2] This interaction targets JAZ proteins for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1] The degradation of JAZ repressors liberates transcription factors, most notably MYC2, which then activate the expression of a cascade of jasmonate-responsive genes, initiating downstream physiological responses.[1][2]

Jasmonate_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus alpha-Linolenic_acid α-Linolenic acid JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC) alpha-Linolenic_acid->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Ile (Active form) JAR1->JA_Ile COI1 COI1 JA_Ile->COI1 binds SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor SCF_COI1->JAZ targets for ubiquitination MYC2 MYC2 (and other TFs) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JRGs Jasmonate-Responsive Genes MYC2->JRGs activates

Figure 1: The core jasmonate signaling pathway.

Jasmonates in Flower Development: From Maturation to Senescence

Jasmonates play an indispensable role in multiple stages of flower development, ensuring reproductive success.[3][4] Their influence is particularly pronounced in stamen maturation and petal senescence.

Stamen Development: A Prerequisite for Male Fertility

The final stages of stamen development, including filament elongation, anther dehiscence, and pollen viability, are critically dependent on jasmonate signaling.[5][6] Mutants deficient in JA biosynthesis or perception are often male-sterile, highlighting the essential nature of this hormone.[5]

  • Filament Elongation and Anther Dehiscence: Jasmonates promote the elongation of stamen filaments, a process crucial for positioning the anthers for effective pollination.[6][7] They also regulate the timely opening of anthers (dehiscence) to release viable pollen.[6]

  • Pollen Viability: The production of viable pollen is a complex process influenced by jasmonates.[5] JA signaling is thought to induce the synthesis of waxes important for pollenkitt formation, which is essential for pollen viability and adherence to pollinators.[5]

  • Transcriptional Regulation: The transcription factors MYB21 and MYB24 are key downstream targets of JAZ proteins in stamens.[8][9] Upon JAZ degradation, MYB21 and MYB24 are released to activate a transcriptional cascade that drives stamen maturation.[8]

Petal Senescence and Abscission: A Controlled Demise

While often associated with growth and maturation, jasmonates also play a role in the programmed cell death and shedding of floral organs, a process known as senescence and abscission.[10][11]

  • Regulation of Senescence: In some species, such as Arabidopsis, jasmonates have been shown to promote the senescence of sepals and petals.[10][12] This process allows the plant to remobilize nutrients from aging floral parts to developing seeds and fruits.[10]

  • Crosstalk with Other Hormones: The role of JA in petal senescence is often intertwined with other hormones, particularly ethylene.[11] In some flowers, exogenous JA application can stimulate ethylene production, thereby accelerating senescence.[11]

Jasmonates in Fruit Development: Ripening, Quality, and Defense

The influence of jasmonates extends beyond flowering to encompass the critical stages of fruit development and ripening, significantly impacting fruit quality and resilience.[13][14]

Fruit Ripening: A Symphony of Hormonal Control

Fruit ripening is a complex developmental process regulated by a network of hormones, with jasmonates playing a significant role in both climacteric and non-climacteric fruits.[13][15]

  • Initiation of Ripening: The concentration of JA often increases significantly during the early stages of fruit development and then decreases as the fruit fully ripens, suggesting a role in initiating the ripening process.[15]

  • Coloration and Softening: Jasmonates influence key ripening-related traits. For instance, the pre-harvest application of methyl jasmonate (MeJA) can enhance the red coloration of apples by stimulating anthocyanin biosynthesis genes.[15][16] They also contribute to fruit softening by regulating the expression of genes encoding cell wall-modifying enzymes.[15]

  • Crosstalk with Ethylene: In climacteric fruits, jasmonates can interact with ethylene to regulate ripening. JAs can induce the expression of genes involved in ethylene synthesis, such as ACS and ACO, thereby promoting ethylene production and accelerating ripening.[15][16]

Secondary Metabolism and Defense

Jasmonates are potent elicitors of secondary metabolite production in fruits, which contributes to their flavor, nutritional value, and defense against pests and pathogens.[17][18]

  • Enhancement of Bioactive Compounds: Application of jasmonates can increase the accumulation of valuable secondary metabolites, including anthocyanins, flavonoids, and other antioxidants.[18][19]

  • Induced Defense Responses: Jasmonates play a crucial role in the fruit's defense mechanisms.[20][21] They can induce systemic acquired resistance, enhancing the fruit's ability to withstand biotic and abiotic stresses during storage.[21] For example, MeJA treatment has been shown to reduce chilling injury in fruits like mangoes and pomegranates.[19]

Hormonal Crosstalk: The Intricate Regulatory Network

Jasmonate signaling does not operate in isolation. It is intricately connected with other hormonal pathways, creating a complex regulatory network that fine-tunes flower and fruit development.[22][23][24]

  • Jasmonate-Gibberellin (GA) Crosstalk: In stamen development, GAs can promote JA biosynthesis by repressing DELLA proteins, which in turn allows for the expression of JA synthesis genes.[7][8] This hierarchical relationship ensures the coordinated development of male reproductive organs.[6]

  • Jasmonate-Auxin Crosstalk: The interaction between jasmonates and auxins is often antagonistic, particularly in regulating processes like root growth.[22] However, in flower development, they can act synergistically.[22][25]

  • Jasmonate-Ethylene Crosstalk: As mentioned earlier, the interplay between jasmonates and ethylene is critical for fruit ripening in climacteric species and can also influence floral senescence.[15][26]

Hormonal_Crosstalk JA Jasmonates GA Gibberellins JA->GA Crosstalk Auxin Auxin JA->Auxin Crosstalk Ethylene Ethylene JA->Ethylene Crosstalk ABA Abscisic Acid JA->ABA Crosstalk Stamen_Dev Stamen Development JA->Stamen_Dev Petal_Sen Petal Senescence JA->Petal_Sen Fruit_Ripen Fruit Ripening JA->Fruit_Ripen Defense Defense Responses JA->Defense GA->Stamen_Dev Ethylene->Petal_Sen Ethylene->Fruit_Ripen ABA->Fruit_Ripen

Figure 2: Hormonal crosstalk in flower and fruit development.

Methodologies for Jasmonate Research

Advancing our understanding of jasmonate function requires robust and sensitive analytical techniques.

Quantification of Jasmonates

Accurate quantification of endogenous jasmonate levels is crucial for correlating hormonal changes with developmental events. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[27][28]

Table 1: Typical HPLC-MS/MS Parameters for Jasmonate Quantification

ParameterTypical Setting
HPLC System UPLC or HPLC
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole or Q-TOF
Ionization Mode ESI Negative
Scan Type Multiple Reaction Monitoring (MRM)

Data compiled from various sources, including[28].

Experimental Protocol: Jasmonate Extraction and Quantification

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., flower buds, fruit pericarp) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[29]

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of cold extraction solvent (e.g., 80% methanol) containing deuterated internal standards (e.g., d2-JA, d2-JA-Ile) for accurate quantification.[27]

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Purification (Solid-Phase Extraction - SPE):

    • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to remove interfering compounds.[30]

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the jasmonates with a suitable solvent (e.g., diethyl ether or methanol).

  • Analysis by HPLC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the sample in a small volume of the initial mobile phase.

    • Inject the sample into the HPLC-MS/MS system for analysis.[28]

Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive technique used to quantify the expression levels of jasmonate-responsive genes.[1]

Experimental Protocol: qPCR for Jasmonate-Responsive Genes

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a suitable kit or protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_0 Jasmonate Quantification cluster_1 Gene Expression Analysis A1 Sample Collection (Flash Freeze) A2 Homogenization A1->A2 A3 Extraction with Internal Standards A2->A3 A4 Purification (SPE) A3->A4 A5 HPLC-MS/MS Analysis A4->A5 B1 RNA Extraction B2 cDNA Synthesis B1->B2 B3 qPCR B2->B3 B4 Data Analysis (Relative Quantification) B3->B4

Figure 3: Experimental workflows for jasmonate research.

Conclusion and Future Perspectives

Jasmonates are integral players in the complex symphony of hormonal signals that govern flower and fruit development. Their roles in ensuring male fertility, orchestrating floral senescence, and modulating fruit ripening and defense underscore their importance in plant reproduction and agricultural productivity. Future research will likely focus on further unraveling the intricate crosstalk between jasmonates and other signaling pathways, identifying novel components of the JA signaling cascade, and translating this fundamental knowledge into practical applications for crop improvement. The ability to manipulate jasmonate levels and responses holds significant promise for enhancing fruit quality, extending shelf life, and bolstering plant resilience in a changing global climate.

References

  • The signalling pathways and regulatory mechanism of jasmon
  • Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances - Oxford Academic. (URL: [Link])
  • Jasmonate Signaling during Arabidopsis Stamen Matur
  • Quantification of this compound, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed. (URL: [Link])
  • Comprehensive Insight into Gibberellin- and Jasmonate-Mediated Stamen Development - MDPI. (URL: [Link])
  • Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances - Oxford Academic. (URL: [Link])
  • Comprehensive Insight into Gibberellin- and Jasmonate-Medi
  • ROLES OF JASMONATES IN FRUIT RIPENING AND ENVIRONMENTAL STRESS. (URL: [Link])
  • Signalling of this compound and its response to fruit ripening - Just Agriculture. (URL: [Link])
  • Roles of jasmonate signalling in plant inflorescence and flower development - PubMed. (URL: [Link])
  • Arabidopsis AGAMOUS Regulates Sepal Senescence by Driving Jasmon
  • Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. (URL: [Link])
  • Roles of jasmonate signalling in plant inflorescence and flower development. (URL: [Link])
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (URL: [Link])
  • Jasmonate action in plant growth and development | Journal of Experimental Botany. (URL: [Link])
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed Central. (URL: [Link])
  • THINK INDIA JOURNAL - Role of this compound In Modern Fruit Production- A Review. (URL: [Link])
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (URL: [Link])
  • Jasmonate Signaling during Arabidopsis Stamen Maturation | Plant and Cell Physiology | Oxford Academic. (URL: [Link])
  • Jasmonate action and crosstalk in flower development and fertility - OUCI. (URL: [Link])
  • Petal senescence: a hormone view | Journal of Experimental Botany - Oxford Academic. (URL: [Link])
  • Jasmonate action and crosstalk in flower development and fertility - PubMed. (URL: [Link])
  • Effects of Jasmonate on Ethylene Function during the Development of Tom
  • Methyl Jasmonate and Its Application for Improving Postharvest Quality of Fruits. (URL: [Link])
  • Jasmonates in flower and seed development - PubMed. (URL: [Link])
  • Methyl jasmonate effectively enhanced some defense enzymes activity and Total Antioxidant content in harvested “Sabrosa” strawberry fruit - NIH. (URL: [Link])
  • A Review: The Role of this compound in Tomato Flower and Fruit Development. (URL: [Link])
  • Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry - ResearchG
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (URL: [Link])
  • Jasmonates (JAs)
  • Effects of Methyl Jasmonate on Fruit Coloration and Quality Improvement in Pears (Pyrus bretschneideri) - MDPI. (URL: [Link])
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (URL: [Link])
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development - MDPI. (URL: [Link])
  • Jasmonate controls late development stages of petal growth in Arabidopsis thaliana | Request PDF - ResearchG
  • Methyl Jasmonate: An Alternative for Improving the Quality and Health Properties of Fresh Fruits - PubMed Central. (URL: [Link])
  • (PDF)
  • Landscapes of jasmonates during flower development and leaf stresses -
  • Regulation of floral senescence in Arabidopsis by coordinated action of CONSTANS and jasmon
  • Abscisic Acid and Jasmonate Metabolisms Are Jointly Regulated During Senescence in Roots and Leaves of Populus trichocarpa - MDPI. (URL: [Link])
  • Emerging Trends on Crosstalk of Jasmonates with Other Phytohormones under Plant Stress. (URL: [Link])
  • The roles of jasmonates in fruit color development and chilling injury - ResearchG

Sources

The Role of Jasmonic Acid in Orchestrating Plant Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plant senescence is a highly regulated, terminal phase of development involving the systematic degradation of cellular structures and the remobilization of nutrients to developing tissues. The phytohormone jasmonic acid (JA) has emerged as a critical signaling molecule in the induction and progression of senescence. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning JA's contribution to plant senescence processes. We will dissect the core JA signaling pathway, explore its intricate crosstalk with other hormonal signals, and detail the roles of key transcription factors that execute the senescence program. Furthermore, this guide offers field-proven, step-by-step protocols for essential experiments to empower researchers in their investigation of this complex biological process.

Introduction: this compound as a Senescence Inducer

This compound and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules that regulate a wide array of plant defense and developmental processes.[1][2][3] One of the most well-documented roles of JAs is their ability to promote senescence.[4][5][6][7] Exogenous application of methyl jasmonate (MeJA) can induce premature senescence in both attached and detached leaves, leading to hallmark symptoms such as chlorophyll degradation and the upregulation of senescence-associated genes (SAGs).[5][6][7][8] Conversely, mutants with defects in JA biosynthesis or signaling often exhibit delayed senescence phenotypes.[4] This underscores the necessity of a functional JA signaling pathway for the timely execution of the senescence program.[5][6][7]

The causality behind this is rooted in the plant's strategy to reallocate resources. As leaves age or experience stress, JA levels rise, triggering a signaling cascade that initiates the breakdown of macromolecules.[5][6][7] This process is not a chaotic decay but a highly organized dismantling of cellular components to salvage valuable nutrients for transport to sinks such as developing seeds, fruits, or storage organs.

The Core this compound Signaling Pathway in Senescence

The perception and transduction of the JA signal are central to its function in promoting senescence. The core signaling module consists of the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the master transcription factor MYC2.[9]

In the absence of a senescence-inducing signal, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors. This prevents the expression of JA-responsive genes, including those that drive senescence. Upon the accumulation of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), a co-receptor complex is formed between COI1 and JAZ proteins.[9] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a vast array of downstream target genes that initiate and advance the senescence process.[9]

JASignaling cluster_off JA Signal Absent cluster_on JA Signal Present JAZ JAZ Repressor MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive Binds and represses JAZ_deg JAZ Degradation (26S Proteasome) SAGs_off Senescence-Associated Genes (SAGs) (Repressed) MYC2_inactive->SAGs_off Cannot activate JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 COI1->JAZ_deg Targets for degradation MYC2_active MYC2 (Active) JAZ_deg->MYC2_active Releases SAGs_on Senescence-Associated Genes (SAGs) (Activated) MYC2_active->SAGs_on Activates transcription

Figure 1: Core this compound Signaling Pathway.

Key Transcription Factors Orchestrating JA-Induced Senescence

The activation of the JA signaling pathway unleashes a transcriptional cascade mediated by several families of transcription factors. These proteins act as the primary effectors, directly regulating the expression of genes responsible for the physiological and biochemical changes observed during senescence.

MYC Transcription Factors: The Master Regulators

MYC2, a basic helix-loop-helix (bHLH) transcription factor, is a central hub in the JA signaling network.[9] Once released from JAZ-mediated repression, MYC2 directly binds to the promoters of numerous SAGs, activating their expression.[8] For instance, MYC2, along with its homologs MYC3 and MYC4, activates the expression of genes involved in chlorophyll degradation, such as PHEOPHORBIDE a OXYGENASE (PAO).[8]

Furthermore, MYC2 plays a crucial role in the accumulation of reactive oxygen species (ROS), which are potent signaling molecules that accelerate senescence. MYC2 achieves this by directly repressing the expression of CATALASE2 (CAT2), an enzyme responsible for detoxifying hydrogen peroxide (H₂O₂). This repression leads to an increase in cellular H₂O₂ levels, thereby promoting senescence.

TCP Transcription Factors: Antagonistic Regulation

The TEOSINTE BRANCHED1/CYCLOIDEA/PROLIFERATING CELL FACTOR (TCP) family of transcription factors provides a fascinating example of antagonistic regulation within the JA pathway.[10][11][12] Class II TCPs, which are targeted by microRNA319, generally promote JA biosynthesis and senescence.[8][11] They directly activate the expression of LIPOXYGENASE2 (LOX2), a key enzyme in the JA biosynthesis pathway.[10][11]

In contrast, Class I TCPs often act as repressors of JA responses and senescence.[10][11] For example, TCP20 can inhibit the expression of LOX2.[10] This antagonistic action between Class I and Class II TCPs allows for fine-tuned control over JA levels and the timing of senescence.

NAC and WRKY Transcription Factors: Integrating Multiple Signals

Other transcription factor families, such as NAC (NAM, ATAF1/2, and CUC2) and WRKY, also play significant roles in JA-mediated senescence. ORESARA1 (ORE1), a NAC transcription factor, is a key positive regulator of senescence that is upregulated by JA.[13][14][15] ORE1 is involved in the crosstalk between JA, ethylene, and abscisic acid signaling pathways in promoting senescence.[13]

WRKY transcription factors can act as both positive and negative regulators. For instance, WRKY57 functions as a repressor of JA-induced leaf senescence by directly suppressing the transcription of SAG12 and SEN4.[16] Interestingly, WRKY57 integrates signals from both the JA and auxin pathways, highlighting the interconnectedness of hormonal regulation in senescence.[16]

Hormonal Crosstalk in JA-Mediated Senescence

This compound does not act in isolation. Its influence on senescence is intricately linked with other phytohormone signaling pathways, creating a complex regulatory network.[1][2][3][17]

JA and Auxin: An Antagonistic Relationship

Auxin generally acts as a senescence inhibitor, and its interaction with the JA pathway is a key determinant of leaf longevity.[16] The transcription factor WRKY57 serves as a convergence point for these two pathways.[16] JAZ proteins (JAZ4 and JAZ8) and the AUX/IAA protein IAA29 competitively interact with WRKY57.[16] The balance of these interactions dictates the transcriptional activity of WRKY57 and, consequently, the rate of senescence progression.[16]

JA and Ethylene: A Synergistic Partnership

Ethylene is another potent promoter of senescence, and it often acts synergistically with JA.[4] The key ethylene signaling components, ETHYLENE INSENSITIVE 2 (EIN2) and EIN3/EIL1, are required for JA-induced senescence.[4] This indicates a high degree of co-dependence and interplay between the two pathways in orchestrating the senescence program.

HormonalCrosstalk cluster_integration Integration Point JA This compound Senescence Leaf Senescence JA->Senescence Promotes WRKY57 WRKY57 JA->WRKY57 EIN2_EIN3 EIN2/EIN3 JA->EIN2_EIN3 Auxin Auxin Auxin->Senescence Inhibits Auxin->WRKY57 Ethylene Ethylene Ethylene->Senescence Promotes Ethylene->EIN2_EIN3 WRKY57->Senescence Modulates EIN2_EIN3->Senescence Modulates

Figure 2: Hormonal Crosstalk in JA-Mediated Senescence.

Experimental Protocols for Studying JA-Induced Senescence

To facilitate research in this area, we provide the following detailed protocols for key experiments. These methods are optimized for Arabidopsis thaliana but can be adapted for other plant species.

This compound-Induced Leaf Senescence Assay

This assay is fundamental for observing the phenotypic effects of JA on leaf senescence.

Materials:

  • Arabidopsis thaliana plants (wild-type and relevant mutants)

  • Methyl jasmonate (MeJA) stock solution (e.g., 50 mM in 100% ethanol)

  • Petri dishes (9 cm)

  • Filter paper

  • Forceps

  • Growth chambers or controlled environment rooms

Procedure:

  • Excise healthy, fully expanded rosette leaves from 4- to 5-week-old Arabidopsis plants.

  • Place two layers of filter paper in each Petri dish and moisten with 10 ml of sterile water or a solution of MeJA at the desired concentration (e.g., 50 µM). A control with the corresponding concentration of ethanol should be included.

  • Carefully place the detached leaves on the filter paper, ensuring good contact.

  • Seal the Petri dishes with parafilm and incubate them in the dark at 22-24°C.

  • Observe and document the progression of leaf yellowing and senescence over several days (typically 3-7 days).

Causality Behind Experimental Choices:

  • Detached leaves: This method allows for the direct and uniform application of MeJA and isolates the leaf from systemic signals from the rest of the plant.

  • Dark incubation: Darkness is a potent inducer of senescence and can synergize with JA, accelerating the phenotype and making it easier to observe within a shorter timeframe.

Quantification of Chlorophyll Content

Chlorophyll degradation is a primary hallmark of senescence. Its quantification provides a reliable measure of the progression of this process.

Materials:

  • Leaf tissue (fresh or frozen)

  • 80% acetone or dimethyl sulfoxide (DMSO)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Homogenizer or mortar and pestle

Procedure (using 80% acetone):

  • Weigh approximately 100 mg of fresh leaf tissue.

  • Homogenize the tissue in 2 ml of 80% acetone. A small amount of quartz sand can be added to aid in grinding with a mortar and pestle.[18]

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet the debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.[19][20]

  • Calculate the chlorophyll concentration using the following equations (for 80% acetone):

    • Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W) Where V is the final volume of the extract in ml, and W is the fresh weight of the tissue in grams.[19]

Data Presentation:

Genotype/TreatmentTotal Chlorophyll (mg/g FW)Standard Deviation
Wild-Type (Control)2.150.12
Wild-Type (+MeJA)0.870.09
coi1 Mutant (+MeJA)2.050.15

Table 1: Example data for chlorophyll content in wild-type and coi1 mutant Arabidopsis leaves after MeJA-induced senescence.

Measurement of Reactive Oxygen Species (ROS)

ROS accumulation is a key event in JA-induced senescence. The luminol-based assay is a sensitive method for detecting H₂O₂.[21][22][23]

Materials:

  • Leaf discs (e.g., 4 mm diameter)

  • 96-well white microplate

  • Luminol stock solution

  • Horseradish peroxidase (HRP) stock solution

  • Plate-reading luminometer

Procedure:

  • Collect leaf discs from plants and float them on sterile water in a Petri dish overnight in the dark to reduce wound-induced ROS.[22]

  • The next day, transfer each leaf disc to a well of a 96-well white plate containing 100 µl of sterile water.

  • Prepare a reaction solution containing luminol (e.g., final concentration of 20 µM) and HRP (e.g., final concentration of 10 µg/ml).

  • Use a luminometer with an injector to add 100 µl of the reaction solution to each well.

  • Immediately begin measuring luminescence over a time course (e.g., every 2 minutes for 60 minutes). The output is typically in Relative Light Units (RLU).[21]

Self-Validating System:

  • This protocol should include negative controls (e.g., water instead of a JA-related elicitor) and positive controls (e.g., a known PAMP like flg22 that induces a strong ROS burst).[21][22] This validates that the system is responsive and that the observed ROS production is specific to the treatment.

Gene Expression Analysis by qRT-PCR

Analyzing the expression of SAGs and JA-responsive genes provides molecular evidence of senescence.

Materials:

  • RNA extraction kit suitable for plant tissues

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., SAG12, LOX2) and reference genes (e.g., ACTIN2)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from leaf tissue flash-frozen in liquid nitrogen. Ensure high-quality RNA with an A260/280 ratio of ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[24]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and SYBR Green master mix. Include no-template controls (NTC) for each primer pair.[24]

  • qPCR Program: Run the reactions in a real-time PCR machine with a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). Include a melting curve analysis at the end to verify product specificity.[24]

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.[25][26][27][28]

Phytohormone Quantification by LC-MS/MS

Accurate quantification of endogenous JA levels is crucial for correlating hormonal changes with senescence phenotypes.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., methanol:isopropanol:acetic acid)[29][30]

  • Internal standards (e.g., deuterated JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[29][30][31][32][33]

Procedure:

  • Extraction: Homogenize frozen plant tissue in a pre-chilled extraction solvent containing internal standards.[29][31][33]

  • Purification: Centrifuge the extract and purify the supernatant using an SPE cartridge to remove interfering compounds.[33]

  • Analysis: Analyze the purified extract using an LC-MS/MS system. The liquid chromatography step separates the different phytohormones, and the tandem mass spectrometry allows for their specific and sensitive detection and quantification based on their mass-to-charge ratio and fragmentation patterns.[29][30][33]

  • Quantification: Create a standard curve using known concentrations of the phytohormone of interest to calculate its absolute concentration in the plant tissue.[29][30]

ExperimentalWorkflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis start Plant Material (Wild-Type vs. Mutant) sen_assay JA-Induced Senescence Assay start->sen_assay gene_exp Gene Expression (qRT-PCR) start->gene_exp hormone_quant Hormone Quantification (LC-MS/MS) start->hormone_quant chloro_quant Chlorophyll Quantification sen_assay->chloro_quant ros_measure ROS Measurement sen_assay->ros_measure end Data Integration & Interpretation chloro_quant->end ros_measure->end gene_exp->end hormone_quant->end

Figure 3: Integrated Experimental Workflow.

Conclusion and Future Perspectives

This compound is unequivocally a central player in the complex process of plant senescence. The core signaling module of COI1-JAZ-MYC2 provides a framework for understanding how the JA signal is perceived and transduced, while the diverse families of downstream transcription factors illustrate the intricate transcriptional reprogramming that occurs during senescence. The extensive crosstalk with other hormonal pathways, particularly auxin and ethylene, highlights the integrated nature of developmental regulation in plants.

The protocols provided in this guide offer a robust toolkit for researchers to dissect the molecular underpinnings of JA-mediated senescence. Future research will likely focus on identifying novel components of the JA signaling network, further unraveling the complexities of hormonal crosstalk, and translating this fundamental knowledge to improve crop yield and post-harvest longevity. By continuing to explore the multifaceted role of this compound, we can gain deeper insights into the fundamental processes that govern the plant life cycle.

References

  • Albert, M., et al. (2015). Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces. Bio-protocol, 5(6), e1421. [Link]
  • Danisman, S., et al. (2012). Arabidopsis Class I and Class II TCP Transcription Factors Regulate this compound Metabolism and Leaf Development Antagonistically. The Plant Cell, 24(1), 295-308. [Link]
  • de Souza, L. P., & Lira, B. S. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
  • Katiyar, A. (2021). Role of TCP transcription factors in seedling development, leaf morphogenesis and senescence in Arabidopsis thaliana. etd@IISc. [Link]
  • Manassero, N. G. U., et al. (2013). The Arabidopsis thaliana TCP transcription factors: A broadening horizon beyond development. Plant Signaling & Behavior, 8(1), e22411. [Link]
  • Hu, H., et al. (2022). Detection of Reactive Oxygen Species Using H2DCFDA Probe in Plant. Chinese Bulletin of Botany, 57(3), 320-326. [Link]
  • Unknown Author. (n.d.).
  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL MSU_MSMC_003 version 1.1: Extraction of phytohormones for subsequent LC/MS/MS analysis.
  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.).
  • de Souza, L. P., & Lira, B. S. (2019). phytohormone profiling by liquid chromatography coupled to mass spectrometry lc/ms v.1. protocols.io. [Link]
  • Unknown Author. (n.d.). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. Unknown Source. [Link]
  • Palta, J. P. (n.d.). Leaf Chlorophyll Content. University of Wisconsin–Madison, Department of Horticulture. [Link]
  • Svietlova, N., et al. (2023). Extraction and Quantification of Phytohormones Using LC–MS/MS. Bio-protocol, 13(24), e4893. [Link]
  • Kim, J. H., et al. (2009). Three positive regulators of leaf senescence in Arabidopsis, ORE1, ORE3 and ORE9, play roles in crosstalk among multiple hormone-mediated senescence pathways. Journal of Experimental Botany, 60(13), 3815-3826. [Link]
  • Berthold Technologies. (n.d.). Measurement of Reactive Oxygen Species (ROS) in Arabidopsis and N. benthamiana plants.
  • Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(19), e4519. [Link]
  • Lee, S., et al. (2021). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Plant Methods, 17(1), 108. [Link]
  • Various Authors. (2019). What is the best way to measure the chlorophyll content in the leaves?
  • Various Authors. (2015). How could I quantitatively measure reactive oxygen species in plants?
  • Nicolas, M., & Cubas, P. (2016). TCP Transcription Factors at the Interface between Environmental Challenges and the Plant's Growth Responses. Journal of Experimental Botany, 67(4), 1123-1135. [Link]
  • Nicolas, M., et al. (2017). TCP Transcription Factors in Plant Reproductive Development: Juggling Multiple Roles. Plants, 6(4), 52. [Link]
  • Kim, J. J., et al. (2015). To grow old: regulatory role of ethylene and this compound in senescence. Frontiers in Plant Science, 6, 20. [Link]
  • Depuydt, S., & De Rycke, R. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105-118. [Link]
  • Schnable Lab. (n.d.). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I).
  • Casu, R. E., et al. (2012). The Quantitative Real-Time Polymerase Chain Reaction for the Analysis of Plant Gene Expression. In Plant Gene Expression Analysis (pp. 95-114). Humana Press. [Link]
  • Chandler, J. W. (2011). Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues. Methods in Molecular Biology, 779, 15-28. [Link]
  • He, Y., et al. (2002). Evidence Supporting a Role of this compound in Arabidopsis Leaf Senescence. Plant Physiology, 128(3), 876-884. [Link]
  • Yang, J., et al. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
  • Van Hiel, M. B., et al. (2011). Quantitative real-time PCR-based analysis of gene expression. Methods in Enzymology, 500, 99-109. [Link]
  • Rauf, M., et al. (2013). ORE1 balances leaf senescence against maintenance by antagonizing G2-like-mediated transcription. EMBO Reports, 14(4), 382-388. [Link]
  • Wasternack, C., & Hause, B. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]
  • Gao, F., et al. (2020). KIRA1 and ORESARA1 terminate flower receptivity by promoting cell death in the stigma of Arabidopsis. eLife, 9, e60673. [Link]
  • Wasternack, C., & Song, S. (2017). This compound Signaling and Molecular Crosstalk with Other Phytohormones. Journal of Experimental Botany, 68(6), 1361-1369. [Link]
  • Wasternack, C., & Hause, B. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]
  • Wasternack, C., & Hause, B. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]
  • He, Y., et al. (2002). Evidence Supporting a Role of this compound in Arabidopsis Leaf Senescence. Plant Physiology, 128(3), 876-884. [Link]
  • Qi, T., et al. (2017). Jasmonate regulates leaf senescence and tolerance to cold stress: crosstalk with other phytohormones. Journal of Experimental Botany, 68(6), 1361-1369. [Link]
  • He, Y., et al. (2002). Evidence supporting a role of this compound in Arabidopsis leaf senescence. Plant Physiology, 128(3), 876-884. [Link]
  • Jiang, Y., et al. (2014). Arabidopsis WRKY57 Functions as a Node of Convergence for this compound– and Auxin-Mediated Signaling in this compound–Induced Leaf Senescence. The Plant Cell, 26(1), 230-245. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Extraction and Quantification of Jasmonic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones pivotal in regulating plant growth, development, and defense responses.[1] Accurate quantification of these signaling molecules is crucial for research in plant physiology, pathology, and the development of novel agricultural and pharmaceutical products.[2] However, their low abundance and the complexity of the plant matrix present significant analytical challenges.[3][4] This guide provides a robust, validated protocol for the extraction, purification, and quantification of this compound from plant tissues, designed for researchers, scientists, and drug development professionals. We detail a highly efficient method centered around solvent extraction and solid-phase extraction (SPE) cleanup, optimized for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to ensure methodological transparency and adaptability.

Introduction: The Significance of Jasmonate Signaling

Jasmonates are central to a plant's ability to respond to a wide array of biotic and abiotic stresses, including herbivory and pathogen attack.[5][6] The signaling cascade is initiated by the conversion of JA to its most bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] This conjugate acts as a molecular glue, promoting the interaction between the F-box protein COI1 and JAZ (JASMONATE-ZIM DOMAIN) repressor proteins.[1] This binding event tags JAZ proteins for degradation via the 26S proteasome, liberating transcription factors such as MYC2.[1] These transcription factors then activate a cascade of JA-responsive genes, mounting a robust defense response.[1] Understanding this pathway necessitates precise measurement of JA levels, making a reliable extraction protocol a foundational requirement.

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_perception Signal Perception & Degradation cluster_response Transcriptional Response Stress Wounding, Herbivory, Pathogens OPDA OPDA Stress->OPDA triggers JA This compound (JA) OPDA->JA JAIle JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JAIle + Isoleucine COI1 COI1 JAIle->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates Defense Defense Responses Genes->Defense

Diagram 1: Simplified overview of the Jasmonate signaling pathway.

The Extraction & Purification Workflow: A Rationale-Driven Approach

The accurate quantification of this compound is contingent on an efficient extraction and a thorough purification process that removes interfering compounds from the complex plant matrix.[4][7] The following protocol is a synthesis of established methods, optimized for high recovery and reproducibility.

Extraction_Workflow Start Plant Tissue Sampling (20-100 mg) Freeze Flash-Freeze in Liquid N₂ Start->Freeze 1. Halt Metabolism Grind Grind to Fine Powder Freeze->Grind 2. Homogenize Extract Solvent Extraction (e.g., 80% MeOH, 1% Acetic Acid) + Internal Standards Grind->Extract 3. Solubilize JAs Centrifuge1 Centrifuge (16,000 x g, 10 min, 4°C) Extract->Centrifuge1 4. Pellet Debris CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CollectSupernatant->SPE 5. Purify & Concentrate Dry Dry Eluate (Nitrogen Stream or Lyophilizer) SPE->Dry 6. Remove Solvent Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute 7. Prepare for Injection Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze 8. Quantify

Diagram 2: Step-by-step workflow for jasmonate extraction and purification.

Detailed Protocol: From Tissue to Analyte

This protocol is designed for sample sizes ranging from 20-100 mg of fresh plant tissue.[1] All steps involving organic solvents should be performed in a fume hood.

Materials and Reagents
  • Equipment: Mortar and pestle, microcentrifuge tubes (1.5 or 2.0 mL), refrigerated centrifuge, bead mill homogenizer (optional), solid-phase extraction manifold, nitrogen evaporator or lyophilizer.

  • Consumables: C18 SPE cartridges (e.g., Waters Sep-Pak).[2][8]

  • Reagents: Liquid nitrogen, HPLC-grade methanol (MeOH), HPLC-grade acetonitrile (ACN), glacial acetic acid (AcOH), ultrapure water, internal standards (e.g., deuterated this compound, d5-JA or d6-JA).[9][10]

Step-by-Step Methodology

Step 1: Sample Collection and Homogenization

  • Harvest 20-100 mg of fresh plant tissue. For comparative studies, ensure tissue type and developmental stage are consistent.

  • Immediately flash-freeze the tissue in liquid nitrogen to halt all metabolic activity and prevent analyte degradation.[2] This step is critical for capturing an accurate snapshot of the phytohormone profile at the time of collection.

  • Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[2] Maintaining the frozen state during grinding is essential.

Step 2: Solvent Extraction

  • Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube.

  • Prepare the Extraction Solvent . A common and effective choice is 80% aqueous methanol or acetonitrile containing 1% acetic acid.[2][11] The organic solvent disrupts cell membranes and solubilizes the relatively nonpolar jasmonates, while the acid ensures that JA (a weak acid) remains in its protonated, less polar form, improving extraction efficiency.

  • Add 1 mL of ice-cold Extraction Solvent to the tissue.

  • Crucial: Add an internal standard (e.g., d6-Abscisic Acid, d5-Jasmonic Acid) at a known concentration.[9] The internal standard is a labeled analog of the target analyte that is added at the beginning of the procedure. It accounts for sample loss during extraction and purification and corrects for matrix effects during analysis, which is fundamental for accurate quantification.[2]

  • Vortex thoroughly and incubate at 4°C for at least 1 hour (overnight is also acceptable) with gentle agitation to maximize extraction.[2]

Step 3: Clarification

  • Centrifuge the extract at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2][10]

  • Carefully transfer the supernatant to a new tube. This clarified supernatant contains the jasmonates and will be used for purification.

Step 4: Solid-Phase Extraction (SPE) for Purification Rationale: SPE is a chromatographic technique used to remove interfering compounds (like pigments and polar metabolites) and concentrate the target analytes.[5][7] A C18 reversed-phase cartridge is used, which retains nonpolar compounds (like JA) while allowing polar impurities to pass through.

  • Conditioning: Activate the C18 SPE cartridge by passing 1 mL of 100% MeOH through it, followed by 1 mL of ultrapure water. Do not let the cartridge run dry. This step solvates the C18 functional groups, preparing them to bind the analyte.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of the SPE Equilibration/Wash Solution (1% Acetic Acid in ultrapure water) through it.[2] This prepares the cartridge with the same pH and solvent conditions as the sample.

  • Loading: Slowly load the supernatant from Step 3 onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of the Equilibration/Wash Solution to remove highly polar, interfering compounds.[2]

  • Elution: Place a clean collection tube and elute the jasmonates from the cartridge with 1 mL of the initial Extraction Solvent (e.g., 80% MeOH with 1% AcOH). The higher concentration of organic solvent disrupts the hydrophobic interaction between JA and the C18 stationary phase, releasing it from the column.

Step 5: Drying and Reconstitution

  • Dry the eluate completely using a stream of nitrogen gas or a lyophilizer.[2] This step removes the elution solvent and concentrates the sample.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the Reconstitution Solvent .[2] This solvent should ideally match the initial mobile phase of the subsequent LC-MS analysis (e.g., 10-20% methanol or acetonitrile in water) to ensure good peak shape during chromatography.

Analytical Quantification

While GC-MS can be used, it often requires a derivatization step to make this compound volatile.[3][12] LC-MS/MS is now the preferred method as it allows for the direct, highly sensitive, and specific quantification of underivatized jasmonates.[13][14]

Comparison of Analytical Platforms
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separates volatile compounds in a gaseous mobile phase.Separates compounds in a liquid mobile phase.
Derivatization Required . JA must be esterified (e.g., methylation) to increase volatility.[3][6]Not required . Directly measures polar and non-volatile compounds.[14]
Sensitivity High, especially with chemical ionization.[6]Very high, often reaching picogram to femtogram levels.[5]
Specificity Good, but derivatization can introduce artifacts.Excellent, particularly with Multiple Reaction Monitoring (MRM).[4]
Throughput Lower, due to longer run times and derivatization step.Higher, with UPLC systems enabling rapid analysis.[4][5]
Analytes Primarily for JA and MeJA.[6]Can simultaneously measure JA, JA-Ile, OPDA, and other derivatives.[14]
Typical LC-MS/MS Parameters
  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery Incomplete cell lysis/extraction.Ensure tissue is ground to a fine powder; extend extraction time.
Analyte loss during SPE.Do not let cartridge run dry; ensure proper conditioning/equilibration.
Degradation of JA.Keep samples on ice or at 4°C at all times; process quickly.
High Variability Inconsistent sample homogenization.Use a bead beater for highly consistent grinding.
Inaccurate pipetting of internal standard.Use calibrated pipettes; add IS before any purification steps.
Poor Peak Shape Reconstitution solvent mismatch with mobile phase.Ensure reconstitution solvent is weaker than or matches the initial mobile phase.
Matrix Effects Insufficient cleanup; co-eluting interferences.Optimize SPE wash and elution steps; dilute the sample if sensitivity allows.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the extraction and quantification of this compound. By understanding the rationale behind each step—from immediate flash-freezing to the critical use of internal standards and solid-phase extraction—researchers can generate high-quality, reproducible data. The described method is robust and adaptable, forming a solid foundation for studies into the complex and vital role of jasmonates in plant biology.

References

  • Benchchem. (n.d.). Application Note: A Validated Protocol for the Extraction of Jasmonates from Plant Tissue for Quantitative Analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Jasmonate Samples.
  • Pan, X., Welti, R., & Wang, X. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. PubMed Central.
  • Patkar, R. N., & Naqvi, N. I. (2020). Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry. Methods in Molecular Biology.
  • Creative Proteomics. (n.d.). Jasmonates (JAs) Analysis Service.
  • Schmelz, E. A., Engelberth, J., Alborn, H. T., O'Donnell, P., & Tumlinson, J. H. (2003). Simultaneous quantification of this compound and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. ResearchGate.
  • Zhang, J., Jin, J., Xu, W., Lu, Y., & Chen, S. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. PubMed.
  • Li, Y., et al. (2016). Simultaneous Determination of Salicylic Acid, this compound, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. PMC.
  • Zhang, J., et al. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. ResearchGate.
  • Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. PMC.
  • Liu, S., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. ResearchGate.
  • Creative Proteomics. (2023). Analytical Methods for Plant Hormones. PharmiWeb.com.
  • Trapp, M. A., de Souza, G. D., Rodrigues-Filho, E., & Boland, W. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science.
  • University of Queensland. (2021). Phytohormone extraction. Plant Success.
  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis. Michigan State University.
  • Böttcher, C., et al. (2015). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. PubMed Central.

Sources

Application Notes and Protocols for the Standardized Treatment of Arabidopsis thaliana with Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Jasmonate Signaling in Plant Life

Jasmonates (JAs), a class of lipid-derived plant hormones, are pivotal regulators of a vast array of physiological and developmental processes in plants.[1] These processes range from defense against insect herbivores and necrotrophic pathogens to responses to abiotic stresses and developmental cues like pollen maturation and senescence.[1][2][3] The jasmonate signaling pathway is a critical area of study for understanding plant defense mechanisms, with the potential to develop novel strategies for crop protection and improvement.[1] Methyl jasmonate (MeJA), a volatile ester of jasmonic acid, serves as a key signaling molecule in intercellular and intracellular communication, making it a powerful tool for eliciting and studying jasmonate-mediated responses in the model organism Arabidopsis thaliana.[4][5]

The Molecular Mechanism of Jasmonate Perception and Signaling

A thorough understanding of the jasmonate signaling cascade is essential for designing and interpreting experiments involving MeJA treatment. The core of this pathway revolves around three key components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, and MYC transcription factors.[6][7]

In the absence of a stimulus, JAZ proteins bind to and repress the activity of transcription factors such as MYC2.[6][8][9] This repression is a key mechanism to prevent the activation of defense responses when they are not needed, thus conserving energy for growth and development.

Upon biotic or abiotic stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized.[3][6][10] JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins.[3][6][11] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6][11] The formation of the COI1-JA-Ile-JAZ complex leads to the ubiquitination of JAZ proteins, marking them for degradation by the 26S proteasome.[8][10]

The degradation of JAZ repressors liberates the MYC transcription factors, allowing them to activate the expression of a cascade of jasmonate-responsive genes, leading to the appropriate physiological response.[6][8][12]

Below is a diagram illustrating this core signaling pathway:

Jasmonate_Signaling cluster_0 Resting State (Low JA-Ile) cluster_1 Active State (High JA-Ile) MYC2 MYC2 (Transcription Factor) DNA JA-Responsive Genes (e.g., VSP1, PDF1.2) MYC2->DNA Cannot activate JAZ JAZ (Repressor) JAZ->MYC2 Represses JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 Binds JAZ_deg JAZ Degradation (26S Proteasome) COI1->JAZ_deg Ubiquitinates MYC2_active MYC2 (Active) JAZ_deg->MYC2_active Releases DNA_active JA-Responsive Genes (Transcription ON) MYC2_active->DNA_active Activates stress Biotic/Abiotic Stress stress->JA_Ile Induces Synthesis

Caption: The core jasmonate signaling pathway in Arabidopsis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the treatment of Arabidopsis thaliana with methyl jasmonate. The choice of method will depend on the specific research question, the developmental stage of the plants, and the desired uniformity of the treatment.

PART 1: Plant Growth and Preparation

Consistent plant growth is the foundation of reproducible results.

Protocol 1.1: Standard Growth of Arabidopsis thaliana

  • Seed Sterilization: To minimize microbial contamination, surface-sterilize Arabidopsis seeds by washing in 75% (v/v) ethanol for 10 minutes, followed by five washes with sterile water.[13]

  • Sowing: Sow seeds on half-strength Murashige and Skoog (MS) solid medium (0.8% w/v agar).[13] For soil-based experiments, seeds can be sown directly on a well-draining, nutrient-rich soil mix.[14][15]

  • Stratification: To synchronize germination, store the sown seeds at 4°C in the dark for 2-4 days.[14]

  • Growth Conditions: Transfer the plates or pots to a growth chamber with a controlled environment.[14] Ideal conditions are a 16-hour light/8-hour dark photoperiod, a constant temperature of 20–22°C, and a light intensity of 120-150 µmol/m²/s.[14][16]

  • Plant Age: For most experiments, 3- to 5-week-old plants are used, as they are well-established but still responsive to hormonal treatments. For seedling assays, 7- to 14-day-old plants are appropriate.

PART 2: Preparation of Methyl Jasmonate Solutions

Proper preparation of MeJA stock and working solutions is critical for accurate and repeatable experiments.

Protocol 2.1: Preparation of MeJA Stock and Working Solutions

  • Solvent Selection: Methyl jasmonate is soluble in organic solvents such as ethanol and DMSO.[17] Ethanol is a common choice for plant applications.[18][19]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of MeJA in 95-100% ethanol. This stock solution can be stored at -20°C for long-term use.

  • Working Solution Preparation:

    • For liquid media or spray applications, dilute the stock solution to the desired final concentration (e.g., 10 µM to 100 µM) in sterile water or the appropriate buffer.

    • It is crucial to include a mock control in your experimental design, which consists of the solvent (e.g., ethanol) at the same final concentration as in the MeJA treatment, to account for any effects of the solvent itself.[5]

ParameterRecommended RangeRationale & Notes
Solvent Ethanol, DMSOEthanol is generally preferred for in-planta applications.[18][19]
Stock Concentration 10 mM - 100 mMHigh concentration minimizes the volume of solvent added to the final treatment.
Working Concentration 10 µM - 100 µMConcentration-dependent responses are common; a dose-response curve may be necessary.[20][21][22][23]
Storage -20°C (Stock Solution)Ensures stability of the compound.
PART 3: Methods of Methyl Jasmonate Application

There are several established methods for applying MeJA to Arabidopsis, each with its own advantages and disadvantages.

Method A: Treatment in Liquid Culture or on Solid Media

This method is ideal for treating seedlings and ensures a uniform and defined concentration of MeJA.

Protocol 3.1: MeJA Treatment of Seedlings on Agar Plates

  • Grow Arabidopsis seedlings on MS agar plates for 7-14 days as described in Protocol 1.1.

  • Prepare a liquid solution of MeJA at twice the desired final concentration.

  • Pipette the MeJA solution onto the surface of the agar, allowing it to diffuse throughout the medium. Alternatively, transfer seedlings to fresh MS plates containing the desired final concentration of MeJA.[20][24]

  • Seal the plates and incubate under standard growth conditions for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).

  • Harvest tissue for downstream analysis.

Method B: Vapor Treatment

This method is useful for treating whole plants grown in soil and mimics the natural airborne signaling of MeJA.

Protocol 3.2: MeJA Vapor Treatment of Soil-Grown Plants

  • Place 3- to 5-week-old soil-grown Arabidopsis plants in an airtight container or desiccator.

  • In a small, open vial or on a piece of cotton, place a known amount of MeJA solution (e.g., diluted in ethanol).[25]

  • Place the vial or cotton inside the airtight container, ensuring it does not come into direct contact with the plants.

  • For the mock control, use a separate airtight container with a vial containing only the solvent.[26]

  • Seal the container and incubate under standard growth conditions for the desired duration. Note that the concentration of MeJA in the air will depend on the volume of the container and the amount of MeJA applied.[27]

Method C: Spray Application

This method is suitable for treating larger batches of plants and for applications where systemic responses are being investigated.

Protocol 3.3: MeJA Spray Application

  • Prepare a working solution of MeJA in water, including a surfactant such as Silwet L-77 (0.01-0.05% v/v) to ensure even leaf coverage.[25]

  • Spray the solution evenly onto the leaves of 3- to 5-week-old Arabidopsis plants until runoff.[25]

  • Spray control plants with a solution containing water, the same concentration of solvent used for the MeJA stock, and the surfactant.[25]

  • Allow the plants to dry and then return them to standard growth conditions for the specified treatment period.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis A 1. Arabidopsis Growth (Protocol 1.1) B 2. MeJA Solution Prep (Protocol 2.1) C1 Method A: Liquid/Solid Media (Protocol 3.1) B->C1 C2 Method B: Vapor Treatment (Protocol 3.2) B->C2 C3 Method C: Spray Application (Protocol 3.3) B->C3 D 4. Tissue Harvesting C1->D C2->D C3->D E 5. Validation Assays (e.g., qPCR, Phenotyping) D->E

Caption: A generalized workflow for MeJA treatment of Arabidopsis.

Validation of MeJA Treatment: A Self-Validating System

To ensure the trustworthiness of your experimental results, it is essential to validate that the MeJA treatment has successfully activated the jasmonate signaling pathway. This can be achieved through molecular and phenotypic analyses.

Molecular Validation: Gene Expression Analysis

The most common method for validating MeJA treatment is to measure the expression of well-characterized jasmonate-responsive marker genes using quantitative real-time PCR (qPCR).[1]

Marker GeneFunction/RoleExpected Response to MeJA
VSP1 (Vegetative Storage Protein 1)Involved in nutrient storage and defenseStrong upregulation
PDF1.2 (Plant Defensin 1.2)Antimicrobial peptide involved in defenseStrong upregulation
LOX2 (Lipoxygenase 2)Key enzyme in JA biosynthesisUpregulation (positive feedback)[4][28]
AOS (Allene Oxide Synthase)Key enzyme in JA biosynthesisUpregulation (positive feedback)[4][5]
MYC2 Key transcription factor in JA signalingUpregulation[29]

Protocol 4.1: qPCR Analysis of Marker Genes

  • RNA Extraction: Harvest leaf tissue from MeJA-treated and mock-treated plants and immediately freeze in liquid nitrogen to prevent RNA degradation. Extract total RNA using a standard protocol or a commercially available kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using gene-specific primers for the marker genes and a suitable reference gene (e.g., ACTIN2 or UBIQUITIN10) for normalization.

  • Data Analysis: Calculate the relative expression levels of the marker genes in MeJA-treated samples compared to the mock control using the 2-ΔΔCt method.[30] A significant upregulation of these genes confirms the successful activation of the jasmonate pathway.[28]

Phenotypic Validation

Exogenous application of MeJA is known to cause distinct phenotypic changes in Arabidopsis, which can serve as a visual confirmation of treatment efficacy.

  • Root Growth Inhibition: When grown on MeJA-containing media, Arabidopsis seedlings exhibit a dose-dependent inhibition of primary root growth.[21][22][23][31] This is a classic and easily quantifiable phenotype.

  • Stomatal Closure: MeJA treatment can induce stomatal closure.[32]

  • Leaf Senescence: Prolonged exposure to high concentrations of MeJA can induce leaf senescence.[28]

By incorporating these validation steps, researchers can ensure the integrity and reproducibility of their findings in studies of jasmonate signaling.

References

  • Avanci, N. C., et al. (2010).
  • Li, C., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 22(19), 10487.
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058.
  • Browse, J. (2019).
  • BenchChem. (n.d.). Gene Expression Analysis of Jasmonate-Responsive Genes via qPCR.
  • Ahmad, P., et al. (2021). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 22(15), 8233.
  • Katsir, L., et al. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. Current Opinion in Plant Biology, 11(4), 428-435.
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100.
  • Ghanbari, F., et al. (2022). Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet. Scientific Reports, 12(1), 5092.
  • ECHEMI. (n.d.).
  • Chini, A., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 119(49), e2213079119.
  • ResearchGate. (2021). How to prepare Methyl jasmonate to apply as elicitor in plant tissue culture?
  • Zhang, F., et al. (2017). Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling.
  • Thines, B., et al. (2007). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 104(46), 18149-18154.
  • Sun, B., et al. (2019). Simple Culture Methods and Treatment to Study Hormonal Regulation of Ovule Development. Frontiers in Plant Science, 10, 114.
  • Khan, M. A., et al. (2023). Methyl Jasmonate Elicitation for In Vitro Lycorine Accumulation in Three Zephyranthes Species and Comparative Analysis of Tissue-Cultured and Field Grown Plants. Plants, 12(14), 2728.
  • ECHEMI. (n.d.).
  • Beta LifeScience. (2025). Arabidopsis Plant as a Model Organism for Plant Research.
  • Seo, J. S., et al. (2001). Monitoring of methyl jasmonate-responsive genes in Arabidopsis by cDNA macroarray. Plant and Cell Physiology, 42(8), 887-893.
  • Avdiushko, S. A., et al. (1995). Effect of Volatile Methyl Jasmonate on the Oxylipin Pathway in Tobacco, Cucumber, and Arabidopsis. Plant Physiology, 109(4), 1227-1230.
  • Nagahara, S., et al. (2013). Arabidopsis AUXIN RESPONSE FACTOR6 and 8 Regulate this compound Biosynthesis and Floral Organ Development via Repression of Class 1 KNOX Genes. The Plant Cell, 25(5), 1654-1667. [Link]
  • Clarke, S. M., et al. (2009). Jasmonates act with salicylic acid to confer basal thermotolerance in Arabidopsis thaliana. New Phytologist, 182(1), 175-187.
  • Pauwels, L., et al. (2009). Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells. Proceedings of the National Academy of Sciences, 106(4), 1329-1334.
  • Aibara, I., et al. (2018). Induction of this compound biosynthetic genes inhibits Arabidopsis growth in response to low boron. The Plant Journal, 96(5), 1060-1072.
  • Unknown. (n.d.).
  • Cayman Chemical. (n.d.).
  • Berleth, T., & Sachs, T. (2001). Biology in Bloom: A Primer on the Arabidopsis thaliana Model System. The Plant Cell, 13(9), 1977-1987.
  • Robson, F., et al. (2010). Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability. The Plant Cell, 22(4), 1143-1160.
  • Ohta, H., et al. (2001). Monitoring of Methyl Jasmonate-responsive Genes in Arabidopsis by cDNA Macroarray. Bioscience, Biotechnology, and Biochemistry, 65(11), 2445-2452.
  • Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840.
  • Sirisuk, P., et al. (2020). The effects of methyljasmonate (MeJA) treatment or co-culture of Arabidopsis this compound (JA) mutants on human breast cancer cells T-47D and MDA-MB-361, and on nontumourigenic MCF-10A. Plant Science, 290, 110309.
  • Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. UNL Digital Commons.
  • Hickman, R., et al. (2017). Architecture and Dynamics of the this compound Gene Regulatory Network. The Plant Cell, 29(9), 2086-2105.
  • Avdiushko, S. A., et al. (1995). Effect of volatile methyl jasmonate on the oxylipin pathway in tobacco, cucumber, and arabidopsis. Plant Physiology, 109(4), 1227-1230.
  • Weigel, D., & Glazebrook, J. (2002). Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. Cold Spring Harbor Protocols, 2002(1), pdb.prot1.
  • Leon-Reyes, A., et al. (2010).
  • BenchChem. (n.d.). Application Notes and Protocols for Methyl Salicylate Treatment of Arabidopsis thaliana in Defense Studies.
  • Wang, Y., et al. (2008). Methyl jasmonate-elicited herbivore resistance: does MeJA function as a signal without being hydrolyzed to JA?. Planta, 227(5), 1173-1184.
  • Staswick, P. E., et al. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. PNAS, 89(15), 6837-6840.
  • Muntyan, V. S., et al. (2015). Methyl jasmonate and nitric oxide in regulation of stomatal apparatus of Arabidopsis thaliana. Cytology and Genetics, 49(1), 16-23.
  • ResearchGate. (n.d.).
  • Li, D., et al. (2021). Preharvest Methyl Jasmonate Treatment Increased Glucosinolate Biosynthesis, Sulforaphane Accumulation, and Antioxidant Activity of Broccoli. Foods, 10(11), 2636.
  • Jones, A. M. P., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science, 14, 1124538.

Sources

Application Notes & Protocols: Jasmonic Acid Elicitation for Enhanced Secondary Metabolite Production in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

The quest for high-value secondary metabolites—the compounds that form the basis of many pharmaceuticals, flavors, and cosmetics—has increasingly turned to the controlled environment of the lab. Plant tissue culture offers a sustainable and scalable alternative to the often slow and unpredictable cultivation of whole plants. However, cells in culture do not always produce the desired compounds in commercially viable quantities. This is where elicitation, the art of strategic stimulation, comes into play.

This document serves as a technical guide to harnessing one of the most potent and well-documented elicitors: Jasmonic Acid (JA) . We will move beyond simple step-by-step instructions to explore the causal mechanisms behind JA-induced biosynthesis. Understanding why a protocol works is the key to adapting and optimizing it for your specific plant system and target metabolite. This guide is built on the principles of validated science, providing you with the rationale needed to design robust and reproducible experiments.

The Rationale: this compound as a Master Switch for Plant Defense and Metabolism

In nature, plants are constantly under attack from herbivores and pathogens. In response, they have evolved sophisticated defense systems, a major component of which is the production of chemical deterrents—secondary metabolites. This compound and its derivatives (collectively known as jasmonates) are central signaling molecules in this defense response.[1][2] When a plant is wounded, it rapidly synthesizes jasmonates, which then act as internal signals to activate a cascade of defensive genes, including those responsible for producing protective secondary metabolites.[1]

By introducing exogenous JA to a plant cell culture, we are essentially hijacking this natural defense pathway. We are tricking the cells into thinking they are under attack, thereby switching on the genetic machinery for secondary metabolite production. This process, known as elicitation, can lead to dramatic increases in the yield of target compounds.[2][3]

The Core Signaling Pathway

The effectiveness of JA lies in its ability to derepress transcription factors that control entire biosynthetic pathways. The mechanism is a well-characterized model of signal transduction:

  • Activation: In the cytoplasm, exogenously applied this compound is converted into its biologically active form, jasmonoyl-L-isoleucine (JA-Ile).[4][5]

  • Perception: JA-Ile is perceived by the nuclear receptor COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[5][6]

  • Derepression: The JA-Ile/COI1 complex targets repressor proteins called JAZ (Jasmonate ZIM-domain) for ubiquitination and subsequent degradation by the 26S proteasome.[5][6]

  • Gene Activation: In their normal state, JAZ proteins bind to and inhibit various transcription factors (TFs). The degradation of JAZ proteins releases these TFs—such as MYC2, MYB, WRKY, and AP2/ERF family members (e.g., ORCA3)—allowing them to bind to the promoter regions of target genes.[4][6][7][8]

  • Biosynthesis: This coordinated activation of numerous biosynthetic genes leads to the large-scale production of the desired secondary metabolites, from terpenoids and alkaloids to phenolics and anthocyanins.[4][7][9]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Exogenous This compound (JA) JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile JAR1 Enzyme COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation TFs Transcription Factors (MYC2, ORCA3, etc.) JAZ->TFs Represses SM_Genes Secondary Metabolite Biosynthesis Genes TFs->SM_Genes Activates Transcription Metabolites Secondary Metabolites (Alkaloids, Terpenoids, etc.) SM_Genes->Metabolites

Caption: The core jasmonate signaling pathway leading to secondary metabolite production.

Application Protocol: A General Framework for JA Elicitation

This protocol provides a robust starting point. Crucially, the optimal JA concentration, timing of addition, and exposure duration are highly dependent on the specific plant species, cell line, and target metabolite, and MUST be determined empirically.

Materials
  • Established, healthy plant tissue culture (e.g., cell suspension, hairy root, or callus)

  • This compound (JA) or Methyl Jasmonate (MeJA)*

  • Anhydrous Ethanol or DMSO (for stock solution)

  • Sterile syringe filters (0.22 µm)

  • Sterile water

  • Appropriate culture medium and flasks

  • Shaking incubator

*Note on MeJA vs. JA: Methyl jasmonate (MeJA) is the volatile methyl ester of JA. It is frequently used and often shows slightly higher efficacy due to enhanced membrane permeability.[4][10] For most applications in liquid culture, they can be used interchangeably, but direct comparison is recommended during optimization.

Procedure

Step 1: Preparation of a Sterile JA/MeJA Stock Solution

  • Causality: A concentrated stock solution is necessary for accurate dosing into the culture medium without significantly altering the medium's volume or composition. Sterility is paramount to prevent contamination. Ethanol or DMSO are common solvents, but ethanol is often preferred as it is less toxic to plant cells at very low final concentrations.

  • Prepare a 100 mM stock solution of JA or MeJA in anhydrous ethanol. For example, dissolve 21.02 mg of JA (MW: 210.27 g/mol ) in 1 mL of ethanol.

  • Vortex until fully dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C for long-term stability.

Step 2: Culture Growth and Elicitor Addition

  • Causality: Elicitation is most effective when applied to actively metabolizing cells. This is typically during the mid-to-late exponential growth phase.[11] At this stage, the culture has sufficient biomass to produce metabolites, and the cells are physiologically primed to respond. Applying JA too early can severely inhibit growth, while applying it too late (in the stationary phase) may result in a diminished response.[11][12] This represents a classic trade-off between biomass growth and secondary metabolite production.[5]

  • Subculture your plant cells/tissues and monitor their growth curve (e.g., by measuring fresh/dry weight or packed cell volume over time).

  • Identify the exponential growth phase.

  • On the selected day (e.g., day 7 for a 14-day culture cycle), add the sterile JA/MeJA stock solution to the culture flasks to achieve the desired final concentration.

    • Optimization is Key: Set up a dose-response experiment with a range of concentrations, for example: 0 µM (control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.[10][13][14]

    • Example Calculation: To achieve a 100 µM final concentration in a 50 mL culture, add 50 µL of the 100 mM stock solution.

  • Add an equivalent volume of sterile ethanol to the control flask to account for any solvent effect.

Step 3: Incubation and Harvest

  • Causality: The production of secondary metabolites is not instantaneous. It requires the transcription of genes, translation of enzymes, and subsequent enzymatic reactions. The optimal harvest time post-elicitation needs to be determined via a time-course experiment.

  • Return the flasks to the shaking incubator under standard culture conditions.

  • Harvest flasks at various time points after elicitation (e.g., 24h, 48h, 72h, 5 days, 7 days) to identify the peak of metabolite accumulation.

  • Separate the cells from the culture medium via filtration or centrifugation. This is important as some metabolites are stored intracellularly, while others are secreted into the medium.[13]

  • Wash the harvested cells with distilled water to remove residual medium.

  • Freeze both the cell biomass (at -80°C) and the medium sample until extraction and analysis.

Step 4: Extraction and Analysis

  • Causality: The choice of extraction solvent and analytical method depends entirely on the chemical nature of the target metabolite.

  • Lyophilize (freeze-dry) the cell biomass to obtain a stable dry weight for accurate quantification.

  • Perform a solvent extraction appropriate for your target compound (e.g., methanol for phenolics, ethyl acetate for less polar terpenoids).

  • Quantify the secondary metabolite concentration in both the cell and medium extracts using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

Experimental Workflow Diagram

Experimental_Workflow A 1. Establish Plant Cell Suspension Culture B 2. Monitor Growth Curve to Identify Exponential Phase A->B D 4. Elicitation: Add JA/MeJA to Cultures (Dose-Response Experiment) B->D C 3. Prepare Sterile JA/MeJA Stock Solution C->D E 5. Post-Elicitation Incubation (Time-Course Experiment) D->E F 6. Harvest: Separate Cells and Medium E->F G 7. Extraction of Secondary Metabolites F->G H 8. Quantification & Analysis (e.g., HPLC, LC-MS) G->H I 9. Data Analysis & Optimization H->I

Caption: A generalized workflow for optimizing JA-induced secondary metabolite production.

Field-Proven Data: Examples of Successful JA Elicitation

The following table summarizes results from peer-reviewed literature, demonstrating the broad applicability and potent effect of jasmonate elicitation across different plant species and metabolite classes.

Plant SpeciesCulture TypeTarget Metabolite(s)Optimal Elicitor & Conc.Result / Fold IncreaseReference(s)
Taxus mediaCell SuspensionPaclitaxel (Taxol)100 µM this compound19-fold increase in cellular paclitaxel[10][13]
Catharanthus roseusCell Suspension / Hairy RootsTerpenoid Indole Alkaloids (TIAs)100 µM this compoundSignificant induction of TIA pathway genes (TDC, STR)[7][8][17]
Panax ginsengAdventitious RootsGinsenosides100-200 µM Methyl Jasmonate~7-fold enhancement[4][14]
Arabidopsis thalianaSeedlingsAnthocyanins50 µM Methyl JasmonateSignificant accumulation via upregulation of PAP1/2 & GL3 TFs[9][18][19]
Silybum marianumHairy RootsSilymarin100 µM Methyl JasmonateHighest production after 3 weeks of treatment[4]
Centella asiaticaHairy RootsTriterpenoids400 µM Methyl JasmonateHighest production (60.25 mg/g DW)[4]

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol is a self-validating one. Your experimental design should always include the necessary controls to ensure your results are meaningful.

  • Negative Control: A culture treated with the solvent (e.g., ethanol) alone is essential to confirm that the observed effect is due to JA and not the solvent.

  • Positive Control (if available): If another elicitor is known to work in your system, its inclusion can serve as a benchmark for the efficacy of JA.

  • Viability Assay: High concentrations of JA can be cytotoxic. It is critical to monitor cell viability (e.g., using Evans blue or FDA staining) to distinguish between a targeted metabolic response and a stress response caused by cell death.

  • Growth vs. Production: As noted, JA often inhibits cell growth.[11][12] If biomass is a limiting factor, consider a two-stage culture system . In this approach, cells are first grown in a standard medium to achieve high density (Stage 1). The culture is then transferred to a "production medium," which may have altered nutrients and is treated with JA to focus the cell's resources on secondary metabolism rather than division (Stage 2).[14]

Conclusion and Future Perspectives

This compound is an exceptionally powerful and versatile tool for enhancing secondary metabolite production in plant tissue culture. Its mechanism of action, centered on the derepression of master regulatory transcription factors, allows for the coordinated upregulation of entire biosynthetic pathways. The success of this strategy, however, is not "plug-and-play." It requires a systematic approach to optimize key variables, including elicitor concentration, timing, and duration of exposure, for each specific plant system.

Future strategies may involve combining JA with other elicitors (e.g., salicylic acid, chitosan) to achieve synergistic effects or integrating JA elicitation with metabolic engineering approaches, such as the overexpression of key transcription factors or biosynthetic genes, to further amplify productivity.[20] By understanding the fundamental biology behind jasmonate signaling, researchers are well-equipped to unlock the full potential of plant cell factories for the sustainable production of valuable natural products.

References

  • Yukimune, Y., Tabata, H., Higashi, Y., & Hara, Y. (1996). This compound Stimulates Taxane Production in Cell Suspension Culture of Yew (Taxus” media).
  • Sohn, S. I., Pandian, S., et al. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science. [Link]
  • ResearchGate. (n.d.). This compound signaling is involved in secondary metabolite biosynthesis...
  • Chen, Q., Sun, T., et al. (2006). Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato. FEBS Letters, 580(11), 2540-2546. [Link]
  • Hu, P., Zhou, W., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(15), 8753. [Link]
  • Pérez-Bermúdez, P., et al. (2010). This compound Effect on the Fatty Acid and Terpenoid Indole Alkaloid Accumulation in Cell Suspension Cultures of Catharanthus roseus. Molecules, 15(1), 189-202. [Link]
  • Cusido, R. M., et al. (2014). Methyl jasmonate represses growth and affects cell cycle progression in cultured Taxus cells. Plant Cell, Tissue and Organ Culture (PCTOC), 118, 173-185. [Link]
  • Nabi, N., et al. (2024). Responses of in vitro cell cultures to elicitation: regulatory role of this compound and methyl jasmonate: a review.
  • Gundlach, H., Müller, M. J., Kutchan, T. M., & Zenk, M. H. (1992). This compound is a signal transducer in elicitor-induced plant cell cultures. Proceedings of the National Academy of Sciences, 89(6), 2389-2393. [Link]
  • Anonymous. (n.d.). Effect of elicitors on plant cell suspension culture for the enhancement of secondary metabolite production. Journal of Applied Biology & Biotechnology. [Link]
  • Sohn, S. I., Pandian, S., et al. (2022).
  • Yukimune, Y., et al. (1996). Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures. Nature Biotechnology, 14(9), 1129-1132. [Link]
  • Peebles, C. A., et al. (2011). Transcriptional response of the terpenoid indole alkaloid pathway to the overexpression of ORCA3 along with this compound elicitation of Catharanthus roseus hairy roots over time. Biotechnology Progress, 27(3), 663-671. [Link]
  • Cusido, R. M., et al. (2014). Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells. PMC. [Link]
  • Wu, J., & Lin, L. (2004). Oxidative burst, this compound biosynthesis, and taxol production induced by low-energy ultrasound in Taxus chinensis cell suspension cultures. Biotechnology and Bioengineering, 85(5), 500-507. [Link]
  • Anonymous. (n.d.). Elicitors and Secondary Metabolite Production: Review on Mechanisms, Applications, and Perspectives. International Journal of Horticultural Science and Technology. [Link]
  • Ali, M., & Baek, K. H. (2020). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. International Journal of Molecular Sciences, 21(15), 5529. [Link]
  • Zhang, C. H., et al. (2023). Jasmonates Coordinate Secondary with Primary Metabolism. International Journal of Molecular Sciences, 24(18), 14125. [Link]
  • Shan, X., et al. (2009). Molecular mechanism for jasmonate-induction of anthocyanin accumulation in Arabidopsis. Journal of Experimental Botany, 60(13), 3849-3860. [Link]
  • Pan, Q., et al. (2018). Accumulation of terpenoid indole alkaloids in this compound elicited Cathanranthus roseus plants before and during flowering.
  • Sohn, S. I., Pandian, S., et al. (2022).
  • Shan, X., et al. (2009).
  • Shan, X., et al. (2009). Molecular mechanism for jasmonate-induction of anthocyanin accumulation in Arabidopsis.
  • Pan, Q., et al. (2018). (PDF) Accumulation of terpenoid indole alkaloids in this compound elicited catharanthus roseus plants before and during flowering.
  • Qi, T., et al. (2014). This compound enhancement of anthocyanin accumulation is dependent on phytochrome A signaling pathway under far-red light in Arabidopsis.
  • Khan, M., et al. (2024). Exploring the role of this compound in boosting the production of secondary metabolites in medicinal plants.
  • Miersch, O., et al. (2016). Optimized this compound Production by Lasiodiplodia theobromae Reveals Formation of Valuable Plant Secondary Metabolites. PLOS ONE, 11(12), e0168264. [Link]
  • Al-Khayri, J. M., et al. (2024). (PDF) Impact of this compound and Selected Grow Regulators on the in Vitro Biosynthesis of Secondary Metabolic Products in Phoenix dactylifera L. cv. Barhi Assessed by GC-MS.
  • Murthy, H. N., et al. (2014). In vitro strategies for the enhancement of secondary metabolite production in plants: a review. PMC. [Link]
  • Thakur, M., et al. (2023). Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. Horticulturae, 9(10), 1073. [Link]
  • Kim, H. K., et al. (2006). Metabolomic analysis of methyl jasmonate treated Brassica rapa leaves by 2-dimensional NMR spectroscopy. Phytochemistry, 67(21), 2380-2387. [Link]
  • Thakore, D., et al. (2017). Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures. PMC. [Link]
  • Ahmad, M., et al. (2023). Enhancing Secondary Metabolite Production in Pelargonium graveolens Hort. Cell Cultures: Eliciting Effects of Chitosan and this compound on Bioactive Compound Production. Plants, 12(23), 4060. [Link]
  • Pérez-Alonso, N. L., et al. (2023). Evaluation of Salicylic Acid and Methyl Jasmonate as Elicitors in Phyllanthus acuminatus Hairy Roots by Non-Targeted Analysis Using High-Resolution Mass Spectrometry. Molecules, 29(1), 60. [Link]
  • Khan, M., et al. (2023).
  • Halder, M., et al. (2019). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 24(13), 2523. [Link]

Sources

Application Notes & Protocols for High-Purity Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Jasmonic Acid in Plant Science Research

This compound (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that function as critical signaling molecules in plants.[1][2] Initially identified as a growth inhibitor, the role of JA is now understood to be far more complex, encompassing the regulation of a wide array of developmental processes and defense responses against biotic and abiotic stresses.[3][4][5] These processes include, but are not limited to, root growth, fruit ripening, pollen development, senescence, and defense against necrotrophic pathogens and herbivorous insects.[6][7][8]

The signaling pathway is triggered by the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[6][9] This perception facilitates the formation of a Skp1/Cul1/F-box (SCF-COI1) E3 ubiquitin ligase complex, which targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome.[6][9] The degradation of JAZ proteins releases transcription factors, such as MYC2, to activate the expression of a cascade of jasmonate-responsive genes.[6][9][10]

Given its pivotal role, high-purity this compound is an indispensable tool for researchers in plant biology, pathology, and drug development. Exogenous application of JA allows for the controlled induction of defense pathways, enabling detailed study of gene expression, metabolic changes, and physiological responses.[11][12] The reliability and reproducibility of such studies are fundamentally dependent on the purity, stability, and proper handling of the this compound source. This document provides a comprehensive guide to selecting reliable commercial sources and detailed protocols for the effective use of high-purity this compound in a research setting.

Selecting a Reliable Commercial Source for High-Purity this compound

The quality of this compound can significantly impact experimental outcomes. Impurities may lead to off-target effects, while inaccurate concentration or degradation can result in a lack of response and data misinterpretation. Therefore, rigorous evaluation of commercial suppliers is a critical first step.

Key Quality Indicators
  • Purity: Always select a source with the highest available purity, typically ≥98%, as verified by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13][14]

  • Certificate of Analysis (CoA): A reliable supplier will provide a lot-specific CoA detailing the purity, method of analysis, appearance, and storage conditions.[13][14] Some suppliers, like Sigma-Aldrich and Cayman Chemical, provide access to these documents on their product pages.[13]

  • Isomeric Form: this compound exists as stereoisomers. The naturally occurring and most biologically active form is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) derived from (+)-7-iso-jasmonic acid.[15] Most commercial sources provide a racemic mixture, denoted as (±)-Jasmonic Acid, which is suitable for most general applications.[14][16] Be aware of which form you are purchasing, as this affects bioactivity.[14]

  • Formulation: this compound may be supplied as a neat oil, a crystalline solid, or pre-dissolved in a solvent like ethanol.[11][13][17] The formulation dictates the initial steps of stock solution preparation.

  • Supplier Reputation: Choose established suppliers known for their quality control and good standing within the scientific community.

Comparison of Commercial this compound Sources
SupplierProduct Name/NumberPurityFormulationStorage Temp.CAS Number
Sigma-Aldrich (±)-Jasmonic acid, analytical standard≥90.0% (GC)Neat2-8°C77026-92-7
(±)-Jasmonic acid, plant cell culture testedBioReagentLiquid2-8°C77026-92-7
Cayman Chemical (±)-Jasmonic Acid≥98% (sum of isomers)500 mg/ml in ethanol-20°C77026-92-7
Santa Cruz Biotech. (±)-Jasmonic AcidN/ASolidRoom Temp77026-92-7
MedchemExpress (±)-Jasmonic acid99.85%Liquid-20°C77026-92-7
Duchefa Biochemie This compound> 95 %N/A2-8°C3572-66-5
Biosynth (±)-Jasmonic acidN/AN/A2-8°C77026-92-7

Note: This table is for illustrative purposes. Purity and formulation may vary by specific product number and lot. Always refer to the supplier's official documentation.

Core Signaling Pathway and Experimental Workflow

Understanding the mechanism of action and the experimental process is key to designing robust experiments.

Jasmonate Signaling Pathway cluster_0 Stimulus & Synthesis cluster_1 Signal Perception & Transduction (Nucleus) Stimulus Wounding or Pathogen Attack alpha_LeA α-Linolenic Acid (in Chloroplast) Stimulus->alpha_LeA JA_Ile JA-Ile (Bioactive) (in Peroxisome/Cytosol) alpha_LeA->JA_Ile Biosynthesis (LOX, AOS, AOC, OPR3) SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JA_Genes activates transcription

Caption: The core jasmonate signaling pathway.[6][9][10]

Experimental Workflow start Experimental Design treatment Plant Treatment (JA or Solvent Control) start->treatment sampling Tissue Sampling (Time Course) treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) - Target Genes - Housekeeping Genes cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qpcr->analysis conclusion Biological Interpretation analysis->conclusion

Caption: A typical workflow for gene expression analysis.

Protocols and Methodologies

Protocol 1: Preparation of this compound Stock Solution

Rationale: this compound has low solubility in water but is readily soluble in organic solvents like ethanol, methanol, and DMSO.[13][17][18] A concentrated stock solution in an appropriate solvent is necessary for accurate dilution into aqueous media or buffers for experiments. Ethanol is often preferred as it is less toxic to plant tissues at very low final concentrations compared to DMSO.

Materials:

  • High-purity (±)-Jasmonic Acid (neat oil or pre-weighed solid)

  • Anhydrous Ethanol (or DMSO, Spectroscopic Grade)

  • Sterile microcentrifuge tubes or glass vial

  • Calibrated micropipettes

Procedure:

  • Determine Target Concentration: A 50 mM stock solution is convenient for most applications. The molecular weight of this compound is ~210.27 g/mol .[16]

  • Weighing (if starting with solid/oil):

    • Tare a sterile microcentrifuge tube or glass vial on an analytical balance.

    • Carefully add the desired amount of this compound. For example, for 1 mL of a 50 mM stock, you would need:

      0.050 mol/L * 0.001 L * 210.27 g/mol = 0.0105 g = 10.5 mg

  • Dissolving:

    • Add the appropriate volume of anhydrous ethanol (or DMSO) to the vial containing the this compound. For the example above, add 1 mL of ethanol.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

    • Note: If your this compound is supplied pre-dissolved in a solvent (e.g., 500 mg/mL in ethanol from Cayman Chemical), you must perform a dilution calculation to achieve your desired stock concentration.[13][17]

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The stock solution is stable for at least 2 years when stored properly.[13][17]

    • Causality: Storing in aliquots at low temperatures minimizes degradation from oxidation, light, and microbial contamination, ensuring consistent bioactivity over time.

Protocol 2: Root Growth Inhibition Bioassay in Arabidopsis thaliana

Rationale: One of the classic physiological effects of jasmonates is the inhibition of primary root growth.[13][19] This assay provides a simple, quantitative method to verify the biological activity of a new batch of this compound and to perform dose-response analyses.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • 100 mm square Petri dishes

  • This compound stock solution (from Protocol 4.1)

  • Ethanol (solvent for control)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach with Tween-20)

  • Sterile water

  • Growth chamber (e.g., 22°C, 16h light/8h dark cycle)

Procedure:

  • Prepare Media:

    • Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar). Adjust pH to 5.7.

    • Autoclave the medium.

    • Allow the medium to cool to approximately 55°C in a water bath. This step is critical , as adding JA to overly hot media can cause degradation.

  • Add Treatments:

    • Separate the cooled medium into sterile flasks for each treatment condition.

    • Add the JA stock solution to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM).

    • Crucially, add an equivalent volume of the solvent (ethanol) to the 0 µM JA plate. This serves as the solvent control, ensuring that any observed effects are due to JA and not the solvent.

    • Pour the plates and let them solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., 1 min in 70% ethanol, 10 min in 10% bleach + 0.05% Tween-20, followed by 5 sterile water washes).

    • Resuspend seeds in sterile 0.1% agar to facilitate handling.

    • Pipette a single line of seeds (~15-20 seeds) onto the surface of each plate.

  • Stratification and Growth:

    • Seal the plates with breathable tape (e.g., Parafilm).[20]

    • Store the plates at 4°C in the dark for 2-3 days (stratification) to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to encourage root growth along the agar surface.[20]

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length of each seedling using software like ImageJ.

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the average root length against JA concentration to generate a dose-response curve. A successful experiment will show a significant, dose-dependent decrease in root length compared to the solvent control.

Protocol 3: Analysis of JA-Responsive Gene Expression by qRT-PCR

Rationale: Exogenous JA application rapidly induces a transcriptional cascade.[6] Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique used to measure the change in expression of specific JA-responsive marker genes, thereby confirming the activation of the signaling pathway at a molecular level.[6][21]

Materials:

  • Plant seedlings (e.g., 10-day-old Arabidopsis or other species of interest) grown in sterile conditions.

  • This compound (prepare a 100 µM working solution in sterile water from the main stock).

  • Solvent control solution (equivalent concentration of ethanol in sterile water).

  • Foliar spray bottle or micropipette for application.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • qPCR instrument.

  • Primers for target genes (e.g., VSP2, PDF1.2, LOX2) and a stable housekeeping gene (e.g., ACTIN2, UBQ5).

Procedure:

  • Plant Treatment and Sampling:

    • Treat plants by spraying the leaves with either the 100 µM JA solution or the solvent control solution until runoff.

    • Collect leaf tissue at specific time points post-treatment (e.g., 0h, 1h, 3h, 6h, 24h). The timing is crucial as gene expression changes are dynamic.[22][23]

    • Immediately flash-freeze the collected tissue in liquid nitrogen to preserve RNA integrity. Store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Verify RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[22]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (at optimized concentration), and diluted cDNA template.

    • Run the reactions in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[22]

    • Include a melt curve analysis at the end to verify the specificity of the amplification product.[22]

    • Self-Validation: Run three technical replicates for each biological sample. Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to check for gDNA contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method.

      • Normalize the Ct value of your target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).

      • Normalize the ΔCt of the JA-treated sample to the ΔCt of the time-matched solvent control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

      • The fold change in expression is calculated as 2^-(ΔΔCt).

    • The expected result is a significant increase in the transcript abundance of JA-responsive marker genes in the JA-treated samples compared to the controls.

References

  • Hu, P., Zhou, W., & Zhang, C. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]
  • Hu, P., Zhou, W., & Zhang, C. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]
  • Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International journal of molecular sciences, 23(7), 3945. [Link]
  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303-1321. [Link]
  • Zhang, Y., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link]
  • HiMedia Laboratories. (n.d.). (±)-Jasmonic acid.
  • Li, X., et al. (2014). Quantitative RT-PCR analysis of transcript levels of the this compound (JA)-responsive defense marker gene LOX.
  • Wolanin, A., et al. (2020). Therapeutic Potential of this compound and Its Derivatives. Pharmaceuticals, 13(10), 320. [Link]
  • TradeIndia. (n.d.). ()-Jasmonic Acid at Best Price, High Purity, Analytical Standard, and Safe Storage. TradeIndia. [Link]
  • Koley, S., et al. (2022). RT-qPCR analysis of the expression of Jasmonate signaling marker genes.
  • Rehman, M., et al. (2018).
  • Ullah, A., et al. (2023). The Multifaceted Role of this compound in Plant Stress Mitigation: An Overview. Plants, 12(15), 2841. [Link]
  • Bautista-Cruz, M.A., et al. (2017). Application of this compound as an inducer of plant resistance to pathogens.
  • LookChem. (n.d.). High Purity this compound CAS 77026-92-7: Leading Manufacturer and Supplier for Fragrance & Agriculture. LookChem. [Link]
  • Yu, X., et al. (2020). Functions of this compound in Plant Regulation and Response to Abiotic Stress. International Journal of Molecular Sciences, 21(4), 1446. [Link]
  • Plant Care. (2026). How to Choose the Best this compound Powder: A Complete Buyer's Guide. Plant Care. [Link]
  • Kurbanova, A.G., et al. (2016). This compound: ROLE IN BIOTECHNOLOGY AND THE REGULATION OF PLANTS BIOCHEMICAL PROCESSES. Ukrainian Food Journal, 5(2). [Link]
  • ResearchGate. (2016). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium?.
  • Halim, V.A., et al. (2018). Disclosure of salicylic acid and this compound-responsive genes provides a molecular tool for deciphering stress responses.
  • Duchefa Biochemie. (n.d.). This compound. Duchefa Biochemie. [Link]
  • Ho, T.T., & Paek, K.Y. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 990390. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0032797). HMDB. [Link]
  • SLS. (n.d.). (+/-)-Jasmonic acid, BioReagent, plant cell culture tested, liquid. SLS. [Link]
  • Hyun, Y., et al. (2009). Generating and maintaining this compound in Arabidopsis. Plant Signaling & Behavior, 4(6), 511-513. [Link]
  • Pieterse, C.M.J., et al. (2012). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology, 860, 407-422. [Link]
  • Kunkel Lab. (2007). This compound (JA) sensitivity assay. Washington University in St. Louis. [Link]
  • De Vleesschauwer, D., et al. (2014). This compound Signaling and Molecular Crosstalk with Other Phytohormones. MDPI. [Link]
  • Li, Y., et al. (2022). Identification and Characterization of this compound Biosynthetic Genes in Salvia miltiorrhiza Bunge. MDPI. [Link]

Sources

Comparative Bioactivity Analysis: Methyl Jasmonate vs. Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Plant Biology and Drug Development

Introduction: Deconstructing the Jasmonate Signal

Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense.[1] At the heart of this signaling network are jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[2] While often used interchangeably in research, their distinct physicochemical properties suggest nuanced roles in plant physiology. MeJA, being more volatile, is implicated as a key molecule in both intra- and inter-plant communication, capable of traversing cellular membranes and even moving through the air to trigger defense responses in neighboring plants.[3][4] This guide provides a detailed comparative analysis of the bioactivities of JA and MeJA, offering both theoretical insights and practical protocols for their evaluation. Understanding these differences is crucial for designing effective experiments in areas ranging from crop protection to the discovery of novel therapeutic agents.

Physicochemical and Biological Properties: A Head-to-Head Comparison

The primary distinction between this compound and methyl jasmonate lies in the carboxyl group of JA being esterified in MeJA. This seemingly minor chemical modification has significant implications for their physical properties and, consequently, their biological activity.

PropertyThis compound (JA)Methyl Jasmonate (MeJA)Significance in Bioactivity
Molecular Formula C₁₂H₁₈O₃C₁₃H₂₀O₃The addition of a methyl group in MeJA increases its molecular weight.
Molar Mass ~210.27 g/mol ~224.30 g/mol This difference is a key identifier in mass spectrometry-based quantification.
Volatility LowHighMeJA's volatility allows it to act as an airborne signal, facilitating inter-plant communication and systemic responses.[3][4]
Membrane Permeability LowerHigherMeJA can more readily diffuse across cell membranes, potentially leading to a more rapid cellular response.[3]
Mode of Action Acts as a precursor to the bioactive form, JA-Isoleucine (JA-Ile).Can be hydrolyzed by esterases within the cell to release JA, which is then converted to JA-Ile. It may also have direct signaling roles.[4][5]The conversion to JA-Ile is a critical step for initiating the canonical JA signaling cascade.

The Jasmonate Signaling Pathway: From Perception to Response

The biological effects of both JA and MeJA are primarily mediated through the canonical jasmonate signaling pathway. This pathway is initiated by the conversion of JA to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a molecular "glue," facilitating the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a suite of jasmonate-responsive genes, leading to various physiological and defense responses.[1][6]

Jasmonate_Signaling cluster_perception Cellular Entry & Conversion cluster_signal_transduction Signal Transduction cluster_response Transcriptional Response MeJA Methyl Jasmonate (MeJA) (Volatile Signal) Esterase Esterase MeJA->Esterase Hydrolysis JA This compound (JA) JAR1 JAR1 (Amino Acid Synthetase) JA->JAR1 + Isoleucine JAIle JA-Isoleucine (JA-Ile) (Bioactive Form) COI1 COI1 JAIle->COI1 Binds to Esterase->JA JAR1->JAIle SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor JAZ->SCF_COI1 Recruited to MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome SCF_COI1->Proteasome Ubiquitination & Degradation of JAZ Proteasome->MYC2 Releases JRGs Jasmonate-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->JRGs Activates Transcription Defense Defense & Developmental Responses JRGs->Defense

Caption: The canonical jasmonate signaling pathway.

Comparative Bioactivity: Experimental Evidence

While both JA and MeJA can elicit similar downstream responses, their efficacy can differ depending on the biological context and method of application.

Root Growth Inhibition

A common bioassay for jasmonate activity is the inhibition of primary root growth in seedlings.

CompoundPlant SpeciesEffective ConcentrationObserved EffectCitation(s)
Methyl Jasmonate (MeJA) Arabidopsis thaliana0.1 µM50% inhibition of primary root growth.[7]
This compound (JA) Arabidopsis thalianaNot specified in direct comparisonInhibition of primary root growth.[1]
Methyl Jasmonate (MeJA) Arabidopsis thaliana≤0.5 nM (in the presence of Al)Significantly enhanced Al-induced root growth inhibition.[8]
Induction of Defense Gene Expression

The expression of specific marker genes is a reliable indicator of jasmonate pathway activation.

Gene MarkerCompoundPlant SpeciesObservationCitation(s)
VSP2, PDF1.2 Methyl Jasmonate (MeJA)Arabidopsis thalianaUpregulation of expression. MYC2 acts as a positive regulator for VSP2 and a negative regulator for PDF1.2.[9]
VSP, PDF1.2 Methyl Jasmonate (MeJA)Arabidopsis thalianaConstitutive expression in transgenic plants overexpressing JMT (JA carboxyl methyltransferase), which have elevated MeJA levels.[10]
Proteinase Inhibitors (I & II) This compound (JA) & Methyl Jasmonate (MeJA)Tomato (Lycopersicon esculentum)Both compounds induce the accumulation of proteinase inhibitor mRNAs and proteins to similar levels.[11][12]
Insect Herbivore Resistance

Jasmonates are well-known for their role in inducing resistance to insect herbivores.

CompoundPlant SpeciesInsect HerbivoreObserved EffectCitation(s)
This compound (JA) & Methyl Jasmonate (MeJA) Rice (Oryza sativa)Rice water weevil (Lissorhoptrus oryzophilus)Seed treatment with 2.5 mM JA or 2.5 mM MeJA reduced the emergence of larvae by 26% and 25%, respectively.[13]
Methyl Jasmonate (MeJA) Nicotiana attenuataTobacco hornworm (Manduca sexta)Application of MeJA to plants silenced in lipoxygenase 3 expression (asLOX3) restored resistance to WT levels.[5]

Experimental Protocols

The following protocols provide a framework for the comparative analysis of JA and MeJA bioactivity.

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol assesses the inhibitory effect of JA and MeJA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes (100 x 15 mm)

  • This compound (JA) and Methyl jasmonate (MeJA) stock solutions (in ethanol or DMSO)

  • Stereomicroscope with a calibrated eyepiece or a flatbed scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in 0.1% (w/v) sterile agar solution.

  • Plating:

    • Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar.

    • Autoclave the medium and cool to ~50-60°C.

    • Add JA or MeJA from stock solutions to achieve the desired final concentrations (e.g., a range from 0.01 µM to 50 µM, including a solvent control).

    • Pour the medium into sterile petri dishes.

    • Once solidified, plate 10-15 sterile seeds in a line on the surface of the agar in each plate.

    • Seal the plates with parafilm.

  • Growth Conditions:

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, measure the length of the primary root for each seedling.

    • Calculate the average root length for each treatment.

    • Determine the percentage of root growth inhibition relative to the solvent control.

    • Plot dose-response curves and calculate the IC50 (concentration required for 50% inhibition) for both JA and MeJA.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Jasmonate-Responsive Gene Expression

This protocol quantifies the expression of marker genes in response to JA and MeJA treatment.

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • JA and MeJA solutions for treatment

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green master mix)

  • qRT-PCR instrument

  • Primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Grow plants under controlled conditions.

    • Treat plants with a range of concentrations of JA and MeJA (and a solvent control) by spraying or adding to the growth medium.

    • Harvest tissue at specific time points after treatment (e.g., 1, 3, 6, 24 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the diluted cDNA template.

    • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the fold change in gene expression between the JA- and MeJA-treated samples and the control.

Caption: Workflow for qRT-PCR analysis of jasmonate-responsive genes.

Conclusion and Future Perspectives

The evidence presented in these application notes underscores that while methyl jasmonate and this compound activate the same core signaling pathway, their distinct physical properties, particularly the volatility and membrane permeability of MeJA, can lead to differences in their bioactivity. MeJA often acts as a more potent long-distance signal, while JA is a key intermediate in the intracellular signaling cascade. For researchers and drug development professionals, the choice between using JA or MeJA in experimental systems should be guided by the specific biological question being addressed. Future research should focus on direct, quantitative comparisons of these two molecules across a wider range of plant species and bioassays to further elucidate their specific roles in the complex web of plant signaling.

References

  • Farmer, E. E., & Ryan, C. A. (1992). Regulation of expression of proteinase inhibitor genes by methyl jasmonate and this compound. Plant Physiology, 98(3), 995–1002.
  • Farmer, E. E., & Ryan, C. A. (1992). Regulation of Expression of Proteinase Inhibitor Genes by Methyl Jasmonate and this compound. Plant Physiology, 98(3), 995-1002.
  • Hu, Y., Jiang, Y., Han, X., Wang, H., Pan, J., & Wang, X. (2015). Analysis of key genes of this compound mediated signal pathway for defense against insect damages by comparative transcriptome sequencing. Scientific Reports, 5, 16500.
  • Jikumaru, Y., & Kamiya, Y. (2014). Profiling of this compound-Related Metabolates and Hormones in Wounded Leaves. In Plant Hormones: Methods and Protocols (pp. 113-122). Humana Press.
  • Staswick, P. E., Su, W., & Howell, S. H. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840.
  • Staswick, P. E., Su, W., & Howell, S. H. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant.
  • Seo, H. S., Kim, Y. J., & Lee, J. S. (2014). Volatile methyl jasmonate is a transmissible form of jasmonate and its biosynthesis is involved in systemic jasmonate response in wounding.
  • Seo, H. S., Kim, Y. J., & Lee, J. S. (2014). Volatile methyl jasmonate is a transmissible form of jasmonate and its biosynthesis is involved in systemic jasmonate response in wounding. Plant, Cell & Environment, 37(11), 2625-2636.
  • Jikumaru, Y., & Kamiya, Y. (2014). Profiling of this compound-Related Metabolates and Hormones in Wounded Leaves. In Plant Hormones (pp. 113-122). Humana Press.
  • LookChem. (2020, December 8).
  • Ahmadi, J., & Asadollahi, A. (2021). Effects of Exogenous Methyl Jasmonate on Metabolism and Soil Activity in Chrysanthemum morifolium. Plants, 10(11), 2465.
  • Li, C., & Zhang, K. (2023). Jasmonates Coordinate Secondary with Primary Metabolism. International Journal of Molecular Sciences, 24(18), 14163.
  • Erb, M., Robert, C. A., & Hibbard, B. E. (2015). Induced Jasmonate Signaling Leads to Contrasting Effects on Root Damage and Herbivore Performance. Plant Physiology, 169(2), 1323–1335.
  • Pangesti, N., Pineda, A., Dicke, M., & van Loon, J. J. (2016). Relative transcript levels of MYC2, VSP2, ORA59, and PDF1.2.
  • Wang, L., Halitschke, R., & Baldwin, I. T. (2008). Methyl jasmonate-elicited herbivore resistance: does MeJA function as a signal without being hydrolyzed to JA?. Planta, 228(5), 817–826.
  • Jang, S., & Kim, J. (2021). This compound in Plant Abiotic Stress Tolerance and Interaction with Abscisic acid. Agronomy, 11(10), 2054.
  • Kraus, E. C., & Stout, M. J. (2020). Seed Treatment With this compound and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa. Frontiers in Plant Science, 11, 589.
  • Wikipedia. (n.d.).
  • Niu, Y., Figueroa, P., & Browse, J. (2011). Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis. Plant Physiology, 157(4), 1816–1829.
  • Ullah, A., Manghwar, H., Shaban, M., Khan, A. H., Khan, A. H., & Ke, W. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621.
  • Zhang, Y., & Turner, J. G. (2022). Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana. Frontiers in Plant Science, 13, 969931.
  • Jang, S., & Kim, J. (2021). This compound in Plant Abiotic Stress Tolerance and Interaction with Abscisic Acid. Agronomy, 11(10), 2054.
  • Liu, H., Li, C., & Li, C. (2023). Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice. The Plant Cell, 35(10), 3844-3866.
  • Rasouli, O., & Ahmadi, A. (2019). The Effect of Methyl Jasmonate on Postharvest Quality and Expression of RhLAC and RhPIP2 Genes in Cut Rose, 'Red Alert'. Journal of Ornamental Plants, 9(3), 193-204.
  • Hare, J. D. (2007). Variation in herbivore and methyl jasmonate-induced volatiles among genetic lines of Datura wrightii. Journal of Chemical Ecology, 33(11), 2040–2054.
  • Yu, X., & Li, B. (2021). Functions of this compound in Plant Regulation and Response to Abiotic Stress. Plants, 10(8), 1547.
  • Li, X., Zhang, L., & Zhang, Y. (2022). Enhanced volatile emissions and anti-herbivore functions mediated by the synergism between this compound and salicylic acid pathways in tea plants. Horticulture Research, 9, uhac102.
  • Wani, A. B., Chadar, H., Wani, A. H., Singh, S., & Upadhyay, N. (2021). This compound Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(16), 8825.
  • Sirhindi, G., Kumar, S., Bhardwaj, R., & Kumar, M. (2020). This compound and methyl jasmonate modulate growth, photosynthetic activity and expression of photosystem II subunit genes in Brassica oleracea L. Scientific Reports, 10(1), 9322.
  • Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., Lee, J. S., & Choi, Y. D. (2001). Methyl jasmonate as a vital substance in plants. Scientia Agricola, 58(3), 635-639.
  • Zhang, L., & Liu, W. (2018). This compound Enhances Al-Induced Root Growth Inhibition. Plant Physiology, 176(3), 2408–2420.
  • Seo, H. S., Song, J. T., Cheong, J. J., Lee, Y. H., Lee, Y. W., Hwang, I., Lee, J. S., & Choi, Y. D. (2001). This compound carboxyl methyltransferase: A key enzyme for jasmonate-regulated plant responses.
  • Pauwels, L., Inzé, D., & Goossens, A. (2009). Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells. Proceedings of the National Academy of Sciences, 106(40), 17316-17321.
  • Khan, M. I. R., & Khan, M. M. A. (2022). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Frontiers in Plant Science, 13, 985792.
  • Huang, H., Liu, B., Liu, L., & Song, S. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 22(16), 8566.

Sources

Application Notes and Protocols for In Vivo Visualization of Jasmonic Acid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived hormones that are central to plant survival, regulating a spectrum of processes from growth and development to defense against pests and pathogens.[1][2][3] Understanding the precise spatial and temporal dynamics of JA signaling within living tissues is paramount for dissecting its complex regulatory networks and for developing strategies to enhance crop resilience. Traditional methods, often relying on static measurements from homogenized tissues, lack the resolution to capture the rapid and localized nature of these signaling events.[4] This guide provides an in-depth overview of contemporary techniques for visualizing JA signaling in vivo, offering researchers and drug development professionals the rationale, protocols, and comparative insights needed to select and implement the most appropriate methods for their experimental goals. We will explore genetically encoded biosensors, transcriptional reporters, and chemical probes, providing a comprehensive toolkit for illuminating the intricate choreography of jasmonate action in real-time.

The Core this compound Signaling Pathway: A Primer

To effectively visualize JA signaling, a foundational understanding of the core molecular mechanism is essential. The signaling cascade is a classic example of de-repression, where the hormone's presence triggers the removal of transcriptional repressors.

Mechanism of Action: In the absence of a stimulus, Jasmonate-ZIM-domain (JAZ) proteins act as repressors.[5][6] They bind to and inhibit various transcription factors (TFs), most notably MYC2, preventing the expression of JA-responsive genes.[7][8] JAZ proteins achieve this by recruiting co-repressors like TOPLESS (TPL).[8]

Upon wounding or pathogen attack, the biosynthesis of the active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile), is rapidly induced.[3][9] JA-Ile acts as a molecular glue, promoting the interaction between the JAZ repressors and an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[10][11] COI1 is part of the SCFCOI1 E3 ubiquitin ligase complex.[6][12] This hormone-dependent binding leads to the polyubiquitination of the JAZ protein, marking it for degradation by the 26S proteasome.[7][13] The degradation of JAZ frees the transcription factor (e.g., MYC2) to activate the expression of downstream JA-responsive genes, initiating the defense or developmental program.[7][13]

JA_Signaling_Pathway cluster_off Low JA-Ile ('Off' State) cluster_on High JA-Ile ('On' State) MYC2_off MYC2 (Transcription Factor) DNA_off JA-Responsive Genes (e.g., VSP2, LOX2) MYC2_off->DNA_off Repressed MYC2_on MYC2 (Active) JAZ JAZ Repressor JAZ->MYC2_off Binds & inhibits JAZ_deg JAZ DNA_on Gene Expression JA_Ile JA-Ile (Active Hormone) COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 Promotes binding COI1->JAZ_deg Ubiquitination JAZ_deg->COI1 Proteasome 26S Proteasome JAZ_deg->Proteasome Degradation Ub Ubiquitin MYC2_on->DNA_on Activates

Figure 1. The core JA signaling pathway based on de-repression.

Genetically Encoded Biosensors for JA Perception

The most powerful tools for visualizing JA signaling with high spatiotemporal resolution are genetically encoded biosensors that directly report on JA perception.[14] These sensors cleverly exploit the natural degradation of JAZ proteins.

Principle of Operation

The strategy involves creating a fusion protein between a JAZ-derived degron (the specific part of the JAZ protein recognized by COI1) and a stable fluorescent protein (FP), such as VENUS or Green Fluorescent Protein (GFP).[15][16] This fusion protein is constitutively expressed in the plant.

  • In the absence of JA-Ile: The JAZ-FP fusion protein is stable and accumulates, resulting in a strong fluorescent signal, typically localized to the nucleus where the signaling occurs.

  • In the presence of JA-Ile: The JAZ degron portion of the fusion protein is recognized by SCFCOI1, leading to the ubiquitination and degradation of the entire fusion protein. This results in a quantifiable decrease in fluorescence.

Therefore, a loss of fluorescence directly correlates with the perception of bioactive JA-Ile in that specific cell at that specific time.[11][16]

A well-characterized example is the Jas9-VENUS biosensor, which uses the Jas motif from the Arabidopsis JAZ9 protein fused to the yellow fluorescent protein VENUS.[11][16][17] This system has been used to map JA signal propagation from wounded leaves to the roots with cellular resolution.[16]

Biosensor_Workflow cluster_construct 1. Construct Design cluster_transform 2. Plant Transformation cluster_imaging 3. Live-Cell Imaging cluster_analysis 4. Data Analysis p35S Constitutive Promoter (e.g., 35S, Ubiquitin) JAZ_degron JAZ Degron (e.g., Jas9 motif) FP Fluorescent Protein (e.g., VENUS) NLS Nuclear Localization Signal Agro Agrobacterium-mediated transformation Plant Generate stable transgenic lines Agro->Plant NoJA No Stimulus (High Fluorescence) WithJA Apply Stimulus (Wounding, MeJA) (Low Fluorescence) NoJA->WithJA Time course Microscope Confocal / Light Sheet Microscopy WithJA->Microscope Quant Quantify fluorescence intensity over time Map Generate spatiotemporal map of JA perception Quant->Map cluster_construct cluster_construct cluster_transform cluster_transform cluster_construct->cluster_transform cluster_imaging cluster_imaging cluster_transform->cluster_imaging cluster_analysis cluster_analysis cluster_imaging->cluster_analysis

Figure 2. Experimental workflow for a JAZ-degron based biosensor.
Protocol: Development and Use of a Jas9-VENUS Biosensor

A. Vector Construction

  • Amplify the JAZ Degron: Using PCR, amplify the sequence encoding the C-terminal Jas motif from the JAZ protein of interest (e.g., Arabidopsis JAZ9).[11]

  • Amplify the Fluorescent Protein: Amplify the coding sequence for a bright, stable fluorescent protein (e.g., VENUS) that includes a C-terminal nuclear localization signal (NLS).[15]

  • Create Fusion Construct: Using gateway cloning or a similar system, fuse the JAZ degron sequence in-frame to the N-terminus of the FP-NLS sequence.[11]

  • Insert into Binary Vector: Clone the entire fusion cassette (JAZdegron-FP-NLS) into a plant binary vector under the control of a strong constitutive promoter, such as CaMV 35S or Ubiquitin-1.[11][15]

  • Develop Control Construct: As a critical control, create a second vector where the conserved amino acids in the Jas motif required for COI1 interaction are mutated.[15] This "mJas" version should not be degraded in response to JA.

  • Sequence Verification: Fully sequence the final constructs to ensure the fusion is in-frame and no mutations were introduced.

B. Plant Transformation and Selection

  • Transform Plants: Introduce the binary vectors into Agrobacterium tumefaciens and transform your plant species of interest (e.g., Arabidopsis thaliana or rice) using a standard protocol like the floral dip method.[11]

  • Select Transgenics: Select for single-insertion, homozygous transgenic lines that show strong and stable expression of the biosensor. For quantitative analysis, it is beneficial to cross the sensor line with a line expressing a stable nuclear-localized red fluorescent protein (e.g., H2B-mCherry) to serve as a ratiometric internal control.[15]

C. Imaging and Data Analysis

  • Sample Preparation: Grow seedlings on agar plates or in a hydroponic system suitable for microscopy. Mount the seedling or specific organ (e.g., root) in a chamber for live imaging.

  • Microscopy: Use a confocal laser scanning microscope or a light-sheet microscope for imaging. Capture a baseline image (time zero) before applying the stimulus.

  • Stimulus Application: Apply the JA-inducing stimulus. This can be mechanical wounding (e.g., with forceps), or application of liquid media containing methyl jasmonate (MeJA) or coronatine.[11][15]

  • Time-Lapse Imaging: Acquire images at regular intervals to capture the dynamics of fluorescence decrease.

  • Image Analysis:

    • Use software like ImageJ/Fiji to measure the mean fluorescence intensity within the nuclei over time.

    • If using a ratiometric approach, calculate the ratio of the biosensor (e.g., VENUS) to the stable control (e.g., mCherry) for each nucleus. This corrects for photobleaching and expression variability.[15]

    • Plot the normalized fluorescence or the VENUS/mCherry ratio over time to visualize the JA perception dynamics.

Self-Validation and Controls:

  • mJas Control: The mutated mJas-VENUS line should show no significant decrease in fluorescence upon JA treatment.

  • Proteasome Inhibitor: Pre-treatment of the Jas9-VENUS line with a 26S proteasome inhibitor (e.g., MG132) should block the JA-induced degradation of the sensor.[15]

  • coi1 Mutant: When expressed in a coi1 mutant background, the Jas9-VENUS sensor should be stable and non-responsive to JA.[16]

Transcriptional Reporters for Downstream JA Signaling

While biosensors report on the initial perception of the hormone, transcriptional reporters visualize the downstream consequence: the activation of JA-responsive genes.

Principle of Operation

This technique involves fusing the promoter of a known early JA-responsive gene to a reporter gene, such as firefly Luciferase (LUC) or a fluorescent protein.[18] When the JA signaling pathway is activated and transcription factors like MYC2 are released, they bind to response elements (e.g., G-boxes) in the engineered promoter, driving the expression of the reporter.[8][19] The resulting light output (for LUC) or fluorescence provides a proxy for the transcriptional activation of the JA pathway.

A powerful example is the JISS1:LUC reporter, which has been used to visualize the rapid, systemic spread of JA-mediated immune signals throughout the plant within hours of a localized infection.[20]

Protocol: Luciferase-Based JA Transcriptional Reporter Assay

A. Vector and Plant Line Construction

  • Promoter Selection: Identify a promoter from a gene that is strongly and rapidly induced by JA (e.g., JAZ7, VSP2, or novel promoters identified from transcriptomic data).[21][22]

  • Cloning: Clone approximately 1.5-2.0 kb of the promoter sequence upstream of the firefly luciferase (LUC) coding sequence in a plant binary vector.

  • Transformation: Generate stable transgenic plant lines as described for the biosensor.

B. Bioluminescence Imaging

  • Plant Growth: Grow the JISS1:LUC reporter plants in soil or on agar plates.

  • Stimulus Application: Apply a localized stimulus, for example, by infiltrating a single leaf with a pathogen-associated molecular pattern (PAMP) or a non-pathogenic bacterial strain known to elicit a defense response.[20]

  • Substrate Application: Before imaging, spray the plants with a solution of D-luciferin, the substrate for the luciferase enzyme.

  • Imaging: Place the plants in a light-tight imaging box equipped with a sensitive CCD camera. Acquire images at set intervals (e.g., every 30-60 minutes) over a period of 24-48 hours.

  • Data Analysis: Use the accompanying software to quantify the photon counts from different regions of the plant (e.g., local leaf, systemic leaves). The intensity of the luminescence signal is proportional to the level of promoter activity.

Chemical Probes and Fluorescent Labeling

A third, distinct approach involves the use of chemical probes designed to interact with components of the JA signaling pathway. These methods are powerful for identifying binding sites but are generally less established for dynamic in vivo imaging compared to genetically encoded reporters.

Types of Chemical Probes
  • JA-Conjugated Quantum Dots (QDs): Researchers have synthesized probes where JA is conjugated to a fluorescent quantum dot.[23] These probes can be used to label JA binding sites in fixed or living tissues. The high photostability of QDs is an advantage, but their delivery into living cells and potential toxicity can be challenging.[23]

  • Photoaffinity Probes: These are molecules that resemble jasmonate (e.g., PACOR, a coronatine mimic) and are tagged with a photo-reactive group and a biotin handle.[24] They can be introduced to plant extracts or tissues, and upon UV light exposure, they covalently bind to their target protein (e.g., COI1). The biotin tag then allows for the purification and identification of the hormone-binding proteins. While not a direct visualization technique, it is crucial for validating the molecular interactions that biosensors rely upon.[24]

Summary and Comparison of Techniques

Choosing the right visualization tool depends on the specific biological question. The table below summarizes the key features of each technique.

FeatureGenetically Encoded Biosensor (e.g., Jas9-VENUS)Transcriptional Reporter (e.g., JISS1:LUC)Chemical Probes (e.g., JA-QDs)
What it Measures Direct perception of bioactive JA-Ile via COI1/JAZ interaction.[16]Downstream transcriptional activation of JA-responsive genes.[20]Location of JA binding sites or direct hormone presence.[23]
Temporal Resolution Very High (minutes). Can capture rapid signaling waves.[16][25]Moderate (hours). Limited by transcription and translation rates.[20]Variable; can be fast but often used for static labeling.
Spatial Resolution Very High (sub-cellular/cellular).[15]High (cellular/tissue level).High (cellular level).
Signal Type Loss of fluorescence (degradative).Gain of signal (luminescence/fluorescence).Gain of signal (fluorescence).
Key Advantage Reports the earliest step of perception with high spatiotemporal fidelity.Directly measures the physiological output (gene expression). Excellent for whole-plant systemic signaling.Does not require genetic modification; can identify novel binding partners.
Key Limitation Does not measure downstream transcriptional output.Time lag between JA perception and signal generation.Delivery into living cells can be difficult; potential for off-target binding and toxicity.

Conclusion and Future Perspectives

The ability to visualize this compound signaling in living plants has revolutionized our understanding of this critical hormonal pathway.[4] Degradation-based biosensors like Jas9-VENUS offer unparalleled insight into the initial perception of the hormone, revealing rapid and highly localized signaling events.[16][25] Transcriptional reporters, in turn, allow us to watch the downstream consequences unfold across the entire organism.[20] While chemical probes are still emerging for live-cell applications, they hold promise for directly tracking the hormone itself.

Future advancements will likely focus on developing FRET-based biosensors to visualize the COI1-JAZ interaction directly, creating multi-color reporters to simultaneously visualize JA crosstalk with other hormones like salicylic acid or auxin, and refining chemical probes for improved cell permeability and specificity.[26] These powerful tools will continue to be indispensable for both fundamental plant biology and the development of next-generation crops with enhanced resilience and productivity.

References

  • Swift Jasmonate Signals Trigger Plant-Wide Immunity. (2026). Bioengineer.org.
  • Live-Cell Imaging of Hormone Transport. (2025). Botany with Parul.
  • New study overturns long-held model of how plants coordinate immune responses. (2026). University of Warwick.
  • In situ fluorescence labelling of this compound binding sites in plant tissues with cadmium-free quantum dots. (n.d.). PubMed.
  • Design and synthesis of biotin-tagged photoaffinity probes of jasmon
  • Resolving phytohormone response zones by fluorescent reporters. (2025). Plantae.
  • Imaging the living plant cell: From probes to quantific
  • Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. (2025).
  • Li, S., et al. (2021). Synthetic biosensor for mapping dynamic responses and spatio-temporal distribution of jasmonate in rice. Plant Biotechnology Journal.
  • Larrieu, A., et al. (2015). A fluorescent hormone biosensor reveals the dynamics of jasmonate signalling in plants.
  • JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling. (2025).
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. (2010). SciSpace.
  • A fluorescent hormone biosensor reveals the dynamics of jasmonate signalling in plants. (2015).
  • Genome-Wide Identification and Expression Analysis of JAZ Family Involved in Hormone and Abiotic Stress in Sweet Potato and Its Two Diploid Rel
  • The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. (n.d.). Frontiers.
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. (n.d.). The Plant Cell.
  • COI1-JAZ co-receptor complex participation in this compound (JA) perception. (n.d.).
  • A fluorescent hormone biosensor reveals the dynamics of jasmonate signalling in plants. (n.d.). Europe PMC.
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants. (n.d.). MDPI.
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (n.d.). MDPI.
  • Jasmonates: biosynthesis, perception and signal transduction. (n.d.).
  • Identification of a Novel Jasmonate-Responsive Element in the AtJMT Promoter and Its Binding Protein for
  • Architecture and Dynamics of the this compound Gene Regul
  • Jasmonate Signaling: Toward an Integrated View. (n.d.). Annual Review of Cell and Developmental Biology.
  • Regulation of gene expression by jasmon
  • Control of Jasmonate Biosynthesis and Senescence by miR319 Targets. (2008). PLOS Biology.
  • Reporter Gene Based Assays. (n.d.). InvivoGen.

Sources

Application Notes and Protocols for Gene Expression Analysis of JA-Responsive Genes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Jasmonate Signaling in Plant Biology

Jasmonates (JAs) are a class of lipid-derived phytohormones that are critical regulators of a plant's life cycle, orchestrating responses to both developmental cues and environmental challenges.[1][2][3] From growth and senescence to defense against herbivores and necrotrophic pathogens, the JA signaling pathway is a hub for integrating internal and external signals to elicit appropriate physiological responses.[1][4][5] Understanding the expression dynamics of JA-responsive genes is therefore fundamental to unraveling the molecular underpinnings of plant resilience and development.

The core of the JA signaling pathway is a well-characterized cascade.[4] In the absence of a stimulus, JASMONATE-ZIM DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, that regulate the expression of JA-responsive genes.[4] Upon perception of the bioactive JA molecule, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE 1 (COI1), JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] This degradation liberates the transcription factors, allowing them to activate the expression of a suite of downstream genes involved in defense and other physiological processes.[4]

This guide provides a comprehensive, field-proven framework for the robust analysis of JA-responsive gene expression in plants. We will delve into experimental design, provide detailed protocols for plant treatment and RNA extraction, and offer step-by-step methodologies for both quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) based analyses.

The Jasmonate Signaling Pathway: A Visual Overview

To contextualize the subsequent protocols, a simplified diagram of the core JA signaling pathway is presented below. This pathway illustrates the key molecular events leading to the activation of JA-responsive genes.

Jasmonate Signaling Pathway cluster_0 Cell Cytoplasm & Nucleus Stimulus Wounding, Herbivory, Pathogens JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis Induces JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1_complex SCF-COI1 Complex JA_Ile->COI1_complex Binds to JAZ JAZ Repressor COI1_complex->JAZ Targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses JA_Genes JA-Responsive Genes TF->JA_Genes Activates Transcription Response Defense & Developmental Responses JA_Genes->Response

Caption: A simplified diagram of the core Jasmonate signaling pathway.

Part 1: Experimental Design and Plant Treatment

A well-controlled experiment is the bedrock of reliable gene expression analysis. The following sections outline critical considerations for designing your study and a standardized protocol for treating plants with methyl jasmonate (MeJA).

Critical Considerations for Experimental Design
  • Plant Material and Growth Conditions: Use plants of a consistent age and developmental stage. Grow plants under controlled environmental conditions (photoperiod, light intensity, temperature, and humidity) to minimize variability.

  • Treatment Concentration and Duration: The optimal concentration of MeJA and the duration of treatment should be determined empirically for your specific plant species and experimental question. A time-course experiment is highly recommended to capture both early and late transcriptional responses.[6][7]

  • Biological Replicates: Always include a minimum of three biological replicates for each treatment group and time point.[8] This is crucial for statistical power and to account for biological variability.

  • Controls: Include a mock-treated control group (e.g., treated with the solvent used to dissolve MeJA) to ensure that observed changes in gene expression are due to the JA treatment and not the application process itself.

Protocol: Methyl Jasmonate (MeJA) Treatment of Arabidopsis thaliana

This protocol provides a general guideline for MeJA treatment of Arabidopsis thaliana seedlings grown on solid media.[6][9][10]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium supplemented with sucrose

  • Petri plates

  • Methyl jasmonate (MeJA) stock solution (e.g., 50 mM in 100% ethanol)

  • Sterile water

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds and sow them on MS plates.

    • Stratify the seeds at 4°C for 2-4 days in the dark to promote uniform germination.

    • Transfer the plates to a growth chamber with long-day conditions (16 h light / 8 h dark) at 22°C.

  • Seedling Growth:

    • Grow seedlings for 10-14 days, or until they have reached the desired developmental stage.

  • MeJA Treatment:

    • Prepare a working solution of MeJA in sterile water. For example, to achieve a final concentration of 50 µM, add 1 µL of a 50 mM MeJA stock solution to 1 mL of sterile water. The final concentration may need to be optimized.[9]

    • For the mock control, prepare a solution with the same concentration of ethanol as the MeJA treatment.

    • Apply the MeJA or mock solution to the surface of the MS medium. Alternatively, MeJA can be applied by vapor treatment in a sealed container.

  • Incubation and Harvesting:

    • Return the plates to the growth chamber for the desired treatment duration (e.g., 1, 3, 6, 12, 24 hours).

    • Harvest the aerial parts of the seedlings at each time point, immediately flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.[11]

Part 2: RNA Extraction and Quality Control

Obtaining high-quality, intact RNA is the most critical step for successful gene expression analysis.[12][13] Plant tissues can be challenging due to the presence of rigid cell walls, polysaccharides, and secondary metabolites that can interfere with RNA extraction and downstream applications.[11][14]

Protocol: High-Quality Total RNA Extraction from Plant Tissue

This protocol is based on a modified CTAB (cetyltrimethylammonium bromide) method, which is effective for a wide range of plant species and tissues, especially those with high polysaccharide and secondary metabolite content.[11][15]

Materials:

  • Frozen plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • CTAB extraction buffer (pre-warmed to 65°C)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 75% ethanol (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[14][16] This step is crucial to prevent RNA degradation by RNases.[11]

  • Lysis:

    • Transfer the powdered tissue to a tube containing pre-warmed CTAB extraction buffer.

    • Vortex vigorously to mix and incubate at 65°C for 15-30 minutes with occasional mixing.

  • Phase Separation:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex thoroughly, and centrifuge at >12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of cold isopropanol, mix gently, and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • RNA Pelletting and Washing:

    • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant and wash the pellet with 1 mL of cold 75% ethanol.

    • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to resuspend.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

RNA Quality and Quantity Assessment

Before proceeding with downstream applications, it is essential to assess the quality and quantity of the extracted RNA.

Parameter Method Acceptable Range/Criteria Interpretation of Poor Results
Purity UV-Vis Spectrophotometry (e.g., NanoDrop)A260/A280 ratio: ~2.0A260/A230 ratio: 2.0-2.2Low A260/A280: Protein or phenol contamination.[13]Low A260/A230: Polysaccharide, salt, or solvent contamination.[13]
Integrity Agarose Gel Electrophoresis or Microfluidic Capillary Electrophoresis (e.g., Agilent Bioanalyzer, Experion)Agarose Gel: Distinct 28S and 18S ribosomal RNA (rRNA) bands (ratio of ~2:1).Bioanalyzer/Experion: RNA Integrity Number (RIN) > 7.Smeared bands or low RIN: RNA degradation.[12][17]
Concentration UV-Vis Spectrophotometry or Fluorometric Quantification (e.g., Qubit)Dependent on downstream application requirements.Fluorometric methods are more accurate as they specifically measure RNA, whereas spectrophotometry can be affected by contaminants.

Part 3: Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique for quantifying the expression of a targeted set of genes.[12][18][19]

Workflow for qRT-PCR Analysis

qRT-PCR Workflow RNA High-Quality RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR qPCR Reaction Setup cDNA->qPCR Primers Primer Design & Validation Primers->qPCR Data_Acq Data Acquisition (Real-Time PCR Instrument) qPCR->Data_Acq Data_An Data Analysis (Relative Quantification) Data_Acq->Data_An Results Gene Expression Results Data_An->Results

Caption: A streamlined workflow for gene expression analysis using qRT-PCR.

Primer Design and Validation

Proper primer design is crucial for the specificity and efficiency of the qPCR reaction.[20]

Primer Design Guidelines:

Parameter Recommendation Rationale
Length 18-24 nucleotidesEnsures specificity and efficient annealing.[21]
Melting Temperature (Tm) 55-65°C; both primers should have a Tm within 5°C of each otherPromotes efficient amplification.[21]
GC Content 40-60%Contributes to primer stability.[21]
Amplicon Length 70-150 bpOptimal for SYBR Green-based qPCR.[22][23]
Specificity Design primers that span an exon-exon junctionPrevents amplification of contaminating genomic DNA.
Secondary Structures Avoid primer-dimers and hairpinsThese can reduce amplification efficiency.[21]

Primer Validation:

  • In Silico Analysis: Use tools like NCBI Primer-BLAST to check for primer specificity.[23]

  • Standard Curve: Perform a dilution series of cDNA to determine the amplification efficiency of your primers. An acceptable efficiency is between 90% and 110%.

  • Melt Curve Analysis: After the qPCR run, perform a melt curve analysis to ensure that a single product was amplified.

Reference Gene Selection

Normalization to one or more stable reference genes is essential to correct for variations in RNA input and reverse transcription efficiency.[24] The expression of reference genes should not be affected by the experimental conditions. For JA treatment studies, it is crucial to validate the stability of candidate reference genes.[24][25][26]

Commonly Used Plant Reference Genes:

  • Actin (ACT)

  • Tubulin (TUB)

  • Elongation factor 1-alpha (EF1α)[24]

  • Ubiquitin (UBQ)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Validation of Reference Genes:

Use software such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of a panel of candidate reference genes across your experimental samples.[24][25]

Protocol: Two-Step qRT-PCR

Step 1: cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (DNase-treated)

  • Reverse transcriptase

  • Oligo(dT) primers and/or random hexamers

  • dNTPs

  • RNase inhibitor

  • Reaction buffer

Procedure:

  • Follow the manufacturer's protocol for your chosen reverse transcription kit.

  • Typically, a mix of RNA, primers, and dNTPs is incubated at 65°C for 5 minutes to denature the RNA, followed by chilling on ice.

  • The reverse transcriptase, buffer, and RNase inhibitor are then added, and the reaction is incubated at a temperature optimal for the enzyme (e.g., 42-50°C) for 60 minutes.

  • The reaction is terminated by heat inactivation (e.g., 70°C for 10 minutes).

  • The resulting cDNA can be stored at -20°C.

Step 2: qPCR Reaction

Materials:

  • cDNA

  • Forward and reverse primers

  • SYBR Green master mix

  • Nuclease-free water

  • qPCR plates and seals

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

  • Aliquot the master mix into the wells of a qPCR plate.

  • Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer pair.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermal cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis.[22]

Data Analysis

The most common method for relative quantification is the 2-ΔΔCt method.[27][28]

  • Calculate ΔCt: For each sample, normalize the Ct value of the gene of interest (GOI) to the Ct value of the reference gene (RG): ΔCt = Ct(GOI) - Ct(RG)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample: ΔΔCt = ΔCt(treated) - ΔCt(control)

  • Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCt

Statistical Analysis:

Perform statistical tests (e.g., t-test or ANOVA) on the ΔCt values to determine the significance of the observed expression changes.[8][28][29][30] A minimum of three biological replicates is required for meaningful statistical analysis.[8]

Part 4: Gene Expression Analysis by RNA-Seq

RNA sequencing (RNA-seq) provides a global, unbiased view of the transcriptome, allowing for the discovery of novel JA-responsive genes and the analysis of alternative splicing.

Workflow for RNA-Seq Analysis

RNA-Seq Workflow RNA High-Quality RNA Lib_Prep Library Preparation (rRNA depletion, fragmentation, cDNA synthesis, adapter ligation) RNA->Lib_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Lib_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Alignment to Reference Genome QC->Mapping Quant Gene Expression Quantification Mapping->Quant DGE Differential Gene Expression Analysis Quant->DGE Downstream Downstream Analysis (GO enrichment, pathway analysis) DGE->Downstream

Sources

Application Notes and Protocols for Studying Protein-Protein Interactions in the Jasmonate Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Protein-Protein Interactions in Jasmonate Signaling

The jasmonate (JA) signaling pathway is a critical regulator of plant growth, development, and defense against biotic and abiotic stresses.[1][2] At the heart of this pathway lies a complex and dynamic network of protein-protein interactions (PPIs) that orchestrate the plant's response to various stimuli.[3][4] Understanding these interactions is paramount for deciphering the intricate mechanisms of JA signaling and for the development of novel strategies in crop improvement and drug discovery.

The core of the JA signaling cascade involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of repressor proteins.[1][5] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, thereby preventing the expression of JA-responsive genes.[5][6] Upon perception of JA-Ile, COI1 mediates the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[4][5] This degradation releases the transcription factors, allowing them to activate downstream gene expression.[7]

This guide provides a comprehensive overview of established and cutting-edge techniques for studying the pivotal protein-protein interactions within the JA pathway. We will delve into the theoretical underpinnings of each method, offer detailed, field-proven protocols, and discuss the critical considerations for experimental design and data interpretation.

Visualizing the Jasmonate Signaling Pathway

To provide a conceptual framework, the following diagram illustrates the core protein-protein interactions in the JA signaling pathway.

JA_Pathway cluster_off JA-Ile Absent cluster_on JA-Ile Present JAZ JAZ MYC2 MYC2 JAZ->MYC2 Repression DNA JA-Responsive Genes MYC2->DNA Transcription OFF TPL TPL/NINJA TPL->JAZ JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 JAZ_deg JAZ (Degraded) COI1->JAZ_deg Ubiquitination & Degradation MYC2_on MYC2 DNA_on JA-Responsive Genes MYC2_on->DNA_on Transcription ON Ub Ubiquitin Ub->JAZ_deg

Caption: Core components and interactions in the Jasmonate signaling pathway.

A Comparative Overview of PPI Detection Methods

Choosing the appropriate method to study protein-protein interactions is crucial and depends on the specific research question, the nature of the proteins involved, and the available resources.[8][9] The following table summarizes the key characteristics of the methods detailed in this guide.

MethodTypePrincipleStrengthsLimitations
Yeast Two-Hybrid (Y2H) In vivo (heterologous)Reconstitution of a transcription factor to activate a reporter gene.[10][11]High-throughput screening, detects transient interactions.[12]High rate of false positives/negatives, interactions occur in the nucleus.[11]
Co-Immunoprecipitation (Co-IP) In vivo / In vitroAntibody-based purification of a target protein and its binding partners.[13][14]Detects interactions in a native cellular context, can identify entire complexes.[15]Requires specific antibodies, may miss transient interactions.[13][16]
Bimolecular Fluorescence Complementation (BiFC) In vivoReconstitution of a fluorescent protein from two non-fluorescent fragments.[17][18]Visualizes interactions in living cells, provides subcellular localization.[19][20]Irreversible complex formation, potential for artifacts.[17]
Förster Resonance Energy Transfer (FRET) In vivoNon-radiative energy transfer between two fluorophores in close proximity.[21][22]Provides real-time dynamic information, can measure distances.[23]Requires specific fluorophore pairs and sophisticated equipment.[24]
Surface Plasmon Resonance (SPR) In vitroMeasures changes in refractive index upon binding of an analyte to a ligand.[25][26]Label-free, provides quantitative kinetic data (on/off rates).[27][28]Requires purified proteins, may not reflect cellular conditions.[25]
In Vitro Pull-Down Assay In vitroAffinity purification using a tagged "bait" protein to capture "prey" proteins.[29][30]Confirms direct interactions, relatively simple to perform.[31]Lacks the cellular context, potential for non-specific binding.[32]

In-Depth Protocols and Methodologies

Yeast Two-Hybrid (Y2H) System: A Powerful Screening Tool

The Y2H system is a genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins.[33][34] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[10] In the Y2H assay, the two proteins of interest (the "bait" and "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[12]

Y2H_Workflow cluster_no_interaction No Interaction cluster_interaction Interaction Bait1 Bait-DBD Reporter1 Reporter Gene OFF Bait1->Reporter1 Prey1 Prey-AD No physical interaction Bait2 Bait-DBD Prey2 Prey-AD Bait2->Prey2 Interaction Reporter2 Reporter Gene ON Bait2->Reporter2 Prey2->Reporter2

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

  • Vector Construction:

    • Clone the full-length coding sequence of a JAZ protein (e.g., JAZ1) into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD-JAZ1).

    • Construct a cDNA library from plant tissue of interest (e.g., wounded leaves) in a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD-cDNA).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid (DBD-JAZ1) and the prey library (AD-cDNA) using the lithium acetate method.

    • Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells containing both plasmids.

  • Interaction Screening:

    • Plate the yeast colonies from the initial selection on a higher stringency medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) and containing X-α-Gal for a colorimetric assay.

    • Growth on this medium and development of a blue color indicate a putative interaction.

  • Validation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential interacting proteins.

    • Confirm the interaction by re-transforming the isolated prey plasmid with the original bait plasmid into yeast and repeating the selection assay.

Co-Immunoprecipitation (Co-IP): Validating Interactions in a Native Context

Co-IP is a powerful technique to study protein-protein interactions in vivo.[14][15] It involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[13] The precipitated complex is then analyzed, typically by Western blotting, to identify the interacting partners.[16] This method is particularly useful for confirming interactions identified by other techniques and for studying interactions within their native cellular environment.[35]

CoIP_Workflow start Cell Lysate (Protein Complex) antibody Add Antibody (specific to Bait) start->antibody beads Add Protein A/G Beads antibody->beads immunoprecipitate Immunoprecipitation (Pull-down complex) beads->immunoprecipitate wash Wash Beads immunoprecipitate->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Detect Bait and Prey) elute->analysis

Caption: General workflow for a Co-Immunoprecipitation (Co-IP) experiment.

  • Plant Material and Protein Extraction:

    • Use Arabidopsis thaliana seedlings transiently or stably expressing tagged versions of the proteins (e.g., 35S:HA-COI1 and 35S:MYC-JAZ1).

    • Grind plant tissue in liquid nitrogen and resuspend in ice-cold Co-IP lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to one of the tags (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against both tags (e.g., anti-HA and anti-MYC) to detect both the bait (COI1) and the co-precipitated prey (JAZ1).

Bimolecular Fluorescence Complementation (BiFC): Visualizing Interactions in Living Cells

BiFC is a powerful technique for visualizing protein-protein interactions in living cells.[17][18] It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reconstitute a functional fluorescent protein when they are brought into close proximity by the interaction of two proteins fused to these fragments.[20][36] The resulting fluorescence provides a direct readout of the interaction and its subcellular localization.[19][37]

BiFC_Workflow cluster_no_interaction_bifc No Interaction cluster_interaction_bifc Interaction ProteinA_nFP Protein A-nFP No physical interaction ProteinB_cFP Protein B-cFP No_Fluorescence No Fluorescence ProteinA_nFP2 Protein A-nFP ProteinB_cFP2 Protein B-cFP ProteinA_nFP2->ProteinB_cFP2 Interaction Fluorescence Fluorescence ProteinA_nFP2->Fluorescence ProteinB_cFP2->Fluorescence

Caption: Principle of the Bimolecular Fluorescence Complementation (BiFC) assay.

  • Vector Construction:

    • Clone the coding sequence of JAZ1 into a vector containing the N-terminal fragment of YFP (nYFP) to create a JAZ1-nYFP fusion.

    • Clone the coding sequence of MYC2 into a vector containing the C-terminal fragment of YFP (cYFP) to create a MYC2-cYFP fusion.

  • Transient Expression in Nicotiana benthamiana:

    • Transform Agrobacterium tumefaciens with the JAZ1-nYFP and MYC2-cYFP constructs.

    • Co-infiltrate the Agrobacterium strains into the leaves of N. benthamiana.

    • Include a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

  • Confocal Microscopy:

    • After 2-3 days of incubation, excise a small section of the infiltrated leaf and mount it on a microscope slide.

    • Visualize the YFP fluorescence using a confocal laser scanning microscope.

    • The detection of YFP signal indicates an interaction between JAZ1 and MYC2. The location of the signal reveals the subcellular compartment where the interaction occurs (e.g., the nucleus).

  • Controls:

    • Co-express each fusion protein with an empty vector control (e.g., JAZ1-nYFP with empty cYFP vector) to ensure that the fluorescence is not due to self-assembly of the YFP fragments.

    • Use known non-interacting proteins as negative controls.

Conclusion and Future Perspectives

The study of protein-protein interactions is fundamental to unraveling the complexities of the jasmonate signaling pathway. The methods described in this guide, from high-throughput screening with Y2H to in vivo visualization with BiFC and quantitative analysis with SPR, provide a powerful toolkit for researchers.[8][38][39] A multi-faceted approach, combining several of these techniques, is often necessary to confidently identify and characterize protein interactions.[9] As our understanding of the JA pathway deepens, these methods will continue to be instrumental in identifying novel components, elucidating regulatory mechanisms, and ultimately, in harnessing this knowledge for agricultural and pharmaceutical applications.

References

  • Bracha-Drori, K., Shichrur, K., Katz, A., Oliva, M., Angelovici, R., Yalovsky, S., & Ohad, N. (2004). Detection of protein–protein interactions in plants using bimolecular fluorescence complementation. The Plant Journal, 40(3), 419-427.
  • Chen, H., Zou, Y., Shang, Y., Lin, H., Wang, Y., Cai, R., ... & Zhou, J. M. (2008). Firefly luciferase complementation imaging assay for protein-protein interactions in plants. Plant physiology, 146(2), 368-376.
  • De, A., & Whalen, K. L. (2018). Surface plasmon resonance: a sensitive tool to study protein–protein interactions. In Bacterial Secretion Systems (pp. 211-226). Humana Press, New York, NY.
  • Ding, Z., Wang, B., & Zhang, J. (2021). Unlocking protein–protein interactions in plants: a comprehensive review of established and emerging techniques. Journal of Experimental Botany, 72(17), 5220-5236.
  • Gookin, T. E., & Assmann, S. M. (2014). Significant reduction of BiFC non-specific assembly facilitates in planta assessment of heterotrimeric G-protein interactors. The Plant Journal, 80(3), 553-567.
  • Gou, H., & Li, J. (2020). Surface plasmon resonance (SPR) for the analysis of protein-protein interactions in plants. In Plant protein-protein interaction (pp. 147-158). Humana, New York, NY.
  • Kerppola, T. K. (2008). Bimolecular fluorescence complementation (BiFC) analysis as a probe of protein interactions in living cells. Annual review of biophysics, 37, 465-487.
  • Lee, J. H., Kim, J. H., Kim, S. Y., & Kim, Y. W. (2019). Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells. In Plant protein-protein interaction (pp. 87-97). Humana, New York, NY.
  • Li, D., & Jiang, Z. (2022). A powerful method for studying protein-protein interactions in plants: coimmunoprecipitation (Co-IP) assay. In Plant Virology (pp. 87-92). Humana, New York, NY.
  • Ohad, N., Shichrur, K., & Yalovsky, S. (2007). The analysis of protein-protein interactions in plants by bimolecular fluorescence complementation. Plant Physiology, 145(4), 1090-1099.
  • Waadt, R., & Kudla, J. (2008).
  • Wager, A., & Browse, J. (2012). Social network: JAZ protein interactions expand our knowledge of jasmonate signaling. Frontiers in plant science, 3, 41.
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100.
  • Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123.
  • Sasaki-Sekimoto, Y., Saito, H., Masuda, S., Shirasu, K., & Ohta, H. (2013). Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling. Plant signaling & behavior, 8(11), e26878.
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1–JAZ co-receptor.
  • Struk, S., Jacobs, A., & Llimargas, M. (2019). Exploring the protein–protein interaction landscape in plants. Plant, cell & environment, 42(2), 405-424.
  • MtoZ Biolabs. (n.d.). How to Conduct Co-IP Experiments Using Plant Tissues?.
  • Chico, J. M., Chini, A., Fonseca, S., & Solano, R. (2008). JAZ repressors set the rhythm in jasmonate signaling. Current opinion in plant biology, 11(5), 486-494.
  • Chini, A., Fonseca, S., Fernandez, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling.
  • Gonzalez-Solis, A., Breen, B., & Lozano-Duran, R. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. Molecular Plant-Microbe Interactions®, 31(7), 743-752.
  • Howe, G. A., & Jander, G. (2008). The JAZ proteins link jasmonate perception with transcriptional changes. The Plant Cell, 20(9), 2331-2335.
  • Lumba, S., & McCourt, P. (2009). Exploring the protein-protein interaction landscape in plants. Plant, cell & environment, 32(6), 637-650.
  • Li, D., & Jiang, Z. (2022). A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay. Methods in Molecular Biology, 2400, 87-92.
  • Springer Nature Experiments. (n.d.). A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay.
  • Zhang, F., Yao, J., Ke, J., Zhang, L., Lam, V. Q., & Zheng, N. (2018). Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling.
  • Wang, H., Lu, M., & Wang, X. (2021). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Micromachines, 12(11), 1361.
  • ProNet Biotech. (n.d.). Understanding the Basics of Yeast Two Hybrid Y2H.
  • Profacgen. (n.d.). Co-Immunoprecipitation (Co-IP) Technical.
  • He, S., Yin, R., Li, L., & Zuo, K. (2021). Co-immunoprecipitation Assay for Blue Light-Dependent Protein Interactions in Plants. Methods in Molecular Biology, 2297, 133-140.
  • Wang, A., & Chen, Y. (2022). Tag-Based Pull-Down Assay. Methods in Molecular Biology, 2400, 103-110.
  • Ge, F., & Zhao, J. (2016). Visualization of in vivo protein–protein interactions in plants. Journal of Experimental Botany, 67(20), 5789-5801.
  • Springer Nature Experiments. (n.d.). Tag-Based Pull-Down Assay.
  • Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance.
  • Struk, S., & Weckwerth, W. (2020). Visualizing protein-protein interactions in plants by rapamycin-dependent delocalization. Plant Physiology, 184(2), 656-669.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • ResearchGate. (n.d.). Forster Resonance Energy Transfer (FRET) to Visualize Protein-Protein Interactions in the Plant Cell | Request PDF.
  • ResearchGate. (n.d.). Table 1 . Methods of validation of protein -protein interactions.
  • ResearchGate. (n.d.). Using the Yeast Two-Hybrid System to Identify Interacting Proteins.
  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Yeast Two Hybrid.
  • Bitesize Bio. (n.d.). An Overview of Yeast Two-Hybrid (Y2H) Screening.
  • Wikipedia. (n.d.). Förster resonance energy transfer.
  • IU Indianapolis ScholarWorks. (n.d.). Measuring protein interactions using Förster resonance energy transfer and fluorescence lifetime imaging microscopy.
  • Piston, D. W., & Kremers, G. J. (2007). Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. Cold Spring Harbor Protocols, 2007(10), pdb.top21.
  • Profacgen. (n.d.). Pull Down Assay.

Sources

Application Notes and Protocols for Jasmonic Acid-Induced Pest Resistance in Crops

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are pivotal lipid-derived phytohormones that orchestrate a wide array of plant defense responses against herbivorous insects and necrotrophic pathogens. Exogenous application of this compound can "prime" or directly induce these defense systems, offering a potent, ecologically-informed strategy for enhancing crop resilience. This guide provides a comprehensive overview of the jasmonate signaling pathway and delivers detailed, field-proven protocols for the formulation, application, and efficacy validation of this compound as a tool for pest management. It is intended for researchers, agricultural scientists, and professionals dedicated to developing innovative crop protection strategies.

Part 1: The Scientific Foundation: Jasmonate Signaling in Plant Defense

A thorough understanding of the underlying molecular mechanisms is critical for the effective application of this compound. The decision to apply JA is not merely a treatment but an intentional activation of a complex, endogenous signaling cascade.

The Core Jasmonate Signaling Pathway

When a plant is attacked by an insect herbivore, a rapid series of molecular events is triggered, leading to the synthesis and perception of jasmonates.[1][2]

  • Biosynthesis and Activation: Mechanical damage and herbivore-associated elicitors trigger the release of α-linolenic acid from chloroplast membranes.[3] This precursor is converted through a series of enzymatic steps into this compound, which is then conjugated with the amino acid isoleucine to form the biologically active molecule, jasmonoyl-L-isoleucine (JA-Ile) .[4][5][6]

  • Perception and Repressor Degradation: In the absence of a threat, plant defense genes are kept in a repressed state by a family of proteins known as JASMONATE-ZIM DOMAIN (JAZ) repressors .[7][8][9] These JAZ proteins bind to and inhibit transcription factors, most notably MYC2 , a master regulator of jasmonate-responsive genes.[5][8][10] Upon accumulation, JA-Ile acts as a molecular glue, facilitating the binding of JAZ proteins to the F-box protein CORONATINE INSENSITIVE 1 (COI1) .[4][8] COI1 is part of an SCFCOI1 E3 ubiquitin ligase complex, which tags the JAZ protein for degradation by the 26S proteasome.[4][5][7]

  • Activation of Defense Gene Expression: The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of hundreds of downstream defense-related genes.[5][9] This leads to the production of a wide arsenal of anti-herbivore defenses, including:

    • Biochemical Defenses: Synthesis of toxic secondary metabolites (e.g., terpenoids, alkaloids, glucosinolates) and defense proteins like proteinase inhibitors, which disrupt insect digestion.[4]

    • Physical Defenses: Formation of physical barriers such as trichomes that impede insect movement and feeding.[11][12]

Jasmonate_Signaling_Pathway cluster_perception Cell Nucleus cluster_resting Resting State (No Pest) JA_Ile JA-Ile (Bioactive Hormone) COI1 SCF-COI1 (E3 Ligase Complex) JA_Ile->COI1 Binds & Activates JAZ JAZ Protein (Repressor) COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DNA JA-Responsive Genes MYC2->DNA Blocked MYC2->DNA Activates Transcription Defense Defense Proteins & Metabolites DNA->Defense Translation Pest_Attack Pest Attack / Wounding Defense->Pest_Attack Inhibits Pest Pest_Attack->JA_Ile Induces Synthesis

Caption: The core jasmonate signaling pathway.
Crosstalk with Other Defense Hormones

Plants fine-tune their defenses using a complex network of interacting hormone signals. The interplay between this compound and salicylic acid (SA) is particularly crucial.[13][14] Generally, JA is effective against herbivores and necrotrophic pathogens, while SA is key for defending against biotrophic pathogens.[1][15] These two pathways are often mutually antagonistic.[16][17][18] This antagonism prevents the plant from mounting a costly defense that is ineffective against the specific attacker it faces. Understanding this crosstalk is vital, as applying JA may temporarily reduce resistance to certain SA-sensitive pathogens.

Part 2: Practical Application Protocols

The successful use of this compound in an agricultural context depends on proper formulation and application methodology to maximize efficacy while minimizing potential physiological costs to the crop.

Formulation of this compound Solutions

This compound and its common derivative, methyl jasmonate (MeJA), are oily substances with low water solubility, which poses a challenge for field application.[7][19] The most effective strategy is to use water-soluble salts of JA or dihydrothis compound, such as potassium or magnesium salts, which are commercially available or can be synthesized.[7][20]

Protocol 2.1: Preparation of a 1 mM this compound Foliar Spray Solution

This protocol describes the preparation of a standard 1-liter solution for experimental use.

Materials:

  • This compound (or a water-soluble salt like potassium jasmonate)

  • Distilled or deionized water

  • Tween-20 (or similar surfactant)

  • 0.1 M Potassium Hydroxide (KOH) solution (only if starting with pure JA)

  • pH meter and magnetic stirrer

  • 1 L volumetric flask

Procedure:

  • Weighing: Accurately weigh 210.27 mg of this compound (Molar Mass: 210.27 g/mol ) for a 1 mM solution in 1 L. If using a salt, adjust the mass according to its molar mass.

  • Solubilization (for pure JA): If using pure this compound, which is an oil, first dissolve it in a small volume (e.g., 1-2 mL) of ethanol or acetone. Alternatively, to create a water-soluble salt in situ, add the JA to ~500 mL of distilled water and, while stirring, slowly add 0.1 M KOH dropwise until the JA fully dissolves and the pH is near neutral (~7.0).

  • Solubilization (for JA salts): If using a pre-made water-soluble salt, simply add the weighed powder to ~800 mL of distilled water in the volumetric flask and stir until fully dissolved.

  • Adding Surfactant: Add 0.5 mL to 1.0 mL of Tween-20 (0.05% - 0.1% v/v) to the solution. The surfactant is crucial for ensuring even coverage on the leaf surface and preventing the solution from beading up.[11]

  • Final Volume: Add distilled water to bring the final volume to exactly 1 L.

  • Mixing: Mix the solution thoroughly. The solution should be used immediately for best results, or stored in the dark at 4°C for no more than 24 hours.

Application Methods and Considerations

The choice of application method is critical and depends on the crop, target pest, and desired duration of protection.

  • Foliar Spray: The most direct method for inducing defenses in aerial parts of the plant. It is effective for rapid response but may be associated with a "growth-defense trade-off," where the plant diverts resources from growth to defense, potentially impacting yield if applied at high concentrations.[11][12][21][22]

  • Seed Treatment: A highly promising method that involves coating seeds with a JA solution before planting. This can "prime" the plant's defenses, leading to a faster and stronger response upon actual pest attack. Research has shown that seed treatment can provide lasting resistance for weeks after germination, often without the negative effects on growth seen with foliar sprays.[12][23]

  • Soil Drench: Applying the JA solution to the soil to be taken up by the roots. This is particularly effective for inducing systemic resistance and targeting root-feeding pests.[24]

CropPest(s)Application MethodConcentrationObserved Effect
WheatAphids, Thrips, Wheat Blossom MidgeFoliar Spray0.1 mM - 1 mM60-73% reduction in aphid population; enhanced antioxidant enzyme activity.[21][22]
RiceRice Water WeevilSeed Treatment2.5 mMEnhanced resistance to weevils, but potential for reduced seedling emergence/growth.[11][12][23]
Tomato, CottonVarious Insects (e.g., Lepidoptera)Foliar Spray0.5 mM - 2.5 mMStimulated direct resistance, reducing insect growth and survival.[25]
Rice (Roots)Cucumber Beetle, Rice Water WeevilRoot Application100 µM (0.1 mM)Markedly decreased performance of root-feeding herbivores.[24]

Protocol 2.2: Foliar Application of this compound

  • Timing: Apply the JA solution during the early morning or late evening to avoid rapid evaporation and potential phytotoxicity from direct sun.

  • Equipment: Use a calibrated sprayer that produces a fine mist to ensure thorough and uniform coverage of all leaf surfaces (both adaxial and abaxial).

  • Application: Spray plants until the solution begins to drip from the leaves (run-off).

  • Control Group: For experimental validation, always maintain a control group of plants sprayed only with the carrier solution (water + surfactant) to differentiate the effects of JA from the application process itself.

  • Frequency: A single application is often sufficient to induce resistance for a significant period. The optimal timing would be prior to an anticipated pest infestation.

Part 3: Efficacy Assessment and Validation

Validating the efficacy of JA treatment is a self-validating system that confirms the biological activity of the application and quantifies its protective benefits.

Experimental_Workflow Formulation 1. JA Formulation (Protocol 2.1) Application 2. Plant Application (Foliar, Seed, or Drench) Formulation->Application Bioassay 3. Pest Bioassay (Introduce Pests) Application->Bioassay Data 4. Data Collection & Analysis Bioassay->Data Conclusion 5. Efficacy Conclusion Data->Conclusion

Caption: Experimental workflow for JA efficacy validation.

Protocol 3.1: Pest Bioassay for Induced Resistance

  • Plant Preparation: Grow plants to the desired developmental stage under controlled conditions. Divide them into treatment (JA-applied) and control groups.

  • JA Application: Apply this compound to the treatment group using the chosen method (e.g., Protocol 2.2) at a specific time point before infestation (e.g., 24-48 hours).

  • Pest Introduction: At the designated time post-application, introduce a known number of the target pest insects to each plant (both control and treated). This can be done in enclosed environments like clip-cages on leaves or by releasing insects into a contained greenhouse or growth chamber.

  • Incubation: Maintain the plants under optimal conditions for the pest's life cycle for a predetermined period (e.g., 3-7 days).

  • Data Collection: After the incubation period, measure key metrics to quantify resistance:

    • Pest Performance: Count the number of surviving insects, measure their weight, or count the number of offspring produced.[21][25]

    • Plant Damage: Quantify the amount of feeding damage, for example, by scanning leaves and using image analysis software to calculate the consumed leaf area.[24]

    • Pest Preference: In choice experiments, record the number of insects that settle on treated versus control plants over time.

Protocol 3.2: Overview of Biochemical Marker Analysis

For a deeper mechanistic validation, researchers can measure the molecular and chemical changes in the plant.

  • Tissue Sampling: Collect leaf or root tissue from treated and control plants at various time points after JA application. Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

  • Phytohormone Quantification: To confirm uptake and response, endogenous levels of JA and SA can be quantified from the plant tissue using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several validated methods for this have been published.[26][27][28][29]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known JA-responsive defense genes (e.g., VSP2, PDF1.2, LOX2) to confirm the activation of the signaling pathway at the molecular level.[3][16]

Conclusion and Future Outlook

The application of this compound represents a powerful strategy to leverage a plant's own defense machinery for pest control. It aligns with the principles of integrated pest management (IPM) by offering a biologically-based alternative or supplement to conventional pesticides.[30] While highly effective, successful implementation requires a careful, scientific approach. The key is to optimize the formulation, application timing, and concentration to achieve a robust defense response without imposing a significant yield penalty.[11][23] Future research should continue to explore novel formulations, the long-term ecological impacts of priming, and the integration of JA treatments into crop-specific IPM programs to realize its full potential in sustainable agriculture.[31]

References

  • The MYC2-PUB22-JAZ4 module plays a crucial role in jasmonate signaling in tom
  • Salicylic acid and this compound in plant immunity - PMC - PubMed Central - NIH. Vertex AI Search.
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.
  • Application Notes and Protocols for the Formulation of (-)-Dihydrothis compound in Agriculture - Benchchem. BenchChem.
  • Quantification of this compound, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed. PubMed.
  • Salicylic acid and this compound crosstalk in plant immunity | Essays in Biochemistry. Portland Press.
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC.
  • Regulation of jasmonate-responsive gene expression by MYC2 and JAZ... - ResearchGate.
  • Jasmonate signaling and manipulation by pathogens and insects - Oxford Academic. Oxford University Press.
  • This compound Signaling Pathway in Plants - PMC - NIH.
  • The Crosstalk of the Salicylic Acid and this compound Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube - Frontiers. Frontiers.
  • The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmon
  • Reciprocal crosstalk between jasmonate and salicylate defence-signalling pathways modulates plant volatile emission and herbivore host-selection behaviour - Oxford Academic. Oxford University Press.
  • Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand Wh
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.
  • The Jasmonate Signal Pathway - PMC - NIH.
  • MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop | The Plant Cell | Oxford Academic. Oxford University Press.
  • An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PubMed Central.
  • Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory.
  • On the initiation of jasmonate biosynthesis in wounded leaves - Oxford Academic. Oxford University Press.
  • Validated method for phytohormone quantific
  • Induced Jasmonate Signaling Leads to Contrasting Effects on Root Damage and Herbivore Performance - PMC - NIH.
  • Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. | Semantic Scholar. Semantic Scholar.
  • Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry - ResearchGate.
  • Action and Biosynthesis of this compound | PPTX - Slideshare. SlideShare.
  • Agricultural compositions containing a this compound or dihydrothis compound salt - European Patent Office - EP 1740045 B1.
  • US8137429B2 - Agricultural composition - Google Patents.
  • Seed Treatment With this compound and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza s
  • Exploring the effect of this compound for Aphids control for improving the yield of Triticum aestivum varieties - NIH.
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses - MDPI. MDPI.
  • Increased yields in global food production from improved pest control based on ecological research. - REF Impact Case Studies. REF Impact Case Studies.
  • Application of this compound as an inducer of plant resistance to p
  • (PDF) this compound induces resistance to economically important insect pests in winter wheat - ResearchGate.
  • Practical Applications of Jasmonates in Agriculture | 1 | Biotechnolog - Taylor & Francis eBooks. Taylor & Francis.
  • Seed Treatment With this compound and Methyl Jasmonate Induces Resistance to Insects but Reduces Plant Growth and Yield in Rice, Oryza sativa - PMC - NIH.
  • Seed treatment using methyl jasmonate induces resistance to rice water weevil but reduces plant growth in rice. AGRIS.
  • This compound use in agriculture ? | ResearchGate.
  • Application of this compound as an inducer of plant resistance to p
  • Quantification of this compound and Salicylic Acid in Plant–Insect Interactions. SpringerLink.

Sources

Application Notes and Protocols for the Use of Jasmonic Acid Mutants in Functional Genomics

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Plant Defense and Development through Jasmonate Signaling

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that are central regulators of a plant's life.[1][2][3] They orchestrate a wide array of physiological processes, from growth and development to defense against a myriad of biotic and abiotic stresses.[1][2][4][5] The discovery and characterization of mutants defective in JA biosynthesis or signaling have been instrumental in dissecting the intricate molecular mechanisms that govern these responses. These mutants serve as powerful tools in functional genomics, allowing researchers to assign functions to genes and understand their roles within the broader context of the plant's interaction with its environment. This guide provides a comprehensive overview of the use of JA mutants for functional genomics studies, detailing the underlying biology, key mutant lines, and robust protocols for their experimental application.

The this compound Signaling Pathway: A Molecular Overview

A fundamental understanding of the JA signaling pathway is crucial for the effective use of JA mutants. The pathway is initiated by various developmental cues and environmental stimuli, such as wounding by herbivores or attack by necrotrophic pathogens.[5]

Biosynthesis of the Active Signal

The biosynthesis of this compound begins with the release of α-linolenic acid from chloroplast membranes.[3][6][7] A series of enzymatic reactions in the chloroplast and peroxisome convert α-linolenic acid into JA.[8][9] For JA to become biologically active, it must be conjugated to an amino acid, typically isoleucine, to form jasmonoyl-isoleucine (JA-Ile).[9] This conjugation is a critical step for signal perception.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13(S)-HPOT alpha-Linolenic_Acid->13-HPOT Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide OPDA cis-(+)-OPDA Allene_Oxide->OPDA OPC-8:0-CoA OPC-8:0-CoA OPDA->OPC-8:0-CoA OPDA->OPC-8:0-CoA JA This compound OPC-8:0-CoA->JA JA-Ile JA-Ile (Active) JA->JA-Ile JA->JA-Ile

Figure 1: Simplified this compound Biosynthesis Pathway.

Signal Perception and Transcriptional Reprogramming

The active form of jasmonate, JA-Ile, is perceived by the receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[4][10] In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors, such as MYC2, that regulate the expression of JA-responsive genes.[11][12] Upon binding of JA-Ile to the COI1-JAZ co-receptor complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[4] This degradation releases the transcription factors, allowing them to activate the expression of a wide range of genes involved in defense and development.[4]

Jasmonate_Signaling cluster_inactive Inactive State cluster_active Active State JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Ub Ubiquitin JAZ->Ub ubiquitination Degradation Degradation JAZ->Degradation JA-responsive_genes JA-responsive genes MYC2->JA-responsive_genes OFF MYC2->JA-responsive_genes activates (ON) 26S_Proteasome 26S Proteasome Ub->26S_Proteasome 26S_Proteasome->Degradation Gene_Expression_Workflow Start Start Plant_Growth Grow Wild-Type & Mutant Plants Start->Plant_Growth Treatment Apply Treatment (e.g., MeJA, Wounding) Plant_Growth->Treatment Harvest Harvest Tissue & Freeze in Liquid N2 Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT-PCR qRT-PCR cDNA_Synthesis->qRT-PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT-PCR->Data_Analysis Conclusion Draw Conclusions on Gene Function Data_Analysis->Conclusion

Figure 3: Workflow for Gene Expression Analysis in JA Mutants.

Protocol 3: Bioassays for Biotic Stress Responses

Objective: To assess the role of JA signaling in plant defense against pathogens and herbivores. [13][14] Materials:

  • Wild-type and JA mutant plants.

  • Herbivorous insects (e.g., larvae of Spodoptera littoralis or Pieris rapae).

  • Necrotrophic fungal pathogen (e.g., Botrytis cinerea).

  • Growth chambers with controlled conditions.

  • Digital scale for weighing insects.

  • Calipers for measuring lesion size.

Procedure:

A. Herbivory Assay:

  • Place a known number of pre-weighed insect larvae on the leaves of individual wild-type and mutant plants.

  • Allow the insects to feed for a specified period (e.g., 7-10 days).

  • Remove the insects and record their final weight.

  • Visually assess and quantify the amount of leaf damage.

B. Pathogen Infection Assay:

  • Prepare a spore suspension of the pathogen (e.g., B. cinerea) at a known concentration.

  • Inoculate the leaves of wild-type and mutant plants by placing a droplet of the spore suspension on the leaf surface.

  • Maintain the plants under high humidity to facilitate infection.

  • Measure the diameter of the resulting lesions at different time points (e.g., 48 and 72 hours post-inoculation).

Expected Outcomes: JA mutants, particularly coi1, are expected to be more susceptible to herbivorous insects and necrotrophic pathogens, as evidenced by increased insect weight gain and larger lesion sizes, respectively, compared to wild-type plants. [15][16]The jin1/myc2 mutant might show increased resistance to certain pathogens. [17]

Conclusion: Advancing Functional Genomics with a Jasmonate Perspective

This compound mutants have proven to be an invaluable resource for the plant science community. Their use has not only been fundamental to our understanding of the JA signaling pathway itself but has also provided a powerful lens through which to investigate the function of a multitude of genes involved in plant growth, development, and immunity. By carefully selecting the appropriate mutants and employing robust experimental protocols, researchers can continue to unravel the complex gene regulatory networks that enable plants to thrive in an ever-changing world. The insights gained from these studies have significant implications for crop improvement and the development of novel strategies for pest and disease control.

References

  • Hu, P., Zhou, W., & Zhang, C. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 22(16), 8969. [Link]
  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153–S164. [Link]
  • Ullah, A., Akbar, A., Luo, H., & Yang, X. (2021). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 22(22), 12365. [Link]
  • Wasternack, C., & Song, S. (2017). This compound Signaling and Molecular Crosstalk with Other Phytohormones. Journal of Experimental Botany, 68(6), 1303–1321. [Link]
  • Zhang, H., Li, S., & Zhang, Y. (2017). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 18(9), 1833. [Link]
  • Staswick, P. E., Su, W., & Howell, S. H. (1992). Jasmonate Signaling Mutants of Arabidopsis Are Susceptible to the Soil Fungus Pythium Irregulare. The Plant Cell, 4(11), 1353–1362. [Link]
  • Xie, D. X., Feys, B. F., James, S., Nieto-Rostro, M., & Turner, J. G. (1998). COI1: an Arabidopsis gene required for jasmonate-regulated defense and fertility. Science, 280(5366), 1091–1094. [Link]
  • Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48(1), 355–381. [Link]
  • Lorenzo, O., Chico, J. M., Sánchez-Serrano, J. J., & Solano, R. (2004). JASMONATE-INSENSITIVE1 Encodes a MYC Transcription Factor Essential to Discriminate between Different Jasmonate-Regulated Defense Responses in Arabidopsis. The Plant Cell, 16(7), 1938–1950. [Link]
  • Pérez, N. R., & Nickerson, M. T. (2020). This compound biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. World Journal of Microbiology and Biotechnology, 36(10), 149. [Link]
  • Dombrecht, B., Xue, G. P., Sprague, S. J., Kirkegaard, J. A., Ross, J. J., Reid, J. B., Fitt, G. P., Sewelam, N., Schenk, P. M., & Manners, J. M. (2007). MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis. The Plant Cell, 19(7), 2225–2245. [Link]
  • Stintzi, A., & Browse, J. (2000). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis. Proceedings of the National Academy of Sciences, 97(19), 10625–10630. [Link]
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002). Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation. The Plant Cell, 14(6), 1405–1415. [Link]
  • Chehab, E. W., Kim, S., Savchenko, T., Williams, M., & Dehesh, K. (2011). Intronic T-DNA Insertion Renders Arabidopsis opr3 a Conditional this compound-Producing Mutant. Plant Physiology, 156(2), 834–843. [Link]
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., Cheng, Z., Peng, W., Luo, H., & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220–2236. [Link]
  • Staswick, P. E., Tiryaki, I., & Rowe, M. L. (2002). Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation.
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029–1055. [Link]
  • Dombrecht, B., Xue, G. P., Sprague, S. J., Kirkegaard, J. A., Ross, J. J., Reid, J. B., Fitt, G. P., Sewelam, N., Schenk, P. M., & Manners, J. M. (2007). MYC2 differentially modulates diverse jasmonate-dependent functions in Arabidopsis. The Plant Cell, 19(7), 2225–2245. [Link]
  • Chehab, E. W., Kim, S., Savchenko, T., Williams, M., & Dehesh, K. (2011). Intronic T-DNA insertion renders Arabidopsis opr3 a conditional this compound-producing mutant. Plant Physiology, 156(2), 834–843. [Link]
  • Delker, C., Stenzel, I., & Wasternack, C. (2006). Jasmonates: biosynthesis, perception and signal transduction.
  • Tiryaki, I., & Staswick, P. E. (2002). An Arabidopsis Mutant Defective in Jasmonate Response Is Allelic to the Auxin-Signaling Mutant axr1. Plant Physiology, 130(2), 887–894. [Link]
  • Adams, S., & Turner, J. G. (2010). COI1, a jasmonate receptor, is involved in ethylene-induced inhibition of Arabidopsis root growth in the light. Journal of Experimental Botany, 61(10), 2695–2704. [Link]
  • Adams, S., & Turner, J. G. (2010). Illuminating COI1: A component of the Arabidopsis jasomonate receptor complex also interacts with ethylene signaling. Plant Signaling & Behavior, 5(9), 1033–1035. [Link]
  • Stintzi, A., & Browse, J. (2000). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis. PNAS, 97(19), 10625–10630. [Link]
  • Xie, D. X., Feys, B. F., James, S., Nieto-Rostro, M., & Turner, J. G. (1998). COI1: An Arabidopsis gene required for jasmonate-regulated defense and fertility. Science, 280(5366), 1091–1094. [Link]
  • Pieterse, C. M. J., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. M. (2012). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology, 860, 359–372. [Link]
  • Stintzi, A., & Browse, J. (2000). The Arabidopsis male-sterile mutant, opr3, lacks the 12-oxophytodienoic acid reductase required for jasmonate synthesis.
  • Anderson, J. P., Badruzsaufari, E., Schenk, P. M., Manners, J. M., Desmond, O. J., Ehlert, C., Maclean, D. J., Ebert, P. R., & Kazan, K. (2004). The jin1-9/myc2 and aba2-1 Mutants Show Enhanced Resistance to the Root-Infecting Fungal Pathogen F. oxysporum.
  • Chico, J. M., Chini, A., Fonseca, S., & Solano, R. (2008). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany, 68(6), 1303–1321. [Link]
  • Nickstadt, A., Thomma, B. P. H. J., Feussner, I., Kangasjärvi, J., & Zeier, J. (2004). The Arabidopsis thaliana JASMONATE INSENSITIVE 1 Gene Is Required for Suppression of Salicylic Acid-Dependent Defenses During In. Molecular Plant-Microbe Interactions, 17(6), 670–679. [Link]
  • Lorenzo, O., & Solano, R. (2005). JIN1/MYC2 differentially regulates different JA-dependent phenotypes.
  • Browse, J. (2009). The power of mutants for investigating jasmonate biosynthesis and signaling. Phytochemistry, 70(13-14), 1539–1546. [Link]
  • Dhakarey, R., Peethambaran, P. K., & Riemann, M. (2016). Functional Analysis of Jasmonates in Rice through Mutant Approaches. Plants, 5(1), 10. [Link]
  • Pieterse, C. M. J., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. M. (2012). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria.
  • Dhakarey, R., Peethambaran, P. K., & Riemann, M. (2016). Functional Analysis of Jasmonates in Rice through Mutant Approaches. Plants, 5(1), 10. [Link]
  • Dhakarey, R., Peethambaran, P. K., & Riemann, M. (2016). Functional Analysis of Jasmonates in Rice through Mutant Approaches.
  • McConn, M., Creelman, R. A., Bell, E., Mullet, J. E., & Browse, J. (1997). A role for jasmonate in pathogen defense of Arabidopsis. Proceedings of the National Academy of Sciences, 94(10), 5473–5477. [Link]
  • Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). The Role of the Jasmonate Response in Plant Susceptibility to Diverse Pathogens with a Range of Lifestyles. PLoS ONE, 7(5), e37011. [Link]
  • Schweizer, F., Fernández-Calvo, P., Zander, M., Diez-Diaz, M., Fonseca, S., Glauser, G., Lewsey, M. G., Ecker, J. R., Solano, R., & Reymond, P. (2013). Expression of jasmonate marker genes in transcription factor mutants.
  • Jensen, A. B., Raventos, D., & Mundy, J. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. The Plant Journal, 29(5), 595–606. [Link]
  • Wang, M., Wang, M., & Xia, Q. (2024). A Genome-Wide Analysis of the this compound Biosynthesis Gene Families in Peanut Reveals Their Crucial Roles in Growth and Abiotic Stresses. International Journal of Molecular Sciences, 25(13), 7062. [Link]
  • Hickman, R., Van Verk, M. C., Van Dijken, A. J. H., Mendes, M. P., Vroegop-Vos, I. A., Caarls, L., Steenbergen, M., Van der Nagel, I., Wesselink, G. J., Jironkin, A., Talbot, A., Rhodes, J., de Vries, M., Schuurink, R. C., Denby, K., Pieterse, C. M. J., & Van Wees, S. C. M. (2017). Architecture and Dynamics of the this compound Gene Regulatory Network. The Plant Cell, 29(9), 2086–2105. [Link]
  • Verhage, A., van Wees, S. C. M., & Pieterse, C. M. J. (2011). Rewiring of the Jasmonate Signaling Pathway in Arabidopsis during Insect Herbivory. Frontiers in Plant Science, 2, 47. [Link]
  • Goh, H. H., Khairudin, N. P. A., Yusof, R., & Normi, Y. M. (2019). Differential Gene Expression Analysis in Polygonum minus Leaf Upon 24 hours of Methyl Jasmonate Elicitation. Frontiers in Plant Science, 10, 110. [Link]
  • Havko, N. E., Dhatt, R. S., Usera, A. R., Burlison, S. A., & Howe, G. A. (2020).
  • Howe, G. A. (2004). Jasmonate Biosynthesis and Signaling for Induced Plant Defense against Herbivory. In Current Topics in Developmental Biology (Vol. 61, pp. 343–370). [Link]
  • Jensen, A. B., Raventos, D., & Mundy, J. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis.

Sources

measuring stomatal closure in response to jasmonic acid application

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Measuring Stomatal Closure in Response to Jasmonic Acid Application Audience: Researchers, scientists, and drug development professionals.

Introduction: The Guardian's Response

Stomata, the microscopic pores on the surface of plant leaves, are the gatekeepers of plant physiology. Each pore, flanked by a pair of specialized guard cells, orchestrates the delicate balance between CO2 uptake for photosynthesis and water loss through transpiration. The ability to rapidly close these pores is a critical defense mechanism against environmental stressors, including drought and pathogen attack.

This compound (JA) and its derivatives, collectively known as jasmonates, are lipid-derived phytohormones that have emerged as central regulators of these stress responses.[1][2] Application of this compound triggers a sophisticated signaling cascade within the guard cells, culminating in a loss of turgor pressure and, consequently, stomatal closure.[3] Understanding and accurately quantifying this response is paramount for research in plant stress physiology, crop improvement, and the development of novel agrochemicals that could enhance plant resilience.

This guide provides a comprehensive overview of the molecular mechanisms underpinning JA-induced stomatal closure and presents detailed, field-proven protocols for its measurement using direct and indirect methods.

Molecular Mechanism: A Coordinated Signaling Cascade

The closure of stomata in response to this compound is not a simple mechanical process but the result of a finely tuned signaling pathway within the guard cells. While there is significant crosstalk with other hormone pathways, particularly with abscisic acid (ABA), the JA-specific pathway involves a series of key second messengers.[1][3][4]

The process is initiated when the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[5][6][7] This perception event triggers the degradation of JAZ (Jasmonate-ZIM-domain) repressor proteins, unleashing a downstream signaling cascade.

The key events in the guard cell signaling pathway are:

  • ROS and NO Production: A rapid burst of reactive oxygen species (ROS) and nitric oxide (NO) occurs. The primary sources of ROS are plasma membrane-bound NAD(P)H oxidases, such as AtrbohD and AtrbohF in Arabidopsis.[1][8][9]

  • Cytosolic Calcium Elevation: ROS and NO act as signals that evoke an increase in the concentration of free calcium ions (Ca²⁺) in the guard cell cytosol.[1][10] This is achieved through Ca²⁺ influx from the apoplast via plasma membrane Ca²⁺ permeable channels and release from internal stores.[11]

  • Protein Kinase Activation: The elevated cytosolic Ca²⁺ is sensed by calcium-dependent protein kinases (CDPKs), such as CPK6, which become activated.[1][3][12]

  • Ion Channel Modulation: Activated CDPKs phosphorylate and activate S-type (slow) anion channels at the plasma membrane, leading to a massive efflux of anions (like Cl⁻ and malate²⁻) from the guard cells. This depolarization of the plasma membrane, in turn, activates outward-rectifying K⁺ channels and inactivates inward-rectifying K⁺ channels, resulting in a significant efflux of K⁺.[1][13]

  • Turgor Loss and Closure: The net efflux of ions and associated water from the guard cells causes a reduction in turgor pressure, leading to the shrinkage of the guard cells and the closure of the stomatal pore.

JA_Signaling_Pathway cluster_early_signals Early Signaling Events cluster_second_messengers Second Messengers JA This compound (JA-Ile) COI1 COI1 Receptor Complex JA->COI1 binds JAZ JAZ Repressors COI1->JAZ promotes degradation ROS ROS Production (NADPH Oxidases) COI1->ROS NO NO Production COI1->NO Ca_Influx Cytosolic Ca²⁺ Elevation ROS->Ca_Influx NO->Ca_Influx CPK CDPK Activation (e.g., CPK6) Ca_Influx->CPK Anion_Channels S-type Anion Channel Activation CPK->Anion_Channels K_Channels K⁺ Channel Modulation Anion_Channels->K_Channels depolarizes membrane Ion_Efflux Ion Efflux (Anions, K⁺) Anion_Channels->Ion_Efflux K_Channels->Ion_Efflux Turgor_Loss Turgor Loss Ion_Efflux->Turgor_Loss Closure Stomatal Closure Turgor_Loss->Closure

Caption: JA signaling cascade in guard cells leading to stomatal closure.

Experimental Methodologies

The choice of method for measuring stomatal closure depends on the experimental question, required throughput, and available equipment. We present three robust methods, from direct microscopic visualization to high-throughput thermal imaging.

MethodPrincipleAdvantagesDisadvantages
Microscopy of Epidermal Peels Direct visualization and measurement of stomatal pore dimensions.Highly quantitative; allows for direct observation of guard cell morphology.Labor-intensive; requires microscopy skills; peeling can introduce artifacts.
Gas Exchange Analysis Measures stomatal conductance (gₛ) as a proxy for aperture. Closure reduces gₛ.Provides whole-leaf physiological context; highly sensitive and dynamic.Requires expensive IRGA equipment; can be low-throughput.
Thermal Imaging Stomatal closure reduces transpirational cooling, increasing leaf temperature.Non-invasive; high-throughput, suitable for screening large populations.[14][15]Indirect; sensitive to environmental variables (wind, humidity, radiation).[16][17]

Protocol 1: Stomatal Bioassay via Microscopy of Epidermal Peels

This protocol provides a direct and reliable method to quantify changes in stomatal aperture in response to JA. It is widely used for model species like Arabidopsis thaliana and Vicia faba.[18][19][20]

Materials and Reagents
  • Plant Material: 4-6 week old, well-watered Arabidopsis thaliana or Vicia faba plants grown under controlled conditions (e.g., 16-h light/8-h dark cycle).[18]

  • Opening Buffer (OB): 10 mM MES-KOH (pH 6.15), 50 mM KCl.

  • This compound (JA) Stock Solution: 10 mM JA in 100% ethanol. Store at -20°C.

  • Treatment Buffers: Opening Buffer containing the desired final concentrations of JA (e.g., 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of ethanol (e.g., 0.5%).

  • Equipment:

    • Fine-tipped tweezers (forceps)

    • Petri dishes (6-cm diameter)

    • Microscope slides and coverslips

    • Light microscope with a calibrated eyepiece or a digital camera

    • Image analysis software (e.g., ImageJ/Fiji).[21][22]

Step-by-Step Methodology
  • Stomatal Pre-Opening (Critical Step):

    • Excise 3-4 healthy, fully expanded leaves from the plants at the same time of day to minimize circadian effects.[23]

    • Float the leaves (abaxial/lower side down) in a petri dish containing Opening Buffer.

    • Incubate under a light source (approx. 150-200 µmol m⁻² s⁻¹) for 2-3 hours to induce maximal stomatal opening.[18][24] This provides a consistent and wide baseline aperture for measuring the closure response.

  • JA Treatment:

    • Carefully transfer the leaves to new petri dishes containing the prepared Treatment Buffers (including the vehicle control).

    • Incubate under the same light conditions for a specified time (e.g., 2 hours).

  • Epidermal Peel Preparation:

    • Place a treated leaf on a microscope slide with the abaxial side facing up.

    • Using fine-tipped tweezers, gently make a small tear in the leaf and carefully peel away a section of the transparent abaxial epidermis.[25][26] The goal is to obtain a single cell layer with minimal contamination from green mesophyll cells.

    • Immediately place the epidermal peel in a drop of the corresponding treatment buffer on a clean microscope slide and cover with a coverslip.[27]

  • Microscopy and Image Capture:

    • Immediately view the peel under a light microscope (e.g., 400x magnification).

    • Capture clear, high-resolution images of multiple fields of view, avoiding areas that were damaged during peeling.

  • Data Analysis with ImageJ:

    • Open the captured images in ImageJ.

    • Use the "Straight Line" tool to measure the width (the shortest distance across the pore) and the length (the longest distance) of the stomatal aperture.[21][28]

    • Measure at least 50-60 stomata per treatment from 3 independent biological replicates.

    • Calculate the Stomatal Aperture Index (Width / Length) for each stoma to normalize for size variations.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the closure response compared to the control.

Caption: Workflow for the stomatal bioassay using epidermal peels.

Protocol 2: Whole-Plant Gas Exchange Analysis

This method assesses stomatal function in the context of the intact leaf by measuring stomatal conductance (gₛ), a measure of the rate of gas diffusion through the stomata.

Materials and Reagents
  • Potted, well-watered plants.

  • Portable photosynthesis system with an infrared gas analyzer (IRGA).

  • This compound (JA) solution (e.g., 100 µM JA, 0.02% Tween-20 as a surfactant).

  • Control solution (e.g., 0.1% ethanol, 0.02% Tween-20).

  • Atomizer or sprayer.

Step-by-Step Methodology
  • Plant Acclimation:

    • Select a healthy, fully expanded leaf and enclose it in the IRGA cuvette (leaf chamber).

    • Set the chamber conditions (light, CO₂, temperature, humidity) to match the plant's growth conditions and allow the leaf to acclimate until gas exchange rates (photosynthesis and stomatal conductance) are stable (typically 20-30 minutes).

  • Baseline Measurement:

    • Once the readings are stable, record the baseline stomatal conductance (gₛ) for 5-10 minutes.

  • JA Application:

    • Briefly open the chamber, quickly and evenly spray the leaf with the JA solution (or control solution), and immediately re-clamp the chamber.

  • Time-Course Measurement:

    • Continuously log gₛ for at least 60-90 minutes. JA-induced closure is typically slower than ABA-induced closure.[5][29]

  • Data Analysis:

    • Plot gₛ (in mol H₂O m⁻² s⁻¹) against time.

    • Calculate the percentage reduction in gₛ relative to the baseline for both JA-treated and control leaves.

Data Presentation and Interpretation

Table 1: Effect of this compound Concentration on Stomatal Aperture in Arabidopsis thaliana

JA Concentration (µM)Mean Stomatal Aperture (µm) ± SEStomatal Aperture Index (Width/Length) ± SE% Closure vs. Controlp-value (vs. Control)
0 (Control)2.85 ± 0.120.31 ± 0.020%-
12.41 ± 0.150.26 ± 0.0215.4%> 0.05
101.52 ± 0.090.17 ± 0.0146.7%< 0.01
500.88 ± 0.070.10 ± 0.0169.1%< 0.001
Data are means from three independent experiments (n=60 stomata per treatment). Statistical significance was determined by one-way ANOVA with Dunnett's post-hoc test.

Interpretation: The results clearly demonstrate a dose-dependent stomatal closure in response to this compound, with significant effects observed at concentrations of 10 µM and higher. This validates the bioactivity of JA in guard cells.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Stomata fail to open during pre-incubation. Insufficient light; incorrect buffer pH; plant stress (water deficit); time of day (circadian rhythm).Ensure light intensity is adequate (>150 µmol m⁻² s⁻¹). Verify buffer pH is 6.15. Use well-watered, healthy plants. Perform experiments at the same time each day.
High variability in aperture measurements. Inconsistent peeling technique; measuring damaged stomata; insufficient sample size.Practice peeling to get clean epidermal strips. Avoid areas near the tear or leaf edge. Increase the number of stomata measured per treatment.
No or weak response to JA. Inactive JA stock; insufficient incubation time; JA concentration too low; plant genotype is insensitive.Prepare fresh JA dilutions. Verify the age and storage of the stock. Perform a time-course experiment (e.g., 0.5, 1, 2, 3 hours). Test a higher concentration range. Use a wild-type control genotype.
Control (vehicle) treatment causes closure. Ethanol concentration is too high; mechanical stress during transfers.Ensure the final ethanol concentration is minimal (<0.5%). Handle leaves and peels gently.

References

  • Munemasa, S., Hossain, M. A., Nakamura, Y., Mori, I. C., & Murata, Y. (2011). Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells. Plant Signaling & Behavior. [Link]
  • He, J., & Zhang, W. (2014). Stomatal Bioassay in Arabidopsis Leaves. Bio-protocol. [Link]
  • Jones, H. G., Stoll, M., Santos, T., de Sousa, C., Chaves, M. M., & Grant, O. M. (2002). Use of infrared thermography for monitoring stomatal closure in the field: application to grapevine. Journal of Experimental Botany. [Link]
  • Jones, H. G., Stoll, M., Santos, T., de Sousa, C., Chaves, M. M., & Grant, O. M. (2002). Use of infrared thermography for monitoring stomatal closure in the field: application to grapevine. Semantic Scholar. [Link]
  • Jones, H. G., Stoll, M., Santos, T., de Sousa, C., Chaves, M. M., & Grant, O. M. (2002). Use of infrared thermography for monitoring stomatal closure in the field: Application to grapevine.
  • Munemasa, S., Hossain, M. A., Nakamura, Y., Mori, I. C., & Murata, Y. (2011). Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells. PubMed. [Link]
  • Ferguson, J. N., Kromdijk, J., Pignon, S. A., & Leakey, A. D. B. (2023). Phenotyping stomatal closure by thermal imaging for GWAS and TWAS of water use efficiency-related genes.
  • Khokon, M. A. R., et al. (2021). This compound and salicylic acid play minor roles in stomatal regulation by CO2, abscisic acid, darkness, vapor pressure deficit and ozone. PubMed Central. [Link]
  • Ullah, H., Khan, A., Ali, U., & Wu, J. (2023). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI. [Link]
  • Zamora, O., et al. (2021). Steady-state stomatal conductance in the this compound (JA) and...
  • Eisele, N., et al. (2016). A Rapid and Simple Method for Microscopy-Based Stomata Analyses.
  • Han, S. K., & Torii, K. U. (2016). Phytohormones and their crosstalk in regulating stomatal development and patterning. Journal of Experimental Botany. [Link]
  • Ferguson, J. N., Kromdijk, J., Pignon, S. A., & Leakey, A. D. B. (2023). Phenotyping stomatal closure by thermal imaging for GWAS and TWAS of water use efficiency-related genes. University of Illinois. [Link]
  • Gehring, C. A., Irving, H. R., McConchie, R., & Parish, R. W. (1997). Jasmonates Induce Intracellular Alkalinization and Closure of Paphiopedilum Guard Cells. Annals of Botany. [Link]
  • Sofi, F., & Ebrahim, Z. (2017). Measuring stomatal aperture, morphology and density with silicon polymer and SEM. Bio-protocol. [Link]
  • Suhita, D., et al. (2004). Cytoplasmic Alkalization Precedes Reactive Oxygen Species Production during Methyl Jasmonate- and Abscisic Acid-Induced Stomatal Closure.
  • An, D., & Mou, Z. (2011). Crosstalk of abscisic acid with other hormones in the regulation of stomatal aperture.
  • Saupe, S. G. (2009). Plant Physiology. CSB/SJU. [Link]
  • Agurla, S., Gahir, S., & Raghavendra, A. S. (2021). Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress. Frontiers in Plant Science. [Link]
  • Sharma, A., & Laxmi, A. (2023). Reactive Oxygen Species in Drought-Induced Stomatal Closure: The Potential Roles of NPR1. PubMed Central. [Link]
  • Melotto, M., et al. (2017). A, Stomatal aperture in V. faba epidermal peels incubated with...
  • Giuffrida, F., et al. (2020). Accelerating Automated Stomata Analysis Through Simplified Sample Collection and Imaging Techniques. Frontiers in Plant Science. [Link]
  • Eisele, N., et al. (2016). Experimental setup for stomatal aperture measurements.
  • An, J., et al. (2020).
  • Akter, N., et al. (2021). Reactive oxygen species signaling and stomatal movement: Current updates and future perspectives. PubMed Central. [Link]
  • Brandt, B., et al. (2015). Calcium-Dependent and -Independent Stomatal Signaling Network and Compensatory Feedback Control of Stomatal Opening via Ca2+ Sensitivity Priming. PubMed Central. [Link]
  • Han, S., et al. (2014). Mechanisms for calcium sensing receptor-regulated stomatal closure in response to the extracellular calcium signal. PubMed Central. [Link]
  • Han, S., et al. (2014). Mechanisms for calcium sensing receptor-regulated stomatal closure in response to the extracellular calcium signal. Taylor & Francis Online. [Link]
  • Ye, W., et al. (2015). Microbe Associated Molecular Pattern Signaling in Guard Cells. Frontiers in Plant Science. [Link]
  • Medeiros, D. B., et al. (2021). Stomatal Responses to Light, CO2, and Mesophyll Tissue in Vicia faba and Kalanchoë fedtschenkoi. PubMed Central. [Link]
  • Gorton, H. L., Williams, W. E., & Assmann, S. M. (1993).
  • Maira, A., et al. (2022).
  • Khokon, M. A. R., et al. (2021). This compound and salicylic acid play minor roles in stomatal regulation by CO2 , abscisic acid, darkness, vapor pressure deficit and ozone. PubMed. [Link]
  • Sierla, M., et al. (2016).
  • Wang, Y., et al. (2019). Calcium-mediation of jasmonate biosynthesis and signaling in plants. PubMed. [Link]
  • Medeiros, D. B., et al. (2021). Stomatal Responses to Light, CO2, and Mesophyll Tissue in Vicia faba and Kalanchoë fedtschenkoi. Frontiers in Plant Science. [Link]
  • Metodiev, M., et al. (2024). Effect of this compound on the stomatal and nonstomatal limitation of leaf photosynthesis in barley leaves.
  • Li, C., et al. (2019).
  • Ribeiro, R. V., et al. (2020). Stomatal aperture (µm) in epidermal strips of Vicia faba in response to the NO-donor SNP (sodium nitroprusside) and ABA.
  • Pantaleno, R., et al. (2024). Analysis of Guard Cell Readouts Using Arabidopsis thaliana Isolated Epidermal Peels. Bio-protocol. [Link]
  • Saez, A., et al. (2017). Estimation of Stomatal Aperture in Arabidopsis thaliana Using Silicone Rubber Imprints. PubMed Central. [Link]
  • De Ollas, C., et al. (2018).
  • Chater, C. C. C., et al. (2015). Stomatal responses to carbon dioxide and light require abscisic acid catabolism in Arabidopsis. White Rose Research Online. [Link]
  • Pantaleno, R., et al. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Jasmonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for jasmonic acid (JA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Inconsistent experimental results are frequently traced back to the degradation of this crucial signaling molecule. Here, we provide in-depth explanations, troubleshooting guides, and validated protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I prepared my aqueous this compound solution a few days ago. Are my results still valid?

A: It is highly likely that your results will be compromised. This compound is unstable in aqueous solutions. We, along with major suppliers, strongly advise against storing aqueous solutions of this compound for more than one day.[1][2][3] For optimal results, aqueous working solutions should be prepared fresh from a stable organic stock solution immediately before each experiment.

Q2: Why is this compound unstable in aqueous solutions?

A: The instability of this compound in aqueous media stems from its chemical structure. The molecule is susceptible to two primary non-enzymatic degradation pathways:

  • Epimerization: this compound has two chiral centers, leading to different stereoisomers. The biologically active form, (+)-7-iso-jasmonic acid (the cis-isomer), can convert to the more thermodynamically stable but less active trans-isomer, (-)-jasmonic acid, through a process called epimerization.[4] This change in stereochemistry can significantly reduce the biological effect you are measuring.

  • Intramolecular Lactonization: The carboxylic acid side chain can react with the ketone on the cyclopentanone ring, especially under certain pH conditions, leading to the formation of a cyclic ester known as a lactone.[5][6][7] This structural change inactivates the molecule.

Q3: What is the best way to prepare and store this compound?

A: Proper preparation and storage are critical.

  • Long-Term Storage: Solid (powder) this compound should be stored at -20°C, protected from light and moisture.[8]

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity organic solvent such as ethanol, methanol, or DMSO.[8] These organic stock solutions are significantly more stable and can be stored at -20°C for extended periods (refer to supplier datasheet for specific stability information, often ≥2 years).[1][3]

  • Working Solutions: Prepare aqueous working solutions by diluting the organic stock into your aqueous buffer or cell culture medium immediately before use. Do not store the leftover aqueous solution.[2]

Q4: My this compound isn't dissolving well in my aqueous buffer. What should I do?

A: this compound has low solubility in water. For instance, its solubility in PBS (pH 7.2) is only about 3 mg/mL.[1] If you observe precipitation, it means the concentration is too high for the aqueous medium.

  • Ensure the final concentration of the organic solvent from your stock solution is low enough not to affect your experimental system (typically <0.1%).

  • If you require a higher concentration of JA, consider using methyl jasmonate (MeJA), which has slightly different properties and can be hydrolyzed by esterases within plant cells to release JA.[4] Alternatively, salt forms like potassium jasmonate may offer improved water solubility.[8]

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent or non-reproducible data is a primary challenge when working with this compound. This section provides a structured approach to troubleshooting.

Problem 1: Loss of Biological Activity Over Time
  • Symptom: Experiments conducted on Monday with a fresh solution work perfectly, but by Wednesday, the same solution elicits a much weaker or no response.

  • Root Cause: This is the classic sign of JA degradation in the aqueous working solution. As explained in the FAQs, epimerization and lactonization are likely occurring, reducing the concentration of the active compound.

  • Solution:

    • Strict Protocol Adherence: Implement a strict lab protocol where aqueous JA solutions are made fresh for every experiment, without exception.

    • Workflow Validation: Use the Experimental Workflow for Preparing this compound Working Solutions diagram below to standardize your procedure.

    • Positive Control: Include a positive control with a known stable compound to ensure the biological system (e.g., cell line, plant) is responding correctly.

Problem 2: High Variability Between Replicates
  • Symptom: Within the same experiment, replicate wells or plates show a wide range of responses to the same concentration of this compound.

  • Root Cause: This can be due to localized precipitation of JA upon dilution into the aqueous buffer or poor mixing. Because JA has low water solubility, it can come out of solution if not dispersed quickly and thoroughly.

  • Solution:

    • Vortexing/Mixing: When diluting the organic stock into the aqueous medium, vortex or pipette mix the solution immediately and vigorously to ensure complete dispersion before it has a chance to precipitate.

    • Check Final Solvent Concentration: Ensure the percentage of organic solvent in your final working solution is below the threshold that causes precipitation or cellular toxicity.

    • Visual Inspection: Before adding the solution to your experimental setup, hold the tube or flask up to the light to check for any visible precipitate. If observed, the solution should be discarded and remade at a lower concentration.

Problem 3: No Biological Effect at Expected Concentrations
  • Symptom: this compound fails to elicit any response, even at concentrations that are well-established in the literature.

  • Root Cause: This could be due to complete degradation of the stock solution or a fundamental issue with the experimental setup.

  • Solution:

    • Check Stock Solution Integrity: The organic stock solution may have degraded due to improper storage (e.g., stored at room temperature, exposure to light, frequent freeze-thaw cycles). Prepare a fresh stock solution from solid JA powder.

    • Verify Experimental System: Test your assay with a different, more stable agonist to confirm that your biological system is responsive.[9][10]

    • Confirm Compound Identity: If you are using a new batch of this compound, verify its Certificate of Analysis (CoA) to ensure it meets purity and identity specifications.

Visualizing Stability and Protocols

This compound Degradation in Aqueous Solution

The following diagram illustrates the two primary chemical degradation pathways that reduce the stability and biological activity of this compound in aqueous environments.

Figure 1. Inferred Degradation Pathways of this compound in Aqueous Solution. JA (+)-7-iso-Jasmonic Acid (cis-isomer, Biologically Active) JA_trans (-)-Jasmonic Acid (trans-isomer, Less Active) JA->JA_trans Epimerization (Base/Acid Catalyzed) Lactone Jasmonate-Lactone (Inactive) JA->Lactone Intramolecular Lactonization (Acid Catalyzed)

Caption: Inferred degradation pathways of JA in aqueous solution.

Experimental Workflow for Preparing this compound Working Solutions

To ensure maximum activity and reproducibility, follow this validated workflow.

Figure 2. Recommended Workflow for Preparing JA Solutions. cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation (Use Immediately) SolidJA Solid this compound (Store at -20°C) StockSol High-Concentration Stock (e.g., 50 mM) Store at -20°C SolidJA->StockSol Solvent Organic Solvent (e.g., Ethanol, DMSO) Solvent->StockSol WorkingSol Final Working Solution (e.g., 50 µM) Use Fresh, Do Not Store StockSol->WorkingSol Dilute & Mix Vigorously Buffer Aqueous Buffer or Culture Medium Buffer->WorkingSol Experiment Biological Assay WorkingSol->Experiment Add to Experiment

Caption: Recommended workflow for preparing JA solutions.

Data Summary Tables

Table 1: Solubility of this compound and Methyl Jasmonate

This table provides solubility data in common solvents to aid in the preparation of stock solutions.

CompoundSolventApproximate SolubilitySource
(±)-Jasmonic AcidEthanol500 mM
Methanol50 mg/mL
DMSO~16 mg/mL[1]
DMF~25 mg/mL[1]
PBS (pH 7.2)~3 mg/mL[1]
Methyl JasmonateEthanol~30 mg/mL[2]
DMSO~15 mg/mL[2]
PBS (pH 7.2)~3 mg/mL[2]
Table 2: Recommended Storage and Handling Conditions

Follow these guidelines to maximize the shelf-life and activity of your this compound.

FormStorage TemperatureStorage ConditionsKey ConsiderationsSource
Solid Powder -20°CTightly sealed container, protected from light and moisture.Long-term storage form.[8]
Organic Stock Solution (in Ethanol, DMSO)-20°CTightly sealed vial, purged with inert gas if possible, protected from light.Stable for ≥2 years. Avoid frequent freeze-thaw cycles.[1][2][3]
Aqueous Working Solution Use ImmediatelyN/ADo not store. Prepare fresh from organic stock for each experiment.[1][2][3]

Detailed Experimental Protocol

Protocol 1: Preparation of a 50 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a stable, high-concentration stock solution.

Materials:

  • (±)-Jasmonic acid (MW: 210.27 g/mol )

  • Anhydrous Ethanol (200 proof)

  • Microcentrifuge tubes or glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Weighing: In a suitable vial, carefully weigh out 10.51 mg of (±)-Jasmonic acid.

  • Dissolving: Add 1.0 mL of anhydrous ethanol to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The resulting solution is a 50 mM stock of this compound.

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Label clearly and store at -20°C, protected from light.

Protocol 2: Preparation of a 50 µM Aqueous Working Solution

This protocol details the dilution of the organic stock into an aqueous medium for immediate use.

Materials:

  • 50 mM this compound stock solution in ethanol (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, MS medium)

  • Sterile conical tube or similar vessel

Procedure:

  • Calculation: To prepare a 50 µM solution, you will perform a 1:1000 dilution of the 50 mM stock. For example, to make 10 mL of working solution, you will need 10 µL of the stock solution.

    • V1 = (M2 x V2) / M1 = (50 µM x 10 mL) / 50,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 9.99 mL of your desired aqueous buffer to a sterile conical tube.

  • Mixing: Add 10 µL of the 50 mM JA stock solution to the buffer. Immediately cap the tube and vortex vigorously for 10-15 seconds to ensure rapid and complete dispersion.

  • Use: Use the freshly prepared 50 µM aqueous working solution in your biological assay without delay. Discard any unused portion.

By adhering to these guidelines and protocols, researchers can significantly improve the consistency and reliability of their experimental outcomes when working with this compound.

References

  • Plant Care. (2026, January 1). How to Choose the Best this compound Powder: A Complete Buyer's Guide.
  • Australian National Botanic Gardens. (2019, January 25). Safe use of plant growth hormones.
  • LookChem. (2020, December 8). The difference between this compound and methyl jasmonate.
  • ResearchGate. (2025, August 6). Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism.
  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions.
  • JoVE. (n.d.). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method.
  • Consensus. (2015, September 28). Intramolecular Lactonization of Poly(α-hydroxyacrylic acid): Kinetics and Reaction Mechanism.
  • ResearchGate. (2016, March 28). Can anybody tell me how to prepare Methyl jasmonate stock solution and is it necessary to filter sterilize it before adding to medium?
  • Bioman Explains. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?
  • ResearchGate. (2025, August 7). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry.
  • Google Patents. (n.d.). CN103412082B - HPLC (High Performance Liquid Chromatography) technique-based detection method for contents of this compound compounds in lycoris radiate.
  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS.
  • ResearchGate. (2025, August 6). Profiling of this compound-Related Metabolites and Hormones in Wounded Leaves.
  • International Society for Horticultural Science. (n.d.). METHODS AND TIPS TO USE AQUEOUS (WATER-BASED) IBA ROOTING SOLUTIONS.
  • Wikipedia. (n.d.). Methyl jasmonate.
  • Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
  • ResearchGate. (2017, May 14). Methods and tips to use aqueous (water-based) iba rooting solutions.
  • PNAS. (n.d.). This compound distribution and action in plants: regulation during development and response to biotic and abiotic stress.
  • Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany.
  • MDPI. (n.d.). Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses.
  • ResearchGate. (2025, July 4). This compound as a Regulator in Plant Stress Tolerance: Mechanisms and Agricultural Implications.
  • National Center for Biotechnology Information. (2023, December 14). Bioassays for Identifying and Characterizing Plant Regulatory Peptides.
  • National Center for Biotechnology Information. (n.d.). Functions of this compound in Plant Regulation and Response to Abiotic Stress.
  • MDPI. (n.d.). The Multifaceted Role of this compound in Plant Stress Mitigation: An Overview.
  • Google Patents. (n.d.). CA2812938C - Methods and compositions containing jasmonates or related compounds for promoting biodefense activity in plants.
  • National Institutes of Health. (2019, November 26). This compound levels decline in advance of the transition to the adult phase in maize.
  • National Center for Biotechnology Information. (n.d.). This compound Signaling Pathway in Plants.
  • Bahçeşehir University. (n.d.). This compound regulates plant development and orchestrates stress response during tough times.
  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways.
  • National Institutes of Health. (n.d.). pH-dependent bilayer destabilization by an amphipathic peptide.

Sources

common pitfalls in the quantification of endogenous jasmonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the Call: A Technical Support Center for the Accurate Quantification of Endogenous Jasmonic Acid From the Desk of a Senior Application Scientist

Welcome to the technical support center for this compound (JA) quantification. As researchers, scientists, and drug development professionals, we understand that the accuracy of your results is paramount. Endogenous phytohormones like this compound are notoriously challenging to quantify due to their low concentrations, inherent instability, and the complexity of the biological matrices in which they are found[1][2].

This guide is designed with full editorial control to move beyond simple protocols. It is structured to provide field-proven insights into the common pitfalls encountered during JA analysis. Here, we will explore the causality behind experimental choices, establish self-validating systems within your protocols, and ground our advice in authoritative references. Our goal is to empower you to troubleshoot effectively, ensuring that your data is both reproducible and reliable.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard essential for JA quantification? A: An internal standard (IS) is critical for correcting variations throughout the entire analytical process, including extraction efficiency, sample loss during preparation, injection volume inconsistencies, and instrument response fluctuations[3]. Given the multi-step nature of JA purification and analysis, an IS is the only way to ensure accurate quantification[4].

Q2: What is the best type of internal standard for this compound? A: A stable isotope-labeled (SIL) internal standard, such as (±)-Jasmonic Acid-d₅, is the gold standard[4]. A SIL-IS has nearly identical chemical and physical properties to the endogenous analyte, meaning it behaves similarly during extraction, derivatization, and chromatographic separation. Its different mass allows it to be distinguished by the mass spectrometer, providing the most accurate correction for analytical variability[3]. While structural analogs can be used, their behavior may not perfectly mimic the analyte, potentially introducing inaccuracies[3].

Q3: LC-MS/MS or GC-MS: Which is better for JA analysis? A: Both are powerful techniques, but they have different requirements.

  • LC-MS/MS is often preferred because it can analyze JA directly without chemical derivatization, simplifying sample preparation[5]. It is highly sensitive and specific, especially when using Multiple Reaction Monitoring (MRM) mode[5][6].

  • GC-MS requires that JA be derivatized to increase its volatility and thermal stability[7][8]. This adds a step to the workflow where errors can occur[9]. However, GC-MS can offer excellent sensitivity, particularly with negative chemical ionization (NCI)[10]. The choice often depends on the availability of instrumentation and the specific goals of the study.

Q4: What is a "matrix effect" and why is it a problem? A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix[11][12]. Plant extracts are incredibly complex, and these interfering compounds can affect the efficiency with which JA is ionized, leading to significant underestimation or overestimation of its true concentration[12][13]. This is a major pitfall in LC-MS-based quantification and must be assessed and corrected for, often by using matrix-matched calibration curves[11][13].

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during your experiments. The problems are organized by workflow stage for easy navigation.

Part 1: Sample Collection, Extraction, and Preparation

Problem: My final quantified JA levels are highly variable between biological replicates.

  • Potential Cause 1: Inconsistent Sample Handling. Jasmonate levels can change rapidly in response to stress, including mechanical damage during harvesting[14]. Wounding is a well-known trigger for a rapid, local rise in jasmonate levels[5]. Inconsistent harvesting techniques or delays in sample processing can lead to artificial fluctuations.

  • Solution & Scientific Rationale:

    • Standardize Harvesting: Harvest all samples quickly and consistently.

    • Flash-Freeze Immediately: Immediately upon collection, freeze tissues in liquid nitrogen to quench all enzymatic activity and halt metabolic changes[15].

    • Store Properly: Store samples at -80°C until extraction. Improper storage, even at -20°C, can lead to degradation or enzymatic alteration over time.

  • Potential Cause 2: Analyte Instability During Extraction. Some JA precursors, like 12-oxophytodienoic acid (OPDA), can be unstable and their content may artificially increase during sample preparation if not kept cold. This can lead to an overestimation of the baseline levels[11].

  • Solution & Scientific Rationale:

    • Maintain Cold Chain: Perform all extraction and preparation steps on ice. Use pre-chilled solvents and tubes.

    • Work Efficiently: Minimize the time between sample thawing and the final extraction step to reduce the chance of degradation or enzymatic conversion.

Problem: My recovery of JA after extraction and purification is very low.

  • Potential Cause 1: Inefficient Extraction Solvent. The choice and composition of the extraction solvent are critical for efficiently solubilizing JA from the plant tissue. Methanol is often used due to its ability to penetrate plant cells, but its efficiency can be improved[1].

  • Solution & Scientific Rationale:

    • Optimize Solvent System: A common and effective method is extraction with a mixture of methanol and ethyl acetate[16]. The initial extraction is often done with aqueous methanol to penetrate the tissue, followed by partitioning into a less polar solvent like ethyl acetate after acidification.

    • Ensure Thorough Homogenization: Incomplete disruption of the plant tissue will trap the analyte within the matrix. Ensure the tissue is ground to a fine powder in liquid nitrogen.

    • Increase Solvent-to-Solid Ratio: A higher solvent volume can improve extraction efficiency. If you suspect low recovery, try increasing the amount of solvent used per gram of tissue[17].

  • Potential Cause 2: Inefficient Solid-Phase Extraction (SPE) Cleanup. SPE is used to remove interfering compounds. If the protocol is not optimized, the analyte of interest can be lost during loading or washing, or may not elute completely.

  • Solution & Scientific Rationale:

    • Check SPE Column Activation: Ensure the SPE column (e.g., C18) is properly conditioned and equilibrated according to the manufacturer's instructions. Failure to do so results in poor retention of the analyte[17].

    • Optimize Wash and Elution Steps: The wash step should be strong enough to remove interferences but not so strong that it elutes the JA. The elution solvent must be strong enough to fully recover the JA. For C18 SPE, JA is often eluted with a solvent like methanol or acetonitrile after a water or low-percentage organic wash[1][14]. Test the wash and flow-through fractions to see if your analyte is being lost.

Part 2: Analytical Method Pitfalls

Problem: I see no peak, or a very small peak, for my derivatized JA.

  • Potential Cause 1: Incomplete Derivatization Reaction. GC-MS requires JA to be chemically modified (e.g., methylation or silylation) to make it volatile[8][15]. This reaction may be incomplete.

  • Solution & Scientific Rationale:

    • Ensure Anhydrous Conditions: Silylation reagents like BSTFA are highly sensitive to water. Any moisture in the sample or solvent will consume the reagent and inhibit the reaction[9]. Dry your extracts completely under nitrogen gas and use anhydrous solvents.

    • Optimize Reaction Conditions: Derivatization reactions are dependent on time, temperature, and reagent concentration[9]. A sterically hindered carboxylic acid like JA may require elevated temperatures (e.g., 60-75°C) and longer incubation times (e.g., 1-3 hours) to go to completion.

    • Use Excess Reagent: Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point[9].

Problem: The JA signal is weak or non-existent, even though I expect it to be present.

  • Potential Cause 1: Suboptimal Mobile Phase pH. this compound is an acid. For good retention on a C18 reversed-phase column, it needs to be in its neutral, protonated state. However, for efficient ionization in negative electrospray mode (ESI-), it needs to be in its deprotonated, anionic state[5][18]. The mobile phase pH is a critical compromise.

  • Solution & Scientific Rationale:

    • Acidify the Mobile Phase: A small amount of acid (e.g., 0.1% formic acid) is typically added to the mobile phase to suppress the ionization of JA's carboxylic acid group, leading to better retention and peak shape on the LC column[5].

    • Consider Post-Column Modification: For advanced troubleshooting, a base can be added post-column (before the MS) to increase the pH and enhance deprotonation, thereby improving ESI- signal intensity without compromising chromatographic separation[18].

  • Potential Cause 2: Ion Suppression from Matrix Effects. This is one of the most common pitfalls in LC-MS. Co-eluting compounds from the plant extract compete with JA for ionization, drastically reducing its signal[11][12].

  • Solution & Scientific Rationale:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate JA from interfering matrix components. A longer, shallower gradient can often resolve the analyte from the source of suppression[5].

    • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., using a more selective SPE phase) to remove the interfering compounds before they reach the LC-MS system.

    • Dilute the Sample: If suppression is severe, simply diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on JA ionization.

Part 3: Data Analysis and Interpretation

Problem: My calculated concentrations seem incorrect or are not reproducible, despite a stable internal standard signal.

  • Potential Cause 1: Using an Inappropriate Calibration Curve. If you prepare your calibration standards in a clean solvent but analyze your samples in a complex plant matrix, matrix effects can invalidate your quantification[11][13]. The matrix can enhance or suppress the analyte signal without affecting the internal standard in the same way, especially if they are not perfectly co-eluted.

  • Solution & Scientific Rationale:

    • Prepare Matrix-Matched Calibrants: The most reliable method is to prepare your calibration curve by spiking known amounts of JA standard into a blank plant extract (from a sample known to contain no JA, if possible)[11]. This ensures that the standards and the samples experience the same matrix effects, leading to accurate quantification[13].

    • Validate the Method: A full method validation should be performed to assess parameters like linearity, accuracy, precision, and the extent of the matrix effect[11][13].

  • Potential Cause 2: Incorrect Integration of Peaks. Poor chromatography can lead to tailing or split peaks, making consistent integration difficult. Automated integrators can make errors, leading to high variability.

  • Solution & Scientific Rationale:

    • Optimize Chromatography: First, address the root cause of poor peak shape (see Part 2).

    • Manual Integration Review: Manually review the integration of every peak in your calibration curve and samples. Ensure that the baseline is set correctly and that the entire peak area is included. Apply the same integration parameters across the entire batch.

Data Presentation & Protocols

Illustrative Data Tables

Table 1: Example of Matrix Effects on Phytohormone Quantification in Arabidopsis thaliana

PhytohormoneMatrix Effect (%)Implication for Quantification
This compound (JA)+7%Minor Signal Enhancement
JA-Isoleucine (JA-Ile)-25%Significant Signal Suppression
Salicylic Acid (SA)+46%Major Signal Enhancement
OPDA-87%Severe Signal Suppression
Data synthesized from Balcke, et al. (2014)[11][13]. A positive value indicates signal enhancement; a negative value indicates signal suppression.

Table 2: Typical Starting Parameters for LC-MS/MS Analysis of this compound

ParameterSettingRationale
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for moderately non-polar molecules like JA.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization for better retention.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), NegativeBest for acidic molecules like JA.
MS Mode Multiple Reaction Monitoring (MRM)Provides high specificity and sensitivity.
Experimental Protocols

Protocol 1: General Jasmonate Extraction from Plant Tissue

  • Harvest & Homogenize: Flash-freeze ~100 mg of plant tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Spike Internal Standard: To the frozen powder, add a known amount of stable isotope-labeled internal standard (e.g., 10-20 ng of JA-d₅). This is critical for correcting losses.

  • Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water). Vortex vigorously for 1 minute.

  • Incubate & Centrifuge: Incubate at 4°C for 30 minutes with shaking. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove highly polar impurities.

    • Elute the jasmonates with 1 mL of methanol or acetonitrile into a clean tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: Derivatization of JA for GC-MS Analysis (Silylation)

  • Ensure Dryness: Start with the dried extract from Protocol 1, Step 7. It is critical that the sample is completely free of water.

  • Add Reagent: Add 50 µL of a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • React: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool & Analyze: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest 1. Harvest & Flash Freeze Homogenize 2. Homogenize & Add Internal Standard Harvest->Homogenize Extract 3. Solvent Extraction Homogenize->Extract Purify 4. Solid-Phase Extraction (SPE) Extract->Purify Concentrate 5. Dry & Reconstitute Purify->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS GCMS Derivatization -> GC-MS Analysis Concentrate->GCMS Integrate 6. Peak Integration LCMS->Integrate GCMS->Integrate Calibrate 7. Calibration Curve Integrate->Calibrate Quantify 8. Concentration Calculation Calibrate->Quantify

Caption: General workflow for the quantification of endogenous this compound.

G cluster_lc LC/Injection Issue cluster_ms MS/Ionization Issue cluster_chrom Chromatography Issue cluster_supp Matrix Effect Issue Start Problem: Low or No JA Signal in LC-MS Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS LC_Issue Potential hardware failure, leak, or injection error. Troubleshoot LC system. Check_IS->LC_Issue Yes Check_Chrom Is IS signal OK but JA peak has poor shape? Check_IS->Check_Chrom No MS_Issue Check MS tune & calibration. Optimize source parameters (voltages, temps). Chrom_Issue Optimize mobile phase pH. Check for column degradation. Check_Chrom->Chrom_Issue Yes Check_Suppression Are both peaks sharp but JA signal is suppressed? Check_Chrom->Check_Suppression No Check_Suppression->MS_Issue No Supp_Issue Improve sample cleanup (SPE). Modify LC gradient to separate from interferences. Dilute sample. Check_Suppression->Supp_Issue Yes

Caption: Troubleshooting decision tree for low signal in LC-MS/MS analysis.

References

  • Balcke, G., Handrick, V., Bergau, N., Fichtner, M., Henning, A., Tissier, A., Hause, B., and Dörmann, P. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]
  • Forcat, S., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5. [Link]
  • Everest. (2025). Best Practices for Preserving Botanical Extract Shelf Life. Everest. Available at: [Link] (Note: This is a representative URL based on the provided search result title).
  • Frolov, A., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 12, 198. [Link]
  • Zhang, J., et al. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 555-561. [Link]
  • Mueller, M. J., & Brodschelm, W. (1997). Quantification of this compound, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. Analytical Biochemistry, 249(2), 211-218. [Link]
  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate.
  • Liu, X., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(21), 2231-2235. [Link]
  • Almeida-Trapp, M., et al. (2019). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Methods in Molecular Biology, 2085, 127-142. [Link]
  • Engelberth, J. J., et al. (2003). Simultaneous quantification of this compound and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250. [Link]
  • Zhang, T., et al. (2023). Physiological, Biochemical, and Transcriptome Analyses Reveal the Potential Role of ABA in Dufulin-Induced Tomato Resistance to Tomato Brown Rugose Fruit Virus (ToBRFV). International Journal of Molecular Sciences, 24(21), 15989. [Link]
  • Patkar, R. N., & Naqvi, N. I. (2020). Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry. Methods in Molecular Biology, 2085, 189-198. [Link]
  • Furey, A., et al. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
  • ResearchGate. (n.d.). Stability of plant extracts. ResearchGate.
  • Wiley Analytical Science. (2020).
  • Mueller, M. J., & Zenk, M. H. (1992). Quantification of this compound by capillary gas chromatography-negative chemical ionization-mass spectrometry.
  • Liu, X., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]
  • Bioanalysis Zone. (2023).
  • Organomation. (2024).
  • ResearchGate. (2018).
  • ResearchGate. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. [Link]
  • Ali, M., et al. (2023). The Multifaceted Role of this compound in Plant Stress Mitigation: An Overview. Plants, 12(23), 4065. [Link]
  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80. [Link]
  • Ullah, A., et al. (2021). Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(12), 6570. [Link]
  • Zhang, J., et al. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 555-61. [Link]
  • MP Biomedicals. (2021). Tips for RNA Extraction Troubleshooting. [Link]

Sources

Technical Support Center: Optimizing Jasmonic Acid Concentration for Effective Plant Defense Induction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Plant Signaling Division

Welcome to the technical support center for jasmonic acid (JA) application in plant defense research. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental design and execution. Our goal is to help you move beyond simple protocols to a deeper understanding of the system, ensuring your results are both robust and reproducible.

Core Principles: The "Why" Behind this compound Induction

Before troubleshooting, it's crucial to understand the mechanism you are manipulating. This compound is a lipid-derived hormone that acts as a master regulator of plant defenses against a wide range of biotic stressors, particularly necrotrophic pathogens and herbivorous insects.[1][2][3] The signaling cascade is a tightly regulated system designed to balance the high cost of defense with the needs of growth and development.[4][5]

The core of JA signaling involves the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[4][6] In the absence of stress, JAZ (Jasmonate ZIM-domain) repressor proteins bind to and inhibit transcription factors like MYC2, keeping defense genes switched off.[7][8][9] Upon stress, JA-Ile levels rise and mediate the interaction between JAZ proteins and the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[4][10][11] This interaction targets the JAZ proteins for degradation by the 26S proteasome, liberating MYC2 to activate the expression of a vast suite of JA-responsive defense genes.[7][8] Understanding this derepression mechanism is key to interpreting your results.

JA_Signaling_Pathway cluster_nucleus Nucleus Stress Biotic/Abiotic Stress (e.g., Herbivory, Wounding) JA_Ile JA-Ile (Bioactive Hormone) Stress->JA_Ile Induces Biosynthesis COI1 SCF-COI1 Complex JA_Ile->COI1 Promotes Binding JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes JA-Responsive Defense Genes (e.g., VSP, PDF1.2) MYC2->Defense_Genes Activates Transcription Defense_Response Plant Defense Response (e.g., Secondary Metabolites, Protease Inhibitors) Defense_Genes->Defense_Response Leads to

Caption: The core JA signaling pathway leading to defense gene activation.

FAQs: Experimental Design & Optimization

This section addresses common questions that arise during the planning phase of your experiments.

Q1: What concentration of this compound should I use?

A1: There is no single universal concentration. The optimal concentration is highly dependent on the plant species, developmental stage, application method, and the specific defense response you aim to measure. A dose-response experiment is always the recommended first step.

  • Causality: Low JA concentrations may not be sufficient to overcome the repression by JAZ proteins and trigger a significant response. Conversely, excessively high concentrations can lead to phytotoxicity, growth inhibition, and senescence, confounding your defense-related results.[4][12] For example, studies in Zea mays have shown that while higher JA concentrations (up to 10 mM) induced a stronger defense response in leaves, lower concentrations were more effective at inducing certain volatile-related genes.[13]

  • Field Insight: Start with a broad logarithmic range (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Observe not only your target defense markers but also look for visual signs of stress like leaf yellowing or stunted growth. For seed priming, much lower concentrations, such as 60 µM in wheat, have been shown to be effective.[14]

Plant System ExampleEffective Concentration RangeApplication MethodReference
Zea mays (seedlings)1 mM - 10 mMLeaf Application[13]
Triticum aestivum (Wheat)60 µMSeed Priming[14]
General Inhibition> 1 mM (10⁻³ M)General Application[12]
Arabidopsis thaliana50 µM - 100 µMSeedling Flood/SprayCommon lab practice

Q2: What is the best method to apply this compound?

A2: The choice of application method dictates the nature of the response (local vs. systemic) and the required formulation.

  • Foliar Spray: Ideal for inducing a broad, systemic response. Ensure complete coverage. Use a surfactant (e.g., Tween-20 at 0.01-0.05%) to break the surface tension of the leaf cuticle for uniform application. The solvent (e.g., ethanol or acetone) should be included in your mock/control treatment to account for any solvent-induced stress responses.[15]

  • Soil Drench/Root Application: Useful for studying root-specific defenses or the systemic transport of the signal from root to shoot. The JA concentration may need to be adjusted as the soil matrix can affect availability.

  • Seed Priming: Soaking seeds in a low-concentration JA solution can enhance the defense capacity of the resulting seedlings against future stress.[14][16] This is a way to study "priming" phenomena, where the plant is readied for a faster, stronger response.

  • Lanolin Paste/Direct Wounding: Applying JA in a lanolin paste to a specific leaf or wound site is excellent for studying localized responses and short-distance signaling.

Q3: How soon after JA application should I collect my samples?

A3: The timing is critical as the JA response is a dynamic transcriptional cascade.[17]

  • Early Response Genes (Transcription Factors): Peak expression can occur within 30 minutes to 2 hours. These include genes like MYC2 and other regulatory factors.[17]

  • Late Response Genes (Defense Proteins/Metabolites): Peak expression typically occurs between 6 and 48 hours. This includes genes for protease inhibitors, polyphenol oxidases, and enzymes for secondary metabolite synthesis.[4][13]

  • Metabolite Accumulation: The actual accumulation of defensive compounds will lag behind gene expression, often becoming significant 24 to 72 hours post-treatment.

  • Field Insight: A time-course experiment (e.g., 1h, 3h, 6h, 12h, 24h, 48h) is essential for capturing the full dynamics of the response and identifying the optimal endpoint for your specific research question.[13]

Q4: My control plants are showing a defense response. What's wrong?

A4: This is a common issue. The cause is often an unintended stressor in your control treatment.

  • Solvent Stress: Ethanol or acetone, often used to dissolve JA, can induce a stress response. Your control must be treated with the exact same solution, including the solvent and surfactant, minus the JA.

  • Mechanical Stress: The act of spraying or touching the plants can be perceived as a wounding stimulus, which itself is a potent inducer of the JA pathway.[18][19] Handle all plants (control and treated) identically and as gently as possible.

  • Volatile JA Derivatives: Methyl jasmonate (MeJA) is volatile. If treated and control plants are kept in the same enclosed space, the MeJA can diffuse and elicit a response in the controls.[16] Ensure proper ventilation or physical separation of treatment groups.

Troubleshooting Guide: When Experiments Go Awry

Problem 1: No observable defense response after JA treatment.

  • Possible Cause 1: Inactive JA. this compound solutions, especially at low concentrations, can degrade. Solution: Prepare fresh stock solutions for each experiment. Store concentrated stocks in a suitable solvent (e.g., ethanol) at -20°C.

  • Possible Cause 2: Sub-optimal Concentration. The concentration used may be too low to trigger a response in your specific plant system. Solution: Re-evaluate your dose-response curve. Try a higher concentration, but monitor for phytotoxicity.

  • Possible Cause 3: Antagonistic Crosstalk. Your experimental conditions may be favoring a pathway that is antagonistic to JA signaling, most commonly the salicylic acid (SA) pathway.[10][20] This is often the case when dealing with biotrophic pathogens. Solution: Review your growth conditions. Ensure plants are not inadvertently stressed in a way that elevates SA. Consider using mutants in the SA pathway if your research focus allows.

  • Possible Cause 4: Incorrect Sampling Time. You may have missed the peak expression window for your genes of interest. Solution: Perform a detailed time-course experiment to map the transcriptional dynamics in your system.[13][17]

Problem 2: High variability between biological replicates.

  • Possible Cause 1: Inconsistent Application. Uneven spraying can lead to different parts of the plant, or different plants, receiving different effective doses. Solution: Standardize your application technique. Use a fine-mist sprayer and apply until runoff is just about to occur. Ensure the volume applied per plant is consistent.

  • Possible Cause 2: Developmental Variation. Plants at different developmental stages will respond differently to hormonal cues. Solution: Use plants that are highly synchronized in age and developmental stage. For seedlings, this means planting seeds at the same time and selecting individuals of similar size and leaf number.

  • Possible Cause 3: Environmental Fluctuations. Changes in light, temperature, or humidity can affect hormone sensitivity and signaling.[7][21][22] Solution: Conduct experiments in a controlled environment growth chamber with stable conditions.

Problem 3: Treated plants are showing severe phytotoxicity (yellowing, necrosis, or death).

  • Possible Cause: JA Concentration is too high. This is the most common reason. JA is a senescence-promoting hormone, and at high levels, its growth-inhibitory and cell death-promoting effects overwhelm the intended defense induction.[12][20][23]

  • Solution: Reduce the JA concentration significantly. Refer back to your dose-response data and select a concentration that induces your target genes without causing widespread visual damage. The goal is to induce a defense response, not a death response. A successful induction should result in a plant that is more resistant, not one that is dying.[24]

Key Experimental Protocols

Protocol 1: Preparation and Application of this compound

This protocol provides a standardized method for preparing and applying JA to induce a systemic defense response.

  • Stock Solution Preparation (100 mM): a. Weigh 21.03 mg of this compound (MW: 210.29 g/mol ). b. Dissolve in 1 mL of 95% Ethanol or Acetone. This is your 100 mM stock. c. Vortex thoroughly until fully dissolved. Store in a glass vial at -20°C for up to 3 months.

  • Working Solution Preparation (e.g., 100 µM): a. Prepare a solution of distilled water containing 0.02% (v/v) Tween-20 (surfactant). b. In a 100 mL volumetric flask, add 99.9 mL of the water-Tween solution. c. Add 100 µL of your 100 mM JA stock solution to the flask. d. Bring the final volume to 100 mL with the water-Tween solution. This is your 100 µM JA working solution. e. Self-Validation: The solution should be clear. Prepare this fresh before each experiment.

  • Control (Mock) Solution Preparation: a. Prepare a solution of distilled water containing 0.02% (v/v) Tween-20. b. For every 100 mL of this solution, add 100 µL of 95% Ethanol (or acetone, matching your JA solvent). This ensures the control accounts for any effects of the solvent.

  • Application: a. Use plants of a consistent age and size (e.g., 4-week-old Arabidopsis). b. Use a fine-mist spray bottle or an atomizer. c. Spray the mock solution on control plants first. d. Spray the JA working solution on treated plants, ensuring all aerial tissues are evenly wetted. Spray until the point of incipient runoff. e. Place plants back in the growth chamber under controlled conditions, ensuring physical separation or adequate ventilation between treatment groups.

Experimental_Workflow Start Start: Synchronized Plant Population Prep Prepare JA Working Solution & Mock Control Solution Start->Prep Treat Apply Treatments (JA Spray vs. Mock Spray) Prep->Treat Incubate Incubate for Defined Time (Time-Course: e.g., 1, 6, 24h) Treat->Incubate Harvest Harvest & Flash-Freeze Tissue (e.g., Liquid Nitrogen) Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis RNA RNA Extraction & qRT-PCR Analysis->RNA Gene Expression Metabolites Metabolite Extraction & HPLC/GC-MS Analysis->Metabolites Chemical Defense Phenotype Phenotypic Assays (e.g., Herbivore Bioassay) Analysis->Phenotype Biological Resistance Data Data Analysis & Interpretation RNA->Data Metabolites->Data Phenotype->Data

Caption: A typical experimental workflow for JA induction studies.

Protocol 2: Quantification of Plant Defense Gene Expression (qRT-PCR)

This protocol outlines the steps to measure the induction of JA-responsive marker genes.

  • RNA Extraction: a. Use approximately 50-100 mg of flash-frozen, ground plant tissue. b. Extract total RNA using a reputable commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. c. Include an on-column or in-solution DNase I treatment step to eliminate genomic DNA contamination. This is a critical self-validating step.

  • RNA Quality Control: a. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8). c. For highest confidence, visualize RNA integrity on a 1% agarose gel to confirm sharp ribosomal RNA bands.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Quantitative Real-Time PCR (qRT-PCR): a. Prepare a reaction mix containing cDNA template, forward and reverse primers for your gene of interest, and a SYBR Green-based master mix. b. Primer Design: Design primers to span an exon-exon junction to prevent amplification of any residual gDNA. Target well-established JA marker genes (e.g., VSP1/2, PDF1.2, PR-4 for Arabidopsis) and a stably expressed reference gene (e.g., ACTIN, UBQ10). c. Run the qPCR reaction on a real-time PCR instrument. d. Self-Validation: After the run, perform a melt curve analysis. A single, sharp peak confirms the amplification of a specific product.

  • Data Analysis: a. Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the expression of your chosen reference gene. b. Compare the normalized expression in JA-treated samples to the mock-treated controls to determine the fold-induction.

References

  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants. (2020). International Journal of Molecular Sciences. [Link]
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (2020). International Journal of Molecular Sciences. [Link]
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. (2022). International Journal of Molecular Sciences. [Link]
  • This compound Signaling Pathway in Plants. (2018). International Journal of Molecular Sciences. [Link]
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. (2019). Frontiers in Plant Science. [Link]
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (2020). International Journal of Molecular Sciences. [Link]
  • Crosstalk with this compound Integrates Multiple Responses in Plant Development. (2020). Semantic Scholar. [Link]
  • This compound signaling in plants and its biological functions in relation to environment. (2012).
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants. (2020). PubMed. [Link]
  • The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. (2019). PubMed Central. [Link]
  • This compound. (n.d.). Wikipedia. [Link]
  • Quantification of this compound by SPME in Tomato Plants Stressed by Ozone. (2001). PubMed. [Link]
  • Integrated Multi-omic Framework of the Plant Response to this compound. (2019).
  • Timing and concentration effects on the defense response of Zea mays seedlings after application of this compound to leaves. (2014). Journal of Plant Ecology. [Link]
  • This compound: Mastering the symphony of plant defense and development. (2023). International Research Journal of Plant Science. [Link]
  • Association of this compound priming with multiple defense mechanisms in wheat plants under high salt stress. (2022). Frontiers in Plant Science. [Link]
  • Application of this compound as an inducer of plant resistance to pathogens. (2015). Revista Mexicana de Ciencias Agrícolas. [Link]
  • This compound: role in biotechnology and the regulation of plants biochemical processes. (2012). Biologia Plantarum. [Link]
  • This compound: Mastering the symphony of plant defense and development. (2023). International Research Journal of Plant Science. [Link]
  • Methods of this compound experiment. (2019). Writing in Biology, University of Minnesota. [Link]
  • Harnessing Nature's Signal The Transformative Role of this compound in Plant Defense and Development. (2024).
  • A post-gene silencing bioinformatics protocol for plant-defence gene validation and underlying process identification: case study of the Arabidopsis thaliana NPR1. (2016).
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. (2020). International Journal of Molecular Sciences. [Link]
  • This compound Oxidase (JAO): Balancing growth and defense in rice. (2024). Plant Physiology. [Link]
  • This compound: Mediated plant defense. (2014).
  • Role of this compound in plant development and defense responses. (2017). SlideShare. [Link]
  • New study overturns long-held model of how plants coordinate immune responses. (2024). University of Warwick. [Link]
  • Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. (2007). Annals of Botany. [Link]
  • High-throughput gene-expression quantification of grapevine defense responses in the field using microfluidic dynamic arrays. (2013). BMC Genomics. [Link]
  • Generating and maintaining this compound in Arabidopsis. (2011). Plant Signaling & Behavior. [Link]
  • Jasmonate-induced responses are costly but benefit plants under attack in native populations. (2001).
  • Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants. (2021). Frontiers in Plant Science. [Link]
  • Architecture and Dynamics of the this compound Gene Regulatory Network. (2017). The Plant Cell. [Link]
  • Ready to start? Insights on the initiation of the this compound burst. (2022). Plant Physiology. [Link]
  • Expression of JA-responsive genes in JA-AA-treated and control plants. (2022).
  • Horticultural applications of jasmonates: A review. (2008).
  • Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. (2020). PubMed Central. [Link]

Sources

Technical Support Center: Identifying and Using Inhibitors of Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated resource for navigating the complexities of jasmonic acid (JA) biosynthesis and the effective use of its inhibitors. This guide is designed to provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice required to confidently design and execute your experiments. We aim to bridge the gap between theoretical understanding and successful experimental outcomes by explaining the "why" behind the "how."

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when starting to work with this compound biosynthesis inhibitors.

Q1: What is the general mechanism of this compound biosynthesis, and where do inhibitors act?

A1: this compound and its derivatives, collectively known as jasmonates (JAs), are lipid-based plant hormones that play a crucial role in regulating a wide array of physiological processes, from growth and development to defense against pests and pathogens.[1][2] The biosynthesis of JA begins with the release of α-linolenic acid from chloroplast membranes.[3][4] This precursor undergoes a series of enzymatic reactions primarily within the chloroplast and peroxisome.[4]

Key enzymes in this pathway, which are also the primary targets for inhibitors, include:

  • Lipoxygenase (LOX): Catalyzes the initial oxygenation of α-linolenic acid.[5]

  • Allene Oxide Synthase (AOS): Converts the hydroperoxy fatty acid into an unstable allene oxide.[6]

  • Allene Oxide Cyclase (AOC): Cyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[7]

Subsequent steps involving reduction and beta-oxidation occur in the peroxisome, ultimately yielding this compound.[5] Inhibitors are designed to target one or more of these key enzymes, thereby blocking the production of JA and its downstream signaling effects.

Q2: How do I select the appropriate inhibitor for my experiment?

A2: Selecting the right inhibitor is critical for the success of your experiment and depends on several factors:

  • Specificity: Determine if you need a broad-spectrum inhibitor that targets multiple enzymes in the pathway or a highly specific inhibitor for a single enzyme. Consider potential off-target effects and the concentrations at which they might occur.

  • Potency (IC50/Ki): A lower IC50 or Ki value indicates a more potent inhibitor, meaning a lower concentration is required to achieve the desired effect.

  • Cell Permeability: For in vivo or cell-based assays, ensure the inhibitor can cross the cell membrane to reach its target.

  • Reversibility: Decide whether a reversible or irreversible inhibitor is more suitable for your experimental design.

  • Solubility and Stability: Check the inhibitor's solubility in your chosen solvent and its stability under your experimental conditions. The solvent itself should not interfere with the assay.

Consulting the literature for studies with similar experimental systems can provide a good starting point for inhibitor selection and initial concentration ranges.

Q3: What are the common pitfalls to avoid when using JA biosynthesis inhibitors?

A3: Researchers may encounter several common issues:

  • Inhibitor Ineffectiveness: This could be due to incorrect concentration, poor stability, or degradation of the inhibitor.

  • Toxicity/Off-Target Effects: High concentrations of inhibitors can lead to cellular toxicity or inhibit other enzymes, confounding your results.

  • Inadequate Controls: Failure to include proper controls, such as a solvent-only control, can lead to misinterpretation of the data.

  • Incorrect Timing of Application: The timing and duration of inhibitor treatment are crucial for observing the desired biological effect.

Part 2: Visualizing the Pathway and Experimental Logic

Understanding the sequence of events in both the biological pathway and the experimental workflow is crucial for success.

The this compound Biosynthesis Pathway and Points of Inhibition

This compound Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA OPDA Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) JA_Precursor JA_Precursor OPDA->JA_Precursor OPR3 OPDA->JA_Precursor LOX_Inhibitor LOX Inhibitors (e.g., Ibuprofen) LOX_Inhibitor->13-HPOT AOS_Inhibitor AOS Inhibitors AOS_Inhibitor->Allene_Oxide Jasmonic_Acid Jasmonic_Acid JA_Precursor->Jasmonic_Acid β-oxidation JA-Ile JA-Ile Jasmonic_Acid->JA-Ile JAR1 Cytoplasm Signaling_Cascade Signaling_Cascade JA-Ile->Signaling_Cascade COI1/JAZ Gene_Expression Gene_Expression Signaling_Cascade->Gene_Expression MYC2

Caption: A simplified diagram of the this compound biosynthesis pathway, highlighting key enzymes and the points of action for inhibitors.

A Logical Workflow for Troubleshooting Inhibitor Experiments

Troubleshooting Workflow Start Experiment Shows Unexpected Results Check_Inhibitor Verify Inhibitor Concentration & Stability Start->Check_Inhibitor Check_Controls Review Experimental Controls Check_Inhibitor->Check_Controls If inhibitor is ok Consult Consult Literature/ Technical Support Check_Inhibitor->Consult If inhibitor is suspect Assess_Toxicity Evaluate Cell Viability/ Toxicity Check_Controls->Assess_Toxicity If controls are valid Check_Controls->Consult If controls are flawed Validate_Target Confirm Target Engagement Assess_Toxicity->Validate_Target If no toxicity Assess_Toxicity->Consult If toxicity is observed Optimize_Protocol Optimize Assay Parameters Validate_Target->Optimize_Protocol If target engagement is low Validate_Target->Consult If target engagement is confirmed but no effect Success Problem Resolved Optimize_Protocol->Success

Caption: A step-by-step workflow for systematically troubleshooting common issues encountered in experiments using JA biosynthesis inhibitors.

Part 3: Troubleshooting Guide

This section provides detailed guidance on how to diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Inhibitor Appears Ineffective or Shows Low Potency
Possible Causes and Solutions
Potential Cause Diagnostic Step Recommended Solution
Incorrect Inhibitor Concentration Review calculations and dilution series. Perform a dose-response experiment.Use a wider range of inhibitor concentrations, typically starting from 5 to 10 times the known Ki or IC50 value if available.
Inhibitor Degradation Check the expiration date and storage conditions. Prepare fresh stock solutions.Aliquot inhibitor stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the inhibitor is light-sensitive.
Poor Cell Permeability Compare results from in vitro (cell-free) and in vivo (cell-based) assays.Select an inhibitor known to be cell-permeable or use a permeabilizing agent if compatible with your experimental system.
Sub-optimal Assay Conditions Verify that the assay buffer pH, temperature, and ionic strength are optimal for enzyme activity.[8]Re-optimize assay conditions using a positive control (active enzyme without inhibitor).[8]
Issue 2: Observed Cellular Toxicity or Unexplained Off-Target Effects
Possible Causes and Solutions
Potential Cause Diagnostic Step Recommended Solution
Inhibitor Concentration is Too High Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of inhibitor concentrations.Use the lowest effective concentration of the inhibitor that produces the desired biological effect without significant toxicity.
Solvent Toxicity Run a solvent-only control at the same concentration used in the experiment.If the solvent is toxic, try a different, more biocompatible solvent or reduce the final solvent concentration in the assay.
Inhibitor Lacks Specificity Review the literature for known off-target effects of the inhibitor.Use a more specific inhibitor if available. Alternatively, use a second inhibitor with a different mechanism of action to confirm that the observed effect is due to inhibition of the intended target.

Part 4: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to validate the efficacy of your chosen inhibitor.

Protocol 1: Validating Inhibitor Efficacy using Quantitative Real-Time PCR (qRT-PCR)

This protocol allows you to measure the effect of a JA biosynthesis inhibitor on the expression of known jasmonate-responsive genes.

Objective: To determine if the inhibitor effectively suppresses the induction of JA-responsive genes (e.g., VSP2, PDF1.2) following elicitation (e.g., with methyl jasmonate or wounding).

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • JA biosynthesis inhibitor and appropriate solvent

  • Methyl Jasmonate (MeJA) or wounding stimulus

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green-based qPCR master mix[2]

  • qRT-PCR instrument

  • Primers for target genes (VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Grow plants under controlled conditions.

    • Pre-treat one set of plants with the JA biosynthesis inhibitor at the desired concentration. Treat a control set with the solvent alone.

    • After the pre-treatment period, treat both sets of plants with an inducer of JA signaling, such as MeJA.[9] Include a non-induced control for both inhibitor and solvent-treated plants.

  • Sample Collection and RNA Extraction:

    • At various time points after induction, harvest the plant tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.

    • Perform the qPCR reaction using a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the expression levels of the JA-responsive genes in the inhibitor-treated samples to the solvent-treated controls. A significant reduction in the induction of these genes in the presence of the inhibitor indicates its efficacy.

Protocol 2: Measuring this compound Levels via LC-MS/MS

This protocol provides a method for the direct quantification of JA levels in plant tissues to confirm that the inhibitor is blocking its biosynthesis.

Objective: To directly measure the concentration of JA and its derivatives in plant tissue following treatment with a biosynthesis inhibitor.

Materials:

  • Plant material

  • JA biosynthesis inhibitor and solvent

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 0.1% formic acid)[10]

  • Internal standards (e.g., deuterated JA)[11]

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Treat plants with the inhibitor or solvent as described in the qRT-PCR protocol.

    • Harvest and flash-freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue and add the extraction solvent containing the internal standards.[10]

  • Extraction and Purification:

    • Incubate the samples, then centrifuge to pellet the debris.

    • Collect the supernatant and perform a solid-phase extraction (SPE) to purify and concentrate the phytohormones.[12][13]

  • LC-MS/MS Analysis:

    • Inject the purified samples into an LC-MS/MS system.

    • Separate the different jasmonates using a suitable liquid chromatography method.[14]

    • Detect and quantify the jasmonates using mass spectrometry in multiple reaction monitoring (MRM) mode.[14]

  • Data Analysis:

    • Calculate the absolute concentration of JA and its derivatives by comparing the peak areas to a standard curve and normalizing to the internal standard.

    • A significant decrease in JA levels in inhibitor-treated samples compared to controls confirms the inhibitor's action on the biosynthesis pathway.

References

  • Hu, P., Zhou, W., Cheng, Z., Fan, M., Wang, L., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]
  • Ju, C., Yue, G., & Zhang, J. (2019). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 20(12), 3037. [Link]
  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153–S164. [Link]
  • Pérez, G., & Goossens, A. (2019). This compound biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production. Journal of Fungi, 5(4), 98. [Link]
  • Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
  • Wikipedia contributors. (2023).
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 64(10), 1029–1055. [Link]
  • Werz, O., & Steinhilber, D. (2005). Lipoxygenase inhibitors from natural plant sources. Part 1: Medicinal plants with inhibitory activity on arachidonate 5-lipoxygenase and 5-lipoxygenase[sol ]cyclooxygenase. Phytomedicine, 12(6-7), 488–503. [Link]
  • Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355–381. [Link]
  • Ahmad, P., Rasool, S., Gul, A., Sheikh, S. A., Akram, N. A., Ashraf, M., Kazi, A. M., & Gucel, S. (2016). Jasmonates: biosynthesis, perception and signal transduction.
  • Wasternack, C., & Song, S. (2017). Evolution of jasmonate biosynthesis and signaling mechanisms. Journal of Experimental Botany, 68(6), 1349–1363. [Link]
  • Lončarić, M., Kolar, N., & Pichler, A. (2021). Lipoxygenase inhibition by extracts of plants of family Melastomataceae.
  • Koshak, A. E., & Koshak, P. A. (2021). Lipoxygenase Inhibition by Plant Extracts.
  • Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta Medica. [Link]
  • Glauser, G., Grata, E., Dubugnon, L., Rudaz, S., Farmer, E. E., & Wolfender, J. L. (2008). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Journal of Biological Chemistry, 283(25), 17359–17367. [Link]
  • Pan, X., Welti, R., & Wang, X. (2010). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 6, 28. [Link]
  • Li, D., et al. (2020). Validamycin A Induces Broad-Spectrum Resistance Involving Salicylic Acid and this compound/Ethylene Signaling Pathways. Molecular Plant-Microbe Interactions. [Link]
  • Monte, I., et al. (2018). A small molecule antagonizes this compound perception and auxin responses in vascular and nonvascular plants. The Plant Cell. [Link]
  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis.
  • Pan, X., Welti, R., & Wang, X. (2010). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.
  • Khan, I., et al. (2023).
  • Toporkova, Y. Y., et al. (2019). ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense. International Journal of Molecular Sciences. [Link]
  • Taylor & Francis. (n.d.). Allene oxide – Knowledge and References. Taylor & Francis. [Link]
  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]
  • De Vleesschauwer, D., et al. (2009). Microarray-based screening of jasmonate-responsive genes in Arabidopsis thaliana. Plant, Cell & Environment. [Link]
  • Luan, J., et al. (2018). Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced this compound and Herbivore Resistance in Rice. International Journal of Molecular Sciences. [Link]
  • Sasaki-Sekimoto, Y., et al. (2013). Basic Helix-Loop-Helix Transcription Factors JASMONATE-ASSOCIATED MYC2-LIKE1 (JAM1), JAM2, and JAM3 Are Negative Regulators of Jasmonate Responses in Arabidopsis. Plant Physiology. [Link]
  • Hertweck, C., et al. (2018). Disclosure of salicylic acid and this compound‐responsive genes provides a molecular tool for deciphering stress responses. Plant Biology. [Link]
  • Mei, X., et al. (2020). A novel inhibitor of the this compound signaling pathway represses herbivore resistance in tea plants. Journal of Experimental Botany. [Link]
  • Sivasankar, S., Sheldrick, B., & Rothstein, S. J. (2000). Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato. Plant Physiology, 122(4), 1335–1342. [Link]
  • Kumar, D., et al. (2011). The reaction mechanism of allene oxide synthase: Interplay of theoretical QM/MM calculations and experimental investigations. Archives of Biochemistry and Biophysics. [Link]
  • Li, Y., et al. (2023). This compound-Mediated Defense Activation Confers Resistance to Ustilago maydis Infection in Maize.
  • Zhang, C., et al. (2018).
  • Zhou, M., & Memelink, J. (2016). This compound Signaling and Molecular Crosstalk with Other Phytohormones. MDPI. [Link]
  • Max Planck Institute for Plant Breeding Research. (2014). Researchers block plant hormone. Max-Planck-Gesellschaft. [Link]
  • Li, H., et al. (2022). Interruption of this compound Biosynthesis Causes Differential Responses in the Roots and Shoots of Maize Seedlings against Salt Stress. MDPI. [Link]
  • Pauwels, L., et al. (2010). Disruption in this compound Biosynthesis Influences Metabolism of Other Hormones in Arabidopsis.

Sources

Technical Support Center: Investigating Crosstalk Between Jasmonic Acid and Salicylic Acid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the intricate crosstalk between jasmonic acid (JA) and salicylic acid (SA) signaling pathways. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate the complexities of your experiments. We understand that research in this area can be challenging, and this resource aims to equip you with the knowledge to design robust experiments, interpret your data accurately, and overcome common hurdles.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when studying JA-SA crosstalk.

Q1: What is the fundamental nature of the crosstalk between this compound and salicylic acid?

The interaction between JA and SA signaling is predominantly antagonistic, forming a crucial axis in the plant's immune response.[1][2] Generally, SA-mediated defense is effective against biotrophic pathogens (which feed on living tissue), while JA-mediated defense targets necrotrophic pathogens (which kill host tissue and feed on the remains) and herbivorous insects.[1][3][4] This antagonism allows the plant to prioritize a specific defense strategy tailored to the type of attacker. However, it's important to note that under certain conditions, such as simultaneous challenge with different types of attackers or at low hormone concentrations, synergistic or additive effects can be observed.[1][2][3]

Q2: What are the key molecular players mediating JA-SA antagonism?

Several key regulatory nodes govern the antagonistic relationship between JA and SA. A central player is the protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), a master regulator of SA signaling.[2][5] In the presence of SA, NPR1 can suppress the JA pathway.[5] Other important factors include transcription factors from the WRKY and TGA families, which are involved in regulating the expression of genes in both pathways.[1][2][6] For instance, the SA-induced transcription factor WRKY70 can repress the expression of JA-responsive genes.[1][2] On the JA side, the transcription factor MYC2, a key regulator of JA signaling, can suppress SA biosynthesis.[7][8]

Q3: Can JA and SA signaling ever work together?

Yes, while antagonism is the more commonly cited interaction, synergy between JA and SA signaling does occur.[1][3] This is often context-dependent, influenced by factors like the specific pathogens involved, the plant species, and the relative concentrations of the hormones.[2][9] For example, some studies have shown that low concentrations of both JA and SA can lead to a synergistic enhancement of defense gene expression.[1][2][9] Furthermore, during effector-triggered immunity (ETI), a robust form of plant defense, both pathways can be simultaneously activated to mount a broad and effective response.[1][3] In rice, a significant portion of SA-upregulated genes are also induced by JA, suggesting a more integrated and common defense system in monocots.[10]

Q4: My qPCR results for marker genes are inconsistent. What could be the issue?

Inconsistent qPCR results are a common frustration. Several factors can contribute to this:

  • Suboptimal Primer Design: Ensure your primers are specific and efficient. Perform a melt curve analysis to check for single amplicons.

  • Reference Gene Instability: The expression of commonly used housekeeping genes can sometimes be affected by your experimental treatments. It is crucial to validate your reference genes for your specific experimental conditions.

  • RNA Quality: Poor RNA quality (degradation or contamination) will lead to unreliable results. Always check RNA integrity using methods like gel electrophoresis or a Bioanalyzer.

  • Timing of Harvest: The kinetics of gene expression in response to hormone treatment or pathogen infection can be rapid and transient. A time-course experiment is often necessary to capture the peak expression of your target genes.

  • Biological Variation: Individual plants can respond differently. Ensure you have an adequate number of biological replicates to account for this variability.

Q5: I'm having trouble detecting changes in JA and SA levels using LC-MS. What are the common pitfalls?

Quantifying phytohormones by LC-MS can be challenging due to their low abundance and the complexity of the plant matrix.[11][12][13][14] Common issues include:

  • Inefficient Extraction: The choice of extraction solvent is critical. A common starting point is a methanol-water-acetic acid mixture.[15][16] Ensure thorough homogenization of the tissue, preferably flash-frozen in liquid nitrogen to halt metabolic activity.[11]

  • Matrix Effects: Co-eluting compounds from the plant extract can suppress or enhance the ionization of your target hormones, leading to inaccurate quantification.[17] Including stable isotope-labeled internal standards for both JA and SA is essential to correct for these effects and for losses during sample preparation.[11]

  • Insufficient Sample Purification: Crude extracts often require purification to remove interfering substances.[11][14] Solid-phase extraction (SPE) is a common and effective cleanup step.[11]

  • Low Instrument Sensitivity: Ensure your LC-MS system is tuned for optimal sensitivity for your target analytes.[11]

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems.

Problem 1: Inconsistent or Unexpected Gene Expression Patterns of JA/SA Marker Genes

Symptoms:

  • High variability in qPCR data between biological replicates.

  • Lack of induction of expected marker genes (e.g., PR1 for SA, PDF1.2 or VSP2 for JA) after treatment.[18][19][20]

  • Unexpected co-expression or mutual suppression of marker genes.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent gene expression.

Detailed Steps & Explanations:

  • RNA Quality is Paramount: Start by assessing the integrity of your RNA using gel electrophoresis or a microfluidics-based system. The 260/280 and 260/230 ratios from a spectrophotometer are also crucial indicators of purity. Contaminants can inhibit reverse transcription and PCR.

  • Primer Validation is Non-Negotiable: Before running your main experiment, perform a standard curve with a serial dilution of cDNA to determine the efficiency of your primers. An efficiency between 90-110% is ideal. A melt curve analysis at the end of your qPCR run will confirm the specificity of your primers.

  • Stable Reference Genes are Key: The assumption of a constantly expressed "housekeeping" gene can be a major source of error. Validate a panel of potential reference genes under your specific experimental conditions using algorithms like geNorm or NormFinder to identify the most stable ones.

  • Timing is Everything: Hormone signaling pathways are dynamic. A single time point may miss the peak of gene expression. A time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours post-treatment) is highly recommended to capture the temporal dynamics of the response.

  • Concentration Matters: The outcome of JA-SA interaction can be concentration-dependent.[2][9] High concentrations often lead to antagonism, while lower, more physiologically relevant concentrations might result in synergy.[2][9] Consider performing a dose-response experiment.

  • Increase Statistical Power: Biological variability is inherent in living systems. Increasing the number of biological replicates (individual plants treated and harvested independently) will increase the statistical power of your experiment and your confidence in the results.

Problem 2: Difficulty in Reproducibly Quantifying Endogenous JA and SA Levels

Symptoms:

  • High variability in hormone levels between technical replicates.

  • Hormone levels are below the limit of detection (LOD) of the instrument.

  • Poor recovery of internal standards.

Troubleshooting Workflow:

G A Start: Inconsistent Hormone Quantification B Review Sample Collection and Storage A->B C Optimize Extraction Protocol B->C Ensure rapid freezing and proper storage D Incorporate Stable Isotope-Labeled Internal Standards C->D Test different solvent systems E Implement Sample Cleanup (e.g., SPE) D->E Add at the very beginning of extraction F Optimize LC-MS/MS Method E->F Remove interfering matrix components G Validate the Method F->G Improve sensitivity and separation H Analyze Data and Troubleshoot Further G->H Check for linearity, accuracy, and precision

Caption: Troubleshooting hormone quantification.

Detailed Steps & Explanations:

  • Sample Handling is Critical: Phytohormone levels can change rapidly in response to handling and wounding. Harvest plant tissue and immediately flash-freeze it in liquid nitrogen to quench all enzymatic activity. Store samples at -80°C until extraction.

  • Internal Standards are Essential: The use of stable isotope-labeled internal standards (e.g., d6-SA and d6-JA) is the gold standard for accurate quantification.[21] These should be added at the very beginning of the extraction process to account for any sample loss during purification and to correct for matrix effects during LC-MS analysis.

  • Optimize the Extraction: While methanol-based solvents are common, the optimal extraction solvent can vary between plant species and tissues.[11] Consider testing different solvent systems and extraction times to maximize recovery.

  • Clean Up Your Samples: Plant extracts are notoriously complex.[13] A solid-phase extraction (SPE) step can significantly reduce matrix interference, leading to more accurate and reproducible results.[17]

  • Fine-Tune Your LC-MS/MS Method: Work with your instrument specialist to optimize the mass spectrometry parameters (e.g., cone voltage, collision energy) for SA and JA to maximize sensitivity. Ensure your liquid chromatography method provides good separation of your analytes from other matrix components.

Key Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Marker Gene Expression
  • RNA Extraction: Extract total RNA from finely ground, frozen plant tissue using a reputable commercial kit or a TRIzol-based method. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA integrity on a 1% agarose gel and quantify using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.

  • Primer Design and Validation: Design primers to amplify a 100-200 bp region of your target and reference genes. Validate primer efficiency and specificity as described in the troubleshooting section.

  • qPCR Reaction: Set up your qPCR reactions using a SYBR Green-based master mix. Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer pair.

  • Data Analysis: Calculate the relative expression of your target genes using the 2-ΔΔCt method, normalizing to your validated reference genes.

Table 1: Common JA/SA Marker Genes in Arabidopsis thaliana

PathwayMarker GeneFunction
SA PR1 (Pathogenesis-Related 1)Antifungal protein, classic SA marker[19][20]
PR2 (Pathogenesis-Related 2)β-1,3-glucanase[19]
PR5 (Pathogenesis-Related 5)Thaumatin-like protein[19]
ICS1 (Isochorismate Synthase 1)Key SA biosynthesis enzyme[8]
JA PDF1.2 (Plant Defensin 1.2)Antifungal protein, marker for the ERF branch of JA signaling[18][19]
VSP2 (Vegetative Storage Protein 2)Acid phosphatase, marker for the MYC branch of JA signaling[18]
LOX2 (Lipoxygenase 2)Key JA biosynthesis enzyme[18]
AOS (Allene Oxide Synthase)Key JA biosynthesis enzyme[18]
Protocol 2: Quantification of SA and JA by LC-MS/MS
  • Sample Preparation: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL tube. Add the extraction solvent (e.g., 1 mL of methanol:water:acetic acid, 90:9:1 v/v/v) and your pre-determined amount of stable isotope-labeled internal standards.[15][16]

  • Extraction: Homogenize the sample using a bead beater or similar device. Incubate at 4°C with shaking for 30-60 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Purification (Optional but Recommended): Perform solid-phase extraction (SPE) on the supernatant using a C18 or mixed-mode cation exchange cartridge to remove interfering compounds.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the endogenous levels of SA and JA by comparing their peak areas to the peak areas of their respective internal standards, using a standard curve for absolute quantification.

Table 2: Example LC-MS/MS Parameters for SA and JA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Salicylic Acid (SA)137.193.1
d6-Salicylic Acid141.197.1
This compound (JA)209.159.0
d6-Jasmonic Acid215.162.0

Note: These are example transitions and should be optimized on your specific instrument.

Concluding Remarks

Investigating the crosstalk between this compound and salicylic acid is a dynamic and rewarding field of research. By understanding the underlying molecular mechanisms and employing rigorous experimental design and troubleshooting, you can generate high-quality, reproducible data. This guide provides a foundation for your experimental journey. Remember to always critically evaluate your results, stay current with the literature, and don't hesitate to seek advice from colleagues and experts in the field.

References

  • Caarls, L., et al. (2015). Salicylic acid and this compound signaling in plant immunity. Essays in Biochemistry, 58, 87-101.
  • Pieterse, C. M., et al. (2012). Salicylic acid and this compound in plant immunity. Horticulture Research, 9(1), 27.
  • Mei, C., et al. (2006). This compound and salicylic acid activate a common defense system in rice. Plant & Cell Physiology, 47(11), 1475-1483.
  • Segarra, G., et al. (2006). Simultaneous quantitative LC-ESI-MS/MS analyses of salicylic acid and this compound in crude extracts of Cucumis sativus under biotic stress. Phytochemistry, 67(4), 395-401.
  • Thaler, J. S., et al. (2012). Crosstalk of this compound and salicylic acid with other phytohormones alleviates abiotic and biotic stresses in plants. Journal of Plant Growth Regulation, 31, 347-359.
  • The Pharma Innovation Journal. (2023). Crosstalk between salicylic acid and Jasmonate/ethylene signaling pathway in plant. The Pharma Innovation Journal, 12(3), 1122-1127.
  • Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International Journal of Molecular Sciences, 20(3), 671.
  • Li, N., et al. (2019). Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? International Journal of Molecular Sciences, 20(3), 671.
  • Ahmad, P., et al. (2023). Crosstalk of this compound and Salicylic acid with other Phytohormones Alleviates Abiotic and Biotic Stresses in Plants. Journal of Soil Science and Plant Nutrition.
  • Pieterse, C. M., et al. (2014). Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria. Methods in Molecular Biology, 1149, 39-51.
  • Van der Does, D., et al. (2013). Salicylic Acid Suppresses this compound Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59. The Plant Cell, 25(2), 744-761.
  • Yu, X., et al. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1392.
  • Zhang, L., et al. (2017). Jasmonate signaling and manipulation by pathogens and insects. Journal of Experimental Botany, 68(6), 1371-1385.
  • Rehman, F., et al. (2018). Development of marker genes for this compound signaling in shoots and roots of wheat. BMC Plant Biology, 18(1), 323.
  • Segarra, G., et al. (2006). Simultaneous quantitative LC-ESI-MS/MS analyses of salicylic acid and this compound in crude extracts of Cucumis sativus under biotic stress. ResearchGate.
  • Let's learn. (2022). Techniques for detection and quantitation of plant hormones. YouTube.
  • Floková, K., et al. (2014). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Molecules, 19(8), 11685-11703.
  • Van Wees, S. C. M., et al. (2014). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria. ResearchGate.
  • D'Amelia, V., et al. (2018). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Methods in Molecular Biology, 1747, 131-143.
  • Novák, O., et al. (2017). Can plant hormonomics be built on simple analysis? A review. Analytical and Bioanalytical Chemistry, 409(25), 5835-5848.
  • Larrieu, A., et al. (2023). Non-invasive imaging of salicylic and this compound activities in planta. bioRxiv.
  • Ljung, K., et al. (2002). HORMONE ANALYSIS G1. Methods of Plant Hormone Analysis. ResearchGate.
  • Bu, F., et al. (2022). The Crosstalk of the Salicylic Acid and this compound Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube. Frontiers in Plant Science, 13, 856883.
  • Creative Proteomics. (2023). Analytical Methods for Plant Hormones. PharmiWeb.com.
  • Schmitz, J., et al. (2012). Expression of marker genes of the salicylic acid (SA) and this compound (JA) pathway in short-day-grown wild-type (wt) and ntt1-2 seedlings before and after infection with Hyaloperonospora arabidopsidis. ResearchGate.
  • Coolen, S., et al. (2019). Defence signalling marker gene responses to hormonal elicitation differ between roots and shoots. Plant, Cell & Environment, 42(6), 1895-1907.
  • Koornneef, A., & Pieterse, C. M. J. (2008). CROSS-TALK IN PLANT DEFENSE SIGNALING. Utrecht University.
  • Mur, L. A. J., et al. (2006). The Outcomes of Concentration-Specific Interactions between Salicylate and Jasmonate Signaling Include Synergy, Antagonism, and Oxidative Stress Leading to Cell Death. Plant Physiology, 140(1), 249-262.
  • Spoel, S. H., et al. (2003). NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol. The Plant Cell, 15(3), 760-770.
  • Liu, Y., et al. (2021). Multiple levels of crosstalk in hormone networks regulating plant defense. The Plant Journal, 105(3), 489-504.
  • Jaillais, Y., & Chory, J. (2010). Unraveling the paradoxes of plant hormone signaling integration. Nature Structural & Molecular Biology, 17(6), 642-645.
  • Liu, J., et al. (2010). Modelling and experimental analysis of hormonal crosstalk in Arabidopsis. Molecular Systems Biology, 6, 363.
  • MDPI. (n.d.). Special Issue : Plant Hormone Signaling. MDPI.

Sources

avoiding and identifying experimental artifacts in jasmonic acid research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding and Identifying Experimental Artifacts

Welcome to the technical support center for jasmonic acid (JA) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying this critical plant hormone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, to empower you to generate robust, artifact-free data.

Introduction

This compound and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules crucial for plant development and defense.[1][2][3] Their accurate quantification and the study of their signaling pathways are paramount to understanding plant responses to biotic and abiotic stress. However, the low abundance of JAs and their rapid turnover make this research prone to experimental artifacts. This guide provides troubleshooting advice and frequently asked questions to help you identify and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My control plants show unexpectedly high levels of JA. What is the likely cause?

A1: This is a common issue often stemming from unintended stress during plant growth and harvesting. Mechanical stress, even minor handling, can trigger a rapid wound response and JA synthesis.[2][4][5] Review your harvesting procedure: are you flash-freezing tissue quickly enough? Is there any insect contamination in your growth facility? Additionally, consider the possibility of contamination in your solvents or labware.

Q2: I see a peak in my LC-MS/MS analysis that has the same mass as JA but a different retention time. What could it be?

A2: You are likely detecting a JA isomer, such as cis-jasmone or tuberonic acid, which have the same mass but different structures and chromatographic behavior. It is also possible to have in-source fragmentation or the formation of adducts. To confirm the identity of your peak, you should use an authentic JA standard to match both retention time and fragmentation pattern (MS/MS spectra). Using at least two transitions (SRM or MRM) for quantification can also help distinguish between isomers and interferences.[6]

Q3: How can I be sure that the changes in gene expression I'm seeing are a direct result of my JA treatment and not a wounding artifact?

A3: This is a critical consideration. The application of JA, especially via spraying or syringe infiltration, can cause mechanical stress. The best practice is to include a "mock" treatment control where you perform the exact same application procedure but with the solvent/solution used to dissolve the JA (e.g., a dilute ethanol solution). This allows you to differentiate between the wounding response and the specific response to JA.

Troubleshooting Guides by Experimental Stage

Plant Growth and Treatment

Issue: Inconsistent JA levels across biological replicates.

  • Cause: Uneven application of treatment, variations in growth conditions (light, temperature, humidity), or unintended stress.

  • Solution:

    • Ensure uniform application of JA or stress treatments. For spraying, use a fine mist and treat all plants equally. For systemic studies, consider applying JA to a single leaf and harvesting distal tissues.

    • Maintain consistent growth conditions for all plants in an experiment.

    • Handle plants gently and consistently during treatment and harvesting to minimize mechanical stress.[2][4]

Issue: Exogenous JA application leads to phytotoxicity or unexpected phenotypes.

  • Cause: The concentration of applied JA may be too high, or the solvent used for dilution may be harmful to the plant.

  • Solution:

    • Perform a dose-response curve to determine the optimal JA concentration for your experimental system.

    • Use a low concentration of a solvent like ethanol or methanol to dissolve JA and ensure the final solvent concentration in your working solution is minimal and non-toxic. Always include a solvent-only control.

Sample Collection and Handling

Issue: Artificially inflated JA levels due to harvesting.

  • Cause: Wounding during sample collection induces rapid JA biosynthesis.[5][7]

  • Solution:

    • Harvest tissue as quickly as possible and immediately flash-freeze in liquid nitrogen.

    • Minimize handling and use sharp, clean tools to reduce tissue damage.

    • For studies of basal JA levels, it is crucial to handle plants with extreme care.

Jasmonate Extraction and Purification

Issue: Low recovery of JAs.

  • Cause: Inefficient extraction solvent, degradation of JAs, or loss during purification.

  • Solution:

    • Solvent Selection: Use a pre-chilled solvent. Mixtures of methanol and water are effective for extracting a range of phytohormones.[8][9] Acidification of the extraction solvent (e.g., with formic or acetic acid) can improve the recovery of acidic hormones like JA by keeping them in a non-ionized state.

    • Internal Standards: The most critical step for accurate quantification is the addition of a stable isotope-labeled internal standard (e.g., d5-JA or 13C-JA) at the very beginning of the extraction process.[1][8][10] This allows for the correction of sample loss during extraction and purification.

    • Purification: Solid-phase extraction (SPE) is commonly used to clean up and concentrate JAs.[11][12][13] Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for your analytes.

Jasmonate Quantification by LC-MS/MS

Issue: Matrix effects are suppressing or enhancing my signal.

  • Cause: Co-eluting compounds from the complex plant matrix interfere with the ionization of your target analytes in the mass spectrometer source.[14][15][16]

  • Solution:

    • Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract from a blank matrix (a sample that does not contain the analyte of interest) to mimic the matrix effects seen in your samples.[11][14]

    • Standard Addition: Add known amounts of a standard to your samples to create a calibration curve within each sample's unique matrix.[11][17]

    • Stable Isotope-Labeled Internal Standards: This is the most effective method to correct for matrix effects, as the internal standard will be affected similarly to the endogenous analyte.[10]

Issue: Poor sensitivity and inability to detect low-abundance JAs.

  • Cause: Sub-optimal mass spectrometry parameters, inefficient ionization, or insufficient sample cleanup.

  • Solution:

    • Optimize MS parameters (e.g., collision energy, cone voltage) for each specific JA you are measuring.

    • Ensure your mobile phase is compatible with efficient electrospray ionization (ESI). Small amounts of formic acid or ammonium formate can improve ionization efficiency.

    • Improve sample cleanup to reduce the introduction of interfering compounds into the mass spectrometer.

Gene Expression Analysis

Issue: Inappropriate reference genes lead to inaccurate normalization of RT-qPCR data.

  • Cause: Many commonly used "housekeeping" genes can be regulated by stress and hormonal treatments, including JA.[18][19]

  • Solution:

    • Validate your reference genes for your specific experimental conditions (plant species, tissue type, and treatment).

    • Test a panel of candidate reference genes and use algorithms like geNorm, NormFinder, or BestKeeper to identify the most stable ones.[18][20][21]

    • Using the geometric mean of multiple stable reference genes is often more accurate than using a single one.[19]

Visualizations and Protocols

Experimental Workflow for Artifact-Free JA Quantification

The following diagram illustrates a typical workflow for JA quantification, highlighting critical points where artifacts can be introduced and how to mitigate them.

JA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis growth Plant Growth - Consistent Conditions - Pest-Free treatment Treatment - Mock Control - Dose-Response growth->treatment Apply Treatment harvest Harvesting - Rapid Freezing - Minimize Wounding treatment->harvest Collect Samples art1 Stress Artifact treatment->art1 Unintended Stress extraction Extraction - Add Internal Standard (d-JA) - Pre-chilled, Acidified Solvent harvest->extraction Homogenize art2 Wound Response harvest->art2 Handling cleanup SPE Cleanup - Proper Conditioning - Optimize Elution extraction->cleanup Purify Extract art3 Analyte Loss extraction->art3 Degradation lcms LC-MS/MS - Optimize MRM Transitions - Check Retention Times cleanup->lcms Inject Sample quant Quantification - Matrix-Matched Curve - Correct for Recovery lcms->quant Analyze Data art4 Matrix Effects lcms->art4 Ion Suppression

Caption: Workflow for JA quantification highlighting critical control points.

Simplified JA Signaling Pathway

Understanding the signaling pathway is key to designing experiments that accurately probe its function.

JA_Signaling Stress Wounding / Herbivory JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile Conjugation by JAR1 COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ Proteins COI1->JAZ recruits JAZ->JAZ Degradation (26S Proteasome) MYC2 MYC2/3/4 JAZ->MYC2 represses Genes JA-Responsive Genes MYC2->Genes activates Response Defense / Growth Inhibition Genes->Response

Caption: Simplified overview of the core this compound signaling pathway.

Protocol: General Phytohormone Extraction for LC-MS/MS Analysis

This protocol is a starting point and should be optimized for your specific plant tissue and instrumentation.

  • Sample Preparation:

    • Weigh 100-200 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

    • Keep samples on dry ice to prevent thawing.

  • Extraction:

    • Prepare an extraction solvent of 80:20 methanol:water with 0.1% formic acid.

    • Prepare a working internal standard solution (e.g., d5-JA, d6-ABA) in the extraction solvent.

    • Add 1 mL of the cold extraction solvent containing the internal standards directly to the frozen tissue.

    • Immediately homogenize the sample using a bead beater or similar device for 2-3 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Purification (SPE):

    • Transfer the supernatant to a new tube.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the phytohormones with 1 mL of 80% methanol.

  • Analysis:

    • Dry the eluate under a stream of nitrogen or in a speed vacuum.

    • Reconstitute the sample in 100 µL of a suitable solvent (e.g., 20% methanol) for LC-MS/MS analysis.

    • Inject 5-10 µL onto the LC-MS/MS system.

Data Summary Table

Table 1: Common Jasmonates and their Properties for MS Analysis

CompoundAbbreviationPrecursor Ion (m/z) [M-H]⁻Common Product Ions (m/z)
This compoundJA209.159.0 (carboxyl group), 133.1
Jasmonoyl-isoleucineJA-Ile322.2130.1 (isoleucine), 209.1
12-oxophytodienoic acidOPDA291.2165.1, 273.2
Methyl JasmonateMeJA223.1 [M-H]⁻ or 225.1 [M+H]⁺Varies with ionization mode

Note: Exact m/z values and optimal product ions should be determined empirically on your instrument.

Conclusion

This compound research is a dynamic field with significant potential for advancements in agriculture and medicine. By understanding and controlling for potential experimental artifacts, researchers can ensure the integrity and reproducibility of their findings. This guide provides a framework for troubleshooting common issues, but careful experimental design, the use of appropriate controls, and meticulous technique remain the cornerstones of high-quality science.

References

  • Mueller, M. J., & Munné-Bosch, S. (2011). Quantification of this compound, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry. PubMed.
  • de Campos, A., et al. (2017). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. UNESP Institutional Repository.
  • Simura, J., et al. (2018). Quantification of plant hormones by standard addition method. Protocols.io.
  • S. Chandra, et al. (2009). Separation and Quantitation of this compound Using HPTLC.
  • de Campos, A., et al. (2017). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry.
  • Huang, Z., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry.
  • Creelman, R. A., & Mullet, J. E. (1995). This compound distribution and action in plants: regulation during development and response to biotic and abiotic stress.
  • Hashiguchi, T., et al. (2021). Matrix effects in plant hormone determination.
  • Hashiguchi, T., et al. (2021). Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method. PLOS One.
  • Flokova, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science.
  • Wan, H., et al. (2022).
  • Yan, P., et al. (2013). Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS.
  • Wang, L., et al. (2020). Selection and validation of reference genes for RT-qPCR analysis in Desmodium styracifolium Merr. PMC.
  • Farmer, E. E., et al. (2020). Wound‐response jasmonate dynamics in the primary vasculature.
  • Duan, W., et al. (2022). Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies. Frontiers in Plant Science.
  • Eeckhaoudt, S., et al. (2005). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. PubMed.
  • Kasote, D. M., et al. (2019). The effects of extraction solvent on the extraction efficiency....
  • Zhang, Y., & Turner, J. G. (2008). Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis. PLOS ONE.
  • Zhang, Y., & Turner, J. G. (2008). Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis.
  • Li, D., et al. (2019). The effects of extraction solvent on the extraction efficiency.
  • de Oliveira, B. H., et al. (2014).
  • Engelberth, J., et al. (2004). Quantification of rapid, transient increases in this compound in wounded plants using a monoclonal antibody. Semantic Scholar.
  • Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany.
  • Patkar, R. N., & Naqvi, N. I. (2020). Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry. Methods in Molecular Biology.
  • Wang, J., et al. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. PubMed.
  • Verpoorte, R., et al. (2007). Trivialities in metabolomics: Artifacts in extraction and analysis. Frontiers in Plant Science.
  • Flokova, K., et al. (2014). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.
  • Chauvin, A., et al. (2022). On the initiation of jasmonate biosynthesis in wounded leaves. PubMed.
  • Liu, Y., et al. (2020).
  • Gao, Y., et al. (2020). Selection and Validation of Reference Genes for RT-qPCR Analysis in Spinacia oleracea under Abiotic Stress. PMC.
  • Ebrahim-Saraie, H. S., et al. (2023).
  • Mielke, S., et al. (2011). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. SpringerLink.
  • D'Amelia, V., et al. (2018). Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants. Methods in Molecular Biology.
  • BenchChem. (2025).
  • Ullah, A., et al. (2017). Functions of this compound in Plant Regulation and Response to Abiotic Stress. PMC.
  • Patkar, R. N., & Naqvi, N. I. (2020). Detection of Fungal Jasmonates by Liquid Chromatography Paired with Mass Spectrometry.
  • Ali, B., & Hayat, S. (2020).
  • Tavallali, V., et al. (2019). Harnessing Nature's Signal: The Transformative Role of this compound in Plant Defense and Development.
  • Zandalinas, S. I., et al. (2020).
  • Shinya, T., et al. (2018). Profiling of this compound-Related Metabolites and Hormones in Wounded Leaves.
  • Liu, Y., et al. (2016).
  • de Oliveira, B. H., et al. (2012). Evaluation of process parameters in the production of this compound. PubMed Central.

Sources

Technical Support Center: Jasmonic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for jasmonic acid (JA). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in your in vitro assays. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this compound's behavior in solution, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users encounter when working with this compound:

Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?

A: this compound is a weak organic acid with limited solubility in neutral or acidic aqueous solutions. Its molecular structure includes a nonpolar cyclopentanone ring and a hydrocarbon tail, which contribute to its hydrophobicity. At pH values near or below its acid dissociation constant (pKa), which is approximately 4.7, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water.[1][2][3]

Q2: I've seen protocols using ethanol or DMSO to dissolve this compound. What are the recommended starting solvents?

A: Yes, organic solvents are the preferred choice for preparing concentrated stock solutions of this compound. Ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are all effective.[4] It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous assay buffer.

Q3: What is the maximum recommended concentration of organic solvent (e.g., DMSO, ethanol) in my final assay?

A: The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%, as higher concentrations can have physiological effects on your cells or interfere with your assay.[4] The specific tolerance will depend on your cell type and assay system, so it is advisable to run a solvent toxicity control experiment.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in the organic stock solvent. However, prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation.[5]

Q5: My this compound precipitates out of solution after I dilute my stock into my cell culture medium. What should I do?

A: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. To prevent this, you should perform a serial dilution of your stock solution in pre-warmed (37°C) culture media and add the diluted solution dropwise while gently vortexing the media.

In-Depth Technical Guide and Protocols

Understanding this compound Solubility: The Role of pKa

This compound is a carboxylic acid, and its solubility in aqueous solutions is highly dependent on the pH. The Henderson-Hasselbalch equation explains this relationship: as the pH of the solution increases above the pKa of this compound (~4.7), the carboxylic acid group deprotonates to form the more polar and water-soluble carboxylate anion.[1][2]

Recommended Protocol for Preparing a this compound Stock Solution

This protocol ensures the complete dissolution of this compound in an organic solvent, creating a stable stock solution for your experiments.

Materials:

  • This compound (solid or oil)

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Solvent Addition: Add a small volume of anhydrous ethanol or DMSO to the this compound.

  • Dissolution: Vortex or gently sonicate the mixture until the this compound is completely dissolved. If necessary, gentle warming to 37°C can be applied.

  • Final Volume: Adjust the volume with the same solvent to achieve the desired stock solution concentration (e.g., 100 mM).

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Alternative Protocol: Using a Weak Base to Prepare an Aqueous Stock Solution

For assays that are highly sensitive to organic solvents, an aqueous stock solution can be prepared by utilizing a weak base to deprotonate the this compound.

Materials:

  • This compound (solid or oil)

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sterile, nuclease-free water

  • pH meter

Procedure:

  • Weighing: Accurately weigh the this compound in a sterile container.

  • Initial Suspension: Add a small volume of sterile water to suspend the this compound.

  • Base Addition: While stirring, add 0.1 M NaOH or KOH dropwise until the this compound dissolves completely. The pH of the resulting solution will be alkaline.

  • Volume Adjustment: Bring the solution to the final desired volume with sterile water.

  • pH Neutralization (Optional but Recommended): If required for your downstream application, carefully adjust the pH of the stock solution back to a physiological range (e.g., 7.2-7.4) using a dilute acid like 0.1 M HCl. Be aware that lowering the pH may decrease the solubility, so proceed with caution and observe for any precipitation.

  • Sterilization and Storage: Filter-sterilize the final solution through a 0.22 µm filter and store at -20°C. It is recommended to use aqueous solutions within a short period as they may be less stable than organic stock solutions.[4]

Troubleshooting Guide

Encountering solubility issues can be a frustrating experience. This troubleshooting guide provides a systematic approach to identifying and resolving common problems.

Immediate Precipitation Upon Dilution

If you observe immediate cloudiness or precipitate formation when adding your this compound stock to your aqueous buffer or media, consider the following:

  • High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final medium. Try working with a lower final concentration.

  • Rapid Dilution: Adding a concentrated stock directly to a large volume of aqueous solution can cause the compound to crash out. Perform serial dilutions in pre-warmed media and add the solution slowly while mixing.

  • Low Temperature: Ensure your buffer or media is at room temperature or 37°C before adding the this compound solution.

Precipitation Over Time

If your solution is initially clear but develops a precipitate after some time in the incubator, the following factors may be at play:

  • pH Shift: Cellular metabolism can alter the pH of the culture medium over time, potentially lowering it and causing the this compound to precipitate. Ensure your medium is well-buffered.

  • Interaction with Media Components: this compound may interact with proteins or salts in the medium, leading to precipitation. This is more likely in serum-containing media. Consider using a serum-free medium for your experiment if possible.

  • Solvent Evaporation: Inadequate sealing of culture plates can lead to solvent evaporation, increasing the concentration of all components and potentially causing precipitation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: this compound Solubility Issue check_stock Is the stock solution clear? start->check_stock precip_on_dilution Precipitation upon dilution? check_stock->precip_on_dilution Yes re_dissolve Re-dissolve stock: - Gentle warming (37°C) - Sonication check_stock->re_dissolve No precip_over_time Precipitation over time? precip_on_dilution->precip_over_time No dilution_method Optimize dilution: - Use pre-warmed media - Add dropwise with mixing - Perform serial dilutions precip_on_dilution->dilution_method Yes check_ph Check media pH stability precip_over_time->check_ph Yes end_fail Consult further technical support precip_over_time->end_fail No re_dissolve->check_stock new_stock Prepare fresh stock solution using anhydrous solvent re_dissolve->new_stock lower_conc Lower final JA concentration dilution_method->lower_conc end_success Success: Soluble JA solution dilution_method->end_success lower_conc->end_success serum_free Consider serum-free media check_ph->serum_free check_ph->end_success seal_plates Ensure proper plate sealing serum_free->seal_plates

Troubleshooting workflow for this compound solubility.

Data Summary

Solubility of this compound and Methyl Jasmonate in Common Solvents
CompoundSolventApproximate SolubilitySource
(±)-Jasmonic AcidEthanol>30 mg/mLSigma-Aldrich
DMSO~16 mg/mLCayman Chemical
DMF~25 mg/mLCayman Chemical
PBS (pH 7.2)~3 mg/mLCayman Chemical
This compound methyl esterEthanol~30 mg/mLCayman Chemical
DMSO~15 mg/mLCayman Chemical
Dimethyl formamide~25 mg/mLCayman Chemical
PBS (pH 7.2)~3 mg/mLCayman Chemical

References

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
  • Wikipedia. (2024). This compound. [Link]
  • Bio-protocol. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
  • Taylor & Francis Online. (2020). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]
  • ResearchGate. (2018). Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. [Link]
  • ResearchGate. (2019).

Sources

Technical Support Center: Troubleshooting Inconsistent Jasmonic Acid Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond simple checklists. It is structured to provide a deep understanding of the why behind experimental steps, empowering you to diagnose issues systematically and build self-validating protocols. We will explore the core principles of JA signaling, address common failure points in a direct question-and-answer format, and provide validated protocols and tools to enhance the reliability of your results.

Part 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental questions about the jasmonate signaling pathway and the assays used to measure its activity. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: What is the core jasmonic acid (JA) signaling pathway and why is it important to understand for bioassays?

A: Understanding the core signaling pathway is critical because every bioassay, whether it measures a physiological output or gene expression, is an indirect readout of this molecular cascade. Inconsistency in your results often traces back to unintended modulation of one of its components.

The central mechanism of JA signaling revolves around the degradation of repressor proteins.[1][2] The most bioactive form of the hormone, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue.[3][4] It facilitates the binding of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins to the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[1][5] This binding event tags the JAZ protein for degradation by the 26S proteasome.[5]

Once the JAZ repressors are removed, transcription factors, most notably MYC2 , are released to activate the expression of a wide array of JA-responsive genes.[1][2][4] These genes are responsible for the diverse physiological outcomes you measure in your bioassays, from root growth inhibition to defense protein synthesis.[6] Therefore, any factor that affects the stability of JA-Ile, the function of the SCFCOI1-JAZ co-receptor complex, or the activity of downstream transcription factors will directly impact your results.

This compound Signaling Pathway cluster_0 Cytoplasm / Nucleus cluster_1 Repressed State (Low JA-Ile) JA_Ile JA-Ile (Bioactive Hormone) COI1 SCF-COI1 Complex JA_Ile->COI1 Binds & Promotes Interaction Proteasome 26S Proteasome COI1->Proteasome Targets JAZ to JAZ JAZ Repressor JAZ->COI1 Recruited for Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes JA-Responsive Genes (e.g., VSP2, PDF1.2) MYC2->Genes Activates Transcription Proteasome->JAZ Degrades Response Physiological Response (Defense, Growth Inhibition) Genes->Response

Diagram 1: Core components of the JA signaling cascade.
Q2: What are the most common types of JA bioassays and their inherent variabilities?

A: JA bioassays generally fall into two categories: physiological assays and molecular assays. Each has its own strengths and sources of variability.

  • Physiological Assays: These measure a whole-organism or tissue-level response. They are often straightforward to perform but can have higher biological variability.

    • Root Growth Inhibition: This is a classic assay where seedlings are grown on media containing JA or Methyl Jasmonate (MeJA).[7][8] The inhibition of primary root elongation is measured relative to a solvent control. It is highly sensitive but can be affected by seed quality, germination synchrony, and plate-to-plate environmental differences.

    • Defense Gene Induction (Phenotypic): This involves measuring the production of defense compounds (e.g., proteinase inhibitors, secondary metabolites) or resistance to pathogens/herbivores after JA treatment.[9][10] These assays integrate the entire signaling pathway but are complex and influenced by the health and developmental stage of the plant.

  • Molecular Assays: These measure changes at the molecular level, typically offering higher precision but a narrower view of the overall response.

    • Reporter Gene Assays: Using transgenic lines with a reporter gene (e.g., GUS, Luciferase) driven by a JA-responsive promoter. This provides a quantitative, high-throughput readout of promoter activation.

    • Gene Expression Analysis (qRT-PCR): Measuring the transcript levels of well-characterized JA-responsive marker genes, such as VSP2 (VEGETATIVE STORAGE PROTEIN 2) or PDF1.2 (PLANT DEFENSIN 1.2).[7] This is a direct and sensitive measure of signaling pathway activation but is susceptible to RNA quality and primer efficiency issues.

Part 2: Troubleshooting Guide - Inconsistent Results

This section uses a question-and-answer format to directly address the most common and frustrating issues encountered during JA bioassays.

Category A: Poor or No Response to Jasmonate Treatment
Q3: I've applied this compound, but I'm seeing a very weak or non-existent response. What went wrong?

A: This is one of the most common issues and almost always points to a problem with the jasmonate solution itself, the biological material, or the assay conditions.

  • Cause 1: Jasmonate Stock Solution Integrity. Jasmonates are lipids and can be unstable. Improper preparation, storage, or handling is a primary cause of failed experiments.

    • Expert Insight: Do not assume your JA stock is active, especially if it's old or has been through multiple freeze-thaw cycles. Jasmonates can degrade or precipitate out of solution.[11] For example, aqueous solutions of JA are not recommended for storage longer than one day.[12][13]

    • Troubleshooting Steps:

      • Check Solubility and Solvent: this compound and its derivatives have different solubilities.[12][14] Ensure you are using a recommended solvent (e.g., ethanol, DMSO, methanol) to create a concentrated stock.[12][14] Evaporating the organic solvent under a gentle stream of nitrogen before dissolving in aqueous buffer is a reliable method for solvent-sensitive assays.[12]

      • Prepare Fresh Aliquots: Prepare fresh working solutions from a validated stock for each experiment.[11] Avoid using a single stock tube repeatedly.

      • pH of the Medium: The pH of your final assay medium can affect the activity and uptake of JA. Ensure it is consistent across experiments.

      • Validate a New Stock: When you prepare a new stock solution, run a simple dose-response curve in a reliable assay (like the root growth inhibition assay) to confirm its bioactivity and determine the EC50 before using it in more complex experiments.[7]

CompoundCommon Stock SolventApprox. Solubility (in Solvent)StorageAqueous Stability
(±)-Jasmonic Acid Ethanol, DMSO, DMF~16-25 mg/mL[12]-20°C (≥2 years)[12]< 24 hours[12]
Methyl Jasmonate (MeJA) Ethanol, DMSO, DMF~15-30 mg/mL[14]-20°C (≥4 years)[14]< 24 hours[14]
(+)-7-iso-JA-Ile Methanol, AcetonitrileVaries-20°C to -80°CPrepare fresh
Table 1: Preparation and storage guidelines for common jasmonates.
  • Cause 2: Biological Insensitivity. The physiological state of your plant material is paramount.

    • Expert Insight: Not all tissues or developmental stages respond equally to JA.[15][16] Young, developing tissues often exhibit the strongest responses.[15][16] Furthermore, plants grown under stress may already have elevated endogenous JA levels, potentially masking the effect of exogenous application.

    • Troubleshooting Steps:

      • Standardize Plant Growth: Use seeds from the same lot and age. Grow plants under highly controlled environmental conditions (light, temperature, humidity).

      • Synchronize Development: For seedling assays, use a stratification period (e.g., 4°C for 2-3 days) to ensure uniform germination.[7] Select seedlings at the same developmental stage for treatment.

      • Use a Positive Control: Always include a wild-type plant line known to be responsive to JA. If the control doesn't respond, the issue is likely with the treatment or assay conditions, not the experimental line.

Category B: High Variability Between Replicates
Q4: My results are all over the place. Why is there so much variability between my technical and biological replicates?

A: High variability obscures real effects and erodes confidence in your data. The source can be procedural (technical replicates) or biological. A systematic approach is needed to identify and control the source of variation.[17]

  • Cause 1: Inconsistent Application or Measurement.

    • Expert Insight: Seemingly minor procedural variations are a major source of error. In root growth assays, for example, slight differences in where seeds are placed on the agar can affect their exposure to the media. In spray assays, uneven droplet distribution can lead to dramatic differences in response.

    • Troubleshooting Steps:

      • Pipetting Precision: Calibrate your pipettes regularly. When preparing serial dilutions, use fresh tips for each step to avoid carryover.[11]

      • Standardize Application: For plate-based assays, ensure the agar volume is consistent. For foliar applications, use a fine-mist atomizer to ensure even coverage and work in a draft-free area.

      • Mitigate Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which concentrates the treatment compound.[11] Avoid using the outer wells for samples; instead, fill them with sterile water or media to create a humidity buffer.[11]

      • Blinded Measurement: Whenever possible, measurements should be performed by someone who is blinded to the treatment groups to eliminate unconscious bias.

  • Cause 2: Uncontrolled Environmental Factors.

    • Expert Insight: Plants are exquisitely sensitive to their environment. Small gradients in light, temperature, or humidity across a growth chamber or even within a single large tray can be a significant source of biological variability.[18]

    • Troubleshooting Steps:

      • Randomize Sample Placement: Fully randomize the placement of different treatment groups within trays and the placement of trays within the growth chamber. This prevents systematic bias from environmental gradients.

      • Monitor Conditions: Use data loggers to ensure temperature and humidity are stable throughout the experiment.

      • Isolate from Volatiles: MeJA is highly volatile.[6] If you are testing MeJA alongside other treatments, ensure plates or plants are sealed (e.g., with parafilm for plates) or housed separately to prevent cross-contamination.[8]

Troubleshooting Workflow cluster_P1 Troubleshooting: No Response cluster_P2 Troubleshooting: High Variability cluster_P3 Troubleshooting: Unexpected Effects Start Inconsistent Bioassay Results Problem1 Weak or No Response? Start->Problem1 Problem2 High Variability? Start->Problem2 Problem3 Unexpected Effects? Start->Problem3 Cause1A Check JA Stock: - Prepare fresh solution - Validate with dose-response curve - Check solvent & pH Problem1->Cause1A Cause1B Check Biological Material: - Standardize growth conditions - Use synchronized developmental stage - Run positive control (WT) Problem1->Cause1B Cause2A Procedural Errors: - Calibrate pipettes - Standardize application - Avoid edge effects Problem2->Cause2A Cause2B Environmental Factors: - Randomize sample placement - Monitor conditions - Isolate volatile compounds Problem2->Cause2B Cause3A Hormonal Crosstalk: - Review literature for JA-SA/Auxin/ET antagonism - Measure other hormone markers Problem3->Cause3A Cause3B Solvent Toxicity: - Run a solvent-only control at the highest concentration used - Reduce solvent concentration Problem3->Cause3B

Diagram 2: A logical workflow for troubleshooting common issues.
Category C: Unexpected or Off-Target Effects
Q5: My JA treatment is causing an unexpected phenotype, or it's dampening a response I expected to see. What's happening?

A: This often points to the complex and interconnected nature of plant hormone signaling. JA does not act in a vacuum.[3][19] Its signaling pathway engages in extensive crosstalk with other hormone pathways, which can be synergistic or antagonistic.[20][21][22]

  • Expert Insight: The classic example of antagonistic crosstalk is between JA and salicylic acid (SA).[23] In many plants, activating the JA pathway (typically for defense against necrotrophic pathogens and insects) actively suppresses the SA pathway (used for defense against biotrophic pathogens).[23] If your experiment involves any kind of pathogen or stress, this balance is critical. Similarly, JA interacts with growth-related hormones like auxin, gibberellins (GA), and ethylene (ET) to mediate the trade-off between growth and defense.[1][19][20]

Hormonal Crosstalk JA This compound (JA) SA Salicylic Acid (SA) JA->SA Antagonistic Auxin Auxin JA->Auxin Antagonistic (Root Growth) ET Ethylene (ET) JA->ET Synergistic (Defense) GA Gibberellin (GA) JA->GA Antagonistic Defense Defense vs. Necrotrophs & Herbivores JA->Defense Growth Growth & Development (e.g., Root Growth) JA->Growth DefenseBiotroph Defense vs. Biotrophs SA->DefenseBiotroph

Sources

Technical Support Center: Optimizing qRT-PCR Primers for Jasmonic Acid-Responsive Genes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the success of a gene expression study hinges on the quality of its most fundamental components: the primers. For researchers investigating the complex and often subtle dynamics of the jasmonic acid (JA) signaling pathway, robust and reliable qRT-PCR assays are non-negotiable. This guide is designed to move beyond simple protocol lists, providing you with the causal logic behind each step and empowering you to design, validate, and troubleshoot your primer sets with confidence.

Our approach is grounded in the internationally recognized Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines .[1][2][3][4] Adherence to these principles is not just about meeting publication standards; it's about ensuring the scientific integrity and reproducibility of your results.[3][5]

Part 1: Primer Design - The In Silico Foundation

Getting the design right from the start saves invaluable time, reagents, and precious samples. This section addresses the most common questions about the computational design phase.

Frequently Asked Questions (FAQs): Primer Design

Q: What are the most critical parameters I should consider when designing my primers?

A: Primer design is a multi-parameter optimization process. While software automates much of this, understanding the "why" behind each parameter is crucial for troubleshooting. Poorly designed primers are a primary cause of failed or unreliable experiments.[6][7][8]

Table 1: Key Primer Design Parameters

ParameterRecommendationRationale & Causality
Primer Length 18–24 nucleotidesEnsures sufficient specificity to the target sequence without being so long that it reduces annealing efficiency at standard temperatures.[9]
Melting Temp (Tₘ) 60–65°CA higher Tₘ promotes more stable and specific primer binding. Keeping the forward and reverse primer Tₘ within 2-3°C of each other ensures they both anneal with similar efficiency during the same cycling step.[7][9]
GC Content 40–60%The G-C bond is stronger (3 hydrogen bonds) than the A-T bond (2 hydrogen bonds). A GC content in this range contributes to a stable Tₘ and helps prevent secondary structures.[6][7]
Amplicon Size 70–200 base pairsShorter amplicons are amplified more efficiently and are less susceptible to degradation, which is critical when working with RNA that may have variable integrity. This range also allows for easy distinction from potential primer-dimer artifacts on a gel or melt curve.[7][10][11]
3' End Clamp Avoid >2 G/C in last 5 basesWhile a G or C at the very 3' end can promote specific binding (a "GC clamp"), long runs of Gs or Cs can cause non-specific priming. The 3' end is where polymerase begins extension, making its specificity paramount.[7]
Repeats/Runs Avoid runs of >3 identical basesLong runs of a single nucleotide (e.g., GGGG) can promote mis-priming and reduce primer specificity.[6][9]
Secondary Structures Avoid hairpins & self-dimersPrimers should not be complementary to themselves or each other, especially at the 3' ends. Such structures prevent the primer from binding to the target template and can lead to the formation of "primer-dimers," which compete with your target for reaction reagents.[9][12]

Q: How do I prevent amplification from contaminating genomic DNA (gDNA)?

A: This is one of the most critical considerations in RT-qPCR. The best practice is to design primers that span an exon-exon junction.[7][13] This means one part of the primer anneals to the end of one exon, and the other part anneals to the beginning of the next. This sequence only exists in the mature, spliced mRNA. It is absent in gDNA, which still contains the intron, thus preventing amplification. If this is not possible, a mandatory DNase treatment of your RNA is essential, along with running a "minus-reverse transcriptase" (-RT) control.[14]

Q: Are there special considerations for designing primers for this compound-responsive genes?

A: Yes. The JA signaling pathway involves several large gene families (e.g., JAZ, MYC, LOX).[15][16][17] Members of these families can share high sequence homology. Therefore, absolute primer specificity is essential to ensure you are only measuring the transcript of interest.

  • Actionable Insight: Always perform a BLAST search of your candidate primers against the specific transcriptome and genome of your plant species.[6][11][12] This verifies that your primers will only amplify your target gene and not a closely related homolog.

Below is a diagram outlining the core workflow for designing and validating primers, emphasizing the iterative nature of the process.

Primer_Design_Workflow cluster_insilico In Silico Design cluster_invitro In Vitro Validation seq 1. Obtain Target mRNA Sequence (e.g., JAZ1, MYC2) design 2. Design Primers using Software (e.g., Primer-BLAST) seq->design params Apply Key Parameters (Table 1) design->params blast 3. Specificity Check (BLAST) Against Genome/Transcriptome design->blast blast->design Redesign if non-specific order 4. Order Top 2-3 Primer Pairs blast->order melt 5. Melt Curve Analysis order->melt melt->order Redesign if non-specific std_curve 6. Standard Curve Analysis melt->std_curve std_curve->order Redesign if low efficiency validate Primer Pair Validated std_curve->validate JA_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Ile JA-Isoleucine (Active Hormone) Stress->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->SCF_COI1 Perception JAZ JAZ Repressor Protein SCF_COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Genes JA-Responsive Genes (e.g., VSP, LOX2) MYC2->Genes Activates Transcription

Sources

Technical Support Center: Accounting for Diurnal Regulation of the Jasmonic Acid Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers investigating the intersection of the circadian clock and jasmonic acid (JA) signaling. This guide is designed to provide both foundational knowledge and practical troubleshooting advice to ensure the accuracy and reproducibility of your experiments. The plant's internal 24-hour clock profoundly influences its physiology, and accounting for this temporal regulation is critical for understanding JA-mediated processes like defense and development.

Conceptual Overview: The Clockwork of Jasmonate Signaling

The this compound pathway does not operate in a vacuum. Its activity is rhythmically controlled by the plant's endogenous circadian clock, ensuring that defense responses are timed for when threats are most likely to occur, thereby optimizing the trade-off between growth and defense.[1] Endogenous JA levels are under clock control, typically peaking during the day when biotic stresses like herbivory are more probable.[2][3] This regulation occurs at multiple levels, from hormone biosynthesis to the stability of core signaling components.[2][4]

The core of JA signaling involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of the active hormone jasmonoyl-L-isoleucine (JA-Ile), forms a co-receptor with JASMONATE-ZIM-DOMAIN (JAZ) repressor proteins.[5][6][7] This interaction targets JAZ proteins for degradation by the 26S proteasome, releasing transcription factors like MYC2 to activate downstream gene expression.[8][9] The circadian clock imposes a layer of control over this central module.

The following diagram illustrates the key points of interaction between the circadian clock and the JA pathway.

Diurnal_JA_Pathway Morning Morning Complex (CCA1/LHY) JAZ JAZ Repressors Morning->JAZ Regulates expression Evening Evening Complex (ELF3, ELF4, LUX) MYC2 MYC2/3/4 Transcription Factors Evening->MYC2 Represses transcription (at dusk) ZTL ZTL ZTL->JAZ Promotes degradation TIC TIC TIC->MYC2 Promotes degradation (at night) Stress Biotic/Abiotic Stress JA_Ile JA-Ile (Active Hormone) Stress->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Promotes binding SCF_COI1->JAZ Targets for degradation JAZ->MYC2 Represses MYC2->Morning Feedback regulation JA_Genes JA-Responsive Genes (e.g., VSP2) MYC2->JA_Genes Activates

Figure 1: Diurnal Regulation of the this compound Pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the time of day critical for my experiments involving jasmonates?

A: The plant's sensitivity to JA is "gated" by the circadian clock.[2] Key components of the signaling pathway, such as the receptor COI1 and the master transcription factor MYC2, have their expression controlled by the clock.[1][2] For example, COI1 expression tends to peak at dawn, a time when plants often show maximum responsiveness to JA treatment.[2][10] An experiment conducted at dawn may therefore yield a much stronger transcriptional or phenotypic response than the same experiment conducted at dusk.

Q2: When should I expect to see the highest basal levels of JA?

A: Endogenous JA levels are rhythmic and generally peak during the subjective day.[2][3] This is thought to be an evolutionary adaptation to anticipate threats like herbivory, which are more common during daylight hours.[11] However, the exact timing can vary by species and specific JA conjugate.

Q3: How does the circadian clock repress JA signaling?

A: Repression is a key feature of clock control, preventing costly defense activation when it's not needed. At the end of the day, the clock's "evening complex" (EC) directly binds to the promoter of MYC2 to repress its transcription.[2][5] Additionally, another clock-associated protein, TIME FOR COFFEE (TIC), interacts with the MYC2 protein at night to promote its degradation.[8][12] This dual transcriptional and post-translational repression ensures that JA signaling is dampened during the night.

Q4: Can a JA-inducing stress treatment affect the plant's circadian clock?

A: Yes, the interaction is reciprocal. Pathogen attack or treatment with JA can alter the expression and rhythm of core clock genes like CCA1 and LHY.[8][13][14] This feedback suggests a complex interplay where the plant's defense status can modulate its internal timekeeping.[1][4][15]

Q5: What are the best positive control genes to verify diurnal rhythms in my experiment?

A: When assessing the impact of the circadian clock on your gene of interest, it's crucial to include known rhythmic genes as controls. For the JA pathway, MYC2 (peaking at dusk) and COI1 (peaking at dawn) are excellent choices.[2] You should also include a core clock gene like CCA1 (peaking at dawn) or TOC1 (peaking at dusk) to confirm that your experimental conditions have successfully maintained circadian rhythmicity.[16]

Troubleshooting Guides

Even with careful planning, experiments at the intersection of two complex pathways can encounter issues. This section addresses common problems in a cause-and-solution format.

Gene Expression Analysis (qRT-PCR, RNA-Seq)
Problem Potential Cause & Scientific Rationale Recommended Solution & Validation
No rhythmic expression of known clock-controlled JA genes (e.g., MYC2). 1. Ineffective Plant Entrainment: The circadian clock requires consistent environmental cues (light/dark cycles) to synchronize. Without proper entrainment, the internal rhythms of your plant population will be desynchronized, averaging out to a flat line in your expression data.Action: Entrain plants for at least 7-10 days in a controlled environment (e.g., 12h light/12h dark at a constant temperature). For the experiment, move plants to constant light or constant darkness to observe the free-running, endogenous rhythm.[13] Validation: Assay the expression of a core clock gene like CCA1 or TOC1. A robust rhythm in these genes confirms successful entrainment.
2. Low Sampling Resolution: Circadian-regulated transcripts have distinct peaks and troughs. If your sampling interval (e.g., every 8 hours) is too wide, you may miss these peaks entirely, leading to the false conclusion that the gene is not rhythmic.Action: Increase your sampling frequency. A 3- to 4-hour interval over a 24 to 48-hour period is standard for capturing circadian oscillations accurately.[17] Validation: Plot your data over time. A higher resolution should reveal the sinusoidal wave pattern characteristic of rhythmic expression.
High variability in gene expression between biological replicates at the same time point. 1. Developmental Age Differences: The circadian clock can run at different speeds in leaves of different ages.[2] Pooling tissue from plants or leaves at varying developmental stages can introduce significant noise.Action: Standardize the developmental stage of your plants and the specific leaves you sample (e.g., always use the 3rd and 4th true leaves of 4-week-old plants). Validation: Reduced standard deviation between your biological replicates will indicate that developmental variability was the source of the noise.
2. Inconsistent Stress During Sampling: JA is a stress hormone. Even minor, inconsistent handling—such as bumping plants or slow harvesting—can induce JA biosynthesis and gene expression, masking the underlying diurnal rhythm.[18]Action: Practice consistent and rapid harvesting. Minimize handling of the plants. Harvest tissue directly into liquid nitrogen to flash-freeze and halt all biological activity instantly. Validation: Compare expression levels of a rapid wound-response gene across your time points. Low and consistent expression (in control samples) suggests minimal handling stress.
Jasmonate Quantification (LC-MS, GC-MS)
Problem Potential Cause & Scientific Rationale Recommended Solution & Validation
Basal JA levels are undetectable or below the limit of quantification (LOQ). 1. Insufficient Method Sensitivity: Basal JA concentrations, especially the active form JA-Ile, are extremely low in unstressed tissue. The diurnal oscillations you are trying to measure may be smaller than what your instrument or method can reliably detect.Action: Use a highly sensitive method like UPLC-MS/MS, which is capable of detecting jasmonates at the attomole level.[19][20] Ensure your extraction protocol is optimized for low-abundance metabolites. Validation: Spike a control sample with a known, low concentration of a JA standard to confirm your method can detect it.
2. Inefficient Extraction: Jasmonates are lipids and require specific organic solvents for efficient extraction from aqueous plant tissue. An improper solvent system will result in poor recovery.Action: Use a validated extraction protocol, typically involving an acidified aqueous phase and extraction with a solvent like ethyl acetate.[21] Validation: Use a deuterium-labeled internal standard for JA or JA-Ile. Consistent, high recovery of the internal standard across all samples indicates an efficient and reproducible extraction.[20]
High sample-to-sample variability masks the diurnal rhythm. 1. Uncontrolled Biotic/Abiotic Stress: As with gene expression, unintended stress during plant growth or harvesting will cause sporadic spikes in JA levels, obscuring the subtle endogenous rhythm. This can include minor pest infestations, temperature fluctuations, or physical damage.Action: Grow plants in a highly controlled environment. Inspect plants regularly for any signs of stress. Implement a standardized, stress-free harvesting procedure (see above). Validation: You should observe a significant reduction in the variance of your data. The underlying diurnal pattern, if present, should become more apparent.

Key Experimental Protocols

Protocol: Time-Course Analysis of JA-Responsive Gene Expression

This protocol outlines the essential steps for a successful experiment to determine if a gene's expression is regulated by the circadian clock.

Step 1: Plant Growth and Entrainment

  • Grow plants (e.g., Arabidopsis thaliana) on soil or sterile media under controlled conditions (e.g., 22°C, 60% humidity).

  • Entrain the plants for 10-14 days in a 12-hour light / 12-hour dark cycle (LD 12:12). This synchronizes their internal clocks.

  • Critical: Ensure the light intensity and temperature are constant throughout the entrainment period.

Step 2: Transition to Free-Running Conditions

  • At the end of the final dark period (Zeitgeber Time 0, or ZT0), transfer the plants to constant light and constant temperature. This allows you to observe the output of the endogenous clock without interference from external light cues.

  • Rationale: Observing rhythms in constant conditions is the definitive test for circadian clock control.[13]

Step 3: Time-Course Sample Collection

  • Beginning at ZT0, harvest tissue from a set of biological replicates (n=3-4) every 3 or 4 hours.

  • Continue sampling for at least 24 hours, with 48 hours being preferable to observe two full circadian cycles.

  • Critical: Harvest tissue (e.g., a specific leaf or whole rosettes) as quickly as possible and immediately flash-freeze in liquid nitrogen. Store at -80°C. Use a dim green "safe light" if sampling during subjective night periods to avoid resetting the clock.

Step 4: RNA Extraction and qRT-PCR

  • Extract total RNA from the ground, frozen tissue using a standard protocol or commercial kit.

  • Perform DNase treatment to remove genomic DNA contamination.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for your target gene(s) and appropriate reference genes.

  • Validation: Include primers for positive control rhythmic genes (CCA1, MYC2) and a stably expressed reference gene (e.g., PP2A or UBC).

Step 5: Data Analysis

  • Calculate relative expression levels using the ΔΔCt method.

  • Plot the relative expression of each gene against the Zeitgeber Time.

  • Analyze the data for rhythmicity using a statistical program like JTK_CYCLE or RAIN, which are designed to identify circadian patterns in time-series data.[22]

The workflow for this experiment is visualized below.

Gene_Expression_Workflow node_start Start: Plant Growth node_entrain 1. Entrainment (10-14 days in LD 12:12) node_start->node_entrain node_free 2. Shift to Constant Conditions (e.g., Constant Light) node_entrain->node_free node_sample 3. Time-Course Sampling (Every 3-4h for 48h) Flash-freeze tissue node_free->node_sample node_extract 4. RNA Extraction & cDNA Synthesis node_sample->node_extract node_qpcr 5. qRT-PCR Analysis (Target + Control Genes) node_extract->node_qpcr node_analyze 6. Data Analysis (Plot vs. Time, Rhythmicity Test) node_qpcr->node_analyze node_end End: Rhythmic Profile Determined node_analyze->node_end

Figure 2: Experimental Workflow for Circadian Gene Expression Analysis.

References

  • Goodspeed, D., et al. (2019). Circadian Network Interactions with Jasmonate Signaling and Defense. International Journal of Molecular Sciences, 20(15), 3747. [Link]
  • Zhang, N., et al. (2019). Novel Crosstalks between Circadian Clock and this compound Pathway Finely Coordinate the Tradeoff among Plant Growth, Senescence and Defense. International Journal of Molecular Sciences, 20(16), 3995. [Link]
  • Jabeen, N., et al. (2020). Plant Defence Mechanisms Are Modulated by the Circadian System. International Journal of Molecular Sciences, 21(24), 9431. [Link]
  • Bhattacharjee, A., et al. (2017). The circadian clock and defence signalling in plants.
  • Zhang, C., et al. (2013). Crosstalk between the Circadian Clock and Innate Immunity in Arabidopsis.
  • Jones, K.M., et al. (2023). Crosstalk between salicylic acid signaling and the circadian clock promotes an effective immune response. bioRxiv. [Link]
  • Lu, H. (2013). Crosstalk between the circadian clock and innate immunity in Arabidopsis. PubMed. [Link]
  • Li, Y., et al. (2021). The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling. Frontiers in Plant Science, 12, 775582. [Link]
  • Ahmad, P., et al. (2021). This compound Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(12), 6493. [Link]
  • Joseph, R., et al. (2021). The role of the jasmonate signalling transcription factors MYC2/3/4 in circadian clock-mediated regulation of immunity in Arabidopsis. Philosophical Transactions of the Royal Society B, 376(1828), 20200287. [Link]
  • Li, C., et al. (2020). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 21(21), 7899. [Link]
  • Ali, M., & Baek, K. H. (2020). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 21(9), 3345. [Link]
  • Goodspeed, D., et al. (2019). Circadian Network Interactions with Jasmonate Signaling and Defense.
  • Ali, M., et al. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
  • Goodspeed, D., et al. (2013). Circadian control of jasmonates and salicylates: the clock role in plant defense. Plant Signaling & Behavior, 8(2), e23123. [Link]
  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(Suppl), S153-S164. [Link]
  • Rees, H., et al. (2015). A comparison of high-throughput techniques for assaying circadian rhythms in plants. Methods in Molecular Biology, 1398, 71-9. [Link]
  • Shin, J., et al. (2012). TIME FOR COFFEE Represses Accumulation of the MYC2 Transcription Factor to Provide Time-of-Day Regulation of Jasmonate Signaling in Arabidopsis. The Plant Cell, 24(6), 2470-2482. [Link]
  • Joseph, R., et al. (2021). The role of the jasmonate signalling transcription factors MYC2/3/4 in circadian clock-mediated regulation of immunity in Arabidopsis. PubMed. [Link]
  • Kim, S.G., et al. (2011). Diurnal rhythms and OS elicitation of OPDA, this compound and JA-related genes in roots.
  • Joseph, R., et al. (2021). The role of the jasmonate signalling transcription factors MYC2/3/4 in circadian clock-mediated regulation of immunity in Arabidopsis.
  • Harmer, S. L., et al. (2000). Microarray Analysis of Diurnal and Circadian-Regulated Genes in Arabidopsis. The Plant Cell, 12(12), 2623-2640. [Link]
  • Ullah, A., et al. (2021). Functions of this compound in Plant Regulation and Response to Abiotic Stress. Plants, 10(6), 1148. [Link]
  • Xu, X., et al. (2024). Stabilization or degradation? Post-translational modifications of JAZ proteins in plants. Molecular Plant, 17(7), 1002-1004. [Link]
  • Monte, I., et al. (2018). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. Proceedings of the National Academy of Sciences, 115(40), E9458-E9467. [Link]
  • Wasternack, C., & Hause, B. (2013). COI1-JAZ co-receptor complex participation in this compound (JA) perception.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Acosta, I. F., et al. (2008). JAZ repressors set the rhythm in jasmonate signaling.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • Greenham, K., & McClung, C. R. (2015). Circadian Rhythms in Plants. Cold Spring Harbor Perspectives in Biology, 7(8), a017680. [Link]
  • Jiménez-Gómez, J. M., & Maloof, J. N. (2016). Analysis of Circadian Leaf Movements. Methods in Molecular Biology, 1398, 71-79. [Link]
  • Acosta, I. F., et al. (2008). JAZ repressors set the rhythm in jasmonate signaling. Trends in Plant Science, 13(8), 374-379. [Link]
  • McClung, C. R. (2017). Natural Variation In Plant Circadian Clock Function. YouTube. [Link]
  • Glauser, G., & Wolfender, J. L. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Springer Protocols. [Link]
  • Miersch, O., et al. (2008). Evaluation of process parameters in the production of this compound. Journal of Biotechnology, 134(3-4), 307-314. [Link]
  • Qi, T., et al. (2017). Jasmonate response decay and defense metabolite accumulation contributes to age-regulated dynamics of plant insect resistance.
  • Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell, 23(9), 3089-3100. [Link]
  • The Biochem Belle. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

Sources

Technical Support Center: Navigating Jasmonic Acid in Experimental Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for overcoming the challenges associated with jasmonic acid (JA) and its derivatives in experimental settings. As a key signaling molecule, JA is integral to numerous plant defense and developmental processes. However, its potent growth-inhibiting and pleiotropic effects can often complicate research, leading to cytotoxicity, off-target effects, and confounding results.[1]

This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to mitigate these unwanted effects, ensuring the integrity and success of your experiments. We will delve into the causal mechanisms behind these experimental hurdles and provide validated protocols to counteract them.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues researchers encounter when working with this compound.

Q1: My primary cell culture shows significant death after methyl jasmonate (MeJA) treatment, even at low concentrations. What is happening and how can I fix it?

A1: This is a classic case of JA-induced cytotoxicity. While JA is a key signaling molecule, it can trigger apoptosis and necrosis in cell cultures, especially those not primed for a stress response.[2][3] The growth repression is often linked to perturbations in the cell cycle, particularly impairing the G1/S transition.[2]

Troubleshooting Steps:

  • Optimize Concentration: Perform a dose-response curve to determine the minimum effective concentration that elicits your desired response without causing widespread cell death. Start with a low concentration range (e.g., 10-50 µM) and incrementally increase it.

  • Time-Course Experiment: JA's cytotoxic effects can be time-dependent. Assess cell viability at multiple time points after treatment to identify a window where your pathway of interest is activated, but significant cell death has not yet occurred.

  • Use a JA-Insensitive Cell Line: If available for your model system, utilizing a cell line with a mutation in a key JA signaling component, such as COI1, can help differentiate between specific signaling events and general cytotoxicity.

  • Co-treatment with Growth-Promoting Hormones: In some systems, co-application of auxins or cytokinins can help mitigate the growth-inhibitory effects of JA. However, this should be done with caution as it can introduce confounding variables.

Q2: I'm seeing growth inhibition in my control plants. Could this be due to endogenous jasmonate fluctuations?

A2: Yes, this is a strong possibility. Endogenous JA levels can fluctuate in response to various environmental cues, including handling, changes in light intensity, and even insect presence in the growth facility. This can lead to a "primed" state in your control plants, making them more sensitive to any subsequent treatments or even exhibiting baseline growth inhibition.

Troubleshooting Steps:

  • Acclimatize Plants: Ensure all plants, including controls, are properly acclimatized to the experimental conditions for a sufficient period before starting any treatments.

  • Use JA Biosynthesis Mutants: Employing mutants deficient in JA biosynthesis, such as aos (allene oxide synthase) or opr3 (12-oxophytodienoate reductase 3), as negative controls can help confirm that the observed effects are indeed JA-dependent.[4]

  • Quantify Endogenous JA: If you have access to the necessary equipment (e.g., GC-MS or LC-MS), quantifying the basal JA levels in your control and treated plants can provide direct evidence of endogenous fluctuations.[5][6][7][8][9][10]

Q3: My results with the JA signaling inhibitor Jarin-1 are inconsistent across different plant species. Why is this happening?

A3: The efficacy of Jarin-1 is known to be highly species-specific.[11][12] Jarin-1 functions by inhibiting the JA-conjugating enzyme JAR1, which is responsible for producing the active form of JA, JA-isoleucine (JA-Ile).[13] However, the structure and accessibility of the JAR1 active site can vary between plant species, leading to differential inhibition by Jarin-1. For instance, it has been shown to be effective in Arabidopsis thaliana and Medicago truncatula, but not in Solanum lycopersicum (tomato) or Brassica nigra.[11][12]

Troubleshooting Steps:

  • Validate Inhibitor Efficacy: Before conducting large-scale experiments, it is crucial to validate the effectiveness of Jarin-1 in your specific plant species. This can be done by measuring JA-Ile levels after wounding or MeJA treatment in the presence and absence of the inhibitor.[11]

  • Consider Alternative Inhibitors: If Jarin-1 is ineffective, explore other inhibitors that target different points in the JA signaling pathway, such as salicylhydroxamic acid (SHAM), which inhibits lipoxygenase, an early enzyme in the JA biosynthesis pathway.

  • Utilize Genetic Mutants: The most reliable way to block JA signaling is through the use of genetic mutants. Mutants like coi1 (JA receptor), jar1 (JA-Ile synthesis), or myc2 (a key transcription factor) can provide more definitive results than chemical inhibitors.[14]

Troubleshooting Guides

Guide 1: Mitigating Unwanted Growth Inhibition in Whole Plants

Problem: Exogenous application of MeJA is causing severe stunting and delayed development in your experimental plants, masking the specific effects you want to study.

Causality: High concentrations of JA activate a broad defense response that often comes at the cost of growth. This "growth-defense tradeoff" is a well-documented phenomenon where the plant reallocates resources from growth and development to defense.[1]

Workflow for Mitigating Growth Inhibition

Mitigating_Growth_Inhibition start Start: Observe Growth Inhibition dose_response Step 1: Optimize JA Concentration (e.g., 10-500 µM MeJA) start->dose_response time_course Step 2: Time-Course Analysis (Assess phenotype at 24, 48, 72h) dose_response->time_course If inhibition persists end End: Desired Phenotype Achieved dose_response->end If optimal concentration found hormone_crosstalk Step 3: Exploit Hormone Crosstalk (Co-treat with Auxin) time_course->hormone_crosstalk If specific timing is not sufficient time_course->end If optimal timing found genetic_approach Step 4: Use Genetic Tools (JA-insensitive mutants) hormone_crosstalk->genetic_approach For definitive results hormone_crosstalk->end If growth is restored genetic_approach->end

Caption: Workflow for troubleshooting JA-induced growth inhibition.

Detailed Protocols

Protocol 1.1: Optimizing Methyl Jasmonate (MeJA) Concentration

  • Prepare Stock Solution: Dissolve MeJA in a small volume of ethanol and then dilute with sterile water to create a concentrated stock solution (e.g., 100 mM).

  • Serial Dilutions: Prepare a range of MeJA concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM) in your final application buffer (e.g., water with 0.01% Tween-20).

  • Application: Evenly spray the foliage of your plants until runoff or apply a known volume to the soil. Ensure you have a sufficient number of biological replicates for each concentration.

  • Phenotypic Analysis: Measure key growth parameters (e.g., plant height, rosette diameter, fresh weight) at set time points after treatment.

  • Data Analysis: Plot the growth parameters against MeJA concentration to identify the highest concentration that does not cause significant growth inhibition. Studies have shown that for some plants like hemp, 100 µM MeJA can enhance desired secondary metabolites while only moderately affecting growth.[15] For broccoli, 250 µM MeJA has been found to be effective.[16][17]

Protocol 1.2: Counteracting JA-Induced Senescence with Auxin

  • Prepare Hormone Solutions: Prepare a solution of MeJA at a concentration known to induce senescence (e.g., 50 µM) and a separate solution of Indole-3-acetic acid (IAA) (e.g., 10 µM). Also, prepare a solution containing both MeJA and IAA at these concentrations.

  • Leaf Detachment Assay: Detach healthy, mature leaves from your plants and place them in petri dishes containing filter paper moistened with the different hormone solutions or a mock control (water).[16]

  • Incubation: Keep the petri dishes in the dark or under controlled light conditions for several days (e.g., 5 days).

  • Assess Senescence:

    • Visual Inspection: Observe the leaves for yellowing.[16]

    • Chlorophyll Quantification: Measure the chlorophyll content of the leaves as a quantitative measure of senescence.[5][15][18][19] A common method involves extracting chlorophyll with dimethylformamide (DMF) and measuring absorbance at 647 nm and 664.5 nm.[18]

  • Analysis: Compare the chlorophyll content between treatments. A higher chlorophyll content in the MeJA+IAA co-treated leaves compared to the MeJA-only treated leaves indicates that auxin is mitigating JA-induced senescence.[16]

Guide 2: Differentiating Specific JA Signaling from General Stress Responses

Problem: It is unclear whether the observed molecular or phenotypic changes are a direct result of the JA signaling pathway you are studying or a non-specific response to cellular stress.

Causality: this compound is a general stress hormone, and its application can induce a wide range of responses, some of which may not be mediated by the canonical signaling pathway. To ensure the specificity of your results, it is essential to use appropriate genetic controls.

Workflow for Validating JA Signaling Specificity

JA_Signaling_Specificity start Start: Ambiguous Experimental Result mutant_selection Step 1: Select Appropriate JA-insensitive Mutants (coi1, jar1, myc2) start->mutant_selection comparative_exp Step 2: Perform Comparative Experiment (Wild-Type vs. Mutant) mutant_selection->comparative_exp phenotypic_analysis Step 3: Analyze Phenotype (e.g., root growth, gene expression) comparative_exp->phenotypic_analysis result_interpretation Step 4: Interpret Results phenotypic_analysis->result_interpretation conclude_specific Conclusion: Effect is JA-pathway specific result_interpretation->conclude_specific Mutant shows reduced or absent response conclude_nonspecific Conclusion: Effect is non-specific result_interpretation->conclude_nonspecific Mutant shows same response as Wild-Type

Caption: Workflow for confirming the specificity of JA signaling.

Detailed Protocol

Protocol 2.1: Comparative Analysis of Wild-Type and JA-Insensitive Mutants

  • Seed Source: Obtain seeds for your wild-type background (e.g., Columbia-0 for Arabidopsis) and relevant JA-insensitive mutants. Key mutants include:

    • coi1 : Defective in the JA receptor, leading to broad JA insensitivity.[20][21][22][23]

    • jar1 : Impaired in the synthesis of the active hormone JA-Ile, resulting in reduced sensitivity to JA.[7][24][25]

    • myc2/jin1 : A mutation in a key transcription factor downstream of the JA receptor.[20] These seeds are often available from stock centers like the Nottingham Arabidopsis Stock Centre (NASC).[13]

  • Experimental Setup: Germinate and grow wild-type and mutant seeds side-by-side under identical, controlled conditions.[26]

  • Treatment: Apply your JA (or MeJA) treatment to a subset of both wild-type and mutant plants, leaving another subset as a control.

  • Phenotypic and Molecular Analysis:

    • Root Growth Inhibition Assay: A classic assay for JA sensitivity. Grow seedlings on vertical agar plates containing different concentrations of MeJA and measure the primary root length after a set period (e.g., 7-10 days).[27] JA-insensitive mutants will show significantly less root growth inhibition compared to the wild type.

    • Gene Expression Analysis: Harvest tissue from treated and control plants and perform qRT-PCR to analyze the expression of known JA-responsive marker genes (e.g., VSP2, PDF1.2). A truly JA-dependent gene will show induction in the wild-type but not in the coi1 mutant.

  • Data Interpretation: If the phenotype or molecular response you are studying is absent or significantly reduced in the mutant compared to the wild-type, you can confidently conclude that it is mediated by the canonical JA signaling pathway.

Guide 3: Troubleshooting Jasmonate-Induced Cytotoxicity in Cell Suspension Cultures

Problem: Your plant cell suspension culture experiences a rapid decline in viability after MeJA treatment, preventing you from studying downstream effects.

Causality: Plant cells in suspension can be particularly sensitive to the hormonal imbalances and oxidative stress induced by MeJA. This can lead to programmed cell death and a loss of culture viability.

Troubleshooting Table for Cell Culture Cytotoxicity
Symptom Potential Cause Troubleshooting Action Expected Outcome
Low absorbance in viability assays (e.g., MTT, MTS) 1. Insufficient viable cells. 2. MeJA interference with assay chemistry.1. Optimize cell seeding density. 2. Run a control with MeJA in cell-free media.1. Increased signal in control wells. 2. No signal in cell-free control, confirming no interference.
High background in viability assays 1. Microbial contamination. 2. Components in the media reacting with the assay reagent.1. Check for contamination under a microscope. 2. Use a phenol red-free medium for the assay.1. Clean cultures. 2. Reduced background absorbance.
Inconsistent results between replicates 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Precipitation of MeJA.1. Ensure thorough mixing of cell suspension before plating. 2. Avoid using the outer wells of the plate for experiments. 3. Ensure MeJA is fully dissolved in the media.1. Lower variability between replicate wells. 2. More consistent data across the plate. 3. Clear culture media.
Detailed Protocol

Protocol 3.1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed your plant cells in a 96-well plate at an optimized density.

  • MeJA Treatment: Treat the cells with a range of MeJA concentrations. Include appropriate controls (untreated cells, media-only wells).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at your culture's optimal temperature.[28] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[28]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.

Understanding the this compound Signaling Pathway

A clear understanding of the JA signaling pathway is fundamental to designing effective mitigation strategies. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

JA_Signaling_Pathway cluster_nucleus Nucleus COI1 COI1 JAZ JAZ COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription JA_Ile JA-Ile (Active Hormone) JA_Ile->COI1 Binds Stress Stress (e.g., Wounding, Herbivory) JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Biosynthesis->JA_Ile

Caption: The core this compound signaling pathway.

In the absence of a stimulus, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes.[1] Upon stress, JA-Ile is synthesized and acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of downstream genes involved in defense and, consequently, growth inhibition.[1]

By understanding these key players—JAR1, COI1, JAZ, and MYC2—researchers can more effectively utilize chemical inhibitors and genetic mutants to dissect and control this pathway in their experiments.

References

  • Harris, C. J., C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. C. H. C. H. C. J. et al. (n.d.). Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression. NIH. [Link]
  • Bresson, J., et al. (2018). A guideline for leaf senescence analyses: from quantification to physiological and molecular investigations. Journal of Experimental Botany, 69(4), 769–786. [Link]
  • Zeng, M., et al. (2023). Jarin-1, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species. Plant Signaling & Behavior, 18(1), 2273515. [Link]
  • Valent Biosciences Corp. (2025). How to Design Greenhouse Experiments with Abscisic Acid?
  • Florent, L. C., et al. (2024). Guidelines for quantifying leaf chlorophyll content via non‐destructive spectrometry. Applications in Plant Sciences, 12(4), e11581. [Link]
  • Pan, X., et al. (2008). Study on the extraction, purification and quantification of this compound, abscisic acid and indole-3-acetic acid in plants. Phytochemical Analysis, 19(6), 533-539. [Link]
  • Staswick, P. E., et al. (2002). Jasmonate Response Locus JAR1 and Several Related Arabidopsis Genes Encode Enzymes of the Firefly Luciferase Superfamily That Show Activity on Jasmonic, Salicylic, and Indole-3-Acetic Acids in an Assay for Adenylation. The Plant Cell, 14(6), 1405–1415. [Link]
  • Jiang, Y., & Kumar, P. P. (2009). Developing a model of plant hormone interactions. Plant Signaling & Behavior, 4(1), 58–60. [Link]
  • Jensen, A. B., et al. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. The Plant Journal, 29(5), 595–606. [Link]
  • Lee, D., et al. (2024). Optimization of Cannabinoid Production in Hemp Through Methyl Jasmonate Application in a Vertical Farming System. Plants, 13(21), 2946. [Link]
  • Bresson, J., et al. (2018). A guideline for leaf senescence analyses: From quantification to physiological and molecular investigations.
  • Save My Exams. (2024). Practical: Effect of Plant Hormones on Growth (OCR A Level Biology). [Link]
  • Jiang, Y., et al. (2014). Arabidopsis WRKY57 Functions as a Node of Convergence for this compound– and Auxin-Mediated Signaling in this compound–Induced Leaf Senescence. The Plant Cell, 26(1), 230–245. [Link]
  • Karakaş, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41, 918-925. [Link]
  • Lorenzo, O., et al. (2004). JASMONATE-INSENSITIVE1 Encodes a MYC Transcription Factor Essential to Discriminate between Different Jasmonate-Regulated Defense Responses in Arabidopsis. The Plant Cell, 16(7), 1938–1950. [Link]
  • Staswick, P. (n.d.). Measuring the Plant's Gene Expression Response | The Role of JAR1 in Insect Feeding Response. passel - Plant and Soil Sciences eLibrary. [Link]
  • Jiang, Y., & Kumar, P. P. (2009). Developing a model of plant hormone interactions.
  • Chen, Q., et al. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development.
  • Hou, T., & Tsuda, K. (2022). Salicylic acid and this compound in plant immunity. Horticulture Research, 9, uhac059. [Link]
  • Kurenda, A., et al. (2022). Perception, Transduction and Crosstalk of Auxin and Cytokinin Signals. International Journal of Molecular Sciences, 23(21), 13180. [Link]
  • Jiang, Y., et al. (2014). Arabidopsis WRKY57 functions as a node of convergence for this compound- and auxin-mediated signaling in this compound-induced leaf senescence. The Plant Cell, 26(1), 230-45. [Link]
  • Liu, J., et al. (2018). Crosstalk among plant hormone regulates the root development. Journal of Integrative Plant Biology, 60(9), 743-749. [Link]
  • Staswick, P. E., et al. (1998). Jasmonate Signaling Mutants of Arabidopsis Are Susceptible to the Soil Fungus Pythium Irregulare. The Plant Journal, 15(6), 747–754. [Link]
  • Liu, J., et al. (2014). Hormonal crosstalk for root development: a combined experimental and modeling perspective. Frontiers in Plant Science, 5, 116. [Link]
  • Zeng, M., et al. (2023). Jarin-1, an inhibitor of JA-Ile biosynthesis in Arabidopsis thaliana, acts differently in other plant species. Plant Signaling & Behavior, 18(1), 2273515. [Link]
  • Yan, J., et al. (2009). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 106(49), 20997–21002. [Link]
  • Zhang, Z., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 6(1), 103138. [Link]
  • Jang, G., et al. (2020). Crosstalk with this compound Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]
  • Sharma, M., & Sharma, A. (2023). Effect of salicylic acid, this compound, and a combination of both on andrographolide production in cell suspension cultures of Andrographis paniculata (Burm.f.) Nees. Journal of Applied Biology & Biotechnology, 11(1), 143-149. [Link]
  • Onrubia, M., et al. (2013). Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells. Plant Cell Reports, 32(1), 119–130. [Link]
  • Jensen, A. B., et al. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. The Plant Journal, 29(5), 595–606. [Link]
  • Engelberth, J., et al. (2003). Simultaneous quantification of this compound and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250. [Link]
  • Browse, J. (2009). The power of mutants for investigating jasmonate biosynthesis and signaling. Phytochemistry, 70(13-14), 1539–1547. [Link]
  • Tiryaki, I., & Staswick, P. (2002). Dose response curve for root growth inhibition on IAA and MeJA....
  • NASC. (n.d.). NASC Collection Info. Arabidopsis.info. [Link]
  • Khan, M. I. R., et al. (2018). Quantification of Jasmonic and Salicylic Acids in Rice Seedling Leaves. In Rice Genomics, Genetics and Breeding. IntechOpen. [Link]
  • Hu, X., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]
  • Engelberth, J., et al. (2003). Simultaneous quantification of this compound and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry.
  • Ali, B., & Baek, K. H. (2020). Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview. Journal of Plant Biology, 63(3), 161–174. [Link]
  • Robson, F., et al. (2010). Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability. The Plant Cell, 22(4), 1143–1160. [Link]
  • Ali, M., et al. (2015). Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures. International Journal of Molecular Sciences, 16(12), 29834–29847. [Link]
  • Song, S., et al. (2014). Jasmonate-regulated root growth inhibition and root hair elongation. Journal of Experimental Botany, 65(21), 6033–6042. [Link]
  • Santos-Villalobos, S., et al. (2013). Effect of salicylic acid and methyl jasmonate in the production of phenolic compounds in plant cell suspension cultures of Thevetia peruviana. African Journal of Biotechnology, 12(31), 4898-4905. [Link]
  • He, Y., et al. (2002). Evidence Supporting a Role of this compound in Arabidopsis Leaf Senescence. Plant Physiology, 128(3), 876–884. [Link]
  • Feys, B., et al. (1994). Arabidopsis mutants selected for resistance to the phytotoxin coronatine are male sterile, insensitive to methyl jasmonate, and resistant to a bacterial pathogen. The Plant Cell, 6(5), 751–759. [Link]
  • Zhang, X., et al. (2020). Integration of this compound and Ethylene Into Auxin Signaling in Root Development. Frontiers in Plant Science, 11, 245. [Link]

Sources

Navigating Functional Redundancy in JAZ Repressor Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the JAZ (Jasmonate ZIM-domain) family of repressor proteins. This guide is designed to provide you with in-depth technical and field-proven insights to address a common yet significant challenge in the study of JAZ proteins: functional redundancy. The extensive duplication of JAZ genes in many plant species, such as the 13 members in Arabidopsis thaliana, often masks the effect of single-gene mutations, complicating the elucidation of their individual roles in jasmonate (JA) signaling.[1][2][3] This guide will equip you with the strategic knowledge and experimental protocols to dissect the specific, diverse, and redundant functions of JAZ repressors in plant growth, development, and defense.[1]

Understanding the Core Problem: JAZ Functional Redundancy

The jasmonate signaling pathway is a crucial regulator of a plant's response to both biotic and abiotic stresses, as well as various developmental processes.[4][5][6][7][8] At the heart of this pathway lies the JAZ family of repressor proteins. In the absence of the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile), JAZ proteins bind to and inhibit transcription factors, such as MYC2, thereby repressing the expression of JA-responsive genes.[9][10][11] Upon perception of JA-Ile, the F-box protein COI1, as part of the SCFCOI1 E3 ubiquitin ligase complex, recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][9][10][12][13][14][15] This degradation liberates the transcription factors, allowing for the activation of downstream gene expression.[11]

The challenge arises from the fact that many of the JAZ proteins share overlapping functions.[9][11][16] Consequently, knocking out a single JAZ gene often fails to produce an observable phenotype, as other JAZ family members can compensate for its loss.[9] This functional redundancy necessitates more sophisticated genetic and molecular approaches to unravel the specific contributions of individual JAZ proteins.

Visualizing the Jasmonate Signaling Pathway

JASignaling cluster_degradation JAZ Degradation JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 promotes binding SCF SCF Complex COI1->SCF JAZ JAZ JAZ->COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2/TFs JAZ->MYC2 represses SCF->JAZ Ubiquitination Degraded_JAZ Degraded JAZ Proteasome->Degraded_JAZ Ub Ubiquitin JA_Genes JA-Responsive Genes MYC2->JA_Genes activates Response Defense & Growth Responses JA_Genes->Response

Caption: The core jasmonate signaling pathway.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My single jaz knockout mutant shows no discernible phenotype. How can I overcome this?

A1: The lack of a phenotype in a single mutant is the classic sign of functional redundancy. To address this, you need to eliminate multiple JAZ proteins simultaneously.

Troubleshooting Steps:

  • Generate Higher-Order Mutants: The most direct approach is to create double, triple, or even higher-order mutants by crossing individual knockout lines. For example, studies have successfully used quintuple, decuple, and even undecuple jaz mutants to reveal phenotypes related to defense, growth, and flowering time that are masked in single mutants.[2][3][10]

  • Phylogenetic Grouping: When deciding which mutants to combine, consider the phylogenetic relationships among the JAZ family members. Closely related JAZ proteins are more likely to have redundant functions. Targeting members from different phylogenetic groups can also uncover more complex interactions.[3]

  • Dominant Repressor Constructs: As an alternative to generating complex mutant combinations, you can express a dominant-negative version of a JAZ protein. These constructs typically lack the C-terminal Jas domain, which is required for interaction with COI1.[9][17][18] As a result, they are resistant to JA-induced degradation and can repress the pathway even in the presence of the hormone. Overexpression of such a construct can often phenocopy higher-order loss-of-function mutants.

Q2: I'm not sure if the JAZ proteins I'm studying physically interact with each other or with my transcription factor of interest. How can I test this?

A2: Confirming protein-protein interactions is crucial for understanding the regulatory networks involving JAZ proteins. Several in vivo and in vitro methods can be employed.

Troubleshooting Steps:

  • Yeast Two-Hybrid (Y2H) Assay: This is a powerful and widely used technique to screen for protein-protein interactions in vivo.[19][20][21][22][23] The gene for your JAZ protein can be cloned as the "bait" and your potential interactor (another JAZ or a transcription factor) as the "prey." A positive interaction will activate reporter genes in the yeast.

  • Co-Immunoprecipitation (Co-IP): Co-IP is considered a gold-standard method for verifying protein-protein interactions within a more native cellular environment.[24][25][26] This involves using an antibody to pull down your protein of interest from a plant extract and then using Western blotting to see if its putative interaction partner is also pulled down.

  • Bimolecular Fluorescence Complementation (BiFC): This in vivo technique allows for the visualization of protein interactions in living plant cells. Your two proteins of interest are fused to non-fluorescent fragments of a fluorescent protein (e.g., YFP). If the proteins interact, the fragments are brought into close proximity, reconstituting the fluorescent protein and producing a detectable signal.

Q3: I am trying to perform a Co-IP from plant tissue, but I'm getting high background and low yield. What can I do to optimize my protocol?

A3: Co-IP experiments in plants can be challenging due to the presence of cell walls, secondary metabolites, and often low protein abundance.[24]

Troubleshooting Steps:

  • Improve Protein Extraction: Ensure your extraction buffer is optimized for plant tissues. This typically includes a high concentration of non-ionic detergents (e.g., NP-40), protease inhibitors, and agents to counteract phenolic compounds (e.g., PVPP).

  • Pre-clear the Lysate: Before adding your specific antibody, incubate the protein extract with beads alone (e.g., Protein A/G agarose) to reduce non-specific binding.[27]

  • Optimize Antibody Concentration: Use the lowest concentration of your primary antibody that still efficiently pulls down your target protein. This can be determined through a titration experiment.

  • Stringent Washing Steps: Increase the number and/or stringency of your wash steps after the immunoprecipitation to remove non-specifically bound proteins. You can try increasing the salt or detergent concentration in your wash buffer.

FAQs: Addressing Common Questions

Q: What are the key functional domains of JAZ proteins?

A: JAZ proteins have two main conserved domains: the TIFY domain (also known as the ZIM domain) and the Jas domain . The TIFY domain is involved in homo- and heterodimerization between JAZ proteins and in recruiting the transcriptional co-repressor TOPLESS (TPL) via the adaptor protein NINJA.[9][28][29] The C-terminal Jas domain is crucial for the interaction with COI1, which is mediated by JA-Ile, and for binding to transcription factors like MYC2.[9][28][29]

Q: Can alternative splicing affect JAZ protein function?

A: Yes, alternative splicing, particularly intron retention within the Jas domain, can generate truncated JAZ proteins that lack the C-terminal portion required for efficient COI1 interaction.[17][18] These splice variants are more stable and can act as dominant repressors of JA signaling.[17][18]

Q: How can I quantify the levels of different JAZ proteins in my samples?

A: Due to their low abundance and transient nature, quantifying JAZ proteins can be difficult. Targeted proteomics using mass spectrometry is a powerful approach.[30][31] This method uses selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically and sensitively quantify peptides that are unique to each JAZ protein.

Key Experimental Protocols

Protocol 1: Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general workflow for the GAL4-based Y2H system.[19]

  • Vector Construction: Clone the coding sequence of your "bait" protein (e.g., a JAZ protein) in-frame with the GAL4 DNA-binding domain (DBD) in a pGBK vector. Clone your "prey" protein (e.g., a transcription factor) in-frame with the GAL4 activation domain (AD) in a pGAD vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection for Interaction: Plate the transformed yeast on selective media. Initially, plate on medium lacking leucine and tryptophan (-Leu/-Trp) to select for yeast that have taken up both plasmids.

  • Reporter Gene Assay: To test for an interaction, plate the colonies from the -Leu/-Trp plate onto a more stringent selective medium that also lacks histidine and adenine (-Leu/-Trp/-His/-Ade). Growth on this medium indicates a positive interaction.

  • Confirmation: A β-galactosidase filter lift assay can be performed for further confirmation of the interaction.

Protocol 2: Co-Immunoprecipitation (Co-IP) from Plant Tissue

This protocol is a starting point and may require optimization for your specific proteins and plant material.[24][25][26][32]

  • Protein Extraction: Harvest and flash-freeze plant tissue in liquid nitrogen. Grind the tissue to a fine powder. Resuspend the powder in a cold Co-IP extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, supplemented with a protease inhibitor cocktail and 2% PVPP).

  • Lysate Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate with gentle rotation for 1-2 hours at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add your primary antibody (specific to your "bait" protein) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold Co-IP wash buffer (similar to extraction buffer but may have a higher salt concentration).

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and the putative "prey" proteins.

Visualizing Experimental Workflows

HigherOrderMutant JAZ1_KO jaz1 KO Cross1 Cross JAZ1_KO->Cross1 JAZ2_KO jaz2 KO JAZ2_KO->Cross1 JAZ1_2_dKO jaz1/jaz2 double KO Cross1->JAZ1_2_dKO Cross2 Cross JAZ1_2_dKO->Cross2 JAZ3_KO jaz3 KO JAZ3_KO->Cross2 JAZ1_2_3_tKO jaz1/jaz2/jaz3 triple KO Cross2->JAZ1_2_3_tKO

Caption: Workflow for generating higher-order jaz mutants.

DominantRepressor cluster_wildtype Wild-Type (with JA-Ile) cluster_dominant Dominant Repressor COI1_WT COI1 JAZ_WT JAZ (full-length) JAZ_WT->COI1_WT Binds & Degraded MYC2_WT MYC2 Genes_WT Gene Expression MYC2_WT->Genes_WT Activates COI1_DR COI1 JAZ_DR JAZΔJas JAZ_DR->COI1_DR No Binding MYC2_DR MYC2 JAZ_DR->MYC2_DR Binds & Represses Genes_DR Gene Repression MYC2_DR->Genes_DR

Caption: Mechanism of a dominant JAZ repressor.

Quantitative Data Summary

Experimental Approach Primary Use Advantages Disadvantages
Higher-Order Mutants Overcoming redundancy; studying genetic interactionsProvides definitive genetic evidence of function.Time-consuming to generate; potential for complex, unintended genetic interactions.
Dominant Repressors Rapidly inducing a JA-insensitive phenotypeFaster than generating high-order mutants; can target specific JAZ subfamilies.Overexpression can lead to non-physiological artifacts; may not perfectly mimic loss-of-function.
Yeast Two-Hybrid (Y2H) Screening for protein-protein interactionsHigh-throughput; relatively simple and fast.[21]Prone to false positives/negatives; interactions occur in a non-native environment.[21]
Co-Immunoprecipitation (Co-IP) Validating in vivo protein-protein interactionsDetects interactions in a cellular context; can identify members of a protein complex.Can be technically challenging in plants; requires specific, high-quality antibodies.[24]
Targeted Proteomics (MS) Absolute or relative protein quantificationHigh sensitivity and specificity; can multiplex to measure many proteins at once.[30]Requires specialized equipment and expertise; indirect protein measurement.

References

  • Functional specificity, diversity, and redundancy of Arabidopsis JAZ family repressors in jasmonate and COI1-regulated growth, development, and defense. PubMed.
  • Yeast two-hybrid assay for studying protein-protein interactions. PubMed.
  • The Jasmonate Signal Pathway. PMC - NIH.
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.
  • Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. PMC - NIH.
  • Mapping protein-protein interactions using yeast two-hybrid assays. PubMed.
  • Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. PubMed.
  • High-throughput: yeast two-hybrid | Protein interactions and their importance. EMBL-EBI.
  • Jasmonic Acid Signaling Pathway in Plants. PMC - NIH.
  • Yeast 2-Hybrid. Singer Instruments.
  • Jasmonate. Wikipedia.
  • COI1-JAZ co-receptor complex participation in this compound (JA) perception. ResearchGate.
  • JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. CNB.
  • Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. PMC - NIH.
  • JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS.
  • How to Conduct Co-IP Experiments Using Plant Tissues?. MtoZ Biolabs.
  • Genome-Wide Analysis and Expression Profiling of the JAZ Gene Family in Response to Abiotic Stress in Alfalfa. MDPI.
  • A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay. PubMed.
  • A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay. Springer Nature Experiments.
  • JAZ repressors of metabolic defense promote growth and reproductive fitness in Arabidopsis. PNAS.
  • The domain structure of the corresponding LaJAZ and LaTIFY proteins. ResearchGate.
  • Co-Immunoprecipitation (Co-IP) Technical. Profacgen.
  • Co-immunoprecipitation Assay for Blue Light-Dependent Protein Interactions in Plants. ResearchGate.
  • The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. Frontiers.
  • Functional pleiotropism, diversity, and redundancy of Salvia miltiorrhiza Bunge JAZ family proteins in jasmonate-induced tanshinone and phenolic acid biosynthesis. PMC - NIH.
  • Mutations of JAZ genes affect flowering time and suppress the early... ResearchGate.
  • Alternative splicing expands the repertoire of dominant JAZ repressors of jasmonate signaling. PMC - PubMed Central.
  • Identification of TIFY/JAZ family genes in Solanum lycopersicum and their regulation in response to abiotic stresses. PMC - PubMed Central.
  • Differential regulation of jasmonate responses in multiple jaz mutants. PMC.
  • Phylogenetic analysis and expression profiles of jasmonate ZIM-domain gene family provide insight into abiotic stress resistance in sunflower. Frontiers.
  • Alternative splicing expands the repertoire of dominant JAZ repressors of jasmonate signaling. PubMed.
  • Proteomic analysis of JAZ interacting proteins under methyl jasmonate treatment in finger millet. PubMed.
  • Understanding redundancy and resilience: Redundancy in life is provided by distributing functions across networks rather than back‐up systems. PMC - NIH.
  • Maintenance of duplicate genes and their functional redundancy by reduced expression. PLOS.
  • Gene redundancy. Wikipedia.
  • Simplified scenario for the evolution of functional redundancy. ResearchGate.
  • How to remove redundancy during genome-wide identification of protein family. ResearchGate.
  • JAZ repressor proteins are targets of the SCF(COI1) complex during JA signalling. ResearchGate.
  • Proteomic analysis of JAZ interacting proteins under methyl jasmonate treatment in finger millet. BioKB.
  • Targeted Quantitation of Proteins by Mass Spectrometry. PMC - NIH.
  • JAZ repressors set the rhythm in jasmonate signaling. PubMed.
  • Mass spectrometry based targeted protein quantification: methods and applications. PMC.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for jasmonic acid (JA) and related compound analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in jasmonate metabolomics. Jasmonates are a class of lipid-derived phytohormones that are pivotal in regulating plant growth and responses to a myriad of stresses.[1][2][3] However, their low abundance, diverse chemical structures, and rapid turnover present significant analytical challenges.[4][5]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during jasmonate analysis.

Q1: My jasmonate signals are extremely low or undetectable. What is the most common reason?

A1: The most frequent causes are suboptimal sample handling and extraction. Jasmonate levels can change within seconds in response to handling (wounding stress).[6][7] It is critical to flash-freeze your tissue in liquid nitrogen immediately upon collection to quench all enzymatic activity.[8][9] Furthermore, inefficient extraction, often due to an inappropriate solvent or insufficient homogenization, will lead to poor recovery.[5]

Q2: I am having trouble separating this compound (JA) from its isomers, like cis-jasmone or tuberonic acid. How can I improve chromatographic resolution?

A2: Co-elution of isomers is a significant challenge. To improve separation, consider optimizing your liquid chromatography (LC) method. Switching to a column with a smaller particle size (e.g., sub-2 µm) can increase efficiency.[10] Additionally, adjusting the gradient elution profile—specifically, making the gradient shallower during the elution window for jasmonates—can enhance resolution. Ensure your mobile phase composition is optimal; 0.1% formic acid in both water and acetonitrile/methanol is a common choice that provides good peak shape for these acidic compounds.[11]

Q3: My results show high variability between biological replicates. What are the likely sources of this inconsistency?

A3: High variability often points to inconsistencies in the pre-analytical phase. Ensure that all samples are collected at the exact same developmental stage and time of day, and from the same tissue type. Biological variability is inherent, but it is magnified by inconsistent sample harvesting, storage, and extraction procedures.[8] The use of an appropriate internal standard (e.g., deuterated JA, like d6-JA) added at the very beginning of the extraction process is crucial to correct for analyte loss during sample preparation.[12][13]

Q4: What is "matrix effect," and how do I know if it's affecting my jasmonate quantification?

A4: The matrix effect is the alteration (suppression or enhancement) of ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix (e.g., lipids, phenols).[14][15][16] It is a major source of quantitative inaccuracy. To assess it, you can perform a post-extraction spike experiment: compare the signal of a standard spiked into a purified matrix extract versus the signal of the standard in a clean solvent. A significant difference indicates a matrix effect. Using stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for this phenomenon.[14]

Q5: Should I use LC-MS or GC-MS for my jasmonate analysis?

A5: Both techniques can be used, but LC-MS/MS is generally preferred for its high sensitivity, selectivity, and ability to analyze a wide range of JA conjugates without derivatization.[4][10] GC-MS is also highly sensitive but requires a chemical derivatization step (e.g., methylation or silylation) to make the non-volatile jasmonates suitable for gas chromatography.[17][18] This extra step can introduce variability and may not be suitable for all JA derivatives.[10][19]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to problem-solving, organized by the typical stages of a metabolomics workflow.

Stage 1: Pre-Analytical Troubleshooting (Sample Collection & Preparation)

Proper sample handling is the foundation of reliable metabolomics. Errors introduced here cannot be corrected later.

Issue 1.1: Suspected Analyte Degradation or Artificial Induction

  • Symptoms: Inconsistent or unexpectedly high JA levels, especially in control samples.

  • Causality: Mechanical damage during harvesting activates the octadecanoid pathway, artificially inflating JA biosynthesis.[1][2] Slow freezing fails to halt enzymatic activity, leading to analyte degradation or modification.[9][20]

  • Troubleshooting Protocol:

    • Harvesting: Handle tissues gently. Use sharp, clean tools. For leaf samples, excise them quickly and avoid crushing.

    • Quenching: Immediately upon collection, flash-freeze the sample in liquid nitrogen.[8] This ensures that metabolic processes are halted instantly. The time from collection to freezing should be mere seconds.

    • Storage: Store frozen samples at -80°C. Avoid freeze-thaw cycles, which can degrade metabolites.[21]

    • Homogenization: Keep the sample frozen during homogenization. Pre-chill mortars, pestles, and any grinding equipment with liquid nitrogen.[22]

Issue 1.2: Poor Extraction Efficiency

  • Symptoms: Low signal intensity for all jasmonates, poor recovery of internal standards.

  • Causality: Jasmonates have varying polarities, from the relatively polar JA to the more nonpolar methyl jasmonate (MeJA) and precursors like 12-oxo-phytodienoic acid (OPDA).[23][24] The chosen solvent may not efficiently extract this entire range of compounds. Lipid-rich tissues can also sequester jasmonates, preventing their efficient extraction.[23]

  • Solution & Protocol:

    • Solvent Selection: A common and effective extraction solvent is a mixture of methanol, water, and acetic acid or formic acid. A starting point could be 80% methanol with 0.1% formic acid.[22] For broader coverage, a two-phase extraction using an ethyl acetate partition can be effective.[25]

    • Internal Standards: Always add a known quantity of a stable isotope-labeled internal standard (e.g., d5-JA, d2-JA-Ile) to the sample before homogenization.[12] This is the only reliable way to account for extraction losses.

    • Homogenization: Ensure the tissue is ground to a fine, homogenous powder. Bead beating systems are highly effective and reproducible.[8]

    • Purification: Use Solid-Phase Extraction (SPE) to clean up the extract. A mixed-mode or reversed-phase (C18) SPE cartridge can effectively remove interfering compounds like lipids and pigments, which can cause matrix effects.[10][13][26]

This diagram illustrates the core biochemical pathway, providing context for the analytes of interest. Biotic and abiotic stresses trigger the release of α-linolenic acid, initiating the cascade that produces JA and its bioactive conjugate, JA-Ile.[1][27]

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Nucleus Membrane Membrane Lipids aLA α-Linolenic Acid Membrane->aLA Lipase LOX LOX aLA->LOX HPOT 13-HPOT LOX->HPOT AOS AOS HPOT->AOS AOC AOC AOS->AOC OPDA 12-oxo-PDA (OPDA) AOC->OPDA OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport OPR3 OPR3 beta_ox β-oxidation (3 cycles) OPR3->beta_ox JA This compound (JA) beta_ox->JA JA_c This compound JA->JA_c Transport OPDA_p->OPR3 JAR1 JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JAR1->JA_Ile + Isoleucine COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Binds MYC2 MYC2 (TF) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination Genes JA-Responsive Genes MYC2->Genes Activates JA_c->JAR1 Stress Biotic/Abiotic Stress Stress->Membrane

Caption: The Jasmonate Biosynthesis and Signaling Pathway.

Stage 2: Analytical Troubleshooting (LC-MS/MS)

The analytical stage requires careful optimization to ensure sensitivity, selectivity, and reproducibility.

Issue 2.1: Poor Peak Shape (Tailing or Fronting)

  • Symptoms: Asymmetric chromatographic peaks, leading to inaccurate integration and reduced sensitivity.

  • Causality: Peak tailing for acidic compounds like JA is often caused by secondary interactions with the stationary phase or active sites in the LC system. Peak fronting can indicate column overloading.

  • Troubleshooting Protocol:

    • Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of this compound (~4.75). Using 0.1% formic acid (pH ~2.7) keeps JA in its protonated, less polar form, which interacts better with C18 columns.[11]

    • Column Choice: Use a high-quality, end-capped C18 column from a reputable vendor. If problems persist, consider a column with a different stationary phase chemistry.

    • Sample Overload: Dilute the sample. If fronting disappears upon dilution, it confirms column overload.

    • System Contamination: Flush the LC system thoroughly. Metal contamination can chelate with the carboxyl group of JA, causing tailing.

Issue 2.2: Insufficient Sensitivity in MS Detection

  • Symptoms: Low signal-to-noise ratio, inability to detect low-abundance jasmonates.

  • Causality: Jasmonates are typically present at very low concentrations (ng/g to pg/g fresh weight).[4][28] Ionization efficiency can be hampered by suboptimal source conditions or matrix effects.

  • Troubleshooting Protocol:

    • Ionization Mode: Jasmonates contain a carboxylic acid group and are best analyzed in negative ion electrospray ionization (ESI-) mode.[11]

    • Source Parameter Optimization: Infuse a standard solution of JA and optimize key MS parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates.

    • MRM Transition Selection: For tandem MS (MS/MS), select the most intense and specific multiple reaction monitoring (MRM) transitions. For JA (precursor ion [M-H]⁻ at m/z 209.1), the transition to the fragment at m/z 59 (the acetate fragment) is typically the most abundant and is used for quantification.[10]

    • Sample Cleanup: A cleaner sample leads to less ion suppression and better sensitivity. Re-evaluate your SPE or sample cleanup strategy.[13]

CompoundPrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Notes
This compound (JA)209.159.0165.1The 59 fragment is highly specific.
JA-Isoleucine (JA-Ile)322.2130.159.0The 130 fragment corresponds to the isoleucine moiety.
12-oxo-PDA (OPDA)291.2165.1247.2Precursor to JA.
Methyl Jasmonate (MeJA)223.1 ([M-H]⁻)59.0151.1Often detected as adducts; may require APPI or different mode.
12-OH-JA225.159.0167.1A common catabolite.
JA-Leucine (JA-Leu)322.2130.159.0Bioactive conjugate.[29]
JA-Valine (JA-Val)308.2116.159.0Bioactive conjugate.[29]

Note: Exact m/z values should be confirmed empirically on your specific instrument.

Stage 3: Post-Analytical Troubleshooting (Data Processing & Analysis)

Accurate data processing is essential to derive meaningful biological insights from your raw data.

Issue 3.1: Inaccurate Peak Integration

  • Symptoms: Software incorrectly defines peak start and end points, leading to erroneous area calculations.

  • Causality: Poor chromatography (see 2.1), low signal-to-noise, or inappropriate integration parameters in your processing software.

  • Troubleshooting Protocol:

    • Manual Review: Always manually inspect the integration of a subset of your peaks, especially for low-level analytes. Do not rely solely on auto-integration.

    • Parameter Optimization: Adjust the peak detection and integration parameters in your software (e.g., signal-to-noise threshold, peak width settings).

    • Improve Chromatography: The best solution for poor integration is better chromatography. Revisit the steps in Stage 2 to improve peak shape and signal-to-noise.

Issue 3.2: Misidentification of Analytes

  • Symptoms: A peak is detected at the correct m/z but is not the compound of interest.

  • Causality: Isobaric compounds (different compounds with the same mass) can co-elute or elute closely.

  • Self-Validating Protocol:

    • Retention Time Matching: The primary identification criterion is matching the retention time of the peak in your sample to that of an authentic chemical standard run under the exact same conditions. A match should be within a very narrow window (e.g., ±0.1 min).

    • MS/MS Spectral Matching: For confident identification, the MS/MS fragmentation pattern of the analyte in the sample must match that of the authentic standard.

    • Qualifier Ion Ratios: In MRM experiments, the ratio of the quantifier ion to the qualifier ion(s) must be consistent between the sample and the standard. This ratio should not deviate by more than a pre-defined percentage (e.g., 20-30%).

This workflow diagram outlines the critical steps and decision points in a well-controlled jasmonate metabolomics experiment.

Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Harvest 1. Sample Harvest (Flash-freeze in N2) Spike 2. Add Internal Standards (e.g., d6-JA) Harvest->Spike Homogenize 3. Cryo-Homogenization Spike->Homogenize Extract 4. Solvent Extraction Homogenize->Extract Cleanup 5. Centrifuge & Purify (SPE Cleanup) Extract->Cleanup Analyze 6. LC-MS/MS Analysis (Optimized Method) Cleanup->Analyze QC Quality Control (QC) (Pooled Samples, Blanks) Cleanup->QC Process 7. Data Processing (Peak Integration) Analyze->Process Identify 8. Identification (RT & MS/MS Match) Process->Identify Quantify 9. Quantification (Internal Standard Calibration) Identify->Quantify Stats 10. Statistical Analysis Quantify->Stats Biological_Interpretation Biological_Interpretation Stats->Biological_Interpretation Biological Interpretation QC->Analyze

Caption: A self-validating experimental workflow for JA metabolomics.

Part 3: Detailed Experimental Protocol

Protocol: Extraction and Purification of Jasmonates from Plant Leaf Tissue

This protocol is a robust starting point suitable for LC-MS/MS analysis of jasmonates from approximately 50-100 mg of plant tissue.[8][10][26]

1. Materials and Reagents

  • Extraction Solvent: 80:20 Methanol:Water (v/v) with 0.1% Formic Acid, pre-chilled to -20°C.

  • Internal Standard (ISTD) Stock Solution: A mixture of deuterated standards (e.g., d6-Jasmonic Acid, d2-JA-Isoleucine) in methanol at 1 µg/mL.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges (e.g., Oasis MCX), 30-60 mg.

  • SPE Conditioning Solvent: 100% Methanol.

  • SPE Equilibration Solvent: Ultrapure water with 0.1% Formic Acid.

  • SPE Wash Solvent: 20% Methanol with 0.1% Formic Acid.

  • SPE Elution Solvent: 80% Methanol with 0.1% Formic Acid.

  • Reconstitution Solvent: 10% Acetonitrile with 0.1% Formic Acid.

2. Procedure

  • Harvest & Weigh: Harvest ~50 mg of leaf tissue and immediately flash-freeze in liquid nitrogen. Record the fresh weight. Perform this step in a pre-tared 2 mL tube containing two small steel beads.

  • Homogenization:

    • Add 10 µL of the ISTD stock solution to the frozen tissue.

    • Add 1 mL of pre-chilled (-20°C) Extraction Solvent.

    • Immediately homogenize using a bead beater (e.g., TissueLyser) for 2 cycles of 45 seconds at 30 Hz. Keep samples on ice or in a cold block between cycles.

  • Extraction: Incubate the homogenate at 4°C on a shaker for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • SPE Purification:

    • Condition: Pass 1 mL of Methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of Equilibration Solvent through the cartridge.

    • Load: Load the entire clarified supernatant onto the cartridge.

    • Wash: Pass 1 mL of Wash Solvent through the cartridge to remove polar impurities.

    • Elute: Elute the jasmonates with 1 mL of Elution Solvent into a clean collection tube.

  • Dry & Reconstitute:

    • Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the final extract to an LC vial with an insert and proceed with LC-MS/MS analysis.

References

  • Wang, L., et al. (2019). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link]
  • Ullah, A., et al. (2017). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences. [Link]
  • Zhang, Y., et al. (2022). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences. [Link]
  • Turner, J. G., et al. (2002).
  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. [Link]
  • Pan, X., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology. [Link]
  • Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology. [Link]
  • Cui, M., et al. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review. Analytical and Bioanalytical Chemistry. [Link]
  • Yan, J., et al. (2016). Endogenous Bioactive Jasmonate Is Composed of a Set of (+)
  • Liu, X., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin. [Link]
  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: Extraction of phytohormones for subsequent LC/MS/MS analysis.
  • Liu, S., et al. (2023). PlantMetSuite: A User-Friendly Web-Based Tool for Metabolomics Analysis and Visualisation. International Journal of Molecular Sciences. [Link]
  • Mohnike, L., et al. (2021). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Methods in Molecular Biology. [Link]
  • The Agri-Cultures. (2024).
  • Wang, L., et al. (2020). Recent developments and emerging trends of mass spectrometric methods in plant hormone analysis: a review.
  • Kojima, M., & Sakakibara, H. (2012).
  • Liu, S., et al. (2023).
  • MetaboAnalyst. (n.d.). MetaboAnalyst. [Link]
  • Wu, C. (2015). A direct cell quenching method for cell-culture based metabolomics.
  • Allwood, J. W., et al. (2015).
  • Pérez-Llorca, M., et al. (2025). The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM). Methods in Molecular Biology. [Link]
  • Kojima, M., et al. (2009). Profiling of plant hormones by mass spectrometry.
  • Gaikwad, A., et al. (2026). Swift Jasmonate Signals Trigger Plant-Wide Immunity. Bioengineer.org. [Link]
  • Neumann, S., & Gierl, C. (2020). Metabolite AutoPlotter - an application to process and visualise metabolite data in the web browser.
  • Pan, X., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.
  • Li, J., et al. (2015). Simultaneous Determination of Salicylic Acid, this compound, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS. Journal of Analytical Methods in Chemistry. [Link]
  • Litz, C., et al. (2020). Arabidopsis GH3.10 conjugates jasmonates. Journal of Experimental Botany. [Link]
  • Long, D. S., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology and Bioengineering. [Link]
  • Balamurugan, S., et al. (2018). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii. Metabolites. [Link]
  • Ueda, M. (2020). Recent Advances in Plant Chemical Biology of Jasmonates. International Journal of Molecular Sciences. [Link]
  • Kim, H. K., et al. (2013). Profiling the this compound Responses by Nuclear Magnetic Resonance-Based Metabolomics. Methods in Molecular Biology. [Link]
  • Engelberth, J., et al. (2003). Simultaneous quantification of this compound and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry. [Link]
  • Pimenta, A. S., et al. (2016). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry.
  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. [Link]
  • Lan, T., et al. (2022). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. [Link]
  • Mansour, F. R. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Zager, J. J., et al. (2023). Metabolomic analysis of methyl jasmonate treatment on phytocannabinoid production in Cannabis sativa. Frontiers in Plant Science. [Link]
  • Schaller, A., & Stintzi, A. (2009). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Turkish Journal of Botany. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Synergistic and Antagonistic Interactions of Jasmonic Acid and Ethylene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricate world of plant signaling, understanding the interplay between phytohormones is paramount. Jasmonic acid (JA) and ethylene (ET) stand out for their complex relationship, which can be either synergistic or antagonistic depending on the developmental context and environmental cues. This guide provides an in-depth comparison of their interactions, supported by experimental data and detailed protocols to empower your research.

Section 1: The Dichotomy of a Relationship: Synergy vs. Antagonism

The crosstalk between JA and ET signaling pathways is a critical regulatory hub that fine-tunes plant responses to a myriad of stimuli, most notably in defense against pathogens and herbivores, and in developmental processes such as root growth and apical hook formation.

Synergistic Interactions: In many defense scenarios, particularly against necrotrophic pathogens, JA and ET work in concert to amplify the defensive response.[1][2] This synergy is largely mediated by the stabilization of the master transcription factor ETHYLENE INSENSITIVE3 (EIN3) and its homolog EIN3-LIKE1 (EIL1) by ET, and the JA-induced degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The removal of JAZ repressors liberates EIN3/EIL1 to activate the expression of downstream defense genes, such as PLANT DEFENSIN1.2 (PDF1.2) and members of the ETHYLENE RESPONSE FACTOR (ERF) family, like ERF1 and OCTADECANOID-RESPONSIVE ARABIDOPSIS AP2/ERF59 (ORA59).[1][3][4][5]

Antagonistic Interactions: Conversely, in certain developmental processes like apical hook formation in etiolated seedlings, JA and ET exhibit mutual antagonism.[6][7][8][9][10][11][12] ET promotes the curvature of the apical hook, a structure that protects the delicate apical meristem as the seedling pushes through the soil. JA, on the other hand, inhibits this process. This antagonism is orchestrated by the transcription factor MYC2, a master regulator of JA signaling. JA-activated MYC2 physically interacts with and represses EIN3, thereby dampening the ET-mediated induction of genes required for hook formation.[6][7][8][13]

Section 2: Unraveling the Molecular Machinery: Key Signaling Components

The decision between a synergistic or antagonistic outcome is determined by the complex interplay of key regulatory proteins. Understanding these molecular players is fundamental to designing targeted experiments.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of the active form of JA (JA-isoleucine), targets JAZ proteins for degradation by the 26S proteasome. This degradation releases transcription factors, such as MYC2, to activate JA-responsive genes.

The ET signaling pathway begins with ET binding to its receptors, which inactivates the CONSTITUTIVE TRIPLE RESPONSE1 (CTR1) kinase. This allows the cleavage and nuclear translocation of the C-terminal portion of EIN2, leading to the stabilization of the EIN3/EIL1 transcription factors, which then activate ET-responsive genes.

The crosstalk between these two pathways converges at the level of transcription factor interaction.

Visualizing the JA-ET Signaling Crosstalk

JA_ET_Crosstalk cluster_JA This compound Signaling cluster_ET Ethylene Signaling cluster_Synergy Synergistic Output JA This compound (JA) COI1 COI1 JA->COI1 activates JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses EIN3 EIN3/EIL1 JAZ->EIN3 represses (Synergy) JA_Genes JA-Responsive Genes (e.g., VSP2) MYC2->JA_Genes activates MYC2->EIN3 represses (Antagonism) Defense_Genes Defense Genes (e.g., PDF1.2, ERF1, ORA59) MYC2->Defense_Genes can activate ET Ethylene (ET) ETR1 ETR1/Receptors ET->ETR1 binds to CTR1 CTR1 ETR1->CTR1 inactivates EIN2 EIN2 CTR1->EIN2 represses EIN2->EIN3 stabilizes ET_Genes ET-Responsive Genes (e.g., HLS1) EIN3->ET_Genes activates EIN3->Defense_Genes activates

Caption: JA-ET signaling crosstalk, highlighting key protein interactions leading to synergistic or antagonistic responses.

Section 3: Experimental Approaches for Comparative Analysis

To dissect the synergistic and antagonistic interactions between JA and ET, a multi-pronged experimental approach is necessary. This section outlines key methodologies and provides the rationale behind their application.

Genetic Analysis Using Mutants

The use of Arabidopsis thaliana mutants deficient in JA or ET signaling is a cornerstone for studying their interaction.

  • JA signaling mutants: coi1 (JA receptor), jar1 (JA-amino acid synthetase), myc2 (transcription factor).

  • ET signaling mutants: ein2 (central signaling component), ein3 eil1 (double mutant for key transcription factors), ctr1 (negative regulator).

By comparing the phenotypes of single and double mutants with wild-type plants under control and hormone-treated conditions, researchers can infer the genetic hierarchy and functional relationship between the signaling components.

Gene Expression Analysis

Quantitative real-time PCR (RT-qPCR) is a powerful tool to measure the transcript levels of marker genes for JA, ET, and their combined action.

Table 1: Marker Genes for JA-ET Crosstalk Analysis

Marker GenePathway IndicationTypical Response to JA + ET
PDF1.2Synergistic JA/ETStrong synergistic induction
ERF1Synergistic JA/ETSynergistic induction
ORA59Synergistic JA/ETSynergistic induction
VSP2Primarily JA (MYC2-dependent)Induction by JA, may be repressed by ET
HLS1Primarily ET (EIN3-dependent)Induction by ET, repressed by JA
Protein-Protein Interaction Assays

Investigating the physical interactions between key regulatory proteins is crucial for understanding the molecular basis of the crosstalk.

  • Yeast Two-Hybrid (Y2H) Assay: An in vivo technique to screen for protein-protein interactions in yeast. It is an excellent first step to identify potential interacting partners.

  • Co-immunoprecipitation (Co-IP): An in planta method to validate protein-protein interactions within the native cellular environment. This is a critical step for confirming interactions identified by Y2H.

Section 4: Quantitative Data Comparison

The following tables summarize representative quantitative data from studies on JA-ET interactions, providing a comparative overview of their synergistic and antagonistic effects.

Table 2: Synergistic Induction of Defense Gene Expression

TreatmentPDF1.2 Relative Expression (Fold Change)ORA59 Relative Expression (Fold Change)
Mock1.01.0
50 µM MeJA15.28.5
10 µM ACC5.84.2
50 µM MeJA + 10 µM ACC125.645.3

Data are conceptual and compiled from trends observed in published literature.

Table 3: Antagonistic Effects on Apical Hook Curvature

GenotypeTreatmentApical Hook Angle (Degrees)
Wild-TypeMock~40
Wild-Type10 µM ACC~160
Wild-Type50 µM MeJA~30
Wild-Type10 µM ACC + 50 µM MeJA~90
myc2 mutant10 µM ACC + 50 µM MeJA~150

Data are conceptual and compiled from trends observed in published literature.

Section 5: Detailed Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides step-by-step protocols for key experiments.

Protocol for Arabidopsis Root Growth Assay

This protocol allows for the quantitative analysis of the effects of JA and ET on primary root elongation.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Wash seeds five times with sterile distilled water.

    • Suspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.

    • Plate seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Hormone Treatment:

    • Prepare MS plates containing the desired concentrations of Methyl Jasmonate (MeJA; e.g., 10 µM, 50 µM) and/or the ET precursor 1-aminocyclopropane-1-carboxylic acid (ACC; e.g., 1 µM, 10 µM).

    • Germinate seeds on control MS plates and grow vertically for 4-5 days.

    • Transfer seedlings of uniform size to the hormone-containing plates.

  • Data Acquisition and Analysis:

    • Place the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

    • Scan the plates at regular intervals (e.g., every 24 hours) for 3-5 days.

    • Measure the primary root length using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment and genotype.

Protocol for Co-immunoprecipitation (Co-IP)

This protocol is designed to validate the in vivo interaction between two proteins, for example, MYC2 and EIN3.

  • Plant Material and Protein Extraction:

    • Use transgenic Arabidopsis plants expressing tagged versions of the proteins of interest (e.g., MYC2-myc and EIN3-FLAG).

    • Grind ~1g of plant tissue in liquid nitrogen to a fine powder.

    • Resuspend the powder in 2 ml of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1x protease inhibitor cocktail).

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube and take a 50 µl aliquot as the "input" control.

    • Add 2-5 µg of the antibody against one of the tags (e.g., anti-FLAG antibody) to the remaining lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of ice-cold IP buffer.

    • Elute the protein complexes from the beads by adding 50 µl of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins from the input and IP fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-myc) to detect the bait and co-immunoprecipitated proteins.

Visualizing a Typical Experimental Workflow

Experimental_Workflow Hypothesis Hypothesis: Protein X and Protein Y interact to regulate Gene Z Y2H Yeast Two-Hybrid (Y2H) Test for direct interaction Hypothesis->Y2H Genetics Genetic Analysis (Single & Double Mutants) Hypothesis->Genetics CoIP Co-immunoprecipitation (Co-IP) Validate in planta interaction Y2H->CoIP Conclusion Conclusion: Elucidate the role of the X-Y interaction in regulating Gene Z CoIP->Conclusion Phenotype Phenotypic Analysis (e.g., Root Growth Assay) Genetics->Phenotype Gene_Expression Gene Expression Analysis (RT-qPCR of Gene Z) Genetics->Gene_Expression Phenotype->Conclusion Gene_Expression->Conclusion

Caption: A generalized experimental workflow for investigating protein interactions and their functional consequences in plant hormone signaling.

Section 6: Concluding Remarks and Future Directions

The intricate dance between this compound and ethylene signaling pathways exemplifies the complexity and elegance of plant regulatory networks. By employing a combination of genetic, molecular, and biochemical approaches, researchers can continue to unravel the nuances of their synergistic and antagonistic interactions. Future research should focus on the spatiotemporal dynamics of these interactions at the tissue and cellular levels, as well as the role of other interacting hormones and environmental factors in modulating the JA-ET crosstalk. A deeper understanding of these fundamental processes holds immense potential for the development of novel strategies to enhance crop resilience and productivity.

References

  • Song, S., Huang, H., Gao, H., Wang, J., Wu, D., Liu, X., ... & Xie, D. (2014). Interaction between MYC2 and ETHYLENE INSENSITIVE3 modulates antagonism between jasmonate and ethylene signaling in Arabidopsis. The Plant Cell, 26(1), 263-279. [Link]
  • Zhang, X., Zhu, Z., An, F., Hao, D., Li, P., Song, J., ... & Guo, H. (2014). Jasmonate-activated MYC2 represses ETHYLENE INSENSITIVE3 activity to antagonize ethylene-promoted apical hook formation in Arabidopsis. The Plant Cell, 26(3), 1105-1120. [Link]
  • Song, S., Huang, H., & Xie, D. (2014). Friends or Foes: New Insights in Jasmonate and Ethylene Co-Actions. Plant and Cell Physiology, 55(7), 1259–1263. [Link]
  • Zhu, Z., An, F., Feng, Y., Li, P., Xue, L., Mu, A., ... & Guo, H. (2011). Derepression of ethylene-stabilized transcription factors (EIN3/EIL1) mediates jasmonate and ethylene signaling synergy in Arabidopsis. Proceedings of the National Academy of Sciences, 108(30), 12539-12544. [Link]
  • Pré, M., Atallah, M., Gaymard, F., Al-Babili, S., & Goussot, M. (2008). The AP2/ERF domain transcription factor ORA59 integrates this compound and ethylene signals in plant defense. Plant physiology, 147(3), 1347-1357. [Link]
  • Zander, M., La Camera, S., Lamotte, O., Métraux, J. P., & Gatz, C. (2010). ORA59 and EIN3 interaction couples jasmonate-ethylene synergistic action to antagonistic salicylic acid regulation of PDF expression. The Plant Journal, 63(3), 424-435. [Link]
  • Tsuchisaka, A., & Theologis, A. (2004). Unique and overlapping expression patterns of the Arabidopsis 1-aminocyclopropane-1-carboxylate synthase gene family. Plant physiology, 136(2), 2982-3000. [Link]
  • Staswick, P. E., Su, W., & Howell, S. H. (1992). Methyl jasmonate inhibition of root growth and induction of a leaf protein are decreased in an Arabidopsis thaliana mutant. Proceedings of the National Academy of Sciences, 89(15), 6837-6840. [Link]
  • Guzmán, P., & Ecker, J. R. (1990). Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. The Plant Cell, 2(6), 513-523. [Link]
  • Tsuchisaka, A., Yu, G., Jin, H., Alonso, J. M., Ecker, J. R., Zhang, X., ... & Theologis, A. (2009). A combinatorial interplay among the 1-aminocyclopropane-1-carboxylate synthase genes regulates the ethylene biosynthesis in Arabidopsis. Genetics, 183(3), 979-1003. [Link]
  • Chen, Q., Sun, J., Zhai, Q., Zhou, W., Qi, L., Xu, L., ... & Li, C. (2011). The central module of the jasmonate signalling pathway: JAZ-MYC2. Journal of experimental botany, 62(7), 2147-2154. [Link]
  • Chico, J. M., Chini, A., Fonseca, S., & Solano, R. (2008). JAZ-repressor proteins are targets of the SCFCOI1 complex during jasmonate signalling. The Plant Journal, 53(4), 606-617. [Link]
  • Lorenzo, O., Piqueras, R., Sánchez-Serrano, J. J., & Solano, R. (2003). ETHYLENE RESPONSE FACTOR1 integrates signals from ethylene and jasmonate pathways in plant defense. The Plant Cell, 15(1), 165-178. [Link]
  • Pauwels, L., & Goossens, A. (2011). The JAZ family of repressors in jasmonate signaling. Trends in plant science, 16(9), 485-492. [Link]
  • Kazan, K., & Manners, J. M. (2012). JAZ repressors and the orchestration of phytohormone crosstalk. Trends in plant science, 17(1), 22-29. [Link]
  • Kim, J., Chang, C., & Tucker, M. L. (2015). To grow old: regulatory role of ethylene and this compound in senescence. Frontiers in plant science, 6, 20. [Link]
  • Penninckx, I. A., Thomma, B. P., Buchala, A., Métraux, J. P., & Broekaert, W. F. (1998). Concomitant activation of jasmonate and ethylene response pathways is required for induction of a plant defensin gene in Arabidopsis. The Plant Cell, 10(12), 2103-2113. [Link]
  • Zarei, A., Körbes, A. P., Tör, M., & Grant, M. R. (2011). The transcription factor ORA59 exhibits dual DNA binding specificity that differentially regulates ethylene-and this compound-induced genes in plant immunity. The Plant Cell, 23(11), 4166-4182. [Link]
  • Van der Does, D., Van Verk, M. C., Van der Burg, S. H., & Pieterse, C. M. (2013). The Arabidopsis ERF transcription factor ORA59 coordinates this compound-and ethylene-responsive gene expression to regulate plant immunity. bioRxiv, 000072. [Link]

Sources

A Researcher's Guide to Phenotypic Analysis: Comparing coi1 and jaz Mutants in Jasmonic Acid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the phenotypic consequences of mutations in two central components of the jasmonic acid (JA) signaling pathway: the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. Designed for researchers in plant biology and drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and insightful analysis of JA pathway dynamics.

The Core of Jasmonate Signaling: A Tale of Repression and De-repression

The jasmonate signaling pathway is a master regulator of plant defense against necrotrophic pathogens and chewing insects, as well as a key modulator of developmental processes like fertility, root growth, and senescence.[1][2] The central mechanism operates on a principle of de-repression, elegantly controlling gene expression.

In the absence of a stimulus (the "resting state"), JAZ proteins act as transcriptional repressors.[3][4] They bind to and inhibit a host of transcription factors (TFs), such as MYC2, preventing them from activating JA-responsive genes.[1][5][6]

Upon wounding or pathogen attack, the bioactive hormone jasmonoyl-L-isoleucine (JA-Ile) is synthesized.[3][7] JA-Ile functions as a molecular glue, promoting the physical interaction between JAZ proteins and COI1.[4][8] COI1 is the substrate-recognition component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[9][10][11] The formation of the COI1-JA-Ile-JAZ co-receptor complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[3][8][12] The removal of the JAZ repressors liberates the transcription factors, which can then initiate a cascade of gene expression leading to a defensive or developmental response.[1][13]

JA_Signaling_Pathway cluster_0 Resting State (Low JA-Ile) cluster_1 Active State (High JA-Ile) JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 Binds & Represses Genes JA-Responsive Genes MYC2->Genes Repressed JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ_deg JAZ Repressor COI1->JAZ_deg Recruits Proteasome 26S Proteasome JAZ_deg->Proteasome Ubiquitination & Degradation MYC2_act MYC2 (TF) Genes_act JA-Responsive Genes MYC2_act->Genes_act Activated

Figure 1: The core JA signaling module. In the absence of JA-Ile, JAZ proteins repress transcription factors like MYC2. JA-Ile promotes the SCFCOI1-mediated degradation of JAZs, activating gene expression.

Understanding the Mutants: Null Receptors vs. Dysfunctional Repressors

Analyzing mutants is fundamental to dissecting this pathway. The coi1 and jaz mutants represent disruptions at two distinct, critical nodes, resulting in profoundly different and informative phenotypes.

COI1: The Insensitive Gateway

The coi1 mutant was one of the first and most critical tools for understanding JA signaling.[1] Since COI1 is essential for perceiving the JA-Ile signal, a null mutation (e.g., coi1-1) renders the plant almost completely insensitive to jasmonates.[3]

  • Causality: Without a functional COI1 protein, the COI1-JA-Ile-JAZ co-receptor complex cannot form.[9] This prevents the ubiquitination and degradation of JAZ repressors.[3] Consequently, JAZ proteins remain stable, continuously repressing transcription factors, and the downstream JA responses are never initiated, regardless of how much JA-Ile is present in the cell.

JAZ Proteins: A Family of Redundant Repressors

The JAZ family in Arabidopsis consists of 12 members, many of which have overlapping or redundant functions.[14] This redundancy is a key experimental consideration; single gene knockouts often produce weak or no discernible JA-related phenotypes.[14] Therefore, robust analysis typically requires the use of higher-order mutants (e.g., decuple mutants lacking ten JAZ genes) to reveal strong, consistent phenotypes.[15]

There are two main classes of jaz mutants to consider, with opposite effects:

  • Loss-of-Function (Recessive) Mutants: These mutants (e.g., T-DNA knockouts) lack functional JAZ repressor proteins.

    • Causality: The absence of JAZ repressors means that transcription factors like MYC2 are constitutively de-repressed, or "free." This leads to a state of constant, low-level activation of the JA pathway, often resulting in a JA-hypersensitive phenotype.[14] Even a small amount of endogenous JA can trigger a stronger-than-normal response.

  • Dominant-Negative (Dominant) Mutants: These mutants produce a modified JAZ protein that cannot be degraded. This typically occurs through alternative splicing or genetic modification that removes the C-terminal Jas domain, which is required for the interaction with COI1.[1][6]

    • Causality: This stabilized JAZ protein (often denoted JAZΔJas) acts as a "super-repressor."[6] It can still bind to and repress transcription factors, but because it cannot interact with COI1, it is immune to JA-Ile-triggered degradation.[6] This leads to a permanent state of repression and a JA-insensitive phenotype that closely mimics the coi1 mutant.[16]

Comparative Phenotypic Analysis: Key Experiments and Expected Outcomes

A direct comparison of wild-type (WT), coi1 null, jaz loss-of-function (higher-order), and JAZΔJas dominant-negative mutants reveals the distinct roles of these proteins.

Phenotypic AssayWild-Type (WT)coi1 (Null Mutant)jaz (Loss-of-Function)JAZΔJas (Dominant-Negative)Rationale
Root Growth Inhibition on JA Strong inhibitionInsensitive (long roots)Hypersensitive (very short roots)Insensitive (long roots)JA normally inhibits root growth. Loss of the receptor (coi1) or a stabilized repressor (JAZΔJas) blocks this signal. Loss of repressors (jaz) enhances it.[9][14][17]
Anthocyanin Accumulation on JA High accumulationNo accumulation Enhanced accumulation No accumulation JA promotes the synthesis of anthocyanin pigments. This response is COI1-dependent and repressed by JAZs.[18][19][20]
Male Fertility FertileMale sterile FertileMale sterile JA signaling is essential for stamen development and pollen viability. Disruption of the pathway in coi1 or JAZΔJas mutants leads to sterility.[16][21]
JA-Responsive Gene Expression Strong inductionNo induction Constitutively high/hyper-induced No induction Genes like VSP2 and JAZ10 are rapidly induced by JA. This induction is blocked in insensitive mutants and enhanced in hypersensitive mutants.[19][22]
Defense against Necrotrophs ResistantSusceptible Enhanced resistanceSusceptible A functional JA pathway is crucial for defense against necrotrophic fungi like Botrytis cinerea.[14][23]

Essential Experimental Protocols

Trustworthy data relies on robust, validated methodologies. The following protocols are standard in the field for assessing JA responses.

Protocol 1: Root Growth Inhibition Assay

This is the most common and easily quantifiable assay for JA sensitivity.

Root_Growth_Workflow A 1. Seed Sterilization (e.g., 70% Ethanol, Bleach) B 2. Plating Square plates with MS media +/- desired JA concentration (e.g., 50 µM MeJA) A->B C 3. Stratification 4°C in dark for 2-4 days B->C D 4. Germination & Growth Place plates vertically in growth chamber (e.g., 22°C, 16h light/8h dark) C->D E 5. Measurement After 7-10 days, scan plates and measure primary root length using software (e.g., ImageJ) D->E F 6. Data Analysis Calculate relative root growth (% of control) and perform statistical tests E->F

Figure 2: Standard workflow for a jasmonate root growth inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare Murashige and Skoog (MS) agar medium in square petri dishes. For the treatment group, supplement the medium with the desired concentration of Methyl Jasmonate (MeJA) or JA-Ile (e.g., 10-50 µM MeJA) after autoclaving and cooling.

  • Sterilization: Surface-sterilize seeds from all genotypes (WT, coi1, jaz, etc.) using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween-20 for 10 minutes, and rinsed 3-5 times with sterile water).

  • Plating: Carefully place seeds in a line on the surface of the control and treatment plates.

  • Stratification: Wrap and seal the plates, then store them at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Quantification: After 7-10 days, photograph or scan the plates. Use software like ImageJ to measure the length of the primary root from the root-shoot junction to the root tip.

  • Analysis: For each genotype, calculate the average root length on the treatment medium as a percentage of its average root length on the control medium. This normalization accounts for any inherent growth differences between genotypes.

Protocol 2: Anthocyanin Quantification

This assay provides a quantitative measure of a visible JA-induced stress response.[24]

Step-by-Step Methodology:

  • Growth: Grow seedlings for 7-10 days on MS agar plates supplemented with JA (e.g., 50 µM MeJA) and a carbohydrate source (e.g., 1-3% sucrose), which enhances the response.

  • Harvesting: Collect a precise fresh weight of whole seedlings (e.g., 100 mg) from each genotype and treatment condition.

  • Extraction: Place the tissue in 1 ml of extraction buffer (e.g., acidic methanol: 1% HCl in methanol). Incubate overnight at 4°C in the dark.

  • Clarification: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet cell debris.

  • Measurement: Transfer the supernatant to a new tube. Measure the absorbance of the extract at 530 nm (for anthocyanin) and 657 nm (for chlorophyll correction) using a spectrophotometer.

  • Calculation: Calculate the relative anthocyanin content using the formula: (A530 - 0.25 * A657) / fresh weight (g).[20][25]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) of JA-Responsive Genes

This molecular assay directly measures the transcriptional output of the JA pathway.[2][26]

Step-by-Step Methodology:

  • Treatment: Grow seedlings in liquid MS medium or on solid plates for 10-14 days. Apply a JA treatment (e.g., spray with 100 µM MeJA or add to liquid media). Harvest tissue at key time points (e.g., 0, 1, 3, 6 hours post-treatment). Flash-freeze in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a TRIzol-based method. Ensure high quality and purity (A260/280 ratio ~2.0).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific to your target genes (e.g., VSP2, JAZ10) and a stable reference gene (e.g., ACTIN2, UBQ10).

  • Analysis: Run the reaction on a qPCR machine. Analyze the data using the ΔΔCt method to determine the fold change in gene expression in treated vs. untreated samples and across different genotypes.

Synthesizing the Evidence: The Logic of Mutant Phenotypes

The contrasting phenotypes of coi1 and jaz mutants provide a self-validating system for understanding the JA pathway. The diagram below illustrates the genetic logic.

Genetic_Logic cluster_wt Wild-Type cluster_coi1 coi1 Null Mutant cluster_jaz_lof jaz Loss-of-Function JA_wt JA-Ile Signal COI1_wt COI1 Receptor JA_wt->COI1_wt JAZ_wt JAZ Repressor COI1_wt->JAZ_wt Targets for Degradation TF_wt Transcription Factor JAZ_wt->TF_wt Represses Response_wt Normal JA Response TF_wt->Response_wt JA_coi1 JA-Ile Signal COI1_coi1 COI1 Receptor (Non-functional) JAZ_coi1 JAZ Repressor TF_coi1 Transcription Factor JAZ_coi1->TF_coi1 Constitutive Repression Response_coi1 NO JA Response (Insensitive) TF_coi1->Response_coi1 JAZ_lof JAZ Repressor (Absent) TF_lof Transcription Factor Response_lof HYPER JA Response (Hypersensitive) TF_lof->Response_lof De-repressed

Figure 3: Logical comparison of JA signaling in WT, coi1, and jaz loss-of-function mutants.

A coi1 mutant is insensitive because the signal is never perceived, leaving the JAZ repressors constitutively active.[3][9] Conversely, a higher-order jaz loss-of-function mutant is hypersensitive because the repressors are permanently absent, leaving the transcription factors constitutively active.[14] A dominant-negative JAZΔJas mutant phenocopies coi1 because it creates a permanent, undegradable repressor, also blocking the signal output. This clear opposition in phenotypes between a receptor mutant and a repressor mutant provides powerful evidence for the structure of the signaling cascade.

By employing these comparative analyses and robust protocols, researchers can effectively probe the intricate network of jasmonate signaling, paving the way for new discoveries in plant defense and development.

References

  • Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell, 23(9), 3089–3100. [Link]
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., He, S. Y., & Howe, G. A. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences, 105(19), 7100-7105. [Link]
  • Yan, J., Zhang, C., Gu, M., Bai, Z., Zhang, W., Qi, T., ... & Xie, D. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell, 21(8), 2220-2236. [Link]
  • Melotto, M., Mecey, C., Niu, Y., Chung, H. S., Katsir, L., Yao, J., ... & He, S. Y. (2008). A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interactions with the COI1 F-box protein. The Plant Journal, 55(6), 979-988. [Link]
  • Staswick, P. E. (2008). The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes. Plant Signaling & Behavior, 3(10), 835–837. [Link]
  • Acosta, I. F., & Farmer, E. E. (2010). Plant oxylipins: COI1/JAZs/MYC2 as the core this compound-signalling module. Journal of Experimental Botany, 61(11), 2879-2889. [Link]
  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Howe, G. A. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling.
  • Leone, M., Kørner, E., Karsai, I., Mühlenbock, P., & Jiménez-Góngora, T. (2021). The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand. The Plant Journal, 107(4), 1162-1176. [Link]
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]
  • Devoto, A., & Turner, J. G. (2003). The F-box protein COI1 functions upstream of JIP-1 to regulate jasmonate signaling in Arabidopsis. Journal of Experimental Botany, 54(389), 1907-1915. [Link]
  • Ali, B., & Baek, K. H. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences, 21(2), 621. [Link]
  • Chico, J. M., Chini, A., Fonseca, S., & Solano, R. (2008). JAZ-the JAZz singers in jasmonate signaling. Trends in Plant Science, 13(2), 55-60. [Link]
  • Devoto, A., Nieto-Rostro, M., Xie, D., Ellis, C., Harmston, R., Patrick, E., ... & Turner, J. G. (2002). COI1 links jasmonate signalling and fertility to the SCF ubiquitin-ligase complex in Arabidopsis. The Plant Journal, 32(4), 457-466. [Link]
  • Gaikwad, A., Breen, S., Breeze, E., & colleagues. (2024). Swift Jasmonate Signals Trigger Plant-Wide Immunity. Bioengineer.org. [Link]
  • Chini, A., Fonseca, S., Fernández, G., Adie, B., Chico, J. M., Lorenzo, O., ... & Solano, R. (2007). The JAZ family of repressors is the missing link in jasmonate signalling.
  • Demianski, A. J. (2012). The Role of JAZ10 in the Regulation of Jasmonate Signaling. Genetics and Genome Sciences Program. [Link]
  • Major, I. T., Yoshida, Y., Campos, M. L., Kapali, G., Xin, X. F., & Howe, G. A. (2017). Regulation of growth-defense trade-offs by JASMONATE-ZIM-DOMAIN proteins. Current Opinion in Plant Biology, 38, 114-121. [Link]
  • Niu, Y., Figueroa, P., & Browse, J. (2011). Characterization of JAZ-interacting bHLH transcription factors that regulate jasmonate responses in Arabidopsis. Journal of Experimental Botany, 62(6), 2143-2154. [Link]
  • An, L., Ahmad, R. M., Ren, H., Han, Y., Chen, H., & Yan, Y. (2019). Jasmonate Signal Receptor Gene Family ZmCOIs Restore Male Fertility and Defense Response of Arabidopsis mutant coi1-1. Genes, 10(6), 463. [Link]
  • Demianski, A. J., Chung, K. M., & Kunkel, B. N. (2012). Analysis of Arabidopsis JAZ gene expression during Pseudomonas syringae pathogenesis.
  • Lee, H. Y., Seo, J. S., Kim, J. H., Kim, J. K., & Chung, W. S. (2010). Overexpression of rice OsCOI1a and OsCOI1b genes complements the Arabidopsis coi1-1 mutant. Journal of the Korean Society for Applied Biological Chemistry, 53(3), 329-335. [Link]
  • Liu, J., Wang, Y., Zhang, J., & Li, S. (2019). Ectopic Expression of Erigeron breviscapus JAZ1 Affects JA-Induced Development Processes in Transgenic Arabidopsis. Plants, 8(12), 589. [Link]
  • Guo, Q., Yoshida, Y., Major, I. T., Wang, K., Sugimoto, K., Kapali, G., & Howe, G. A. (2018). Functional specificity, diversity, and redundancy of Arabidopsis JAZ family repressors in jasmonate and COI1-regulated growth, development, and defense. The New Phytologist, 220(3), 868-882. [Link]
  • Bodenhausen, N., & Reymond, P. (2007). Jasmonate-Dependent and COI1-Independent Defense Responses Against Sclerotinia sclerotiorum in Arabidopsis thaliana: Auxin is Part of COI1-Independent Defense Signaling. Plant and Cell Physiology, 48(8), 1163-1174. [Link]
  • Mandaokar, A., Thines, B., Shin, B., Lange, B. M., Choi, G., Koo, Y. J., ... & Browse, J. (2006). Transcriptional regulators of stamen development in Arabidopsis identified by transcriptional profiling. The Plant Journal, 46(6), 984-1008. [Link]
  • Thines, B., Mandaokar, A., & Browse, J. (2007). Identification and analysis of eight JAZ proteins in Arabidopsis. The Plant Journal, 52(4), 746-758. [Link]
  • Thatcher, L. F., Manners, J. M., & Kazan, K. (2016). Characterization of a JAZ7 activation-tagged Arabidopsis mutant with increased susceptibility to the fungal pathogen Fusarium oxysporum. Frontiers in Plant Science, 7, 137. [Link]
  • Qi, T., Wang, J., Huang, H., Liu, B., Gao, H., Liu, Y., ... & Xie, D. (2011). Regulation of jasmonate-induced stamen development and seed production by a bHLH-MYB complex in Arabidopsis. The Plant Cell, 23(5), 1749-1763. [Link]
  • Chung, H. S., & Howe, G. A. (2009). A critical role for the TIFY motif in repression of jasmonate signaling by a stabilized splice variant of the JASMONATE ZIM-domain protein JAZ10 in Arabidopsis. The Plant Cell, 21(1), 131-145. [Link]
  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Zheng, N. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1–JAZ co-receptor.
  • Shan, X., Yan, J., & Xie, D. (2009). Molecular mechanism for jasmonate-induction of anthocyanin accumulation in Arabidopsis. Journal of Experimental Botany, 60(12), 3349-3359. [Link]
  • Liu, C., Wang, Y., Zhang, Y., & Li, X. (2024). Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. International Journal of Molecular Sciences, 25(1), 585. [Link]
  • Wasternack, C., & Strnad, M. (2019). Jasmonate-regulated root growth inhibition and root hair elongation. Journal of Experimental Botany, 70(13), 3315-3329. [Link]
  • Trapp, M. A., de Souza, G. D., Rodrigues-Filho, E., Boland, W., & Mithöfer, A. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 417. [Link]
  • Khoo, H. E., Azlan, A., Tang, S. T., & Lim, S. M. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & Nutrition Research, 61(1), 1361779. [Link]
  • Wasternack, C. (2019). Jasmonate-regulated Root Growth Inhibition and Root Hair Elongation. Journal of Experimental Botany. [Link]
  • An, C., Li, L., & Wang, L. (2014). This compound enhancement of anthocyanin accumulation is dependent on phytochrome A signaling pathway under far-red light in Arabidopsis. Plant Science, 229, 1-9. [Link]

Sources

A Comparative Guide to the Biological Activity of Natural vs. Synthetic Jasmonic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between endogenous signaling molecules and their synthetic counterparts is paramount. This guide provides an in-depth comparison of the biological activities of natural and synthetic jasmonic acid (JA) analogs. We will move beyond a simple catalog of effects to explore the structural basis for their activities, the experimental validation of their performance, and the practical methodologies used to assess them.

Introduction: The Jasmonate Family of Phytohormones

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant life, orchestrating responses to both developmental cues and environmental challenges.[1][2][3] Key members of this family include this compound (JA), its volatile methyl ester, methyl jasmonate (MeJA), and what is now understood to be the most bioactive form, the amino acid conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1][2][4][5] These molecules are critical for defense against insect herbivores and necrotrophic pathogens, as well as for processes like pollen maturation, fruit ripening, and senescence.[4][6]

The diverse functions of jasmonates have driven the development of synthetic analogs. These molecules are invaluable tools for dissecting the JA signaling pathway and for creating compounds with enhanced stability, specificity, or potency for applications in agriculture and medicine.[3][7][8] This guide will focus on comparing the archetypal natural jasmonates with their most-studied synthetic analog, the bacterial phytotoxin coronatine (COR).

The Molecular Basis of Action: The Jasmonate Signaling Pathway

To compare the biological activities of different jasmonates, one must first understand the core signaling cascade they trigger. The activity of most jasmonates converges on a single, elegant mechanism of de-repression.

The bioactive hormone, JA-Ile, acts as a molecular glue.[3] It facilitates an interaction between its co-receptors: the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of repressor proteins.[2][9] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[2][3] The removal of the JAZ repressor liberates transcription factors, such as MYC2, which in turn activate the expression of a vast array of JA-responsive genes, leading to a physiological response.[3][10]

Jasmonate_Signaling_Pathway cluster_cytoplasm Cytoplasm / Nucleus cluster_nucleus Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA This compound (JA) JA_Biosynthesis->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile JAR1 (Conjugation) COI1 COI1 JA_Ile->COI1 Binds Synthetic_Analog Synthetic Analog (e.g., Coronatine) Synthetic_Analog->COI1 Binds JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Response Biological Response (Defense, Growth Inhibition) JA_Genes->Response

Caption: The core jasmonate signaling pathway. (Within 100 characters)

Comparative Efficacy: Natural vs. Synthetic Analogs

The key differences in biological activity between natural and synthetic jasmonates arise from their structural properties, which dictate their stability, uptake, and affinity for the COI1-JAZ co-receptor complex.

A. Receptor Binding and Signal Activation

The cornerstone of JA signaling is the binding event. Natural JA and MeJA are precursors and show little to no activity in direct COI1-JAZ binding assays.[11][12] They must first be converted to JA-Ile to become active.[13]

In contrast, the bacterial phytotoxin Coronatine (COR) is a potent structural mimic of JA-Ile.[11][14] Its rigid structure is thought to lock it in the most bioactive conformation, preventing isomerization to less active forms.[14] This structural stability makes COR a "super-agonist" of the JA pathway, exhibiting significantly higher activity than endogenous JA-Ile.[5] Some studies suggest COR can be up to 1000 times more active than natural jasmonates.[15] This enhanced potency allows it to bind the COI1-JAZ complex with very high affinity, triggering robust downstream signaling.[11]

CompoundTypeReceptor Binding ActivityMechanism of Action
This compound (JA) NaturalLow (precursor)Must be converted to JA-Ile for activity.[13]
Methyl Jasmonate (MeJA) NaturalLow (precursor)Volatile precursor, readily absorbed and converted to JA-Ile.[4]
JA-Isoleucine (JA-Ile) NaturalHigh (bioactive)The endogenous ligand that directly binds the COI1-JAZ co-receptor.[2][9]
Coronatine (COR) Synthetic AnalogVery HighPotent structural mimic of JA-Ile with enhanced stability and receptor affinity.[11][14]
B. Induction of Gene Expression

The ultimate output of JA signaling is a massive transcriptional reprogramming. The potency of an analog can be quantified by measuring the expression of well-established JA-marker genes.

  • JA vs. MeJA: While both induce JA-responsive genes, MeJA often elicits a faster and stronger response.[16][17] This is attributed to its volatility and lipophilic nature, which likely facilitates more rapid uptake and distribution within plant tissues compared to the less volatile JA.[16][17]

  • Coronatine vs. Natural JAs: Consistent with its high receptor affinity, COR is a more potent inducer of gene expression than MeJA or JA-Ile.[18] Gene expression studies have shown that COR can dampen the amplitude and alter the period of clock-related genes more effectively than MeJA, indicating it can have a stronger and potentially broader impact on the transcriptome.[18][19]

Gene MarkerFunctionTypical Induction by MeJATypical Induction by Coronatine (COR)
VSP2 (Vegetative Storage Protein 2)Defense/Wounding Response++++++++
PDF1.2 (Plant Defensin 1.2)Defense against Fungi++++++++
PAL (Phenylalanine Ammonia-Lyase)Secondary Metabolism/Defense+++++
PPO (Polyphenol Oxidase)Defense against Herbivores+++++

Relative induction levels are illustrative and based on trends reported in the literature.[16][18][20]

C. Physiological and Defense Responses

The differences observed at the molecular level translate directly to whole-organism physiological responses.

  • Growth Inhibition: One of the most quantifiable JA responses is the inhibition of root growth. In dose-response assays, COR consistently demonstrates a much lower EC₅₀ (half-maximal effective concentration) for root growth inhibition compared to MeJA, confirming its superior potency.[21][22]

  • Induced Resistance: Both natural and synthetic jasmonates are powerful elicitors of plant defenses.[7][21] However, due to its higher activity, COR can induce the accumulation of defense compounds like proteinase inhibitors and trigger resistance to pathogens and herbivores more effectively and at lower concentrations than MeJA or JA.[15][23] Studies in Larix olgensis showed that while both JA and MeJA induced systemic resistance against the gypsy moth, MeJA had quicker and more significant effects on defense enzyme activities.[16] COR's activity is expected to be even greater.

Standardized Methodologies for Comparative Analysis

Objective comparison requires robust, reproducible experimental protocols. The following workflows are standard in the field for evaluating the biological activity of jasmonate analogs.

Experimental_Workflow Start Select Analogs (Natural vs. Synthetic) Treatment Plant/Cell Culture Treatment (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Tissue (Flash Freeze in Liquid N₂) Treatment->Harvest Phenotype Phenotypic Analysis (e.g., Root Growth Inhibition) Harvest->Phenotype RNA RNA Extraction & cDNA Synthesis Harvest->RNA Metabolites Metabolite Extraction (e.g., for Defense Compounds) Harvest->Metabolites Bioassay Pathogen/Herbivore Bioassay Phenotype->Bioassay qPCR Gene Expression Analysis (qRT-PCR) RNA->qPCR Metabolites->Bioassay

Caption: General workflow for evaluating JA analogs. (Within 100 characters)
Protocol 1: Root Growth Inhibition Assay

This assay provides a simple, quantitative measure of jasmonate sensitivity and is a primary tool for comparing the potency of different analogs.

  • Causality: Jasmonates inhibit cell division and elongation in the root apical meristem, leading to shorter roots. A more potent analog will cause significant inhibition at a lower concentration.

Methodology: [22]

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates. After autoclaving and cooling to ~55°C, add the jasmonate analog (e.g., MeJA, COR) from a sterile stock to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM).

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol followed by bleach and sterile water washes). Place seeds in a straight line on the agar surface.

  • Vernalization & Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a vertical position in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Data Acquisition: After 7-10 days, scan the plates. Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each concentration. Plot the root length as a percentage of the control (0 µM) against the log of the analog concentration to determine the EC₅₀.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol quantifies the molecular response to jasmonate treatment by measuring the transcript abundance of marker genes.

  • Causality: Activation of the JA signaling pathway leads to the rapid transcription of specific target genes. The magnitude of this induction is proportional to the strength of the signal initiated by the analog.

Methodology: [3][6]

  • Plant Treatment: Grow seedlings (e.g., 10-day-old Arabidopsis) in liquid MS media or on plates. Apply the jasmonate analog at a fixed concentration (e.g., 50 µM MeJA, 5 µM COR) or a mock solution.

  • Tissue Harvesting: Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6 hours) post-treatment, flash-freeze in liquid nitrogen, and store at -80°C. This step is critical to preserve RNA integrity.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the ground tissue using a commercial kit or a Trizol-based method. Assess RNA quality and quantity. Synthesize complementary DNA (cDNA) from 1-2 µg of RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qPCR using SYBR Green master mix with primers specific for JA-responsive genes (e.g., VSP2, PDF1.2) and a stable reference gene (e.g., ACTIN2, UBQ10) for normalization.[20][24]

  • Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method. This will determine the fold change in gene expression in response to the analog treatment compared to the mock control.[25]

Protocol 3: Pathogen Bioassay (Botrytis cinerea)

This experiment assesses the ability of an analog to induce resistance against a common necrotrophic fungal pathogen.

  • Causality: Pre-treatment with a JA analog "primes" or directly induces the plant's defense system, leading to enhanced resistance against subsequent pathogen attack. A more effective analog will result in smaller lesion sizes or lower pathogen growth.

Methodology: [26][27]

  • Plant Treatment: Spray 3-4 week old Arabidopsis or tomato plants with a solution of the jasmonate analog (e.g., 100 µM MeJA) or a mock solution containing the same amount of solvent. Allow the induced response to establish for 24-48 hours.

  • Pathogen Inoculation: Prepare a spore suspension of Botrytis cinerea (e.g., 5 x 10⁵ spores/mL) in a nutrient-containing medium like potato dextrose broth. Apply 5 µL droplets of the spore suspension onto the center of individual leaves.

  • Incubation: Place the inoculated plants in a high-humidity chamber to facilitate infection.

  • Disease Scoring: After 48-72 hours, measure the diameter of the necrotic lesions that have formed on the leaves.

  • Analysis: Compare the average lesion size between mock-treated and analog-treated plants. A statistically significant reduction in lesion size indicates induced resistance.

Conclusion and Future Outlook

The comparison between natural and synthetic this compound analogs reveals a clear structure-function relationship that governs biological potency.

  • Natural Jasmonates (JA, MeJA): These molecules serve as the endogenous signals and precursors. MeJA's volatility provides an advantage for exogenous application and systemic signaling within the plant, often resulting in a more rapid response than JA.[16][17]

  • Synthetic Analogs (Coronatine): COR stands out as a "super-agonist" due to its structural mimicry of the bioactive JA-Ile and its enhanced stability.[14] This translates to higher receptor affinity, more robust gene expression, and more potent physiological responses at lower concentrations.[15][18]

The study of synthetic analogs like coronatine has been instrumental in solidifying our understanding of the COI1-JAZ co-receptor model.[11][12] Looking forward, the development of novel synthetic analogs continues to be a promising avenue for creating highly specific chemical probes to dissect the JA pathway further and for designing next-generation agrochemicals that can precisely enhance crop resilience and productivity.[3][7]

References

  • Hasan, M. M., et al. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences. [Link][1][28]
  • Li, C., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link][2]
  • Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany. [Link][29]
  • Guo, Q., et al. (2018). The this compound Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link][10]
  • Turner, J. G., et al. (2002).
  • Ullah, A., et al. (2021). Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences. [Link][21]
  • Yu, J., et al. (2021). This compound signaling in plants and its biological functions in relation to environment.
  • Valenzuela, J. L., et al. (2021). Jasmonates and Plant Salt Stress: Molecular Players, Physiological Effects, and Improving Tolerance by Using Genome-Associated Tools. International Journal of Molecular Sciences. [Link][31]
  • Yan, Z., et al. (2018). MeJA is more effective than JA in inducing defense responses in Larix olgensis. Arthropod-Plant Interactions. [Link][16][17]
  • Laha, D., et al. (2015). Inositol Polyphosphate Binding Specificity of the Jasmonate Receptor Complex. Plant Physiology. [Link][32]
  • Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine.
  • van Wees, S. C. M., et al. (2013). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria. Methods in Molecular Biology. [Link][26][27]
  • Yan, J., et al. (2009).
  • Zheng, W., et al. (2020). Coronatine is more potent than jasmonates in regulating Arabidopsis circadian clock. Scientific Reports. [Link][18][19]
  • Uppalapati, S. R., et al. (2005).
  • Staswick, P. E. (2009). This compound–Amino Acid Conjugation Enzyme Assays. Methods in Molecular Biology. [Link][13]
  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. [Link][5]
  • Kunkel Lab. (2007). This compound (JA) sensitivity assay. Washington University in St. Louis. [Link][22]
  • Bender, C. L., et al. (1999). Biosynthesis and Regulation of Coronatine, a Non-Host-Specific Phytotoxin Produced by Pseudomonas syringae. Microbiology and Molecular Biology Reviews. [Link][34]
  • ResearchGate. (n.d.). RT-qPCR analysis of the expression of Jasmonate signaling marker genes...
  • Sanan-Mishra, N., et al. (2022). Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet. Scientific Reports. [Link][25]
  • ResearchGate. (n.d.). qPCR of jasmonate biosynthesis genes.
  • Blechert, S., et al. (1999). Structure-activity relationships of synthetic analogs of this compound and coronatine on induction of benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures. Phytochemistry. [Link][23][35]
  • Khokon, M. A. R., et al. (2018). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences. [Link][7]
  • Ożarowski, M., & Thiem, B. (2013).
  • Taki, N., et al. (2018). Recent Advances in Plant Chemical Biology of Jasmonates. International Journal of Molecular Sciences. [Link][14]
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.

Sources

Dissecting the Dichotomy: A Comparative Guide to Jasmonic Acid's Role in Biotic vs. Abiotic Stress Responses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of plant signaling, jasmonic acid (JA) stands out as a pivotal regulator of stress responses. This lipid-derived phytohormone orchestrates a complex symphony of physiological and molecular changes that are critical for plant survival. However, the score of this symphony changes dramatically depending on the nature of the threat – be it a living invader (biotic stress) or a harsh environmental condition (abiotic stress). This guide provides an in-depth, comparative analysis of the multifaceted role of JA, offering both foundational knowledge and practical experimental frameworks to dissect its function in these two distinct stress paradigms.

The Core this compound Signaling Cascade: A Universal Starting Point

At the heart of JA-mediated responses lies a well-conserved signaling pathway. Under non-stress conditions, the activity of transcription factors, most notably MYC2, is repressed by a family of proteins known as Jasmonate ZIM-domain (JAZ) proteins.[1][2] These JAZ proteins act as a brake on the expression of a vast array of JA-responsive genes.

The perception of a stress stimulus triggers the biosynthesis of this compound, which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[3] JA-Ile acts as a molecular glue, facilitating the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1][4] This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of downstream JA-responsive genes, initiating a tailored defense or adaptation response.[1][4][5]

JASignaling Stress Biotic/Abiotic Stress JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis induces JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ targets Proteasome 26S Proteasome MYC2 MYC2/TFs JAZ->MYC2 JAZ->Proteasome degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates Response Stress Response JA_genes->Response

Core this compound Signaling Pathway.

The Dichotomy of Defense: JA in Biotic vs. Abiotic Stress

While the core signaling module is conserved, the downstream effects and interactions with other signaling pathways diverge significantly between biotic and abiotic stress responses, leading to distinct physiological outcomes.

Biotic Stress: A Call to Arms Against Invaders

In the face of attack from necrotrophic pathogens (which kill host tissue for nutrients) and chewing insects, the JA pathway is a primary line of defense.[3][6]

  • Defense Against Necrotrophic Pathogens: The JA signaling pathway is crucial for resistance against necrotrophic fungi like Botrytis cinerea.[7] Upon infection, a rapid accumulation of JA activates the expression of defense-related genes, such as PLANT DEFENSIN 1.2 (PDF1.2) and VEGETATIVE STORAGE PROTEIN 2 (VSP2), which encode proteins with antifungal and anti-herbivore properties.[4] The transcription factor ORA59, which is regulated by both JA and ethylene, plays a key role in activating PDF1.2 expression, highlighting the synergistic interaction between these two hormones in defense against necrotrophs.[8]

  • Defense Against Insect Herbivores: Mechanical wounding and insect feeding are potent inducers of JA biosynthesis. The JA pathway triggers the production of a wide array of defense compounds, including proteinase inhibitors that interfere with insect digestion, and volatile organic compounds that can attract natural enemies of the herbivores.[9][10] The MYC branch of the JA pathway, regulated by MYC2, MYC3, and MYC4, is particularly important for defense against chewing insects.[3][11]

  • Crosstalk with Salicylic Acid (SA): A key feature of JA's role in biotic stress is its often antagonistic relationship with the salicylic acid (SA) signaling pathway.[12][13] While JA is central to defense against necrotrophs and insects, SA is the primary hormone involved in resistance to biotrophic pathogens (which feed on living tissue).[14][15] This antagonism allows the plant to fine-tune its defense strategy to the specific type of attacker. For instance, the activation of SA signaling can suppress JA-responsive genes, and vice versa.[16] This crosstalk is a critical determinant of the outcome of plant-pathogen interactions.

Abiotic Stress: A Strategy for Survival and Acclimation

In response to environmental challenges such as drought, salinity, and cold, the role of JA is more nuanced and often involves intricate crosstalk with other stress hormones, particularly abscisic acid (ABA).[1][17]

  • Drought Stress: JA plays a significant role in mediating plant responses to water deficit. One of its key functions is the regulation of stomatal closure to reduce water loss.[2] JA can induce stomatal closure, and this response is often intertwined with the ABA signaling pathway.[1][2] Some studies suggest that JA-induced stomatal closure requires endogenous ABA, highlighting a synergistic interaction.[2] Furthermore, JA can modulate root hydraulics and the expression of genes involved in osmoprotectant biosynthesis, contributing to overall drought tolerance.[18]

  • Salt and Cold Stress: JA signaling is also implicated in the response to salinity and low temperatures. Under salt stress, JA can influence ion homeostasis and the expression of salt-responsive genes.[1][17] In response to cold, JA can positively regulate the C-repeat binding factor (CBF) transcriptional pathway, which is a central regulator of cold acclimation, leading to enhanced freezing tolerance.[8][19]

  • Crosstalk with Abscisic Acid (ABA): The interplay between JA and ABA is a cornerstone of the abiotic stress response.[1][5] These two hormones can act synergistically to regulate stomatal closure and the expression of stress-responsive genes.[11][20] For example, some stress-responsive transcription factors are regulated by both JA and ABA.[1] This crosstalk allows for a more robust and integrated response to a wide range of abiotic challenges.

A Comparative Analysis: Key Differences in JA's Role

FeatureBiotic Stress ResponseAbiotic Stress Response
Primary Role Direct defense against pathogens (especially necrotrophs) and herbivores.[3]Acclimation and tolerance to environmental stressors.[1][17]
Key Downstream Genes PDF1.2, VSP2, LOX2 (encoding defense proteins and enzymes).[4][10]Genes involved in osmoprotection, stomatal regulation, and cold acclimation (e.g., some CBF genes).[18][19]
Primary Hormonal Crosstalk Antagonistic interaction with Salicylic Acid (SA) to tailor defense to pathogen type.[12][13]Synergistic and complex interactions with Abscisic Acid (ABA) to regulate stomatal closure and stress gene expression.[1][5]
Key Transcription Factors MYC2, ORA59.[11]MYC2, and other TFs that integrate JA and ABA signals.[21]
Physiological Outcome Production of defense compounds, induction of systemic resistance.[9][10]Stomatal closure, accumulation of osmolytes, enhanced freezing tolerance.[2][18][19]

Table 1: Comparative Overview of this compound's Role in Biotic vs. Abiotic Stress.

Quantitative Comparison of JA-Responsive Gene Expression

The following table provides a conceptual representation of the differential expression of key JA-responsive genes under biotic versus abiotic stress, based on findings from various transcriptomic studies. Actual fold-changes can vary depending on the plant species, the specific stressor, and the experimental conditions.

GeneBiotic Stress (e.g., Botrytis cinerea infection)Abiotic Stress (e.g., Drought)
PDF1.2 Strong and rapid induction.[17][18]Weak or no induction.[17][22]
VSP2 Strong induction.[11]Moderate induction.[11]
LOX2 Strong induction.[10]Moderate to strong induction.[10]
MYC2 Induced.[11]Induced.[21]

Table 2: Conceptual Comparison of Fold-Change in Expression of Key JA-Responsive Genes.

Experimental Workflows for Dissecting JA's Role

To empirically investigate the differential role of JA in biotic versus abiotic stress, a multi-pronged experimental approach is necessary.

ExperimentalWorkflow PlantMaterial Plant Material (Wild-Type & JA Mutants) StressTreatment Stress Treatment PlantMaterial->StressTreatment BioticStress Biotic Stress (e.g., Pathogen Inoculation) StressTreatment->BioticStress AbioticStress Abiotic Stress (e.g., Drought, Salinity) StressTreatment->AbioticStress Sampling Time-Course Sampling BioticStress->Sampling AbioticStress->Sampling JA_Quant JA Quantification (LC-MS/MS) Sampling->JA_Quant Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Sampling->Gene_Expression Phenotyping Phenotypic Analysis Sampling->Phenotyping Data_Analysis Comparative Data Analysis JA_Quant->Data_Analysis Gene_Expression->Data_Analysis Phenotyping->Data_Analysis

General Experimental Workflow.
Detailed Experimental Protocols

This protocol provides a robust method for the extraction and quantification of JA and its bioactive conjugate JA-Ile from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol, 1% acetic acid, with internal standards (e.g., d6-JA, d6-JA-Ile)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube. Add the cold extraction solvent containing internal standards. Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with methanol followed by water.

    • Load the supernatant onto the column.

    • Wash the column with a low-percentage organic solvent to remove interfering compounds.

    • Elute the jasmonates with a higher concentration of organic solvent (e.g., 80% methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator. Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a reverse-phase C18 column for separation. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for JA, JA-Ile, and their corresponding internal standards.

  • Quantification: Generate a standard curve using known concentrations of JA and JA-Ile. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standards and the initial tissue weight.

This protocol outlines the steps for quantifying the expression of key JA-responsive genes.

Materials:

  • Plant tissue collected from stress experiments

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green-based qPCR master mix

  • Gene-specific primers for target genes (e.g., PDF1.2, VSP2, LOX2) and reference genes (e.g., ACTIN2, UBQ10)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the collected plant tissue using a commercial kit or a standard protocol (e.g., TRIzol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with oligo(dT) or random primers.

  • Primer Design and Validation: Design gene-specific primers for your target and reference genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify the specificity of the amplicons.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the relative expression levels using the 2-ΔΔCt method, comparing the stress-treated samples to the control samples.

Conclusion: A Tale of Two Stresses

This compound is a master regulator of plant stress responses, but its role is highly context-dependent. In the face of biotic threats, JA orchestrates a robust defense, often at the expense of growth. In contrast, during abiotic stress, JA's function is more geared towards acclimation and survival, frequently in concert with other stress hormones like ABA. Understanding this dichotomy is not only fundamental to plant biology but also holds immense potential for developing crops with enhanced resilience to a changing environment. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the intricate signaling networks governed by this versatile phytohormone.

References

  • Yang, J., Duan, G., Li, C., Liu, L., Han, G., Zhang, Y., & Wang, C. (2019). The Crosstalks Between this compound and Other Plant Hormone Signaling Highlight the Involvement of this compound as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058. [Link]
  • De Ollas, C., Hernando, B., Arbona, V., & Gómez-Cadenas, A. (2015). This compound interacts with abscisic acid to regulate plant responses to water stress conditions. Plant Molecular Biology, 87(4-5), 451–462. [Link]
  • Howe, G. A., & Jander, G. (2008). Plant immunity to insect herbivores. Annual Review of Plant Biology, 59, 41–66. [Link]
  • Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in Plant Science, 17(5), 260–270. [Link]
  • Sham, A., Moustafa, K., Al-Ameri, S., Al-Ajlouni, Z., & AbuQamar, S. (2014). Transcriptome analysis reveals genes commonly induced by Botrytis cinerea infection, cold, drought and oxidative stresses in Arabidopsis. PloS one, 9(11), e113718. [Link]
  • Wang, Y., Mostafa, S., Zeng, W., & Jin, B. (2021). Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(16), 8568. [Link]
  • Savchenko, T., Kolla, V. A., Wang, C. Q., Nasafi, Z., Hicks, D. R., Phadungchob, B., ... & Dehesh, K. (2014). Functional convergence of oxylipin and abscisic acid pathways controls stomatal closure in response to drought. Plant physiology, 164(3), 1151–1160. [Link]
  • Pieterse, C. M., Van der Does, D., Zamioudis, C., Leon-Reyes, A., & Van Wees, S. C. (2012). Hormonal modulation of plant immunity. Annual Review of Cell and Developmental Biology, 28, 489–521. [Link]
  • Kazan, K. (2015). Diverse roles of jasmonates and ethylene in abiotic stress tolerance. Trends in plant science, 20(4), 219-229. [Link]
  • Proietti, S., Caarls, L., Cools, T., Van der Does, D., & Pieterse, C. M. (2018). The plant defense hub: navigating between the jasmonate and salicylate signaling pathways. Journal of experimental botany, 69(10), 2495-2507. [Link]
  • Van der Does, D., Van Chool, L. A., & Pieterse, C. M. (2013). Salicylic acid suppresses this compound signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59. The Plant Cell, 25(2), 744-761. [Link]
  • Rao, M. J., Liu, Y., Zhang, X. H., Zhang, J., & Li, J. G. (2023). The JASMONATE ZIM-domain-OPEN STOMATA1 cascade integrates this compound and abscisic acid signaling to regulate drought tolerance by mediating stomatal closure in poplar. The Plant Journal, 113(1), 134-151. [Link]
  • de Ollas, C., & Dodd, I. C. (2016). Attenuated accumulation of jasmonates modifies stomatal responses to water deficit. Journal of experimental botany, 67(10), 3047–3059. [Link]
  • Riemann, M., Dhakarey, R., Perez-Alonso, M. M., Romer, P., & Nick, P. (2015). The jasmonate-abscisic acid-ethylene network coordinates sugar and starch metabolism in rice. Journal of experimental botany, 66(11), 3295–3308. [Link]
  • Schmelz, E. A., Huffaker, A., Sims, J. W., Christensen, S. A., Lu, X., Okada, K., & Peters, R. J. (2011). Biosynthesis, signaling and action of jasmonates in plant defense against insects. Plant physiology, 157(4), 1779–1793. [Link]
  • Hu, Y., Jiang, Y., Han, X., Wang, H., Pan, J., & Yu, D. (2013). Jasmonate-induced transcription factor, TaJAM1, is a positive regulator of cold tolerance in wheat. Plant and cell physiology, 54(1), 140–153. [Link]
  • Lee, J. H., & Park, J. H. (2018). The transcription factor ORA59 exhibits dual DNA binding specificity that differentially regulates ethylene-and this compound-induced genes in plant immunity. Frontiers in plant science, 9, 1631. [Link]
  • Dombrecht, B., Xue, G. P., Sprague, S. J., Kirkegaard, J. A., Ross, J. J., Reid, J. B., ... & Manners, J. M. (2007). MYC2 differentially modulates diverse jasmonate-dependent functions in Arabidopsis. The Plant Cell, 19(7), 2225-2245. [Link]
  • Kazan, K., & Manners, J. M. (2013). MYC2: the master in action. Molecular plant, 6(3), 686-703. [Link]
  • Zarei, A., Körbes, A. P., Tjoa, T., & Memelink, J. (2011). The AP2/ERF transcription factor ORA59 integrates this compound and ethylene signals in plant defense. Plant physiology, 156(4), 1937–1949. [Link]
  • Kim, J., Chang, C., & Tucker, M. L. (2015). To bloom or not to bloom: the role of this compound in floral induction. Journal of experimental botany, 66(10), 2827–2836. [Link]
  • Glazebrook, J. (2005). Contrasting mechanisms of defense against biotrophic and necrotrophic pathogens. Annu. Rev.
  • Lumba, S., & McCourt, P. (2014). Comparative metabolomics of drought stress in roots and leaves of seven Triticeae species. Frontiers in plant science, 5, 733. [Link]
  • Marla, S. R., & Singh, R. K. (2021). Arabidopsis Transcriptomics Reveals the Role of Lipoxygenase2 (AtLOX2) in Wound-Induced Responses. International journal of molecular sciences, 22(16), 8887. [Link]
  • Ali, M. S., & Baek, K. H. (2020). This compound signaling pathway in response to abiotic stresses in plants. International journal of molecular sciences, 21(2), 621. [Link]
  • Campos, M. L., Kang, J. H., & Howe, G. A. (2014). Jasmonate-triggered plant immunity. Journal of chemical ecology, 40(7), 657-675. [Link]
  • Yang, J., Worley, E., & Udall, J. A. (2022). Comparative genomics analysis of drought response between obligate CAM and C3 photosynthesis plants. Journal of plant physiology, 275, 153791. [Link]
  • Thomma, B. P., Eggermont, K., Penninckx, I. A., Mauch-Mani, B., Vogelsang, R., Cammue, B. P., & Broekaert, W. F. (1998). Separate jasmonate-dependent and salicylate-dependent defense-response pathways in Arabidopsis are essential for resistance to distinct microbial pathogens. Proceedings of the National Academy of Sciences, 95(25), 15107-15111. [Link]

Sources

A Researcher's Guide to Confirming Jasmonic Acid-Responsive Gene Expression: An RNA-seq-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology, agronomy, and drug discovery, understanding the intricate signaling networks governed by phytohormones is paramount. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical signaling molecules that orchestrate a plant's response to a wide array of biotic and abiotic stresses, including insect herbivory, pathogen infection, and wounding.[1][2] The activation of the JA signaling pathway culminates in a massive reprogramming of the transcriptome, modulating the expression of hundreds of genes to mount an appropriate defense or developmental response.[3][4]

This guide provides an in-depth, technically-grounded comparison of modern methods for confirming and quantifying the expression of these this compound-responsive genes. We will focus on the comprehensive and discovery-oriented power of RNA sequencing (RNA-seq), while also detailing the role of quantitative reverse transcription PCR (qRT-PCR) as the gold standard for targeted validation. This document is designed for researchers, scientists, and drug development professionals who require a robust, validated system for gene expression analysis.

The Biological Context: The this compound Signaling Cascade

To accurately measure the expression of JA-responsive genes, one must first understand the signaling pathway that activates them. The core of this pathway involves the relief of repression. In the absence of a stimulus, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.[5]

Upon stress, the biosynthesis of this compound is initiated, leading to the production of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1][6] JA-Ile acts as a molecular glue, facilitating the interaction between JAZ repressors and the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1).[7] This interaction targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors (e.g., MYC2), allowing them to activate the transcription of downstream JA-responsive genes.[3]

Jasmonic_Acid_Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_nucleus Nucleus Stress Wounding, Herbivory, Pathogens Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA_Ile JA-Ile (Bioactive) Linolenic_Acid->JA_Ile Multiple Steps COI1 SCF-COI1 Complex JA_Ile->COI1 binds & activates JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription Response Defense & Development Response JA_Genes->Response

Figure 1: The core this compound signaling pathway.

Part 1: A Validated Workflow for RNA-seq Analysis

RNA-seq has become the technology of choice for transcriptomics because it provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing for both the quantification of known genes and the discovery of novel transcripts.[8][9]

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Sample 1. Biological Sample (e.g., Leaf Tissue +/- JA) Extraction 2. Total RNA Extraction Sample->Extraction QC1 3. RNA Quality Control (RIN > 8) Extraction->QC1 LibraryPrep 4. Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis, adapter ligation) QC1->LibraryPrep QC2 5. Library Quality Control (Size & Concentration) LibraryPrep->QC2 Sequencing 6. Next-Generation Sequencing (e.g., Illumina) QC2->Sequencing RawData 7. Raw Data (FASTQ files) Sequencing->RawData Data Transfer QC3 8. Read Quality Control (FastQC, Trimming) RawData->QC3 Alignment 9. Genome Alignment (e.g., STAR) QC3->Alignment Quantification 10. Gene Quantification (e.g., featureCounts) Alignment->Quantification DE 11. Differential Expression Analysis (e.g., DESeq2) Quantification->DE Results 12. Results (Gene lists, plots, pathways) DE->Results

Figure 2: End-to-end RNA-seq experimental workflow.
Step-by-Step Experimental Protocol

This protocol outlines a self-validating system. Each quality control (QC) step ensures the integrity of the data, preventing costly errors downstream.

1. Experimental Design & Sample Collection:

  • Causality: The foundation of any robust gene expression study is a sound experimental design. Biological replicates (minimum of 3 per condition) are non-negotiable as they allow for the statistical assessment of variation that is intrinsic to all biological systems.[10]

  • Protocol:

    • Grow plants under controlled, identical conditions.

    • Establish treatment groups: a control group (e.g., mock treatment with solvent) and an experimental group (e.g., treatment with methyl jasmonate).

    • At the desired time point(s) post-treatment, harvest the same tissue type from all plants.

    • Immediately snap-freeze the tissue in liquid nitrogen to halt biological processes and prevent RNA degradation.[11] Store at -80°C until extraction.

2. RNA Isolation and Quality Control:

  • Causality: The quality of the input RNA directly dictates the quality of the resulting sequencing data. Degraded RNA can lead to a 3' bias in the data and unreliable quantification. Genomic DNA (gDNA) contamination can result in reads from non-transcribed regions, skewing results.

  • Protocol:

    • Extract total RNA using a reputable commercial kit or a Trizol-based method, ensuring all equipment is RNase-free.[12][13]

    • Perform an on-column or in-solution DNase treatment to eliminate gDNA contamination.[13]

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2.

    • Critical QC Step: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 8 is highly recommended for standard RNA-seq library preparation.

3. RNA-seq Library Preparation:

  • Causality: This multi-step process converts fragile RNA molecules into stable, double-stranded cDNA fragments flanked by sequencing adapters, making them ready for the sequencer.[9] The choice between mRNA enrichment and ribosomal RNA (rRNA) depletion is critical. For studying protein-coding genes in organisms with a polyadenylated genome, poly-A selection is a cost-effective method to enrich for mRNA, which constitutes only 1-5% of total RNA.

  • Protocol (Illustrative example using a stranded mRNA prep kit):

    • mRNA Isolation: Use oligo(dT) magnetic beads to capture polyadenylated mRNA from the total RNA.

    • Fragmentation: Elute and fragment the mRNA using enzymatic or chemical methods to achieve a target insert size (e.g., 200-500 bp).[12]

    • First-Strand cDNA Synthesis: Use reverse transcriptase and random primers to synthesize the first strand of cDNA from the fragmented mRNA.

    • Second-Strand cDNA Synthesis: Synthesize the second strand, often incorporating dUTP instead of dTTP. This "marks" the second strand, allowing for stranded (direction-specific) information to be retained, which is crucial for accurately identifying antisense transcripts and overlapping genes.

    • End Repair & A-tailing: Blunt the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends. This prepares the fragments for ligation to adapters which have a 'T' overhang.

    • Adapter Ligation: Ligate sequencing adapters to both ends of the cDNA fragments. These adapters contain the sequences necessary for binding to the sequencer's flow cell and for PCR amplification.

    • PCR Amplification: Perform a limited number of PCR cycles to enrich for adapter-ligated fragments and add index sequences (barcodes) that allow for multiplexing (pooling multiple samples in one sequencing run).

    • Final QC: Validate the final library's size distribution and concentration using an automated electrophoresis system and a fluorometric method (e.g., Qubit).

Part 2: Data Analysis and Interpretation

The output of the sequencer is a set of raw data files (typically in FASTQ format) that must be processed through a bioinformatics pipeline to yield biological insights.[8][14]

Data_Analysis_Pipeline Raw Raw Reads (FASTQ) QC Quality Control (FastQC) Raw->QC Trim Adapter/Quality Trimming (Trimmomatic) QC->Trim Align Alignment to Genome (STAR) Trim->Align BAM Aligned Reads (BAM) Align->BAM Count Read Counting (featureCounts) BAM->Count Matrix Count Matrix (Genes x Samples) Count->Matrix DE Differential Expression (DESeq2 / edgeR) Matrix->DE Genes Differentially Expressed Genes (p-adj < 0.05, |log2FC| > 1) DE->Genes

Figure 3: A standard bioinformatics pipeline for RNA-seq.
  • Quality Control (QC) and Trimming: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are removed (trimmed) to improve mapping accuracy.[15]

  • Alignment: The clean reads are mapped to a reference genome. Spliced aligners like STAR are essential as they can map reads across introns, which are characteristic of eukaryotic genes.[15][16]

  • Quantification: The number of reads mapping to each annotated gene is counted, resulting in a "count matrix." This matrix is the primary input for differential expression analysis.[10]

  • Differential Expression (DE) Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with significant expression changes between conditions.[17][18] These tools are specifically designed for count data and normalize for differences in library size and RNA composition, which is critical for accurate comparisons.[19] The output is typically a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

Part 3: Performance Comparison and Validation with qRT-PCR

While RNA-seq is a powerful discovery tool, it is often considered best practice to validate the expression of key genes of interest using a targeted method like qRT-PCR.[20] qRT-PCR is considered the gold standard for accurate quantification of a small number of genes.[21]

FeatureRNA-SeqqRT-PCR (Real-Time PCR)
Throughput High (Whole Transcriptome)Low (1 to ~384 genes)
Discovery Potential High (Can identify novel transcripts, isoforms, and SNPs)None (Requires prior sequence knowledge for primer design)[22][23]
Hypothesis Hypothesis-free / Discovery-driven[23]Hypothesis-driven / Validation
Dynamic Range Wide (>5 orders of magnitude)Wide, but can be limited by primer efficiency
Sensitivity High, can detect low-abundance transcripts[8]Very high, considered more sensitive for specific targets
Cost per Sample HighLow
Cost per Gene Very low (if analyzing many genes)High (if analyzing many genes)[23][24]
Data Output Comprehensive (Expression levels for all genes)Targeted (Expression level for specific genes)
Protocol for qRT-PCR Validation

1. cDNA Synthesis:

  • Causality: The same RNA samples used for RNA-seq should be used for qRT-PCR to ensure a direct and valid comparison.

  • Protocol:

    • Take 1 µg of the high-quality total RNA used for the RNA-seq experiment.

    • Synthesize cDNA using a reverse transcriptase, typically with a mix of oligo(dT) and random hexamer primers to ensure unbiased representation of all transcripts.[25]

    • Include a "no reverse transcriptase" (-RT) control to test for gDNA contamination in the subsequent PCR step.[25]

2. Primer Design and Validation:

  • Causality: Poorly designed primers are a major source of error in qRT-PCR. Primers should be specific to the target gene and span an exon-exon junction to prevent amplification of any residual gDNA.

  • Protocol:

    • Design primers for your JA-responsive genes of interest (identified from RNA-seq) and at least two stable reference (housekeeping) genes.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is between 90-110%.

3. Quantitative PCR Reaction:

  • Causality: Reference genes are used to normalize the data, correcting for variations in the amount of starting material and reverse transcription efficiency.[26]

  • Protocol:

    • Set up qPCR reactions using a SYBR Green or probe-based chemistry.

    • Run reactions for your target genes and reference genes for all samples in triplicate.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, which can then be compared to the log2 fold change values from the RNA-seq data.

Conclusion

For comprehensively confirming the expression of this compound-responsive genes, a dual approach is the most rigorous and scientifically sound strategy. RNA-seq serves as the primary discovery engine, providing an unbiased, transcriptome-wide view of gene expression changes in response to JA signaling.[22] Its power lies in its ability to quantify thousands of genes simultaneously and identify novel players in the response pathway. However, to anchor these high-throughput findings and confirm the regulation of key candidate genes, qRT-PCR remains the indispensable tool for validation.[20] By leveraging the strengths of both technologies, researchers can confidently identify, quantify, and validate the complex transcriptional networks governed by this compound, paving the way for new insights in plant science and beyond.

References

  • Hasan, M., & Bae, H. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences. [Link]
  • Li, C., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]
  • Galaxy Training Network. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Galaxy Training!. [Link]
  • Zhang, Z. (2021). Statistical Methods for RNA Sequencing Data Analysis.
  • Ullah, A., et al. (2021). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences. [Link]
  • Biocompare Editorial Staff. (2020).
  • Bio-Rad. (n.d.). RNA-Seq Workflow. Bio-Rad. [Link]
  • Love, M. I., et al. (2016). RNA-Seq workflow: gene-level exploratory analysis and differential expression. F1000Research. [Link]
  • Vialaneix, N. (n.d.). Statistical analysis of RNA-Seq data.
  • OmicsLogic. (n.d.). How to analyze RNAseq Data for Absolute Beginners Part 1: Environment setup. OmicsLogic. [Link]
  • CD Genomics. (n.d.). Bioinformatics Workflow of RNA-Seq. CD Genomics. [Link]
  • Sheffield Bioinformatics Core. (n.d.). RNA-seq tutorial.
  • Hasan, M., & Bae, H. (2020). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. PubMed. [Link]
  • Zhang, Z. (2021). Statistical Methods for RNA Sequencing Data Analysis.
  • QIAGEN Bioinformatics. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow.
  • Turner, J. G., et al. (2002).
  • Schurch, N. J., et al. (2016). RNA-seq workflow: gene-level exploratory analysis and differential expression. Bioconductor. [Link]
  • Johnson, J. S., et al. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data.
  • SEQe podia. (n.d.). Cost comparison for qRT-PCR and RNA-Seq. SEQe podia. [Link]
  • GENEWIZ. (2025).
  • CD Genomics. (n.d.). Deciphering RNA-seq Library Preparation: From Principles to Protocol. CD Genomics. [Link]
  • Pauw, B., & Memelink, J. (2005). Jasmonate-Responsive Gene Expression.
  • Li, W., & Tibshirani, R. (2018).
  • Wang, M., et al. (2020). Expression profiles of genes involved in this compound biosynthesis and signaling during growth and development of carrot. Oxford Academic. [Link]
  • ResearchGate. (n.d.). Expression of JA‐responsive genes in JA‐AA‐treated and control plants.
  • Nodate, A., et al. (2021). This compound-responsive RRTF1 transcription factor controls DTX18 gene expression in hydroxycinnamic acid amide secretion. The Plant Cell. [Link]
  • Mavroeidi, V. I., et al. (2022).
  • Couturier, D. (n.d.).
  • Takara Bio. (2021). Best practices for RNA-seq success, part I: Optimizing sample prep. Takara Bio. [Link]
  • Engel, F., et al. (2022). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. Cardiovascular Research. [Link]
  • Illumina. (2025).
  • European Genome-Phenome Archive. (n.d.). Comparison Between qPCR and RNA-Seq Reveals Challenges of Quantifying HLA Expression. EGA. [Link]
  • LubioScience. (2024). Gene Expression Analysis: RNA-Seq or Real-Time PCR. LubioScience. [Link]
  • Aguiar, V. R. C., et al. (2023). Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression. G3: Genes, Genomes, Genetics. [Link]
  • BioTechniques. (2020). RNA Sequencing Library Preparation And Construction. BioTechniques. [Link]
  • Nolan, T., et al. (2013). Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses.
  • ResearchGate. (n.d.). Validation of gene expression by qRT-PCR.
  • Wang, H., et al. (2016). Identification and Validation of Reference Genes for qRT-PCR Studies of Gene Expression in Dioscorea opposita. PLOS ONE. [Link]

Sources

comparing the jasmonic acid signaling pathways in different plant species

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in plant science and drug development, a nuanced understanding of phytohormone signaling is paramount. The jasmonic acid (JA) pathway, a linchpin of plant defense and development, offers a compelling case study in evolutionary adaptation. While the core signaling cassette is broadly conserved, significant variations exist across plant species, influencing everything from herbivore resistance to reproductive success. This guide provides an in-depth, objective comparison of the JA signaling pathways in the model dicot Arabidopsis thaliana, the staple monocot crop Oryza sativa (rice), and the economically important dicot crop Solanum lycopersicum (tomato), supported by experimental data and detailed methodologies.

The Canonical Jasmonate Signaling Pathway: A Foundation in Arabidopsis thaliana

The JA signaling pathway in Arabidopsis serves as the foundational model for our understanding. It is a masterpiece of de-repression, elegantly switching from a repressed to an active state upon perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile).[1]

In the resting state (low JA-Ile): Transcriptional repressors known as JASMONATE ZIM-DOMAIN (JAZ) proteins are central players.[2] They bind to and inhibit a suite of transcription factors, most notably MYC2 and its close homologs (MYC3, MYC4), which are basic helix-loop-helix (bHLH) transcription factors.[3] This repression is often mediated by the recruitment of the co-repressor TOPLESS (TPL) through an adaptor protein, NOVEL INTERACTOR OF JAZ (NINJA).[4]

Upon stimulation (high JA-Ile): Biotic or abiotic stresses trigger the synthesis of JA-Ile.[5] This hormonal signal acts as a molecular glue, facilitating the formation of a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JAZ protein.[6] COI1 is a component of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1] The binding of JA-Ile to this co-receptor complex targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of a vast array of early and late JA-responsive genes, orchestrating diverse physiological and defense responses.[1]

Canonical JA Signaling in Arabidopsis cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 Binds to JAZ JAZ COI1->JAZ Recruits MYC2 MYC2 JAZ->MYC2 Repression TPL_NINJA TPL/NINJA JAZ->TPL_NINJA Recruits Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates TPL_NINJA->MYC2 Stress Biotic/Abiotic Stress Stress->JA_Ile Induces synthesis

Figure 1: The core JA signaling pathway in Arabidopsis thaliana.

Comparative Analysis of JA Signaling Components

While the core logic of the JA pathway is conserved, its components have undergone significant diversification across different plant lineages. This diversification allows for the fine-tuning of responses to species-specific environmental challenges.

ComponentArabidopsis thaliana (Dicot)Oryza sativa (Monocot)Solanum lycopersicum (Dicot)
JA Receptor (COI1) Single COI1 gene.[7]Gene duplication led to three homologs: OsCOI1a, OsCOI1b, and OsCOI2.[8] These exhibit functional specialization.[9]Single functional COI1 homolog (jai1-1 mutant).[10]
JAZ Repressors 13 JAZ proteins with some functional redundancy and specificity.[11]At least 15 JAZ proteins.[4]At least 13 JAZ proteins identified.[4]
Key TFs MYC2, MYC3, MYC4 are central positive regulators.[12]OsbHLH148 is a functional homolog of AtMYC2.[7]SlMYC2 (JAMYC2) is a functional homolog of AtMYC2.[12]
Upstream Regulation Direct biosynthesis in response to stress.Crosstalk with salicylic acid (SA) signaling is less antagonistic than in Arabidopsis.[13]A unique wound-inducible peptide, systemin, acts upstream of JA biosynthesis.[14]

Divergence in the Monocot Lineage: The Case of Oryza sativa

The JA signaling pathway in rice, a model monocot, showcases significant evolutionary divergence, particularly in the receptor complex.

Expansion and Sub-functionalization of COI1: Unlike Arabidopsis, the rice genome harbors three COI1 homologs: OsCOI1a, OsCOI1b, and OsCOI2.[8] Experimental evidence from CRISPR/Cas9-mediated mutants has revealed a fascinating case of sub-functionalization:

  • OsCOI1a and OsCOI1b: These two homologs appear to be functionally redundant and are the primary players in JA-mediated defense responses against certain pathogens and insects.[7]

  • OsCOI2: This homolog plays a more specialized and crucial role in reproductive development, particularly anther dehiscence and pollen viability.[8][15] Mutants lacking OsCOI2 are severely male-sterile, a phenotype that is not fully rescued by the presence of OsCOI1a and OsCOI1b.[9] Furthermore, OsCOI2 appears to be the primary receptor mediating JA-induced inhibition of crown root growth.[8]

This functional diversification of the JA receptor likely allows rice to independently regulate defense and developmental programs, providing a more nuanced control over resource allocation.

JA Signaling in Oryza sativa cluster_nucleus Nucleus JA_Ile JA-Ile OsCOI1a_b SCF-OsCOI1a/1b JA_Ile->OsCOI1a_b OsCOI2 SCF-OsCOI2 JA_Ile->OsCOI2 OsJAZ OsJAZ OsCOI1a_b->OsJAZ OsCOI2->OsJAZ OsbHLH148 OsbHLH148 (MYC2-like) OsJAZ->OsbHLH148 Repression Proteasome 26S Proteasome OsJAZ->Proteasome Defense_Genes Defense Genes OsbHLH148->Defense_Genes Reproductive_Genes Reproductive/Root Genes OsbHLH148->Reproductive_Genes Stress Biotic/Abiotic Stress Stress->JA_Ile Induces synthesis

Figure 2: JA signaling in rice, highlighting the specialized roles of OsCOI homologs.

A Unique Upstream Regulator: Systemin in Solanum lycopersicum

Tomato has been a cornerstone for JA research, largely due to the discovery of systemin, a polypeptide hormone that acts as a primary signal for systemic wound response.[5] This adds an additional layer of regulation not observed in Arabidopsis.

The Systemin-JA Connection: Mechanical wounding, such as from insect herbivory, leads to the processing of a precursor protein, prosystemin, into the 18-amino-acid peptide systemin.[5] Systemin is then perceived by a cell-surface receptor, which triggers a signaling cascade that culminates in the biosynthesis of JA.[16] Grafting experiments using tomato mutants defective in JA biosynthesis and signaling have provided compelling evidence that JA, rather than systemin itself, acts as the long-distance mobile signal for the systemic expression of defense genes, such as proteinase inhibitors.[14] In essence, systemin acts as a potent local and systemic amplifier of the wound signal, ensuring a robust and rapid plant-wide defense response by boosting JA production.[17][18]

JA Signaling in Solanum lycopersicum Wounding Wounding Prosystemin Prosystemin Wounding->Prosystemin Induces Systemin Systemin Prosystemin->Systemin Processing JA_Biosynthesis JA Biosynthesis Systemin->JA_Biosynthesis Activates JA_Ile JA-Ile JA_Biosynthesis->JA_Ile Core_Pathway Core JA Pathway (COI1-JAZ-MYC2) JA_Ile->Core_Pathway Activates Defense_Genes Defense Genes (e.g., Proteinase Inhibitors) Core_Pathway->Defense_Genes Activates

Figure 3: The role of systemin in the tomato JA signaling pathway.

Experimental Protocols for Comparative Analysis

To objectively compare JA signaling across species, standardized and robust experimental protocols are essential. The following sections detail validated methodologies for key analyses.

Quantification of Jasmonates by UPLC-MS/MS

Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying low-abundance phytohormones due to its high sensitivity, selectivity, and throughput.[19] This method allows for the precise measurement of JA, JA-Ile, and their precursors.[20][21]

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

    • Transfer the powder to a 2 mL microcentrifuge tube. Add 1 mL of cold extraction solvent (e.g., 80% methanol/water with 0.1% formic acid) containing a known amount of deuterated internal standards (e.g., d6-JA-Ile). The internal standards are crucial for correcting for analyte loss during sample preparation and for matrix effects during ionization.

  • Extraction:

    • Incubate the samples at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove polar impurities.

    • Elute the jasmonates with a stronger solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Inject the sample onto a UPLC system equipped with a C18 column.

    • Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Quantify the endogenous jasmonates by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve generated with authentic standards.[20]

Analysis of JA-Responsive Gene Expression by qRT-PCR

Rationale: Quantitative real-time PCR (qRT-PCR) is a highly sensitive method for measuring the expression levels of specific genes.[1] It is invaluable for validating transcriptomic data and for detailed analysis of the induction or repression of key JA-responsive marker genes.

Step-by-Step Methodology:

  • Experimental Design and RNA Extraction:

    • Treat plants with MeJA (a volatile JA derivative) or subject them to the stress of interest (e.g., wounding). Collect tissue at various time points (e.g., 0, 30 min, 1h, 3h, 6h).

    • Extract total RNA from 50-100 mg of tissue using a reputable kit or a TRIzol-based method. Ensure high purity and integrity of the RNA using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • Primer Design and Validation:

    • Design primers for your target genes (e.g., VSP2 and PDF1.2 in Arabidopsis, PINII in tomato) and at least two stable reference genes (e.g., ACTIN, UBIQUITIN) for normalization.[22] Primers should span an exon-exon junction to avoid amplification of any residual gDNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.

  • qPCR Reaction:

    • Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and ROX reference dye (if required by the instrument).

    • Aliquot the master mix into a 96- or 384-well PCR plate. Add the diluted cDNA and specific primers to each well. Include no-template controls (NTCs) for each primer pair.

    • Run the plate on a real-time PCR cycler using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.

Investigation of Protein-Protein Interactions via Yeast Two-Hybrid (Y2H)

Rationale: The Y2H system is a powerful in vivo genetic method to identify and confirm protein-protein interactions, such as the crucial interaction between COI1 and JAZ proteins.[23] It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest (a "bait" and a "prey") interact.[24]

Step-by-Step Methodology:

  • Vector Construction:

    • Clone the coding sequence of your "bait" protein (e.g., COI1) into a vector containing a DNA-binding domain (DB), such as LexA or GAL4-DB.

    • Clone the coding sequence of your "prey" protein (e.g., a JAZ protein) into a vector containing a transcriptional activation domain (AD), such as B42 or GAL4-AD.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., EGY48) that contains reporter genes (e.g., LEU2, HIS3, lacZ) under the control of promoters recognized by the DB.

  • Interaction Assay:

    • Plate the transformed yeast on selection media lacking specific amino acids (e.g., tryptophan and histidine for the bait plasmid, uracil for the prey plasmid). This selects for yeast that have taken up both plasmids.

    • To test for interaction, plate the yeast on a more stringent selective medium that also lacks the amino acid corresponding to the reporter gene (e.g., leucine). Growth on this medium indicates a positive interaction.

    • To confirm the interaction and reduce false positives, perform a β-galactosidase assay. A blue color develops in colonies with interacting proteins when the lacZ reporter gene is activated.

  • Controls and Causality:

    • Negative Controls: Co-transform the bait plasmid with an empty AD vector and the prey plasmid with an empty DB vector. No growth or color development should occur. This ensures neither protein auto-activates the reporter genes.

    • Positive Control: Use a pair of proteins known to interact.

    • Hormone Dependence: For the COI1-JAZ interaction, the assay must be performed on media supplemented with coronatine or JA-Ile, as the interaction is hormone-dependent. This is a key experimental choice that directly tests the mechanism of the co-receptor complex.

Conclusion: An Evolving Paradigm

The this compound signaling pathway, while fundamentally conserved, has undergone remarkable evolutionary tuning in different plant species. The expansion and sub-functionalization of the COI1 receptor in rice and the integration of the unique systemin peptide in tomato highlight how a core signaling module can be adapted to meet the specific ecological and developmental needs of an organism. For researchers and drug development professionals, understanding these species-specific nuances is not merely an academic exercise. It is critical for the rational design of strategies to enhance crop resilience, whether through breeding for improved pest resistance in rice or engineering more robust wound responses in tomato. The experimental frameworks provided here offer a robust starting point for dissecting these intricate and vital signaling networks.

References

  • Inagaki, H., Hayashi, K., Takaoka, Y., et al. (2023). Genome Editing Reveals Both the Crucial Role of OsCOI2 in Jasmonate Signaling and the Functional Diversity of COI1 Homologs in Rice. Plant and Cell Physiology. [Link]
  • Constabel, C. P., Ryan, C. A. (1998).
  • Sun, J. Q., Jiang, H., & Li, C. Y. (2011).
  • Scribd. (n.d.). Genome Editing Reveals Both the Crucial Role of OsCOI2 in Jasmonate Signaling and the Functional Diversity of COI1 Homologs in Rice. Scribd. [Link]
  • Lee, S. K., Kim, Y. J., Kim, E. Y., et al. (2013). Oryza sativa COI Homologues Restore Jasmonate Signal Transduction in Arabidopsis coi1-1 Mutants. PLoS ONE. [Link]
  • Turner, J. G., Ellis, C., & Devoto, A. (2002).
  • Vaissayre, V., Cazals, G., Tranbarger, T. J., & Morcillo, F. (2024). The quantification of jasmonates in lipid-rich tissues by UHPLC-ESI-QQQ-MS/MS in Multiple reaction monitoring (MRM).
  • Ament, K., Kant, M. R., Sabelis, M. W., et al. (2010). Systemin and this compound regulate constitutive and herbivore-induced systemic volatile emissions in tomato, Solanum lycopersicum. Phytochemistry. [Link]
  • Monte, I., Franco-Zorrilla, J. M., Garcia-Casado, G., et al. (2022). JAZ is essential for ligand specificity of the COI1/JAZ co-receptor. PNAS. [Link]
  • Vadassery, J., Reichelt, M., Hause, B., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology. [Link]
  • Mielke, K., & Forcat, S. (2020). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method.
  • Katsir, L., Schilmiller, A. L., Staswick, P. E., et al. (2008).
  • Garrido, A., Valenzuela-Riffo, F., & Figueroa, C. R. (2019). Evolutionary Analysis of JAZ Proteins in Plants: An Approach in Search of the Ancestral Sequence. International Journal of Molecular Sciences. [Link]
  • Semantic Scholar. (n.d.). The systemin signaling pathway: differential activation of plant defensive genes. Semantic Scholar. [Link]
  • Canales, J., Rivas, E., & Undurraga, S. (2023). Genetic analysis of the rice jasmonate receptors reveals specialized functions for OsCOI2. bioRxiv. [Link]
  • ResearchGate. (n.d.). Genome Editing Reveals both the Crucial Role of OsCOI2 in Jasmonate Signaling, and the Functional Diversity of COI1 Homologs in Rice.
  • ResearchGate. (n.d.). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues.
  • ResearchGate. (n.d.). Evolutionary Origin of JAZ Proteins and Jasmonate Signaling.
  • APS Journals. (2018). A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community. APS Journals. [Link]
  • Sheard, L. B., Tan, X., Mao, H., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • ResearchGate. (n.d.). Computer modeling of JA-Ile or COR in the ligand-binding site of COI1.
  • ResearchGate. (n.d.). Three Possibilities for Assembly of the COI1-JA-Ile-JAZ1 complex.
  • Finley Lab. (2003). Yeast Two-Hyrbid Protocol. Finley Lab. [Link]
  • Guo, D., Rajamäki, M. L., & Valkonen, J. P. (2008). Protein-protein interactions: the yeast two-hybrid system. Methods in molecular biology. [Link]
  • Lou, Y., & Li, R. (2023). Multiomic analyses reveal key sectors of jasmonate-mediated defense responses in rice. Journal of Experimental Botany. [Link]
  • Major, I. T., Yoshida, Y., Campos, M. L., et al. (2022). Diversification of JAZ-MYC signaling function in immune metabolism. The Plant Cell. [Link]
  • Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System.
  • Liu, Y., Li, Y., He, J., et al. (2021). Functional specificity, diversity, and redundancy of Arabidopsis JAZ family repressors in jasmonate and COI1-regulated growth, development, and defense. New Phytologist. [Link]
  • ResearchGate. (n.d.). JAZ family genes in the plant kingdom.
  • Li, Y., Liu, Y., Wang, Y., et al. (2021). Transcriptome-Wide Identification and Characterization of the JAZ Gene Family in Mentha canadensis L. International Journal of Molecular Sciences. [Link]
  • Pauwels, L., & Goossens, A. (2008).
  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Yeast Two Hybrid.
  • Li, R., Li, R., & Li, S. (2017). Functional diversity of jasmonates in rice. Plant Signaling & Behavior. [Link]
  • ResearchGate. (n.d.). Crystal structure of the COI1–ASK1 complex with JA-Ile and the JAZ...
  • Hoen, S. R., M-C, J., & G, H. (2016). Comparative Transcriptomics of Multi-Stress Responses in Pachycladon cheesemanii and Arabidopsis thaliana. G3: Genes, Genomes, Genetics. [Link]
  • Yan, J., Zhang, C., Gu, M., et al. (2009).
  • Boter, M., Ruíz-Rivero, O., Abdeen, A., & Prat, S. (2004). Conserved MYC transcription factors play a key role in jasmonate signaling both in tomato and Arabidopsis. Genes & Development. [Link]
  • ResearchGate. (n.d.). RT-qPCR analysis of the expression of Jasmonate signaling marker genes...
  • ResearchGate. (n.d.). Comparative transcriptome analysis of Arabidopsis and tomato plants in...
  • Wasternack, C., & Song, S. (2017). Jasmonates—the Master Regulator of Rice Development, Adaptation and Defense. International Journal of Molecular Sciences. [Link]
  • MDPI. (2023). Comparison of Tomato Transcriptomic Profiles Reveals Overlapping Patterns in Abiotic and Biotic Stress Responses. MDPI. [Link]
  • RWTH Publications. (n.d.). Disclosure of salicylic acid and this compound‐responsive genes provides a molecular tool for deciphering stress responses.
  • Miersch, O., & Wasternack, C. (2015). Dissection of jasmonate functions in tomato stamen development by transcriptome and metabolome analyses. BMC Plant Biology. [Link]
  • Robson, F., & Chory, J. (2010). Jasmonate and Phytochrome A Signaling in Arabidopsis Wound and Shade Responses Are Integrated through JAZ1 Stability. The Plant Cell. [Link]

Sources

Validating the Role of Specific JAZ Proteins in Repressing Jasmonate Signaling: A Comparison and Methodologies Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The JAZ-COI1 Co-Receptor Complex at the Heart of Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived phytohormones that are indispensable for orchestrating plant defense against pests and pathogens, as well as regulating a myriad of developmental processes.[1][2] The signaling cascade is elegantly controlled by a negative feedback loop, with the JASMONATE ZIM-DOMAIN (JAZ) proteins functioning as the master repressors.[3][4]

In the basal state (absence of stress), JAZ proteins bind to and inhibit a wide array of transcription factors (TFs), most notably MYC2 and its homologs, which are key activators of JA-responsive genes.[2][3][5] This repression is mechanically achieved through the recruitment of the general co-repressor TOPLESS (TPL) and TPL-related proteins. This recruitment is typically mediated by an adaptor protein, NOVEL INTERACTOR OF JAZ (NINJA), which binds to the ZIM domain of JAZ proteins.[6][7][8]

The perception of the bioactive hormone, jasmonoyl-L-isoleucine (JA-Ile), triggers a dramatic shift. JA-Ile acts as a molecular glue, promoting the formation of a co-receptor complex between the JAZ protein and CORONATINE INSENSITIVE1 (COI1).[9][10][11] COI1 is an F-box protein that serves as the substrate-recognition subunit of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase.[3][12] The formation of this ternary COI1-JA-Ile-JAZ complex leads to the polyubiquitination of the JAZ repressor and its subsequent degradation by the 26S proteasome.[10][13] The destruction of JAZ proteins liberates the transcription factors, allowing them to activate the expression of early JA-responsive genes, which paradoxically includes the JAZ genes themselves, thus re-establishing repression in a negative feedback loop.[2][3]

JA_Signaling_Pathway cluster_off Basal State (No JA-Ile) cluster_on Active State (+ JA-Ile) MYC2 MYC2 (Transcription Factor) JA_Genes JA-Responsive Genes MYC2->JA_Genes Repressed NINJA NINJA TPL TPL (Co-repressor) NINJA->TPL Recruits JAZ JAZ Protein JAZ->MYC2 Binds & Represses JAZ->NINJA Recruits JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 JAZ_deg JAZ (Degraded) COI1->JAZ_deg Binds & Ubiquitinates Proteasome 26S Proteasome MYC2_active MYC2 (Active) JA_Genes_active JA-Responsive Genes MYC2_active->JA_Genes_active Activated JAZ_deg->Proteasome Degraded by JAZ_Comparison cluster_canonical Canonical Repression (e.g., JAZ1) cluster_dominant Dominant Negative Repression (e.g., JAZ10.3) JAZ1 JAZ1 COI1 SCF-COI1 JAZ1->COI1 Binds Proteasome 26S Proteasome COI1->Proteasome Targets for Degradation JA_Ile JA-Ile JA_Ile->JAZ1 MYC2_A MYC2 Proteasome->MYC2_A Releases JAZ10 JAZ10.3 (Lacks Jas Domain) COI1_B SCF-COI1 JAZ10->COI1_B No Interaction MYC2_B MYC2 JAZ10->MYC2_B Stable Repression JA_Ile_B JA-Ile

Caption: Canonical JAZ degradation vs. stable repression by a JAZ splice variant.

Experimental Methodologies for Validation

Validating the repressive function of a specific JAZ protein requires a multi-faceted approach to demonstrate its physical interactions, its effect on transcription, and its stability in response to JA-Ile.

Validating Protein-Protein Interactions

The first step is to establish a physical interaction between your JAZ protein and its putative partners (COI1, MYC2, NINJA, other JAZs).

  • Expertise & Causality: The Y2H system is a powerful in vivo technique to test for direct protein interactions in the nucleus of yeast. It is based on the reconstitution of a functional transcription factor (e.g., GAL4) that drives the expression of a reporter gene. If Protein X (fused to the GAL4 DNA-Binding Domain, BD) and Protein Y (fused to the GAL4 Activation Domain, AD) interact, the BD and AD are brought into proximity, activating transcription of a reporter gene on a selective medium. This is the gold standard for an initial screen of direct interactions. [14][15][16]For the JAZ-COI1 interaction, it is crucial to supplement the growth medium with JA-Ile or its potent mimic, coronatine, as the hormone is required to bridge the interaction. [1][17]

  • Trustworthiness (Self-Validation): The protocol must include controls to be considered valid. Each construct (BD-JAZ, AD-MYC2, etc.) must be tested alone against an empty vector (AD-empty, BD-empty) to ensure it does not auto-activate the reporter genes. A known interacting pair (e.g., p53 and SV40 large T-antigen) should be used as a positive control.

  • Detailed Protocol: JAZ-MYC2 Interaction

    • Cloning: Clone the full-length coding sequence of your JAZ protein into a pGBKT7 vector (as "bait," fused to the GAL4-BD). Clone the coding sequence of MYC2 into a pGADT7 vector (as "prey," fused to the GAL4-AD).

    • Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., Y2H Gold).

    • Selection: Plate transformed yeast on Double Dropout (DDO) medium (SD/-Leu/-Trp) to select for cells containing both plasmids.

    • Interaction Assay: Replica-plate colonies from the DDO plate onto Quadruple Dropout (QDO) medium (SD/-Ade/-His/-Leu/-Trp). Also, plate onto QDO medium supplemented with Aureobasidin A and X-α-Gal (QDO/X/A) for more stringent selection and a colorimetric assay.

    • Incubation: Incubate plates at 30°C for 3-5 days.

    • Interpretation: Growth and/or a blue color on the selective QDO/X/A plates indicate a positive interaction. No growth indicates no interaction. Compare results to negative controls (e.g., BD-JAZ + AD-empty) and positive controls.

  • Expertise & Causality: While Y2H is powerful, it occurs in a heterologous system. Co-IP validates interactions within the native cellular environment, pulling down entire protein complexes as they exist in planta. [18]This method demonstrates that two proteins are part of the same complex, though the interaction may be indirect. It is essential for confirming physiological relevance.

  • Trustworthiness (Self-Validation): The critical control for a Co-IP experiment is a parallel immunoprecipitation using a non-specific IgG antibody from the same species as the primary antibody. This control lane on the Western blot should be clean, proving that the "prey" protein did not bind non-specifically to the antibody or the beads. Using tissue from a non-transgenic plant is another essential negative control.

CoIP_Workflow cluster_blot Detection start Plant Tissue expressing HA-JAZ1 and MYC2 extract Lyse cells & Extract Proteins start->extract incubate Incubate with anti-HA Antibody extract->incubate beads Add Protein A/G Magnetic Beads incubate->beads Antibody binds to HA-JAZ1 wash Wash to remove non-specific binders beads->wash Beads capture Antibody-Protein complex elute Elute Proteins from Beads wash->elute sds SDS-PAGE elute->sds wb Western Blot sds->wb probe_HA Probe with anti-HA wb->probe_HA Confirms JAZ1 pulldown probe_MYC2 Probe with anti-MYC2 wb->probe_MYC2 Detects co-purified MYC2

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
  • Detailed Protocol: Co-IP for JAZ-MYC2

    • Plant Material: Use transgenic Arabidopsis plants stably expressing a tagged version of your JAZ protein (e.g., 35S::JAZ1-HA).

    • Protein Extraction: Harvest ~1g of seedling tissue, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in 2 mL of ice-cold IP buffer [50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail].

    • Lysate Preparation: Incubate on a rotator for 30 min at 4°C. Centrifuge at 14,000 rpm for 20 min at 4°C to pellet debris. Transfer the supernatant (total protein extract) to a new tube.

    • Immunoprecipitation: Add 2-4 µg of anti-HA antibody to the lysate. Incubate with gentle rotation for 4 hours at 4°C.

    • Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads. Incubate for another 2 hours at 4°C.

    • Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 4-5 times with 1 mL of cold wash buffer (IP buffer with 0.1% Triton X-100).

    • Elution: Resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer and boil for 5 minutes to elute the proteins.

    • Detection: Separate the proteins by SDS-PAGE and perform a Western blot. Probe one membrane with an anti-HA antibody (to confirm successful IP of JAZ1-HA) and another with an anti-MYC2 antibody (to detect the co-precipitated MYC2). An input lane (5% of the initial lysate) must be included to show the presence of both proteins before the IP.

Validating Transcriptional Repression Function
  • Expertise & Causality: This assay provides quantitative data on a protein's ability to function as a transcriptional repressor in vivo. [19]By co-expressing a reporter, an activator (MYC2), and a repressor (JAZ), we can directly measure the JAZ protein's impact on MYC2-mediated gene activation. The system uses a dual-luciferase reporter for internal normalization, making the results highly reliable.

  • Trustworthiness (Self-Validation): The experimental design includes multiple essential controls. The reporter alone establishes a baseline. The reporter plus the activator (MYC2) demonstrates activation. The reporter plus the repressor (JAZ) shows it doesn't act on the promoter alone. The key comparison is (Reporter+MYC2) vs. (Reporter+MYC2+JAZ), where a significant drop in luminescence validates the repressive function.

  • Detailed Protocol:

    • Plasmid Constructs:

      • Reporter: A plasmid containing the Firefly Luciferase (fLUC) gene driven by a JA-responsive promoter (e.g., 4x G-box repeats or the VSP2 promoter).

      • Internal Control: A plasmid expressing Renilla Luciferase (rLUC) from a constitutive promoter (e.g., 35S) for normalization.

      • Effector 1 (Activator): A 35S::MYC2 plasmid.

      • Effector 2 (Repressor): A 35S::JAZ1 plasmid.

    • Protoplast Isolation: Isolate protoplasts from 4-week-old Arabidopsis Col-0 leaves by enzymatic digestion.

    • Transfection: Co-transfect the protoplasts with the plasmid combinations using PEG-mediated transformation. For example, a key experimental group would receive Reporter + Internal Control + Effector 1 + Effector 2.

    • Incubation: Incubate the transfected protoplasts in the dark for 16-18 hours to allow for protein expression.

    • Lysis and Measurement: Lyse the protoplasts and measure both fLUC and rLUC activity using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Calculate the ratio of fLUC to rLUC for each sample to normalize for transfection efficiency. Express the results as relative luciferase activity. A significant decrease in the fLUC/rLUC ratio when JAZ1 is co-expressed with MYC2 demonstrates repression.

Validating Protein Stability and Degradation
  • Expertise & Causality: This experiment directly visualizes the core mechanism of JA signaling: the hormone-induced degradation of JAZ proteins. [3]By using a protein synthesis inhibitor (cycloheximide, CHX), we ensure that any decrease in protein level is due to degradation, not reduced synthesis. Comparing wild-type and coi1 mutant backgrounds provides definitive proof that the degradation is COI1-dependent. [1][12]

  • Trustworthiness (Self-Validation): The experiment is self-validating through its controls. The mock-treated samples show the protein's basal stability. The JA-treated samples in a coi1 mutant background show that degradation is blocked without the functional E3 ligase, proving the specificity of the pathway. A loading control (e.g., Actin or Tubulin) on the Western blot is mandatory to ensure equal protein loading across all time points and treatments.

  • Detailed Protocol:

    • Plant Material: Use 7-day-old transgenic seedlings expressing a tagged JAZ protein (e.g., JAZ1-HA) in both a wild-type (Col-0) and a coi1-1 mutant background.

    • Treatment: Pre-treat seedlings with 50 µM CHX for 30 minutes to inhibit new protein synthesis.

    • Hormone Induction: Add 50 µM Methyl Jasmonate (MeJA) to the treatment group. Use an equivalent amount of ethanol for the mock control group.

    • Time Course: Collect samples at 0, 30, 60, and 120 minutes after MeJA addition. Immediately freeze in liquid nitrogen.

    • Protein Extraction and Western Blot: Extract total protein, quantify using a Bradford assay, and run equal amounts on an SDS-PAGE gel.

    • Detection: Perform a Western blot and probe with an anti-HA antibody to detect the JAZ1-HA protein. Re-probe the membrane with an anti-Actin antibody as a loading control.

    • Interpretation: In the wild-type background, the JAZ1-HA protein band should diminish or disappear over the time course in the MeJA-treated samples but remain stable in the mock samples. In the coi1-1 background, the JAZ1-HA protein should remain stable in both mock and MeJA-treated samples, confirming COI1-dependent degradation.

References

  • The Roles of MYC2 Transcription Factor in JA-Signaling P
  • The JAZ Proteins: A Crucial Interface in the Jasmon
  • The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes.The Plant Cell.[Link]
  • NINJA connects the co-repressor TOPLESS to jasmonate signalling.
  • MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop.The Plant Cell | Oxford Academic.[Link]
  • MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis.MDPI.[Link]
  • The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling.Frontiers in Plant Science.[Link]
  • JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling.
  • JAZ repressors set the rhythm in jasmonate signaling.Current Opinion in Plant Biology.[Link]
  • NINJA connects the co-repressor TOPLESS to jasmonate signalling.
  • The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms.PubMed Central.[Link]
  • The Role of JAZ10 in the Regulation of Jasmonate Signaling.Michigan State University - Genetics and Genome Sciences Program.[Link]
  • Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Jasmonate signaling: a conserved mechanism of hormone sensing.Current Opinion in Plant Biology.[Link]
  • COI1-JAZ co-receptor complex participation in jasmonic acid (JA) perception.
  • JAZ Domain Structure and JA-Ile–Triggered Degradation by the Ubiquitin-Proteasome Pathway.
  • Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor.
  • JAZ is essential for ligand specificity of the COI1/JAZ co-receptor.PNAS.[Link]
  • Role of NINJA in root jasmon
  • NINJA connects the co-repressor TOPLESS to jasmon
  • Yeast two-hybrid assay of interactions among LaJAZ proteins...
  • Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor.
  • Proteasomal Degradation of JAZ9 by Salt- and Drought-Induced Ring Finger 1 During P
  • Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling.Taylor & Francis Online.[Link]
  • Yeast two-hybrid analysis (a) protein interactions between JAZ and JAZ;...
  • NINJA interacts with TPL and functions as a transcriptional...
  • Genome-Wide Analysis and Expression Profiling of the JAZ Gene Family in Response to Abiotic Stress in Alfalfa.MDPI.[Link]
  • Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmon
  • Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling.Taylor & Francis Online.[Link]
  • Jasmonate ZIM-domain proteins regulate fruit ripening and quality traits: mechanisms and advances.Oxford Academic.[Link]
  • Social network: JAZ protein interactions expand our knowledge of jasmonate signaling.Frontiers in Plant Science.[Link]
  • JASMONATE ZIM-Domain Gene Family Mediates JA Signaling and Stress Response in Cotton.Plant and Cell Physiology | Oxford Academic.[Link]
  • Social Network: JAZ Protein Interactions Expand Our Knowledge of Jasmon
  • A stable JAZ protein from peach mediates the transition from outcrossing to self-pollin
  • A stable JAZ protein from peach mediates the transition from outcrossing to self-pollin
  • Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling.
  • The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors.Frontiers in Plant Science.[Link]
  • The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors.

Sources

Comparative Transcriptomics of Wild-Type vs. Jasmonic Acid-Mutant Plants: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and practices involved in a comparative transcriptomics study of wild-type versus jasmonic acid (JA)-mutant plants. It is designed for researchers, scientists, and drug development professionals seeking to understand the global transcriptional changes regulated by the jasmonate signaling pathway. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The this compound Signaling Pathway

This compound and its derivatives, collectively known as jasmonates (JAs), are lipid-derived phytohormones that play critical roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[1][2] The core of the JA signaling pathway has been extensively studied, particularly in the model organism Arabidopsis thaliana.

The signaling cascade is initiated by the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors by binding to and inhibiting various transcription factors, including MYC2.[4][5] Upon perception of JA-Ile, the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex, recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] The degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of a wide array of JA-responsive genes.[3][6]

Mutants in key components of this pathway, such as coi1 or various jaz mutants, provide powerful tools to dissect the regulatory networks governed by JA.[7] By comparing the global gene expression profiles of these mutants to their wild-type counterparts, we can identify genes whose expression is dependent on a functional JA signaling pathway.

Diagram of the this compound Signaling Pathway

This compound Signaling Pathway cluster_nucleus Nucleus JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds to JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome Proteasome JAZ->Proteasome ubiquitination & degradation JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates Stimulus (e.g., wounding, herbivory) Stimulus (e.g., wounding, herbivory) Stimulus (e.g., wounding, herbivory)->JA-Ile leads to synthesis of

Caption: Simplified model of the core this compound signaling pathway in plants.

The Power of Comparative Transcriptomics with RNA-Seq

Comparative transcriptomics, particularly through RNA sequencing (RNA-Seq), allows for a comprehensive and unbiased quantification of the transcriptome, the complete set of RNA transcripts in a cell or organism.[8] This powerful technique enables us to:

  • Identify Differentially Expressed Genes (DEGs): By comparing the transcriptomes of wild-type and JA-mutant plants, we can pinpoint genes that are up- or down-regulated in the absence of a functional JA signaling component.[9][10]

  • Uncover Novel Regulatory Networks: The identified DEGs can reveal previously unknown branches of the JA signaling pathway and its crosstalk with other hormonal pathways.[2][11]

  • Elucidate the Molecular Basis of Phenotypes: Transcriptomic changes can be directly linked to the observed phenotypes of JA mutants, such as altered defense responses or developmental defects.[7]

Experimental Workflow: From Plant Tissue to Sequencing Data

A well-designed experimental workflow is crucial for obtaining high-quality and reproducible RNA-Seq data.[8][12]

Diagram of the Experimental Workflow

RNA-Seq Experimental Workflow Plant Growth and Treatment Plant Growth and Treatment Tissue Collection and Freezing Tissue Collection and Freezing Plant Growth and Treatment->Tissue Collection and Freezing RNA Extraction RNA Extraction Tissue Collection and Freezing->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

Caption: A typical experimental workflow for a plant RNA-Seq study.

Plant Material and Growth Conditions
  • Genotypes: Wild-type (e.g., Arabidopsis thaliana ecotype Col-0) and a well-characterized JA-mutant (e.g., coi1 or a high-order jaz mutant).

  • Replication: A minimum of three biological replicates for each genotype and treatment condition is essential for robust statistical analysis.[12][13]

  • Growth Conditions: Plants should be grown under controlled environmental conditions (e.g., temperature, light intensity, photoperiod) to minimize variability.

  • Treatment (Optional): To study JA-induced responses, plants can be treated with methyl jasmonate (MeJA) or subjected to a stimulus like wounding.[11][14]

Step-by-Step Experimental Protocols

High-quality RNA is the cornerstone of a successful RNA-Seq experiment. Several methods exist for RNA extraction from plant tissues, which can be rich in polysaccharides and other contaminants.[15][16][17][18]

Materials:

  • Arabidopsis thaliana leaf tissue (100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • RNA extraction kit (e.g., Spectrum™ Plant Total RNA Kit) or a TRIzol-based method[16]

  • RNase-free tubes and pipette tips

Procedure:

  • Flash-freeze the collected leaf tissue in liquid nitrogen immediately after harvesting to preserve RNA integrity.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.[16]

  • Proceed with RNA extraction following the manufacturer's protocol of your chosen kit or a standard TRIzol-based protocol.

  • Elute the RNA in RNase-free water.

Materials:

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer or similar capillary electrophoresis system

Procedure:

  • Quantification and Purity: Measure the RNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

  • Integrity: Assess RNA integrity using a Bioanalyzer. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA.

The goal of library preparation is to convert the RNA into a format that can be sequenced on an Illumina platform.[19][20][21][22][23]

Key Steps:

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of eukaryotic mRNAs.[19]

  • Fragmentation: Fragment the mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first- and second-strand cDNA from the fragmented mRNA.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) to allow for multiplexing of samples.

  • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

Several commercial kits are available for plant RNA-Seq library preparation, such as the Invitrogen Collibri Stranded RNA Library Prep Kit.[20]

Data Analysis Pipeline: From Raw Reads to Biological Insights

The analysis of RNA-Seq data involves several computational steps to process the raw sequencing reads, identify DEGs, and interpret their biological significance.[12][24][25]

Diagram of the Data Analysis Pipeline

RNA-Seq Data Analysis Pipeline Raw Reads (FASTQ) Raw Reads (FASTQ) Quality Control (FastQC) Quality Control (FastQC) Raw Reads (FASTQ)->Quality Control (FastQC) Read Trimming (Trimmomatic) Read Trimming (Trimmomatic) Quality Control (FastQC)->Read Trimming (Trimmomatic) Alignment to Reference Genome (STAR/HISAT2) Alignment to Reference Genome (STAR/HISAT2) Read Trimming (Trimmomatic)->Alignment to Reference Genome (STAR/HISAT2) Read Counting (featureCounts) Read Counting (featureCounts) Alignment to Reference Genome (STAR/HISAT2)->Read Counting (featureCounts) Differential Expression Analysis (DESeq2/edgeR) Differential Expression Analysis (DESeq2/edgeR) Read Counting (featureCounts)->Differential Expression Analysis (DESeq2/edgeR) Functional Enrichment Analysis (GO/KEGG) Functional Enrichment Analysis (GO/KEGG) Differential Expression Analysis (DESeq2/edgeR)->Functional Enrichment Analysis (GO/KEGG)

Caption: A standard bioinformatics pipeline for RNA-Seq data analysis.

Quality Control and Pre-processing
  • Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

Alignment and Read Counting
  • Alignment: Align the trimmed reads to a reference genome (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like STAR or HISAT2.

  • Read Counting: Count the number of reads that map to each gene using tools like featureCounts.

Differential Expression Analysis

The core of the comparative transcriptomics analysis is to identify genes that are differentially expressed between the wild-type and JA-mutant plants. Several statistical packages are available for this purpose, with DESeq2 and edgeR being the most widely used.[8][26][27][28]

FeatureDESeq2edgeR
Normalization Median of ratios methodTrimmed Mean of M-values (TMM)
Statistical Model Negative binomial generalized linear model (GLM)[29]Negative binomial model with an exact test or GLM[29]
Variance Estimation Empirical Bayes shrinkage for dispersion estimates[27]Common, trended, or tagwise dispersion estimates[27]
Typical Use Case Robust for a wide range of experimental designsPerforms well with low-count genes

Table 1. Comparison of DESeq2 and edgeR for differential expression analysis.[26][27]

A common threshold for identifying DEGs is a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.

Functional Enrichment Analysis

To understand the biological processes, molecular functions, and metabolic pathways that are over-represented in the list of DEGs, functional enrichment analysis is performed.[30]

  • Gene Ontology (GO) Enrichment Analysis: This analysis identifies GO terms that are significantly enriched in the DEG list compared to a background set of all expressed genes.[31][32][33]

  • KEGG Pathway Analysis: This analysis maps the DEGs to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify enriched metabolic and signaling pathways.[30][32][34]

Validation of RNA-Seq Results

While RNA-Seq is a highly reliable technique, especially with sufficient biological replication, validation of the expression of a subset of key DEGs using an independent method is often recommended and required by high-impact journals.[13][35][36][37]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the gold standard for validating RNA-Seq data.[35][38]

Protocol 4: qRT-PCR Validation

Materials:

  • cDNA synthesized from the same RNA samples used for RNA-Seq

  • Gene-specific primers for target genes and a reference gene

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • qRT-PCR instrument

Procedure:

  • Primer Design: Design primers for a selection of up-regulated, down-regulated, and non-differentially expressed genes.

  • qRT-PCR Reaction: Set up the qRT-PCR reactions according to the master mix protocol.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to a stably expressed reference gene.

  • Comparison: Compare the fold changes obtained from qRT-PCR with those from the RNA-Seq analysis. A good correlation between the two methods increases confidence in the RNA-Seq results.

Expected Outcomes and Biological Interpretation

A comparative transcriptomics study of wild-type versus JA-mutant plants is expected to reveal a set of genes whose expression is dependent on a functional JA signaling pathway. For example, in a myc2 mutant, one might expect to see altered expression of genes involved in tryptophan metabolism and the biosynthesis of indole glucosinolates.[6] In a broader context, such studies have revealed the role of JA signaling in responses to various herbivores and pathogens.[10][39]

By integrating the list of DEGs with their functional annotations, researchers can build a comprehensive picture of the molecular processes regulated by this compound. This can lead to the identification of novel genes involved in plant defense, development, and stress responses, providing valuable targets for future research and potential applications in crop improvement. The integration of transcriptomic data with other 'omics' data, such as proteomics and metabolomics, can provide a more holistic, systems-level understanding of the plant's response to this compound.[40]

References

  • SUSI. (n.d.). Arabidopsis jasmonate signaling pathway.
  • Zhang, L., et al. (2022). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences, 23(15), 8633. [Link]
  • Burks, D. J., & Azad, R. K. (2022). RNA-Seq Data Analysis Pipeline for Plants: Transcriptome Assembly, Alignment, and Differential Expression Analysis. Methods in Molecular Biology, 2396, 47-60. [Link]
  • He, Y., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945. [Link]
  • DNASTAR. (n.d.). DESeq2 and edgeR.
  • Paredes, M. O., & Quero, A. (2025). Simple Method for Efficient RNA Extraction From Arabidopsis Embryos. Bio-protocol, 15(4), e5194. [Link]
  • Wasternack, C., & Hause, B. (2002). The Jasmonate Signal Pathway. The Arabidopsis Book, 1, e0030. [Link]
  • Bio-protocol. (2020). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. Bio-protocol, 10(20), e3793. [Link]
  • Wasternack, C., & Song, S. (2021). This compound Signaling and Molecular Crosstalk with Other Phytohormones. International Journal of Molecular Sciences, 22(6), 2914. [Link]
  • Suzuki, Y., et al. (2004). RNA Isolation from Siliques, Dry Seeds, and other Tissues of Arabidopsis Thaliana. BioTechniques, 37(4), 542-544. [Link]
  • Paredes, M. O., & Quero, A. (2025). Simple Method for Efficient RNA Extraction From Arabidopsis Embryos. Bio-protocol, 15(4), e5194. [Link]
  • Graham, N. S., et al. (2011).
  • Arraystar. (n.d.). Do I Need to Validate My RNA-Seq Results With qPCR?.
  • NGS Learning Hub. (2025). How to Analyze RNAseq Data for Absolute Beginners Part 20: Comparing limma, DESeq2, and edgeR in Differential Expression Analysis.
  • Kovalchuk, I., & E-Chiang, P. (2017). Small RNA Library Preparation and Illumina Sequencing in Plants. Methods in Molecular Biology, 1456, 189-196. [Link]
  • Morgan, M. (2015). Statistical analysis of differential expression – DESeq2. Bioconductor.
  • Utrecht University. (2020). Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue. UU Research Portal.
  • Springer Nature Experiments. (n.d.). Small RNA Library Preparation and Illumina Sequencing in Plants.
  • ResearchGate. (n.d.). GO term and KEGG pathway enrichment analysis of DE genes.
  • Carey, B., et al. (2023). Design, execution, and interpretation of plant RNA-seq analyses. Frontiers in Plant Science, 14, 1128151. [Link]
  • ResearchGate. (n.d.). Differentially expressed genes associated with jasmonate biosynthesis and signal transduction.
  • YouTube. (2025). DESeq2, limma & edgeR for RNA-seq Differential Expression: Which to Use?.
  • Plant Genomics Lab. (n.d.). BCH709 Introduction to Bioinformatics: DESeq2 / EdgeR.
  • ResearchGate. (n.d.). Validation of RNA-seq data using real-time PCR (qRT-PCR) and western blot.
  • Li, Y., et al. (2021). Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells. International Journal of Molecular Sciences, 22(11), 5909. [Link]
  • PlantRegMap. (n.d.). GO Enrichment.
  • Santamaria, M. E., et al. (2021). Comparative transcriptomics reveals hidden issues in the plant response to arthropod herbivores. Journal of Integrative Plant Biology, 63(2), 312-326. [Link]
  • UC Davis Bioinformatics Core. (n.d.). Gene Ontology and KEGG Enrichment Analysis.
  • ResearchGate. (n.d.). Differential expression of genes associated with this compound signaling in Arabidopsis response to attack by S. exigua and avirulent P. syringe pv. tomato.
  • Springer Nature Experiments. (n.d.). Plant Single-Cell/Nucleus RNA-seq Workflow.
  • Guo, Q., et al. (2021). Differential regulation of jasmonate responses in multiple jaz mutants. Plant Signaling & Behavior, 16(12), 1997240. [Link]
  • van der Helm, E. (2018).
  • GitHub. (n.d.). djburks/RNA-Seq-Data-Analysis-Pipeline-for-Plants.
  • MetwareBio. (n.d.). GO vs KEGG vs GSEA: How to Choose the Right Enrichment Analysis?.
  • Reddit. (2024). Why is every reviewer/PI obsessed with validating RNA-sequencing with qPCR?.
  • Dombrecht, B., et al. (2007). MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis. The Plant Cell, 19(7), 2225-2245. [Link]
  • Gene Ontology Consortium. (n.d.). GO enrichment analysis.
  • ResearchGate. (2025). Comparative transcriptomics reveals hidden issues in the plant response to arthropod herbivores.
  • ResearchGate. (2025). (PDF) Design, execution, and interpretation of plant RNA-seq analyses.
  • Clark, N. M., et al. (2021). Integrated Multi-omic Framework of the Plant Response to this compound.
  • Hickman, R., et al. (2017). Architecture and Dynamics of the this compound Gene Regulatory Network. The Plant Cell, 29(9), 2086-2105. [Link]
  • Wang, Y., et al. (2021). Comparative Analysis of Root Transcriptome of High-NUE Mutant and Wild-Type Barley under Low-Nitrogen Conditions. International Journal of Molecular Sciences, 22(16), 8685. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of Jasmonic Acid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant biology and drug development, the ability to modulate the jasmonic acid (JA) signaling pathway holds immense potential. This pathway is a master regulator of plant defense against pests and pathogens, as well as a key player in various developmental processes.[1][2][3] Central to this regulation is the perception of the bioactive hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), by a co-receptor complex formed by the F-box protein CORONATINE INSENSITIVE 1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of transcriptional repressors.[4][5][6][7][8] The development of specific antagonists for this receptor is a critical step in creating tools to dissect JA signaling and to develop novel crop protection strategies. This guide provides an in-depth comparison of methodologies to assess the specificity of such antagonists, grounded in the principles of scientific integrity and supported by experimental data.

The this compound Signaling Hub: A Target for Precise Intervention

The core of JA signaling is an elegant mechanism of de-repression.[1] In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[4][6] Upon biotic or abiotic stress, JA-Ile is synthesized and acts as a "molecular glue," promoting the interaction between COI1 and JAZ proteins.[4][9][10] This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressor by the 26S proteasome, liberating the transcription factors to activate downstream gene expression.[4][6][11]

A specific antagonist must effectively block this JA-Ile-mediated COI1-JAZ interaction without perturbing other cellular pathways. Assessing this specificity requires a multi-faceted approach, combining in vitro biochemical assays with in vivo physiological and molecular analyses.

Visualizing the Core JA Signaling Pathway

JA_Signaling_Pathway cluster_0 Cellular Response cluster_1 External Stimuli JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 Binds JAZ JAZ JA-Ile->JAZ COI1->JAZ Forms complex with JAZ->COI1 MYC2 MYC2 JAZ->MYC2 Represses Proteasome Proteasome JAZ->Proteasome Degradation JA-responsive_genes JA-responsive_genes MYC2->JA-responsive_genes Activates Antagonist Antagonist Antagonist->COI1 Blocks binding Biotic/Abiotic_Stress Biotic/Abiotic_Stress Biotic/Abiotic_Stress->JA-Ile Induces synthesis In_Vivo_Workflow cluster_0 Treatment cluster_1 Analysis cluster_2 Data Interpretation A Control E Phenotypic Analysis (e.g., Root Growth) A->E F Gene Expression (qRT-PCR) A->F G Metabolomic Analysis A->G B JA-Ile B->E B->F B->G C Antagonist C->E C->F C->G D JA-Ile + Antagonist D->E D->F D->G H Assess Specificity and Off-Target Effects E->H F->H G->H

Caption: A generalized workflow for in vivo antagonist specificity testing.

III. Detailed Experimental Protocols

Protocol 1: Competitive Pull-Down Assay to Assess Antagonist Efficacy

Objective: To qualitatively determine if a test compound can inhibit the JA-Ile-dependent interaction between COI1 and a JAZ protein.

Materials:

  • Recombinant His-tagged COI1 and GST-tagged JAZ1 proteins

  • Glutathione-sepharose beads

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)

  • Wash buffer (Binding buffer with 0.5% NP-40)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • JA-Ile and test antagonist stock solutions

  • Standard Western blotting reagents

Procedure:

  • Bead Preparation: Equilibrate glutathione-sepharose beads in binding buffer.

  • Bait Immobilization: Incubate the beads with GST-JAZ1 for 1 hour at 4°C to immobilize the "bait" protein.

  • Washing: Wash the beads three times with binding buffer to remove unbound GST-JAZ1.

  • Interaction Reaction:

    • Prepare reaction tubes containing the GST-JAZ1-bound beads.

    • Add His-COI1 ("prey" protein) to each tube.

    • Add JA-Ile to a final concentration that promotes robust interaction (e.g., 10 µM).

    • Add the test antagonist at varying concentrations to different tubes. Include a no-antagonist control.

    • Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies. A decrease in the amount of His-COI1 pulled down in the presence of the antagonist indicates inhibition.

Protocol 2: qRT-PCR Analysis of JA-Responsive Gene Expression

Objective: To quantify the effect of an antagonist on the expression of JA-responsive marker genes in plant seedlings.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0)

  • JA-Ile and test antagonist

  • Liquid plant culture medium

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for JA-responsive genes (VSP2, PDF1.2) and a reference gene (ACTIN2)

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings in liquid culture for 7-10 days.

  • Treatment:

    • Prepare treatment solutions: Mock, JA-Ile (e.g., 50 µM), Antagonist (e.g., 100 µM), and JA-Ile + Antagonist.

    • Transfer seedlings to the treatment solutions and incubate for a defined period (e.g., 6 hours).

  • Harvesting and RNA Extraction: Harvest the seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions using SYBR Green master mix, cDNA, and specific primers.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

    • Compare the expression levels across the different treatment groups. An effective antagonist should significantly reduce the JA-Ile-induced expression of VSP2 and PDF1.2.

Conclusion

Assessing the specificity of this compound receptor antagonists is a rigorous process that requires a combination of in vitro and in vivo techniques. By employing a suite of assays, from direct binding studies like ITC and SPR to functional analyses of gene expression and plant phenotype, researchers can build a comprehensive profile of their antagonist's performance. This multi-tiered approach is essential for validating the antagonist as a specific tool for research and for ensuring its potential for targeted application in agriculture and drug development.

References

  • Hu, P., Zhou, W., & Xie, D. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences.
  • Zhang, H., et al. (2020). This compound Signaling Pathway in Plants. International Journal of Molecular Sciences.
  • Wasternack, C., & Song, S. (2017). This compound Signaling and Molecular Crosstalk with Other Phytohormones. Journal of Experimental Botany.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • Saha, R., et al. (2021). This compound Signaling Pathway in Response to Abiotic Stresses in Plants. International Journal of Molecular Sciences.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • Pauwels, L., & Goossens, A. (2011). The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade. The Plant Cell.
  • Turner, J. G., Ellis, C., & Devoto, A. (2002). The Jasmonate Signal Pathway. The Plant Cell.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. WIS Works.
  • Miyamoto, K., et al. (2016). Jasmonates Induce Both Defense Responses and Communication in Monocotyledonous and Dicotyledonous Plants. Plant and Cell Physiology.
  • ResearchGate. (n.d.). COI1-JAZ co-receptor complex participation in this compound (JA) perception. ResearchGate.
  • Lopez-Mayorga, O., et al. (2020). Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models. Analytical Chemistry.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.
  • Cong, X., et al. (2015). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Jason-Moller, L., et al. (2006). Protein Interaction Analysis by Surface Plasmon Resonance. Current Protocols in Protein Science.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. Proceedings of the National Academy of Sciences.
  • Bioengineer.org. (2026). Swift Jasmonate Signals Trigger Plant-Wide Immunity. Bioengineer.org.
  • Yu, X., et al. (2021). Function and Mechanism of this compound in Plant Responses to Abiotic and Biotic Stresses. International Journal of Molecular Sciences.
  • Ozyilmaz, G. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Yeast two-hybrid (Y2H) assays for JAZs-COI1s interactions using... ResearchGate.
  • McConn, M., et al. (1997). A role for jasmonate in pathogen defense of Arabidopsis. Proceedings of the National Academy of Sciences.
  • Howe, G. A., & Major, I. T. (2014). JASMONATE-TRIGGERED PLANT IMMUNITY. Annual Review of Plant Biology.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • WUR eDepot. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments.
  • Sheard, L. B., et al. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature.
  • Melotto, M., et al. (2008). A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl isoleucine-dependent interaction with the COI1 F-box protein. The Plant Journal.
  • ResearchGate. (n.d.). Quantitative RT-PCR analysis of transcript levels of the this compound (JA) - ResearchGate. ResearchGate.
  • Yan, J., et al. (2009). The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor. The Plant Cell.
  • Rehman, F., et al. (2018). Development of marker genes for this compound signaling in shoots and roots of wheat. PeerJ.
  • ResearchGate. (n.d.). Interaction between COI1a and JAZ15. (A) Y2H assay to screen the... ResearchGate.
  • Hegde, M. L., et al. (2017). Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. Methods in Molecular Biology.
  • Wu, D., et al. (2023). Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system. Nature Communications.
  • Van Moerkercke, A., et al. (2019). A MYC2/MYC3/MYC4-dependent transcription factor network regulates water spray-responsive gene expression and jasmonate levels. Proceedings of the National Academy of Sciences.
  • Bigot, S., & Salehi, M. (2017). Protein-Protein Interactions: Pull-Down Assays. Methods in Molecular Biology.
  • Li, Y., et al. (2022). Transcriptome Analysis Reveals Differentially Expressed Genes That Regulate Biosynthesis of the Active Compounds with Methyl Jasmonate in Rosemary Suspension Cells. International Journal of Molecular Sciences.

Sources

A Researcher's Guide to Cross-Validation of Jasmonic Acid-Mediated Responses: Integrating Genetic and Biochemical Evidence

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of plant signaling, the jasmonic acid (JA) pathway stands as a critical regulator of growth, development, and defense.[1][2] Elucidating the mechanisms of JA perception and response requires a multi-faceted approach, where no single experimental technique can provide a complete picture. For researchers, scientists, and drug development professionals, the robust validation of findings is paramount. This guide provides an in-depth comparison of genetic and biochemical approaches to studying JA-mediated responses, with a core focus on the principles of cross-validation to ensure scientific integrity.

The Central Dogma of Jasmonate Signaling: A Molecular Overview

This compound and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central to a signaling cascade that fine-tunes a plant's response to a myriad of stimuli, from herbivore attacks to developmental cues.[3][4] The core of this pathway involves a sophisticated mechanism of de-repression. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors such as MYC2.[4][5] Upon perception of JA-Ile, the F-box protein CORONATINE INSENSITIVE1 (COI1), a component of the SCFCOI1 E3 ubiquitin ligase complex, recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][5] This degradation liberates MYC2 and other transcription factors to activate the expression of a suite of JA-responsive genes.[4]

JASMONATE_SIGNALING_PATHWAY cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Stimulus Wounding, Herbivory, Pathogens JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription Response Defense & Growth Responses JA_Genes->Response

Caption: The core this compound signaling pathway.

Genetic Approaches: Unmasking Gene Function Through Perturbation

Genetic analysis, primarily in model organisms like Arabidopsis thaliana, has been instrumental in identifying and characterizing the core components of the JA signaling pathway.[6] The power of this approach lies in its ability to directly link a gene to a phenotype.

Key Genetic Tools and Their Rationale
Genetic ToolDescriptionRationale for UseKey Genes Studied
Forward Genetics (Mutant Screens) Isolating mutants with altered responses to JA or related stimuli (e.g., insensitivity to growth inhibition by methyl jasmonate).[7]To identify novel genes involved in the JA signaling pathway without prior knowledge of their function.[8]coi1, jin1/myc2, jar1[6]
Reverse Genetics (T-DNA Insertional Mutants) Analyzing the phenotype of plants with a known gene knockout or knockdown.To determine the function of a specific gene hypothesized to be involved in JA signaling.JAZ family members, JA biosynthesis genes (aos, opr3)[6]
Overexpression Lines Creating transgenic plants that produce a higher level of a specific protein.To assess the effect of increased protein activity on JA responses, often revealing roles in gain-of-function contexts.MYC2, JAZ proteins[2]
Reporter Gene Fusions Fusing a reporter gene (e.g., GUS, Luciferase) to the promoter of a JA-responsive gene.[7]To visualize and quantify the spatial and temporal patterns of JA-responsive gene expression.[8]LOX2, VSP1
Experimental Protocol: Forward Genetic Screen for JA-Insensitive Mutants

This protocol outlines a classic screen for identifying mutants that are insensitive to the root growth inhibition caused by methyl jasmonate (MeJA).

1. Mutagenesis:

  • Treat Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) with a chemical mutagen like ethyl methanesulfonate (EMS) to induce random point mutations.

2. Seed Sterilization and Plating:

  • Surface sterilize the M2 generation seeds (progeny of the mutagenized plants).

  • Plate the seeds on Murashige and Skoog (MS) agar medium supplemented with a concentration of MeJA that significantly inhibits root growth in wild-type seedlings (e.g., 50 µM).

3. Screening:

  • Grow the plates vertically under controlled light and temperature conditions.

  • After 7-10 days, screen for seedlings that exhibit longer roots compared to the wild-type seedlings on the same plate. These are your putative JA-insensitive mutants.

4. Confirmation and Genetic Analysis:

  • Transfer the putative mutants to soil and allow them to self-pollinate.

  • Analyze the progeny of the M3 generation to confirm the heritability of the JA-insensitive phenotype.

  • Perform genetic crosses with the wild-type to determine if the mutation is dominant or recessive.

5. Gene Identification:

  • Utilize map-based cloning or whole-genome sequencing to identify the causative mutation.

Biochemical Approaches: Quantifying the Molecular Interactions

While genetic approaches reveal the players, biochemical methods provide the quantitative and mechanistic details of how these players interact. These techniques are essential for understanding the dynamics of the JA signaling pathway.

Key Biochemical Assays and Their Applications
Biochemical AssayDescriptionApplication in JA Research
Mass Spectrometry (LC-MS/MS) A highly sensitive technique for quantifying the abundance of small molecules.[1][9]Measuring the levels of JA, JA-Ile, and other jasmonates in plant tissues under different conditions or in different genetic backgrounds.[10][11][12]
Yeast Two-Hybrid (Y2H) A genetic method to detect protein-protein interactions in vivo in yeast.[13]Demonstrating the interaction between JAZ proteins and MYC transcription factors, and how these interactions are modulated.[14][15][16][17]
Pull-Down Assay An in vitro method to confirm protein-protein interactions using a "bait" protein to capture its "prey."[18][19]Validating the interaction between COI1 and JAZ proteins, and demonstrating the requirement of JA-Ile or coronatine for this interaction.[20]
Chromatin Immunoprecipitation (ChIP) A technique to determine the in vivo binding sites of a specific protein on DNA.[21][22]Identifying the direct target genes of transcription factors like MYC2 by showing their binding to the promoters of these genes.[23][24]
Experimental Protocol: Quantification of JA and JA-Ile by UPLC-MS/MS

This protocol provides a generalized workflow for the quantitative analysis of jasmonates.[1][11]

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing internal standards (deuterium-labeled JA and JA-Ile) to a known amount of powdered tissue.

  • Incubate at 4°C with shaking for 1 hour.

3. Purification:

  • Centrifuge the extract to pellet cell debris.

  • Purify the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

4. Analysis by UPLC-MS/MS:

  • Evaporate the purified extract to dryness and reconstitute in a small volume of the initial mobile phase.

  • Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the different jasmonates on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid.

  • Detect and quantify the specific jasmonates using multiple reaction monitoring (MRM) mode on the mass spectrometer.

5. Data Analysis:

  • Generate a standard curve using known concentrations of JA and JA-Ile.

  • Calculate the concentration of each jasmonate in the plant sample based on the peak areas relative to the internal standards and the standard curve.

The Power of Cross-Validation: A Self-Validating System

The true strength of modern molecular biology lies in the integration of multiple experimental approaches to build a cohesive and robust model. Genetic and biochemical data in the study of JA signaling should be viewed as two sides of the same coin, each providing a necessary layer of validation for the other.

CROSS_VALIDATION_WORKFLOW cluster_genetic Genetic Approach cluster_biochemical Biochemical Approach cluster_validation Cross-Validation Genetic_Hypothesis Genetic Observation (e.g., coi1 mutant is male sterile) Biochemical_Hypothesis Biochemical Question (Does COI1 interact with a protein required for fertility?) Genetic_Hypothesis->Biochemical_Hypothesis Validation_Experiment Validation Experiment (Test JAZ-COI1 interaction in coi1 mutant background) Genetic_Hypothesis->Validation_Experiment Biochemical_Experiment Biochemical Experiment (e.g., Y2H, Pull-down) Biochemical_Hypothesis->Biochemical_Experiment Biochemical_Result Biochemical Result (COI1 interacts with JAZs) Biochemical_Experiment->Biochemical_Result Biochemical_Result->Validation_Experiment Validated_Conclusion Validated Conclusion (Interaction is lost, confirming COI1's role) Validation_Experiment->Validated_Conclusion

Caption: A workflow for cross-validating genetic and biochemical data.

Case Study: The COI1-JAZ Co-receptor

A prime example of this cross-validation is the discovery and characterization of the COI1-JAZ co-receptor for JA-Ile.

  • Genetic Observation: The coi1 mutant was identified in a genetic screen as being insensitive to coronatine, a mimic of JA-Ile. This mutant displayed a range of phenotypes, including male sterility and susceptibility to insect herbivores, pointing to COI1 as a central regulator of JA responses.[6]

  • Biochemical Question: How does COI1, an F-box protein, regulate JA signaling? The hypothesis was that it functions as part of an SCF complex to target a repressor protein for degradation.

  • Biochemical Experiments:

    • Yeast two-hybrid screens identified the JAZ proteins as interactors with COI1.[17]

    • Pull-down assays confirmed this interaction in vitro and, crucially, demonstrated that the interaction is dependent on the presence of JA-Ile or coronatine.[20] This provided a direct biochemical link between the hormone and the signaling components.

  • Cross-Validation:

    • The interaction between COI1 and JAZ proteins was shown to be absent when using a mutated version of COI1 corresponding to the coi1 allele.

    • Biochemical analysis of jaz mutants or plants overexpressing stabilized forms of JAZ proteins phenocopied many of the coi1 mutant traits, further solidifying the genetic link.[6]

This iterative process of genetic observation, biochemical hypothesis testing, and cross-validation provided irrefutable evidence for the COI1-JAZ co-receptor model.

Conclusion and Future Perspectives

The study of this compound-mediated responses offers a compelling example of how the integration of genetic and biochemical data leads to a deeper and more reliable understanding of complex biological systems. For researchers in both academia and industry, adopting a cross-validation mindset is not just good practice; it is essential for producing high-impact, trustworthy science. As new technologies in genomics, proteomics, and metabolomics continue to emerge, the opportunities to apply these principles to dissect the intricacies of plant signaling pathways will only expand. The future of this field lies in a systems biology approach, where quantitative data from multiple "omics" platforms are integrated to model and predict the behavior of the entire JA signaling network.

References

  • Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. In: Jasmonate Signaling. Methods in Molecular Biology, vol 1198. Humana Press, New York, NY.
  • Huang, Z., et al. (2010). Determination of both this compound and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(15), 1546-1552.
  • Zhang, L., et al. (2017). Y2H and pull-down assays for physical interactions between COI1 and JAZ9 proteins. ResearchGate.
  • Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 37.
  • Kombrink, E. (2012). Chemical and genetic exploration of jasmonate biosynthesis and signaling paths. Planta, 236(5), 1351-1367.
  • Glauser, G., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. ResearchGate.
  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany, 68(6), 1303-1321.
  • Bioengineer.org. (2026, January 6). Swift Jasmonate Signals Trigger Plant-Wide Immunity.
  • Stotz, H. U., et al. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. The Plant Journal, 29(5), 605-616.
  • GTRD. (n.d.). Experiment EXP062975, ChIP-seq.
  • Turner, J. G., et al. (2002). The Jasmonate Signal Pathway. The Plant Cell, 14(suppl 1), S153-S164.
  • Kazan, K., & Manners, J. M. (2008). Jasmonate Signaling: Toward an Integrated View. Plant Physiology, 146(4), 1459-1468.
  • SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube.
  • Ramirez-Prado, J. S., et al. (2018). MYC2 interacts with JAZ1 in yeast. ResearchGate.
  • Hu, P., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945.
  • Salehin, M., et al. (2015). PROTOCOL: Chromatin Immunoprecipitation from Arabidopsis Tissues. ResearchGate.
  • Liu, T., et al. (2019). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. International Journal of Molecular Sciences, 20(15), 3843.
  • Browse, J. (2009). The power of mutants for investigating jasmonate biosynthesis and signaling. Phytochemistry, 70(13-14), 1539-1546.
  • Li, C., et al. (2024). Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement. Plant Communications, 5(1), 100659.
  • Stotz, H. U., et al. (2002). Fusion genetic analysis of jasmonate-signalling mutants in Arabidopsis. ResearchGate.
  • Riquelme, A., et al. (2021). Histone Modification ChIP-seq on Arabidopsis thaliana Plantlets. Bio-protocol, 11(21), e4211.
  • Schweizer, F., et al. (2013). Arabidopsis Basic Helix-Loop-Helix Transcription Factors MYC2, MYC3, and MYC4 Regulate Glucosinolate Biosynthesis, Insect Performance, and Feeding Behavior. The Plant Cell, 25(8), 3117-3132.
  • Postovalova, A. A., et al. (2021). The evaluation of jasmonate signaling in Arabidopsis of a wild-type and mutants under salt, drought, IAA, ABA, and Pseudomonas aeruginosa stress. Journal of Plant Research, 134(5), 1029-1041.
  • Liu, T., et al. (2019). MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop. The Plant Cell, 31(5), 1064-1078.
  • Howe, G. A., & Jander, G. (2008). Jasmonate signaling: a conserved mechanism of hormone sensing. Current Opinion in Plant Biology, 11(4), 471-476.
  • Springer Nature Experiments. (n.d.). Protein–Protein Interactions: Yeast Two Hybrid.
  • Acosta, I. F., & Farmer, E. E. (2010). Arabidopsis jasmonate signaling pathway. Science Signaling, 3(109), cm4.
  • Takaoka, Y., et al. (2023). Two distinct modes of action of molecular glues in the plant hormone co-receptor COI1-JAZ system. Communications Biology, 6(1), 1222.
  • Monte, I., et al. (2020). The Molecular Basis of JAZ-MYC Coupling, a Protein-Protein Interface Essential for Plant Response to Stressors. Frontiers in Plant Science, 11, 1133.
  • Zhang, H., et al. (2018). Yeast two-hybrid analysis (a) protein interactions between JAZ and JAZ;.... ResearchGate.
  • Melotto, M., et al. (2008). A critical role of two positively charged amino acids in the Jas motif of Arabidopsis JAZ proteins in mediating coronatine- and jasmonoyl-isoleucine-dependent interactions with the COI1 F-box protein. The Plant Journal, 55(6), 979-988.
  • UniProt. (n.d.). Transcription factor MYC2 - Arabidopsis thaliana (Mouse-ear cress).
  • BioTech Lectures. (2024, September 9). FUNCTIONAL GENE MUTATION VALIDATION : A Step by Step Guide for Scientists and Students [Video]. YouTube.
  • Monte, I., et al. (2018). A single residue substitution in the jasmonate receptor COI1 is responsible for the recognition of the JA-Ile precursor OPDA. DADUN.
  • Wong, L. H., et al. (2014). Functional Annotation of Chemical Libraries across Diverse Biological Processes. Journal of Visualized Experiments, (90), e51859.

Sources

A Senior Application Scientist's Guide to Validating JAZ Protein and Transcription Factor Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricacies of plant signaling, the jasmonate (JA) pathway stands as a critical area of study. Central to this pathway are the JASMONATE ZIM-DOMAIN (JAZ) proteins, which act as master repressors, modulating the activity of a host of transcription factors (TFs) to fine-tune plant growth, development, and defense responses.[1][2] The physical interaction between JAZ proteins and their target TFs, such as MYC2, MYC3, and MYC4, is the linchpin of this regulatory mechanism.[3][4] In the absence of the active form of jasmonate, JA-isoleucine (JA-Ile), JAZ proteins bind to these TFs, recruiting co-repressors to inhibit the transcription of JA-responsive genes.[3] Upon biotic or abiotic stress, rising JA-Ile levels trigger the degradation of JAZ proteins, liberating the TFs to activate downstream gene expression.[2][3]

Validating these protein-protein interactions (PPIs) is paramount to unraveling the complexities of jasmonate signaling. This guide provides an in-depth comparison of the most robust and widely adopted techniques for this purpose, offering field-proven insights into their principles, execution, and relative merits. We will explore both in vivo and in vitro methods, equipping you with the knowledge to select the most appropriate strategy for your research objectives.

The Jasmonate Signaling Pathway: A Visual Overview

The core of the jasmonate signaling pathway revolves around the JAZ-TF interaction, which is dynamically regulated by the presence of JA-Ile. The following diagram illustrates this fundamental process.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Protein COI1->JAZ targets for degradation TF Transcription Factor (e.g., MYC2) JAZ->TF binds and represses Proteasome 26S Proteasome JAZ->Proteasome degradation Repression Transcriptional Repression JA_Genes JA-Responsive Genes TF->JA_Genes activates transcription Activation Transcriptional Activation Stress Biotic/Abiotic Stress Stress->JA_Ile increases levels

Caption: The core jasmonate signaling module in the nucleus.

A Comparative Overview of Interaction Validation Techniques

Choosing the right method to validate a predicted JAZ-TF interaction is critical. Each technique possesses unique strengths and weaknesses. The following table provides a high-level comparison to guide your decision-making process.

Technique Principle Interaction Environment Throughput Key Advantage Key Disadvantage
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast nuclei.In vivo (heterologous)HighExcellent for initial screening and discovery of novel interactions.High rate of false positives and negatives; interactions occur in a non-native environment.
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a protein complex from cell lysates.In vivo or ex vivoLow to MediumDetects interactions in a near-native cellular context.Can be challenging for transient or weak interactions; antibody quality is critical.
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein when two interacting proteins bring its fragments together.In vivoMediumProvides visualization of the interaction and its subcellular localization.Irreversible reconstitution can trap transient interactions; potential for artifacts due to protein overexpression.
In Vitro Pull-Down Assay Immobilized "bait" protein captures its "prey" from a solution.In vitroLow to MediumConfirms direct physical interaction; allows for precise control of experimental conditions.Does not reflect the cellular environment; requires purified proteins, which can be challenging to produce.

In-Depth Methodologies and Field-Proven Insights

Yeast Two-Hybrid (Y2H) System: The Discovery Engine

The Y2H system is a powerful genetic tool for identifying novel protein-protein interactions on a large scale.[5][6] It relies on the modular nature of transcription factors, which have separable DNA-binding (DB) and activation (AD) domains.

Principle of Causality: If a "bait" protein (e.g., a JAZ protein) fused to the DB domain interacts with a "prey" protein (e.g., a TF) fused to the AD domain, the two domains are brought into close proximity. This reconstituted transcription factor then activates reporter genes, allowing for cell growth on selective media. A positive result implies a physical interaction between the bait and prey proteins within the yeast nucleus.

Y2H_Workflow Bait Bait Plasmid (JAZ-DB) Transformation Co-transformation Bait->Transformation Prey Prey Plasmid (TF-AD) Prey->Transformation Yeast Yeast Cell Interaction Interaction in Nucleus Yeast->Interaction Transformation->Yeast Reporter Reporter Gene Activation (e.g., HIS3, LacZ) Interaction->Reporter Growth Growth on Selective Media Reporter->Growth

Caption: Workflow of a Yeast Two-Hybrid experiment.

Experimental Protocol: JAZ-TF Interaction Screening

  • Vector Construction: Clone the full-length coding sequence of your JAZ protein into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain. Clone your transcription factor of interest or a cDNA library into a "prey" vector (e.g., pGADT7) to create fusions with the GAL4 activation domain.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection for Plasmids: Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells that have taken up both plasmids.

  • Selection for Interaction: Replica-plate the colonies from the SD/-Trp-Leu plates onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp-Leu-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress low levels of auto-activation.

  • Confirmation: Positive interactions are confirmed by observing yeast growth on the selective medium. Further confirmation can be achieved through a β-galactosidase assay if a LacZ reporter is present.

Trustworthiness: It is crucial to include proper controls to minimize false positives. A key control is to co-transform the bait plasmid with an empty prey vector and vice-versa to test for auto-activation of the reporter genes.

Co-Immunoprecipitation (Co-IP): Validation in a Native Context

Co-IP is considered the gold standard for validating PPIs as it can detect interactions between endogenously expressed proteins in their native cellular environment.[7] The technique relies on a specific antibody to pull down a protein of interest ("bait") and any associated proteins ("prey") from a cell lysate.

Principle of Causality: If a JAZ protein and a TF are part of the same protein complex within a cell, an antibody targeting the JAZ protein will not only capture the JAZ protein but also co-precipitate the interacting TF. The presence of the TF in the immunoprecipitated complex is then detected by western blotting.

CoIP_Workflow Lysate Plant Cell Lysate (JAZ-TF Complex) Incubation1 Incubation Lysate->Incubation1 Antibody Antibody against JAZ Antibody->Incubation1 Beads Protein A/G Beads Incubation2 Incubation Beads->Incubation2 Incubation1->Incubation2 Wash Wash to remove non-specific binding Incubation2->Wash Elution Elution Wash->Elution Analysis Western Blot Analysis Elution->Analysis BiFC_Workflow JAZ_nYFP JAZ-nYFP Coexpression Co-expression JAZ_nYFP->Coexpression TF_cYFP TF-cYFP TF_cYFP->Coexpression Cell Plant Cell (e.g., Protoplast) Interaction JAZ-TF Interaction Cell->Interaction Coexpression->Cell Fluorescence YFP Fluorescence Interaction->Fluorescence Microscopy Confocal Microscopy Fluorescence->Microscopy

Caption: Principle of the Bimolecular Fluorescence Complementation assay.

Experimental Protocol: BiFC for JAZ-TF Interaction in Arabidopsis Protoplasts

  • Vector Construction: Clone the JAZ and TF coding sequences into BiFC vectors to create fusions with the N-terminal and C-terminal fragments of a fluorescent protein (e.g., pSPYNE and pSPYCE for YFP).

  • Protoplast Isolation: Isolate mesophyll protoplasts from 4- to 5-week-old Arabidopsis thaliana plants. [8]3. Transformation: Co-transform the protoplasts with the JAZ-nYFP and TF-cYFP constructs using a polyethylene glycol (PEG)-mediated method.

  • Incubation: Incubate the transformed protoplasts in the dark for 12-16 hours to allow for protein expression and interaction.

  • Microscopy: Observe the protoplasts for fluorescence using a confocal laser scanning microscope. A positive interaction will be indicated by a reconstituted fluorescent signal in the specific subcellular compartment where the interaction occurs (typically the nucleus for JAZ-TF interactions).

Trustworthiness: To rule out false positives due to random collisions of the fusion proteins, it is essential to include negative controls, such as co-expressing the JAZ-nYFP construct with an empty cYFP vector or with a cYFP fusion of an unrelated protein that is known not to interact with the JAZ protein.

In Vitro Pull-Down Assay: Confirming Direct Interaction

Pull-down assays are in vitro techniques used to confirm a direct physical interaction between two proteins, free from the complexities of the cellular environment. [9]A purified, tagged "bait" protein is immobilized on a resin and used to "pull down" an interacting "prey" protein from a solution.

Principle of Causality: A recombinant JAZ protein, tagged with an affinity tag such as Glutathione S-transferase (GST), is bound to glutathione-agarose beads. These beads are then incubated with a lysate containing the TF or with a purified recombinant TF. If the TF directly binds to the JAZ protein, it will be captured by the beads. After washing away non-specific binders, the presence of the TF is detected by western blotting.

PullDown_Workflow Bait Purified GST-JAZ (Bait) Binding Binding Bait->Binding Beads Glutathione Beads Beads->Binding Prey Cell Lysate or Purified TF (Prey) Wash Wash Prey->Wash Binding->Prey Elution Elution Wash->Elution Analysis Western Blot Analysis Elution->Analysis

Caption: Workflow of an in vitro GST pull-down assay.

Experimental Protocol: GST Pull-Down for JAZ-MYC2 Interaction

  • Protein Expression and Purification: Express a GST-tagged JAZ protein (e.g., GST-JAZ1) in E. coli and purify it using glutathione-agarose beads. Express the MYC2 protein, which can also be tagged (e.g., with a His-tag), in a separate E. coli culture and prepare a cell lysate.

  • Immobilization of Bait: Incubate the purified GST-JAZ1 with glutathione-agarose beads to immobilize the bait protein.

  • Interaction: Add the E. coli lysate containing MYC2 to the beads with the immobilized GST-JAZ1 and incubate to allow for interaction.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the protein complexes from the beads and analyze the eluate by SDS-PAGE and western blotting using an anti-His antibody to detect the presence of MYC2.

Trustworthiness: A crucial negative control is to perform a parallel pull-down assay using GST alone as the bait. This ensures that the interaction is specific to the JAZ protein and not the GST tag.

Concluding Remarks

The validation of protein-protein interactions is a cornerstone of molecular biology research. In the context of the jasmonate signaling pathway, confirming the interaction between JAZ proteins and their target transcription factors is essential for a comprehensive understanding of this vital regulatory network. The choice of method should be guided by the specific research question. The Yeast Two-Hybrid system is an excellent starting point for discovering new interactions. Co-immunoprecipitation provides crucial validation in a physiological context. Bimolecular Fluorescence Complementation offers the unique advantage of visualizing the interaction within living cells. Finally, in vitro pull-down assays provide definitive evidence of a direct physical interaction. By employing a combination of these robust techniques and incorporating the appropriate controls, researchers can confidently map the intricate network of interactions that govern jasmonate signaling, paving the way for novel strategies in crop improvement and drug development.

References

  • Chini, A., et al. (2009). The ZIM domain mediates homo- and heteromeric interactions between Arabidopsis JAZ proteins. The Plant Journal, 59(1), 77-87. [Link]
  • Chung, H. S., & Howe, G. A. (2009). A critical role for the TIFY motif in repression of jasmonate signaling by a stabilized splice variant of the JASMONATE ZIM-domain protein JAZ10 in Arabidopsis. The Plant Cell, 21(1), 131-145. [Link]
  • Fernández-Calvo, P., et al. (2011). The Arabidopsis bHLH transcription factors MYC3 and MYC4 are targets of JAZ repressors and act additively with MYC2 in the activation of jasmonate responses. The Plant Cell, 23(2), 701-715. [Link]
  • Fields, S., & Song, O. (1989). A novel genetic system to detect protein–protein interactions.
  • Howe, G. A., et al. (2018). JAZ repressors of jasmonate signaling: a diverse and dynamic family of proteins. Trends in Plant Science, 23(6), 486-497. [Link]
  • Hu, C. D., et al. (2002). Visualization of interactions among bZip and Rel family proteins in living cells using bimolecular fluorescence complementation. Molecular Cell, 9(4), 789-798. [Link]
  • Kerppola, T. K. (2008). Bimolecular fluorescence complementation (BiFC) analysis as a probe of protein interactions in living cells. Annual Review of Biophysics, 37, 465-487. [Link]
  • Lee, D., et al. (2023). Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana. Methods in Molecular Biology, 2690, 101-110. [Link]
  • Melotto, M., et al. (2008). A critical role of the Jasmonate-ZIM-domain proteins in the activation of MYC2-mediated jasmonate signaling. The Plant Journal, 55(6), 979-988. [Link]
  • Pauwels, L., & Goossens, A. (2011). The JAZ proteins: a crucial interface in the jasmonate signaling cascade. The Plant Cell, 23(9), 3089-3100. [Link]
  • Song, S., et al. (2014). Comprehensive analysis of protein interactions between JAZ proteins and bHLH transcription factors that negatively regulate jasmonate signaling. Plant Signaling & Behavior, 9(1), e27639. [Link]
  • Sparkes, I. A., et al. (2006). Rapid, transient expression of fluorescent fusion proteins in tobacco plants and generation of stably transformed plants.
  • Witte, C. P., et al. (2004). Co-immunoprecipitation of proteins from plants. Methods in Molecular Biology, 284, 247-258. [Link]
  • Yan, J., et al. (2007). JAZ1, a novel jasmonate-repressible gene, is a critical regulator of jasmonate signaling in Arabidopsis. The Plant Cell, 19(7), 2100-2111. [Link]
  • Zhang, F., et al. (2015). Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Jasmonic Acid and Its Handling Requirements

This compound (JA) and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play a critical role in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2] In the laboratory, this compound is utilized in a wide range of research applications, from investigating plant signaling pathways to developing stress-resistant crops.[3][4] While not classified as a hazardous substance by OSHA, responsible handling and disposal are paramount to ensure a safe laboratory environment and to prevent potential ecological impacts.[5][6]

The toxicological properties of this compound have not been extensively investigated.[7] However, it is prudent to treat it with the same level of caution as other laboratory chemicals. Safety Data Sheets (SDS) indicate that this compound may cause skin and eye irritation.[8] Therefore, adherence to proper personal protective equipment (PPE) protocols is essential.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound waste safely and effectively.

I. Pre-Disposal Safety and Handling: The Foundation of Safe Practice

Before beginning any disposal process, it is crucial to establish a safe working environment and have a clear understanding of the material's properties.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form (pure, in solution, or as contaminated material), the following PPE is mandatory:

  • Chemical-resistant gloves: To prevent skin contact.[8]

  • Safety glasses or goggles: To protect from splashes.[8]

  • Laboratory coat: To protect clothing and skin.[8]

For procedures with a risk of aerosolization, work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • For minor spills:

    • Wear suitable protective clothing.[7]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][11]

    • Carefully sweep or soak up the material and place it in a suitable, labeled container for disposal.[5][9]

    • Clean the spill area with a 10% caustic solution or flush with water, ensuring the runoff does not enter drains.[7][10]

  • For major spills:

    • Evacuate the area and ensure adequate ventilation.[5][7]

    • Alert your institution's Environmental Health and Safety (EHS) office.[8]

    • Wear a self-contained breathing apparatus and full protective clothing if necessary.[5][9]

II. This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Jasmonic_Acid_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Waste Characterization cluster_disposal_paths Step 2: Segregation & Containerization cluster_container_prep Step 3: Labeling & Storage cluster_final_disposal Step 4: Final Disposal Start Generate this compound Waste (Unused chemical, contaminated labware, solutions) Characterize Characterize the Waste - Pure this compound? - Solution (note solvent)? - Contaminated solid waste? Start->Characterize Pure_JA Unused/Expired this compound (Solid or Liquid) Characterize->Pure_JA Pure JA_Solution This compound Solution Characterize->JA_Solution Solution Contaminated_Solid Contaminated Labware & PPE (Gloves, pipettes, etc.) Characterize->Contaminated_Solid Solid Label_Pure Label as 'this compound Waste' List all constituents. Pure_JA->Label_Pure Label_Solution Label with 'this compound Waste' and solvent name (e.g., 'in Ethanol'). List all constituents. JA_Solution->Label_Solution Label_Solid Label as 'this compound Contaminated Solid Waste'. Contaminated_Solid->Label_Solid Store Store in a designated Satellite Accumulation Area. Keep containers closed. Label_Pure->Store Label_Solution->Store Label_Solid->Store EHS_Pickup Contact Environmental Health & Safety (EHS) for hazardous waste pickup. Store->EHS_Pickup

Caption: Decision workflow for the proper disposal of this compound waste.

III. Step-by-Step Disposal Procedures

The fundamental principle of chemical waste disposal is to never dispose of hazardous chemicals or their solutions down the sink or in regular trash.[12][13]

Characterize and Segregate Your Waste

The first critical step is to correctly classify your this compound waste.[14] Different forms of waste require distinct disposal pathways.

  • Unused or Expired this compound: This is considered pure chemical waste.

  • This compound Solutions: The disposal method will depend on the solvent used. Incompatible wastes should never be mixed.[15]

  • Contaminated Solid Waste: This includes items like gloves, pipette tips, and culture plates that have come into contact with this compound.

Containerization and Labeling: Clarity is Crucial

Proper containment and labeling are essential for safe handling and disposal.[14]

  • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For liquid waste, ensure the container has a tight-fitting lid to prevent leaks and evaporation.[12] Your institution's EHS department can often provide suitable waste containers.[12]

  • Label the Container Immediately: All waste containers must be labeled as soon as the first drop of waste is added.[12] The label should clearly state "Hazardous Waste" and list all constituents, including percentages.[12][14] Do not use abbreviations or chemical formulas.[12]

    • For pure this compound waste, label it as "this compound Waste."

    • For solutions, include the solvent, for example, "this compound in Methanol Waste."

    • For solid waste, use a label such as "Solid Waste Contaminated with this compound."

Accumulation and Storage: Maintaining a Safe Environment

Store your labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area should be:

  • At or near the point of generation and under the control of the lab personnel.[12]

  • Away from drains and sources of ignition.[5]

  • Secondarily contained to catch any potential leaks.[12]

Always keep waste containers securely closed except when adding waste.[12]

Final Disposal: The Role of Your EHS Office

Once your waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[13] They are responsible for the final disposal of the hazardous waste in accordance with local, state, and federal regulations.[5][7][11] Never attempt to dispose of chemical waste yourself.

IV. Special Considerations for Plant-Based Research

For researchers working with transgenic plants or plant tissue cultures involving this compound, additional disposal protocols may apply.[16]

  • Contaminated Plant Material: Solid waste such as plant material, soil, and growth media should be decontaminated before disposal, typically by autoclaving.[17]

  • Liquid Cultures: Liquid waste from plant cell cultures containing this compound should be collected and disposed of as chemical waste.[17]

Always consult your institution's specific guidelines for biological and transgenic waste.[16][17]

V. Regulatory Framework: Adherence to the Law

The disposal of chemical waste is governed by a framework of regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in compliance with these regulations.[6][20] Your institution's EHS office is your primary resource for navigating these requirements.[8]

Conclusion: A Commitment to Safety and Environmental Stewardship

Proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that when in doubt, consult your institution's Environmental Health and Safety office.[8][16]

References
  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET: this compound.
  • Australian National Botanic Gardens. (2019). Safe use of plant growth hormones.
  • ResearchGate. (n.d.). This compound for Sustainable Plant Growth and Production Under Adverse Environmental Conditions.
  • AERU. (n.d.). This compound.
  • Regulations.gov. (2024). Jasmonates and Jasmolates PC Codes 028100, 028000, 130819, 031135 Preliminary Work Plan.
  • Al-Zain, et al. (2023). The Multifaceted Role of this compound in Plant Stress Mitigation: An Overview. PMC.
  • bioWORLD. (2017). SAFETY DATA SHEET: this compound.
  • Stanford University. (n.d.). Chemical Waste Disposal.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • UC Davis Safety Services. (2019). Guidelines for Plant-Based Research.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MetaSci. (n.d.). Safety Data Sheet (+/-)-Jasmonic acid.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
  • ResearchGate. (2023). Humic Substances Isolated from Recycled Biomass Trigger this compound Biosynthesis and Signalling.
  • PeerJ. (2021). This compound biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • PubMed. (2005). Determination of this compound in bark extracts from Hevea brasiliensis by capillary electrophoresis with laser-induced fluorescence detection.
  • Preprints.org. (2025). This compound: A Sentinel for Stress Response or a New-Age Tool for Sustainable Agriculture.
  • PLOS One. (2013). Activation of the this compound Plant Defence Pathway Alters the Composition of Rhizosphere Bacterial Communities.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Jasmonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Jasmonic acid, tailored for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist, embedding field-proven insights and explaining the causality behind each safety recommendation. By fostering a deep understanding of the risks and mitigation strategies, we aim to build a foundation of trust and empower you to work safely and effectively.

Hazard Assessment: Understanding this compound

This compound and its derivatives are vital lipid-based plant hormones that regulate a wide array of processes, from growth and development to stress responses.[1][2] While it is a ubiquitous compound in the plant kingdom, a thorough understanding of its properties is the first step in ensuring laboratory safety.

Most Safety Data Sheets (SDS) from major suppliers do not classify pure this compound as a hazardous substance or mixture under OSHA 29 CFR 1910.1200 or GHS criteria.[3][4][5] However, a critical aspect of laboratory safety is acknowledging the limitations of available data. For this compound, comprehensive toxicological properties have not been fully investigated. Therefore, we must operate under the precautionary principle , treating it with a level of caution appropriate for a chemical with unknown long-term effects.

Key Hazards Summary:

Hazard CategoryDescriptionSource(s)
Physical Appearance Clear, colorless to very light yellow oily liquid.[3]
Combustibility Combustible. Presents a slight fire hazard when exposed to heat or flame.[3]
Hazardous Combustion Heating may lead to the emission of toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[3]
Chemical Stability Stable under recommended storage conditions.[6]
Incompatibilities Avoid strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[3]
Toxicological Data No significant acute toxicological data is available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Health Effects Not expected to cause significant respiratory irritation. May cause mild skin or eye irritation upon contact.[3][6]

This table summarizes known hazards. The lack of extensive data necessitates treating the substance with caution.

Core Protective Measures: Engineering Controls and PPE

The foundation of safety lies in a multi-layered approach, starting with engineering controls and supplemented by Personal Protective Equipment (PPE).

Primary Engineering Controls

Your first line of defense is to minimize exposure potential through your work environment.

  • Chemical Fume Hood: All handling of this compound, especially when transferring, weighing, or preparing solutions where aerosols could be generated, should be performed inside a certified chemical fume hood.[7] This is the most effective way to control inhalation exposure.

  • Ventilation: If a fume hood is not available for minor tasks involving very small, pre-diluted quantities, work must be conducted in a well-ventilated area.[3][6]

  • Safety Stations: Ensure unobstructed access to a safety shower and an eye wash station.[4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The rationale is to create a complete barrier against potential exposure routes: skin contact, eye contact, and inhalation.

Summary of Required PPE:

Protection TypeSpecificationRationale and Best Practices
Eye & Face ANSI Z.87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for splash risks.Protects against accidental splashes of the oily liquid. Goggles provide a seal around the eyes, offering superior protection over glasses.[8]
Hand Chemical-resistant gloves (disposable nitrile gloves are standard).Nitrile gloves offer good protection against incidental contact.[8] For prolonged handling or submersion, consider thicker gloves or double-gloving. Always inspect gloves before use and change them immediately upon contamination.
Body Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[9] Coats should be fully buttoned.
Footwear Closed-toe and closed-heel shoes.Protects feet from spills. Shoes should be made of a non-porous material.[7]
Respiratory Not typically required with proper engineering controls.A NIOSH-approved respirator may be necessary if a fume hood is unavailable and there is a risk of generating aerosols or vapors.[7]

Operational and Disposal Plans

Procedural discipline is as crucial as the equipment you wear. Follow these step-by-step guides for key operations.

PPE Workflow: Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Eye Protection (Glasses/Goggles) d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) d3->f1 Work Performed f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Wash Hands f3->f4

Caption: PPE donning and doffing sequence to minimize contamination.

Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.

  • PPE Inspection: Don all required PPE as per the sequence above. Visually inspect gloves for any tears or defects.[7]

  • Transfer: When transferring the neat oily liquid, use a pipette or spatula. Avoid pouring directly from a large container to minimize splashing.

  • Weighing: If weighing is required, do so within the fume hood. Use a disposable weigh boat.

  • Post-Handling: After use, ensure the primary container is securely sealed.[3] Decontaminate any surfaces that may have been exposed.

  • Doffing: Remove PPE in the correct order in a designated area to prevent contaminating your personal space or clothing.[7]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[3]

Emergency Procedures

Spill Response:

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with an inert material like sand, earth, or vermiculite.[3]

    • Using tongs or forceps, place the absorbent material into a clearly labeled, sealable hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Place cleaning materials in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area and move upwind.[3]

    • Alert your institution's emergency response team.[3]

    • Prevent entry into the area. Do not attempt to clean up a major spill without specialized training and equipment, including a breathing apparatus.[3]

Exposure First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give a glass of water to drink. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal is a critical final step. All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent material) must be placed in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Container Management: Keep waste containers closed except when adding waste.

  • Final Disposal: Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, which may include incineration at an approved facility.[3]

References

  • (±)
  • (±)7-epi this compound Safety Data Sheet. Cayman Chemical, 2023-10-03. URL
  • This compound Safety Data Sheet. MedChemExpress, 2024-12-04. URL
  • This compound (mixture of isomers) Safety Data Sheet. TCI Chemicals, 2023-03-05. URL
  • (±)-Jasmonic acid Safety Data Sheet. Sigma-Aldrich, 2024-08-07. URL
  • This compound. AERU. URL
  • This compound. ZELLX. URL
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem. URL
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork, 2025-01-07. URL
  • Metabolism, signaling, and transport of jasmon
  • Personal Protective Equipment. US EPA, 2025-09-12. URL
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. URL
  • Proper Protective Equipment. Chemistry LibreTexts, 2021-08-15. URL
  • This compound Signaling Pathway in Response to Abiotic Stresses in Plants. PMC, 2019-12-23. URL
  • Generating and maintaining this compound in Arabidopsis. PMC - NIH. URL
  • This compound. Wikipedia. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jasmonic acid
Reactant of Route 2
Jasmonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.